molecular formula C3H7N2O3P B029019 Dimethyl (diazomethyl)phosphonate CAS No. 27491-70-9

Dimethyl (diazomethyl)phosphonate

Cat. No.: B029019
CAS No.: 27491-70-9
M. Wt: 150.07 g/mol
InChI Key: QUZMIAJIRIZFQN-UHFFFAOYSA-N
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Description

Dimethyl (diazomethyl)phosphonate (CAS 27491-70-9), widely known as the Seyferth-Gilbert Reagent , is a vital organophosphorus compound and versatile synthetic intermediate in modern organic chemistry. Its primary application lies in the Seyferth-Gilbert homologation , a robust method for converting aldehydes into terminal alkynes . The reagent also serves as a highly effective precursor for phosphonyl-stabilized carbenes or dipoles, enabling a diverse range of transformations including asymmetric [3+2] and [3+3] cycloadditions, and stereoselective olefin cyclopropanation to access valuable cyclopropylphosphonate esters . More recently, its derivative, dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann Reagent ), has gained popularity for in situ generation of the reactive anion under milder conditions, facilitating the efficient synthesis of alkynes from aldehydes with enhanced functional group tolerance . Beyond alkynes, this reagent class is instrumental in constructing phosphonyl-functionalized heterocycles, such as pyrazole-5-phosphonates, via 1,3-dipolar cycloadditions with unsaturated systems like ynones . The significant research value of this compound stems from its role in advancing the synthesis of complex molecules, including potential enzyme inhibitors, antibiotics, and other bioactive compounds containing phosphonate groups . Its mechanism of action typically involves deprotonation to form an anion that adds to carbonyls, ultimately leading, after elimination and rearrangement, to alkyne products . In metal-catalyzed or biocatalytic processes, it serves as a carbene precursor, transferring the phosphonyl-carbene moiety to olefins with high enantioselectivity when used with engineered catalysts . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diazo(dimethoxyphosphoryl)methane
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InChI

InChI=1S/C3H7N2O3P/c1-7-9(6,8-2)3-5-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZMIAJIRIZFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408487
Record name Dimethyl (diazomethyl)phosphonate
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Molecular Weight

150.07 g/mol
Source PubChem
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CAS No.

27491-70-9
Record name Dimethyl (diazomethyl)phosphonate
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Record name 27491-70-9
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Record name Dimethyl (diazomethyl)phosphonate
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Record name DIMETHYL (DIAZOMETHYL)PHOSPHONATE
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Foundational & Exploratory

Dimethyl (diazomethyl)phosphonate: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent, is a pivotal tool in modern organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones to alkynes. This transformation, the Seyferth-Gilbert homologation, and its widely adopted modification, the Ohira-Bestmann reaction, offer a reliable and efficient pathway to introduce an alkyne functionality, a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a thorough examination of the associated reaction mechanisms.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its key precursor in the Ohira-Bestmann modification, Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent), is essential for its safe and effective use. The following tables summarize their key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 27491-70-9[1][2]
Molecular Formula C₃H₇N₂O₃P[1][3]
Molecular Weight 150.07 g/mol [1]
IUPAC Name diazo(dimethoxyphosphoryl)methane[1]

Table 2: Spectral Data for this compound

Spectrum TypeChemical Shift (δ) / Wavenumber (cm⁻¹)
³¹P NMR (CDCl₃) 29.58 ppm[4]
¹³C NMR (CDCl₃) 122.4 (dq, JC-P = 21 Hz, JC-F = 265 Hz), 92.1 (m, JC-F = 41 Hz), 53.1 (d, JC-P = 6.5 Hz), 29.8 (d, JC-P = 141 Hz)[4]
IR (thin film) 3256, 1462, 1257, 1183, 1100, 1077, 1039 cm⁻¹[4]

Table 3: Physicochemical Properties of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

PropertyValue
CAS Number 90965-06-3[5][6]
Molecular Formula C₅H₉N₂O₄P[5][6]
Molecular Weight 192.11 g/mol [5][6]
Appearance Light yellow to yellow oil[5]
Density 1.28 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.352-1.354[7]
Storage Conditions Store at 0-8 °C under inert gas[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a diazo transfer reaction followed by deacylation. The following protocol is based on a convenient and reproducible procedure.[4]

Experimental Protocol: Synthesis via Diazo Transfer/Deacylation

Materials:

Procedure:

  • Trifluoroacetylation: To a flame-dried round-bottomed flask under an inert atmosphere, add dry THF and cool to -78 °C. Add Dimethyl methylphosphonate, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 15-30 minutes. Rapidly add 2,2,2-Trifluoroethyl trifluoroacetate and continue stirring at -78 °C for 15 minutes before warming to room temperature. The crude trifluoroacetylated intermediate is used directly in the next step without purification.[4]

  • Diazo Transfer and Deacylation: Dissolve the crude intermediate in dry acetonitrile. Add 4-acetamidobenzenesulfonyl azide and cool the solution to 0 °C. Slowly add triethylamine and allow the mixture to warm to room temperature, stirring overnight.[4]

  • Work-up and Purification: Remove the solvent by rotary evaporation. The resulting slurry contains the precipitated 4-acetamidobenzenesulfonamide. The crude this compound can be purified by filtration through silica (B1680970) gel to yield a product of sufficient purity for subsequent reactions. The overall yield is typically over 50%.[4]

The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation is a powerful method for converting aldehydes and ketones into alkynes using this compound in the presence of a strong base.[6][8]

Reaction Mechanism

The reaction proceeds through several key steps, as illustrated in the diagram below.

Seyferth_Gilbert_Mechanism Reagent (MeO)₂P(O)CH=N₂ Anion (MeO)₂P(O)C⁻=N₂ Reagent->Anion + K⁺⁻OtBu - tBuOH Base K⁺⁻OtBu Adduct R¹(R²)C(O⁻)-C(=N₂)-P(O)(OMe)₂ Anion->Adduct + R¹(R²)C=O Carbonyl R¹(R²)C=O Oxaphosphetane Oxaphosphetane intermediate Adduct->Oxaphosphetane VinylDiazo R¹(R²)C=C=N₂ Oxaphosphetane->VinylDiazo Phosphate (B84403) (MeO)₂PO₂⁻ Oxaphosphetane->Phosphate Carbene R¹(R²)C=C: VinylDiazo->Carbene N2 N₂ VinylDiazo->N2 Alkyne R¹-C≡C-R² Carbene->Alkyne

Caption: Mechanism of the Seyferth-Gilbert Homologation.

The mechanism involves the deprotonation of this compound by a strong base, such as potassium tert-butoxide, to form a phosphonate-stabilized carbanion.[6] This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an adduct.[7] This intermediate undergoes cyclization to form an unstable oxaphosphetane, which then fragments to eliminate dimethyl phosphate and form a vinyl diazo species.[6] Subsequent loss of nitrogen gas generates a vinylidene carbene, which rearranges via a 1,2-migration of either R¹ or R² to yield the final alkyne product.[6]

The Ohira-Bestmann Modification

A significant improvement to the Seyferth-Gilbert homologation is the Ohira-Bestmann modification, which allows for the in situ generation of the reactive phosphonate (B1237965) anion under milder basic conditions, making it suitable for base-sensitive and enolizable substrates.[6] This is achieved by using Dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6]

Synthesis of the Ohira-Bestmann Reagent

The Ohira-Bestmann reagent can be synthesized via a diazo transfer reaction to dimethyl (2-oxopropyl)phosphonate.

Ohira_Bestmann_Synthesis_Workflow start Start reagents Dimethyl (2-oxopropyl)phosphonate + Diazo Transfer Reagent (e.g., p-ABSA) start->reagents reaction Diazo Transfer Reaction reagents->reaction base Base (e.g., NaH) in Solvent (e.g., Toluene/THF) base->reaction workup Aqueous Work-up & Extraction reaction->workup purification Chromatography workup->purification product Dimethyl (1-diazo-2-oxopropyl)phosphonate purification->product Ohira_Bestmann_Mechanism OB_reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate Anion (MeO)₂P(O)C⁻=N₂ OB_reagent->Anion + MeO⁻ MethylAcetate Methyl Acetate OB_reagent->MethylAcetate + MeO⁻ MeOH_K2CO3 MeOH, K₂CO₃ Adduct R-CH(O⁻)-C(=N₂)-P(O)(OMe)₂ Anion->Adduct + R-CHO Aldehyde R-CHO Oxaphosphetane Oxaphosphetane intermediate Adduct->Oxaphosphetane VinylDiazo R-CH=C=N₂ Oxaphosphetane->VinylDiazo Phosphate (MeO)₂PO₂⁻ Oxaphosphetane->Phosphate Carbene R-CH=C: VinylDiazo->Carbene - N₂ Alkyne R-C≡CH Carbene->Alkyne 1,2-H shift N2 N₂

References

An In-depth Technical Guide to Dimethyl (diazomethyl)phosphonate (CAS: 27491-70-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl (diazomethyl)phosphonate, a key reagent in organic synthesis, particularly for the homologation of carbonyl compounds. This document details its chemical properties, synthesis, and applications, with a focus on the widely utilized Seyferth-Gilbert homologation and its subsequent modifications. Experimental protocols and reaction mechanisms are presented to facilitate its practical application in research and development.

Core Concepts and Properties

This compound, also known as the Seyferth-Gilbert reagent, is an organophosphorus compound with the CAS number 27491-70-9.[1][2][3][4][5] It is a valuable tool for the one-carbon homologation of aldehydes and ketones to alkynes.[6][7][8] This reaction extends the carbon chain by one carbon atom, transforming a carbonyl group into an alkyne functionality.[6]

Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C₃H₇N₂O₃P[1][3][4][7]
Molecular Weight 150.07 g/mol [1][9]
Appearance Distillable yellow liquid[2][7]
Boiling Point 59 °C at 0.42 mmHg[7]
Refractive Index nD²⁵ 1.4585[7]

Synthesis of this compound

A convenient and reproducible method for the synthesis of this compound involves a diazo transfer/deacylation strategy.[8] This procedure allows for the isolation of the reagent in high purity and good overall yield (over 50%) without the need for purifying intermediates.[8]

Experimental Protocol: Synthesis of the Seyferth-Gilbert Reagent [8]

  • Trifluoroacetylation:

    • Dissolve Dimethyl methylphosphonate (B1257008) (1.0 eq) in dry THF and cool the mixture to -78 °C.

    • Add n-Butyllithium (1.0 eq) over 5 minutes and stir for 15-30 minutes at -78 °C.

    • Rapidly add 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (1.5 eq) and stir for an additional 15 minutes at -78 °C.

    • Allow the solution to warm to room temperature.

  • Diazo Transfer and Detrifluoroacetylation:

    • The resulting hygroscopic intermediate (dimethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate) is used directly in the next step.

    • 4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) is a convenient and commercially available diazo transfer reagent.[8] The detrifluoroacetylation occurs spontaneously under the reaction conditions.[8]

  • Purification:

    • The crude product is purified by filtration through silica (B1680970) gel to yield this compound of sufficient purity for storage and subsequent reactions.[8]

The Seyferth-Gilbert Homologation

The primary application of this compound is the Seyferth-Gilbert homologation, a reaction that converts aldehydes and aryl ketones into alkynes using a strong base, typically potassium tert-butoxide, at low temperatures.[6][10][11][12]

Reaction Mechanism:

The reaction proceeds through several key steps:[6][8][11]

  • Deprotonation: The strong base deprotonates the this compound to form a reactive anion.

  • Addition to Carbonyl: This anion attacks the carbonyl carbon of the aldehyde or ketone, forming an oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane eliminates dimethylphosphate, yielding a vinyl diazo-intermediate.

  • Nitrogen Extrusion and Rearrangement: Loss of nitrogen gas generates a vinyl carbene, which then undergoes a 1,2-migration to form the final alkyne product.

Seyferth_Gilbert_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Addition cluster_step3 Step 3: Elimination cluster_step4 Step 4: Rearrangement A This compound B Anion A->B + Base D Oxaphosphetane B->D Base KOtBu C Aldehyde/Ketone C->D F Vinyl diazo-intermediate D->F - E E Dimethylphosphate G Vinyl carbene F->G - N₂ H Alkyne G->H 1,2-migration

Caption: Reaction mechanism of the Seyferth-Gilbert homologation.

General Experimental Protocol: Seyferth-Gilbert Homologation

  • Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, thermometer, and an argon inlet.

  • Reagent Addition: Under an argon atmosphere, charge the flask with the aldehyde or ketone and potassium carbonate.

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add dry methanol (B129727) via cannula, followed by a solution of Dimethyl (1-diazo-2-oxopropyl)phosphonate (if using the Ohira-Bestmann modification) in acetonitrile (B52724).

  • Reaction: Stir the mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography.

  • Workup: Dilute the reaction mixture with diethyl ether, wash with 5% aqueous sodium bicarbonate solution, and dry over sodium sulfate.

  • Isolation: Evaporate the solvent to yield the alkyne product.

The Ohira-Bestmann Modification

A significant improvement to the Seyferth-Gilbert homologation is the Ohira-Bestmann modification.[13] This protocol is particularly advantageous for base-sensitive substrates, such as enolizable aldehydes, which are prone to side reactions like aldol (B89426) condensation under the strongly basic conditions of the original procedure.[12]

The modification involves the in situ generation of the this compound carbanion from a more stable precursor, Dimethyl (1-diazo-2-oxopropyl)phosphonate (also known as the Ohira-Bestmann reagent, CAS: 90965-06-3), using a milder base like potassium carbonate in methanol.[6][11][13][14][15] The cleavage of the acetyl group generates the required carbanion under conditions that tolerate a wider range of functional groups, often leading to higher yields.[6][11]

Ohira_Bestmann_Modification cluster_reagent Ohira-Bestmann Reagent cluster_generation In situ Generation cluster_active Active Species cluster_reaction Reaction reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate generation Methanolysis (K₂CO₃, MeOH) reagent->generation active This compound anion generation->active product Terminal Alkyne active->product carbonyl Aldehyde carbonyl->product

Caption: Workflow of the Ohira-Bestmann modification.

Applications in Drug Development and Research

The synthesis of alkynes is of paramount importance in medicinal chemistry and drug development. Alkynes serve as versatile building blocks and are key components in:

  • Click Chemistry: Terminal alkynes are crucial for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation and drug discovery.

  • Bioactive Molecules: Many natural products and pharmaceuticals contain alkyne moieties, which can contribute to their biological activity. The Seyferth-Gilbert homologation and its modifications provide an efficient route to these structures.

  • Cross-Coupling Reactions: Alkynes are valuable substrates in various cross-coupling reactions, such as the Sonogashira coupling, enabling the construction of complex molecular architectures.

The Ohira-Bestmann reagent, a precursor to the active species derived from this compound, is utilized in the synthesis of bioactive compounds and plays a role in the development of new therapeutic agents and agrochemicals.[14]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. Its reliable conversion of carbonyls to alkynes, especially with the milder conditions of the Ohira-Bestmann modification, ensures its continued importance in modern organic synthesis.

References

The Seyferth-Gilbert Reagent: A Comprehensive Technical Guide to its Synthesis, Discovery, and Application in Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Seyferth-Gilbert reagent, dimethyl (diazomethyl)phosphonate, is a pivotal tool in synthetic organic chemistry, enabling the efficient one-carbon homologation of aldehydes and ketones to alkynes. This transformation, known as the Seyferth-Gilbert homologation, offers a powerful method for the construction of the valuable alkyne functional group. This technical guide provides an in-depth exploration of the Seyferth-Gilbert reagent, from its initial discovery and synthesis to its reaction mechanism and the development of milder, more versatile modifications. Detailed experimental protocols for the synthesis of the reagent and its application in the homologation reaction are presented, alongside a comparative analysis of reaction yields with various substrates. This document aims to serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.

Discovery and Evolution

The this compound reagent was first prepared in its pure form by Dietmar Seyferth and his colleagues in 1971.[1] The subsequent development of its application in converting aldehydes and ketones into alkynes was independently reported by J. C. Gilbert and U. Weerasooriya in 1982, establishing the Seyferth-Gilbert homologation as a significant synthetic methodology.[1]

The original protocol, while effective for aryl ketones and non-enolizable aldehydes, faced limitations with aliphatic or α-hydrogen-containing carbonyl compounds due to competitive side reactions.[1] This led to the development of a crucial modification by Shoji Ohira and later refined by Hans Bestmann. The Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, allows for the in-situ generation of the Seyferth-Gilbert reagent under milder basic conditions, such as potassium carbonate in methanol.[1] This modification significantly broadened the substrate scope to include base-sensitive and enolizable aldehydes, making the reaction more versatile and widely applicable.[2]

Synthesis of the Seyferth-Gilbert Reagent and its Precursors

The Seyferth-Gilbert reagent and its precursor, the Ohira-Bestmann reagent, can be synthesized through established laboratory procedures. A common method for the synthesis of the Ohira-Bestmann reagent involves a diazo transfer reaction.

Synthesis of the Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

A widely used and safer diazo transfer agent for this synthesis is 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA).

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Azide (p-ABSA)

This protocol is adapted from literature procedures.

  • Materials: 4-Acetamidobenzenesulfonyl chloride, sodium azide, acetone (B3395972), water.

  • Procedure:

    • Dissolve 4-acetamidobenzenesulfonyl chloride in acetone.

    • Separately, dissolve sodium azide in water.

    • Cool the 4-acetamidobenzenesulfonyl chloride solution in an ice bath.

    • Slowly add the aqueous sodium azide solution to the cooled acetone solution with vigorous stirring.

    • Continue stirring at 0°C for 1-2 hours.

    • Pour the reaction mixture into a larger volume of ice-water.

    • The white precipitate of 4-acetamidobenzenesulfonyl azide is collected by filtration, washed with cold water, and air-dried.

Experimental Protocol: Synthesis of the Ohira-Bestmann Reagent

This procedure is a general representation of the synthesis.

  • Materials: Dimethyl (2-oxopropyl)phosphonate, 4-acetamidobenzenesulfonyl azide (p-ABSA), a suitable base (e.g., triethylamine (B128534) or DBU), and a solvent (e.g., acetonitrile (B52724) or THF).

  • Procedure:

    • Dissolve dimethyl (2-oxopropyl)phosphonate in the chosen solvent.

    • Add the base to the solution and stir for a short period at room temperature.

    • Add p-ABSA to the reaction mixture.

    • Stir the reaction at room temperature for several hours to overnight.

    • The reaction progress can be monitored by TLC.

    • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Data
Reagent1H NMR (CDCl3, δ)13C NMR (CDCl3, δ)IR (cm-1)
Seyferth-Gilbert Reagent 3.80 (d, J = 12 Hz, 6H), 2.95 (d, J = 20 Hz, 1H)53.1 (d, J = 6.5 Hz), 29.8 (d, J = 141 Hz)3256, 1462, 1257, 1183, 1100, 1077, 1039
Ohira-Bestmann Reagent 3.83 (d, J = 11.6 Hz, 6H), 2.29 (s, 3H)--

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

The Seyferth-Gilbert Homologation: Mechanism and Protocols

The Seyferth-Gilbert homologation provides a direct route to alkynes from aldehydes and ketones. The reaction proceeds through a series of well-defined steps.

Reaction Mechanism

The generally accepted mechanism for the Seyferth-Gilbert homologation is as follows:

  • Deprotonation: A strong base, such as potassium tert-butoxide, deprotonates the Seyferth-Gilbert reagent to form a phosphonate (B1237965) carbanion.

  • Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • Cyclization: The resulting alkoxide attacks the phosphorus atom in an intramolecular fashion, leading to the formation of a transient oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane undergoes a retro [2+2] cycloaddition-like fragmentation, eliminating dimethyl phosphate (B84403) and forming a vinyldiazo intermediate.

  • Nitrogen Extrusion and Rearrangement: The vinyldiazo compound loses a molecule of nitrogen gas to generate a vinylidene carbene, which then undergoes a 1,2-hydride or 1,2-alkyl shift to yield the final alkyne product.

Seyferth_Gilbert_Mechanism reagent This compound anion Phosphonate Anion reagent->anion + Base intermediate1 Tetrahedral Intermediate anion->intermediate1 + Carbonyl carbonyl Aldehyde/Ketone oxaphosphetane Oxaphosphetane intermediate1->oxaphosphetane vinyldiazo Vinyldiazo Intermediate oxaphosphetane->vinyldiazo - Dimethyl Phosphate carbene Vinylidene Carbene vinyldiazo->carbene - N₂ alkyne Alkyne carbene->alkyne 1,2-Shift phosphate Dimethyl Phosphate N2 N₂

Caption: Mechanism of the Seyferth-Gilbert Homologation.

Experimental Protocols

Protocol A: Classic Seyferth-Gilbert Homologation

This protocol is suitable for non-enolizable aldehydes and aryl ketones.

  • Materials: Aldehyde or ketone, Seyferth-Gilbert reagent, potassium tert-butoxide, anhydrous THF.

  • Procedure:

    • Dissolve the aldehyde or ketone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • In a separate flask, dissolve the Seyferth-Gilbert reagent in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of potassium tert-butoxide in THF to the Seyferth-Gilbert reagent solution.

    • After stirring for a short period, add the resulting solution of the deprotonated reagent to the cooled solution of the carbonyl compound.

    • The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Protocol B: Ohira-Bestmann Modification

This protocol is preferred for base-sensitive and enolizable aldehydes.

  • Materials: Aldehyde, Ohira-Bestmann reagent, potassium carbonate, methanol.

  • Procedure:

    • Dissolve the aldehyde in methanol.[3]

    • Add potassium carbonate to the solution.[3]

    • Add the Ohira-Bestmann reagent to the mixture at room temperature.[3]

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated as described in Protocol A.

    • Purification is typically achieved by column chromatography.

Experimental_Workflow cluster_SG Seyferth-Gilbert Protocol cluster_OB Ohira-Bestmann Protocol SG_start Dissolve Carbonyl in THF at -78°C SG_add Add Anion to Carbonyl SG_start->SG_add SG_reagent Prepare Reagent Anion with KOtBu SG_reagent->SG_add SG_react React and Warm to RT SG_add->SG_react SG_quench Quench with NH₄Cl SG_react->SG_quench SG_workup Workup and Purify SG_quench->SG_workup OB_start Dissolve Aldehyde in MeOH OB_base Add K₂CO₃ OB_start->OB_base OB_reagent Add Ohira-Bestmann Reagent OB_base->OB_reagent OB_react React at RT OB_reagent->OB_react OB_quench Quench with Water OB_react->OB_quench OB_workup Workup and Purify OB_quench->OB_workup

Caption: Comparison of Seyferth-Gilbert and Ohira-Bestmann workflows.

Substrate Scope and Yields

The Seyferth-Gilbert homologation and its Ohira-Bestmann modification are applicable to a wide range of aldehydes and ketones. The choice of protocol significantly impacts the reaction's success and yield, particularly with sensitive substrates.

SubstrateReagent/ConditionsProductYield (%)Reference
BenzaldehydeSeyferth-Gilbert Reagent, KOtBu, THF, -78°C to RTPhenylacetylene60-90 (typical)[1]
AcetophenoneSeyferth-Gilbert Reagent, KOtBu, THF, -78°C to RT1-Phenyl-1-propyneGood[1]
Enolizable AldehydeSeyferth-Gilbert Reagent, KOtBu, THFLow/Complex mixture-[1]
Enolizable AldehydeOhira-Bestmann Reagent, K₂CO₃, MeOH, RTTerminal Alkyne>80 (typical)[1]
Aromatic AldehydesOhira-Bestmann Reagent, K₂CO₃, MeOH, RTTerminal Aryl AlkynesHigh[1]
Aliphatic AldehydesOhira-Bestmann Reagent, K₂CO₃, MeOH, RTTerminal Alkyl AlkynesGood to High[1]

Conclusion

The Seyferth-Gilbert reagent and the associated homologation reaction represent a cornerstone in the synthesis of alkynes. The evolution of this methodology, particularly the development of the Ohira-Bestmann modification, has significantly expanded its utility, allowing for the efficient and mild conversion of a broad range of aldehydes and ketones. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively apply this powerful synthetic tool in their work. The continued exploration of this reaction and its variants will undoubtedly lead to further innovations in the field of organic synthesis.

References

Physical and chemical properties of Dimethyl (diazomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Dimethyl (diazomethyl)phosphonate, a key reagent in organic synthesis.

Core Physical and Chemical Properties

This compound, also known as the Seyferth-Gilbert reagent, is a versatile compound widely used for the one-carbon homologation of aldehydes and ketones to alkynes.[1][2] Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₃H₇N₂O₃P[3]
Molecular Weight 150.07 g/mol [3][4][5]
CAS Number 27491-70-9[3]
Appearance Light yellow to yellow oil[6]
IUPAC Name diazo(dimethoxyphosphoryl)methane[3]
Synonyms Seyferth-Gilbert reagent, Dimethylphosphonodiazomethane, P-(Diazomethyl)phosphonic Acid Dimethyl Ester, NSC 294729[3][5]
Exact Mass 150.01942909 Da[3]
Density 1.28 g/mL at 25 °C (for a related compound)[6]
Storage Temperature 2-8°C[7]

Spectroscopic Data

TypeData
³¹P NMR (CDCl₃, 100.2 MHz, rel to ext H₃PO₄) δ 29.58
¹³C NMR (CDCl₃, 62.5 MHz) δ 122.4 (dq, JC-P = 21 Hz, JC-F = 265 Hz), 92.1 (m, JC-F = 41 Hz), 53.1 (d, JC-P = 6.5 Hz), 29.8 (d, JC-P = 141 Hz)
IR (thin film) 3256, 1462, 1257, 1183, 1100, 1077, 1039 cm⁻¹

Synthesis of this compound

A convenient and reproducible method for the synthesis of this compound involves a diazo transfer/deacylation strategy.[1] This procedure allows for the isolation of the reagent in high purity. The overall synthesis is a one-pot process that includes the generation of the azide (B81097) transfer agent, diazotransfer to dimethyl (2-oxopropyl)phosphonate, and subsequent methanolysis.[8]

Experimental Protocol: Synthesis via Diazo Transfer

This protocol is adapted from a reported procedure.[1]

Materials:

Procedure:

  • Trifluoroacetylation:

    • In a flame-dried 250 mL round-bottomed flask under an inert atmosphere, dissolve Dimethyl methylphosphonate (18.4 mmol) in 40 mL of dry THF.

    • Cool the mixture to -78 °C.

    • Slowly add n-Butyllithium (18.4 mmol) over 5 minutes and stir the solution at -78 °C for 15-30 minutes.

    • Rapidly add 2,2,2-Trifluoroethyl trifluoroacetate (27.6 mmol) and continue stirring at -78 °C for 15 minutes.

    • Allow the solution to warm to room temperature. The resulting crude intermediate, dimethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate, is typically used directly in the next step without purification.

  • Diazo Transfer and Detrifluoroacetylation:

    • Dissolve the crude intermediate in 40 mL of dry CH₃CN.

    • Add 4-Acetamidobenzenesulfonyl azide (16.5 mmol) to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add triethylamine (16.5 mmol) over approximately 5 minutes.

    • The detrifluoroacetylation occurs spontaneously under these conditions.

  • Purification:

    • The resulting p-acetamidobenzenesulfonamide byproduct can be precipitated and removed by filtration.

    • The filtrate, containing the desired this compound, is then purified by filtration through a plug of silica gel.

    • The purified product is of sufficiently high purity to be stored or used directly in subsequent reactions.

Synthesis_Workflow cluster_step1 Step 1: Trifluoroacetylation cluster_step2 Step 2: Diazo Transfer & Detrifluoroacetylation cluster_step3 Step 3: Purification start Dimethyl methylphosphonate reagents1 1. n-BuLi, THF, -78°C 2. CF3CO2CH2CF3 start->reagents1 intermediate Crude Dimethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate reagents1->intermediate reagents2 p-ABSA, Et3N, CH3CN, 0°C intermediate->reagents2 product Crude Product reagents2->product purification Silica Gel Filtration product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

The Seyferth-Gilbert Homologation

The primary application of this compound is in the Seyferth-Gilbert homologation, a reaction that converts aldehydes or ketones into alkynes with one additional carbon atom.[2]

Reaction Mechanism

The reaction proceeds through the initial deprotonation of the phosphonate (B1237965) to form a carbanion. This anion then attacks the carbonyl compound, leading to a cycloadduct which eliminates dimethyl phosphate (B84403) to form a vinyl diazo intermediate. Subsequent loss of nitrogen gas generates a vinyl carbene, which undergoes a 1,2-hydride or 1,2-alkyl shift (Fritsch-Buttenberg-Wiechell rearrangement) to yield the final alkyne product.[2][9]

Seyferth_Gilbert_Mechanism reagent Dimethyl (diazomethyl)phosphonate anion Phosphonate Anion reagent->anion + Base base KOtBu oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane + Carbonyl carbonyl Aldehyde/Ketone (R1-CO-R2) vinyl_diazo Vinyl Diazo Intermediate oxaphosphetane->vinyl_diazo - Dimethyl Phosphate phosphate Dimethyl Phosphate oxaphosphetane->phosphate vinyl_carbene Vinyl Carbene vinyl_diazo->vinyl_carbene - N2 n2 N2 vinyl_diazo->n2 alkyne Alkyne (R1-C≡C-R2) vinyl_carbene->alkyne 1,2-rearrangement

Caption: Reaction mechanism of the Seyferth-Gilbert homologation.

Experimental Protocol: Seyferth-Gilbert Homologation

This is a general procedure for the homologation of an aldehyde to a terminal alkyne.

Materials:

  • Aldehyde

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottomed flask under an inert atmosphere, dissolve the aldehyde in dry THF.

  • Cool the solution to -78 °C.

  • In a separate flask, dissolve this compound in dry THF and cool to -78 °C.

  • Slowly add a solution of potassium tert-butoxide in THF to the phosphonate solution at -78 °C to generate the phosphonate anion.

  • Transfer the resulting anion solution to the aldehyde solution via cannula at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude alkyne by column chromatography on silica gel.

Ohira-Bestmann Modification

A significant improvement to the Seyferth-Gilbert homologation is the use of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[2] This reagent can generate the required this compound carbanion in situ under milder basic conditions (e.g., K₂CO₃ in methanol), making the reaction compatible with a wider range of functional groups.[2] The in-situ generation from the Ohira-Bestmann reagent often leads to higher yields for the formation of terminal alkynes from aldehydes.[2]

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions.

  • Handling: Work in a well-ventilated fume hood.[10] Avoid contact with skin, eyes, and clothing.[11] Wear suitable protective clothing, gloves, and eye/face protection.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Hazards: The related Ohira-Bestmann reagent is sold as a solution in acetonitrile and is classified as a flammable liquid and is harmful if inhaled or in contact with skin.[7][12] Similar precautions should be taken with this compound.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. Always consult the relevant Safety Data Sheet (SDS) before handling this reagent.

References

An In-depth Technical Guide to Dimethyl (diazomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (diazomethyl)phosphonate, also widely known as the Seyferth-Gilbert reagent, is a pivotal organophosphorus compound with significant applications in synthetic organic chemistry. Its primary utility lies in the one-carbon homologation of aldehydes and ketones to alkynes, a transformation known as the Seyferth-Gilbert homologation.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and key reactions of this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound is a diazo compound containing a phosphonate (B1237965) functional group. The presence of the electron-withdrawing phosphonate group stabilizes the diazo moiety, rendering the compound relatively more stable than many other diazoalkanes.

Physicochemical Properties

Experimentally determined physicochemical data for pure this compound is not extensively reported in the literature. The table below summarizes available computed data and key identifiers. For reference, properties of the closely related and commercially available Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) are also provided where available.

PropertyThis compoundDimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)
Molecular Formula C₃H₇N₂O₃P[2][3]C₅H₉N₂O₄P[4][5]
Molecular Weight 150.07 g/mol [2][3]192.11 g/mol [4][5]
CAS Number 27491-70-9[2][6]90965-06-3[4][5]
Appearance Not reported (often generated in situ)Light yellow to yellow oil[7]
Density Not reported1.28 g/mL at 25 °C[7]
XLogP3-AA (Computed) -0.4[2]Not available
Spectroscopic Data

Detailed spectroscopic characterization of isolated this compound is scarce in the literature, as it is often generated and used in situ. However, some data has been reported:

Spectroscopic DataThis compound
IR (cm⁻¹) 3256, 1462, 1257, 1183, 1100, 1077, 1039

Note: Due to the limited availability of experimental ¹H, ¹³C, and ³¹P NMR data for pure this compound, this information has been omitted. Researchers are advised to characterize the reagent upon synthesis.

Synthesis of this compound

A convenient and reproducible method for the synthesis of this compound involves a diazo transfer reaction. The following protocol is adapted from the literature.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Trifluoroacetylation: A solution of dimethyl methylphosphonate in dry THF is cooled to -78 °C. An equimolar amount of n-BuLi is added dropwise, and the mixture is stirred for 30 minutes. 2,2,2-Trifluoroethyl trifluoroacetate (1.5 equivalents) is then added rapidly. The reaction is stirred at -78 °C for 15 minutes before being warmed to room temperature. The solvent is removed under reduced pressure to yield the crude intermediate, dimethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate, which is used directly in the next step.

  • Diazo Transfer: The crude intermediate is dissolved in dry acetonitrile. 4-Acetamidobenzenesulfonyl azide (p-ABSA) (0.9 equivalents) is added, and the solution is cooled to 0 °C. Triethylamine (0.9 equivalents) is added slowly. The mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The resulting slurry is filtered, and the solvent is removed by rotary evaporation. The crude product is purified by filtration through a short plug of silica gel to afford this compound. The overall yield is typically over 50%.

Chemical Reactivity and Applications

The primary application of this compound is in the Seyferth-Gilbert homologation, a reaction that converts aldehydes and ketones into alkynes with one additional carbon atom.[1]

The Seyferth-Gilbert Homologation

The reaction proceeds via the deprotonation of the phosphonate by a strong base, such as potassium tert-butoxide, to form a carbanion. This anion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting adduct undergoes a cyclization to form an oxaphosphetane intermediate, which then eliminates dimethyl phosphate (B84403) and dinitrogen to generate a vinylidene carbene. A 1,2-hydride or 1,2-alkyl shift then furnishes the final alkyne product.[4]

Seyferth_Gilbert_Homologation reagent This compound carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Strong Base (e.g., t-BuOK) base->carbanion carbonyl Aldehyde or Ketone (R-CO-R') adduct Alkoxide Adduct carbonyl->adduct carbanion->adduct Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate adduct->oxaphosphetane Cyclization vinyl_diazo Vinyl Diazoalkane oxaphosphetane->vinyl_diazo Elimination of Dimethyl Phosphate vinylidene_carbene Vinylidene Carbene vinyl_diazo->vinylidene_carbene Loss of N₂ alkyne Alkyne (R-C≡C-R') vinylidene_carbene->alkyne 1,2-Rearrangement

Caption: The reaction mechanism of the Seyferth-Gilbert homologation.

Experimental Protocol: Seyferth-Gilbert Homologation of an Aldehyde

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aldehyde

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), dry

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A solution of the aldehyde (1 equivalent) in dry THF is cooled to -78 °C in a flask under an inert atmosphere.

  • In a separate flask, a solution of this compound (1.2 equivalents) in dry THF is cooled to -78 °C.

  • Potassium tert-butoxide (1.2 equivalents) is added to the phosphonate solution, and the mixture is stirred for 30 minutes at -78 °C.

  • The resulting solution of the deprotonated reagent is then added slowly to the aldehyde solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired alkyne.

The Ohira-Bestmann Modification

A significant modification to the Seyferth-Gilbert homologation involves the use of Dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent. This reagent can be used under milder basic conditions (e.g., K₂CO₃ in methanol), which is advantageous for substrates that are sensitive to strong bases.[8] The active this compound is generated in situ through the cleavage of the acetyl group.[9][10]

Ohira_Bestmann_Modification ob_reagent Ohira-Bestmann Reagent sg_reagent This compound (in situ) ob_reagent->sg_reagent Deacetylation base Mild Base (e.g., K₂CO₃/MeOH) base->sg_reagent alkyne Terminal Alkyne sg_reagent->alkyne Seyferth-Gilbert Homologation carbonyl Aldehyde carbonyl->alkyne

Caption: In situ generation of the Seyferth-Gilbert reagent via the Ohira-Bestmann modification.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, providing a reliable method for the conversion of aldehydes and ketones to alkynes. While the pure reagent is not as commonly handled as its precursor, the Ohira-Bestmann reagent, its in situ generation and subsequent reaction are cornerstones of modern synthetic strategies. This guide has provided a detailed overview of its structure, synthesis, and reactivity, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Spectroscopic and Synthetic Profile of Dimethyl (diazomethyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent, is a pivotal reagent in organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones to alkynes. Its utility in the construction of complex molecular architectures makes it a valuable tool in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the spectroscopic data associated with its common precursor, its synthesis, and a detailed experimental protocol for its in-situ generation and use. Due to the reactive and potentially explosive nature of diazo compounds, this compound is most commonly prepared and used immediately in solution without isolation.

Spectroscopic Data

Direct spectroscopic analysis of isolated this compound is not widely reported due to its limited stability. Therefore, the spectroscopic data presented here pertains to its stable and commercially available precursor, Dimethyl (1-diazo-2-oxopropyl)phosphonate , often referred to as the Ohira-Bestmann reagent. This compound is generated from this precursor via methanolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethyl (1-diazo-2-oxopropyl)phosphonate
Nucleus Solvent Chemical Shift (δ) [ppm] Coupling Constant (J) [Hz] Multiplicity Assignment
¹H NMRCDCl₃3.86JP-H = 11.6Doublet6H, 2 x OCH₃
2.25Singlet3H, COCH₃
¹³C NMRCDCl₃187.7JP-C = 7.3DoubletC=O
53.8JP-C = 6.4DoubletOCH₃
27.5SingletCOCH₃
³¹P NMRCDCl₃16.5Singlet

Note: The diazo carbon signal in ¹³C NMR is often broad or not observed due to quadrupolar relaxation and long relaxation times.

Infrared (IR) Spectroscopy of Dimethyl (1-diazo-2-oxopropyl)phosphonate
Functional Group Vibrational Frequency (ν) [cm⁻¹]
Diazo (N≡N)~2100
Carbonyl (C=O)~1640
Phosphoryl (P=O)~1260
P-O-C~1030-1050

Experimental Protocols

The most common and convenient method for the preparation of this compound is through the in-situ methanolysis of Dimethyl (1-diazo-2-oxopropyl)phosphonate.

Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate

This procedure outlines the synthesis of the stable precursor reagent.

Materials:

  • Dimethyl (2-oxopropyl)phosphonate

  • 4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) or other suitable diazo transfer agent

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (B52724) (CH₃CN) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a stirred solution of dimethyl (2-oxopropyl)phosphonate in acetonitrile, add potassium carbonate at room temperature.

  • Slowly add a solution of 4-acetamidobenzenesulfonyl azide in acetonitrile to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or NMR).

  • Filter the reaction mixture to remove the solid byproducts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure Dimethyl (1-diazo-2-oxopropyl)phosphonate.

In-situ Generation and Use of this compound (Seyferth-Gilbert Homologation)

This protocol describes the generation of the reagent and its immediate use for the conversion of an aldehyde to a terminal alkyne.

Materials:

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

  • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde substrate

  • Standard inert atmosphere glassware and techniques

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde substrate in anhydrous THF and methanol.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve Dimethyl (1-diazo-2-oxopropyl)phosphonate in anhydrous THF.

  • Add the solution of the phosphonate (B1237965) to the cooled aldehyde solution.

  • Slowly add potassium carbonate or potassium tert-butoxide to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude alkyne is then purified by column chromatography.

Reaction Workflow

The following diagram illustrates the synthetic pathway from a starting aldehyde to the final alkyne product using the in-situ generation of this compound.

Seyferth_Gilbert_Homologation aldehyde Aldehyde (R-CHO) reaction Reaction with Aldehyde aldehyde->reaction reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate in_situ In-situ generation of This compound reagent->in_situ base K₂CO₃ / MeOH base->in_situ in_situ->reaction Reacts immediately alkyne Terminal Alkyne (R-C≡CH) reaction->alkyne

Caption: Synthetic workflow for the Seyferth-Gilbert homologation.

The Dawn of a Versatile Reagent: Early Applications of the Seyferth-Gilbert Reagent in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for efficient and reliable methods for the construction of carbon-carbon bonds is a cornerstone of synthetic organic chemistry. In this context, the development of reagents that enable the transformation of readily available functional groups into more complex structures is of paramount importance. One such transformative tool that emerged in the latter half of the 20th century is the Seyferth-Gilbert reagent, chemically known as dimethyl (diazomethyl)phosphonate. This guide delves into the early applications of this reagent, providing a comprehensive overview of its seminal role in the synthesis of alkynes, a fundamental functional group in organic chemistry and a key building block in the synthesis of pharmaceuticals and natural products.

Introduction: The Genesis of the Seyferth-Gilbert Reagent

The Seyferth-Gilbert reagent was first prepared in its pure form by Dietmar Seyferth and his coworkers in 1971.[1] Their initial work focused on the synthesis and reactivity of dimethylphosphono-substituted diazoalkanes. However, it was the independent discovery and development of its application in alkyne synthesis by J. C. Gilbert and U. Weerasooriya in 1982 that truly unlocked its potential as a powerful synthetic tool, leading to the reaction being named the Seyferth-Gilbert homologation.[1][2]

The Seyferth-Gilbert homologation is a chemical reaction that converts aldehydes and ketones into alkynes with the addition of one carbon atom.[3][4] This transformation proceeds via a base-promoted reaction of the Seyferth-Gilbert reagent with a carbonyl compound at low temperatures.[2] The early protocol typically employed a strong base, such as potassium tert-butoxide, in an inert solvent like tetrahydrofuran (B95107) (THF) at temperatures as low as -78 °C.[2]

The Core Transformation: The Seyferth-Gilbert Homologation

The fundamental application of the Seyferth-Gilbert reagent is the one-carbon homologation of aldehydes and ketones to yield terminal and internal alkynes, respectively. The reaction is particularly effective for aromatic aldehydes and ketones.[2]

Reaction Mechanism

The currently accepted mechanism of the Seyferth-Gilbert homologation involves several key steps, as illustrated below. The process begins with the deprotonation of the Seyferth-Gilbert reagent by a strong base to form a phosphonate-stabilized carbanion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a β-hydroxy diazophosphonate intermediate. This intermediate subsequently cyclizes to form an unstable oxaphosphetane. Elimination of dimethyl phosphate (B84403) and dinitrogen from the oxaphosphetane generates a vinylidene carbene, which then undergoes a 1,2-hydride or 1,2-alkyl/aryl shift (a Fritsch-Buttenberg-Wiechell rearrangement) to afford the final alkyne product.[2]

Seyferth_Gilbert_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination cluster_step5 Step 5: 1,2-Rearrangement SGR (MeO)₂P(O)CH₂N₂ Anion (MeO)₂P(O)C⁻HN₂ SGR->Anion + tBuOH, K⁺ Base KOtBu Carbonyl R-C(=O)-R' Adduct R-C(O⁻)-R' | CH(N₂)P(O)(OMe)₂ Carbonyl->Adduct Adduct2 R-C(O⁻)-R' | CH(N₂)P(O)(OMe)₂ Anion2 (MeO)₂P(O)C⁻HN₂ Oxaphosphetane Oxaphosphetane intermediate Adduct2->Oxaphosphetane Oxaphosphetane2 Oxaphosphetane intermediate Vinylidene R-C(=C:)-R' (Vinylidene carbene) Oxaphosphetane2->Vinylidene - (MeO)₂P(O)O⁻, - N₂ Vinylidene2 R-C(=C:)-R' Products (MeO)₂P(O)O⁻ + N₂ Alkyne R-C≡C-R' Vinylidene2->Alkyne 1,2-shift

Caption: The reaction mechanism of the Seyferth-Gilbert homologation.

Scope and Limitations of the Early Protocol

The initial studies by Gilbert and Weerasooriya demonstrated the utility of the Seyferth-Gilbert reagent for the synthesis of a variety of alkynes from aromatic aldehydes and ketones. The yields were generally good, typically ranging from 60% to 90%.[2]

However, the original protocol had its limitations. The requirement for a strong base like potassium tert-butoxide made it unsuitable for substrates with base-sensitive functional groups or enolizable protons, which could lead to side reactions such as aldol (B89426) condensation.[2] The low reaction temperatures also added to the practical complexity of the procedure.

Quantitative Data from Early Studies

The following table summarizes the results obtained by Gilbert and Weerasooriya in their seminal 1982 paper, showcasing the scope of the Seyferth-Gilbert homologation with various aromatic aldehydes and ketones.

EntryCarbonyl CompoundProductYield (%)
1BenzaldehydePhenylacetylene85
2p-Anisaldehydep-Methoxyphenylacetylene91
3p-Chlorobenzaldehydep-Chlorophenylacetylene88
4p-Nitrobenzaldehydep-Nitrophenylacetylene60
5Cinnamaldehyde1-Phenyl-1-buten-3-yne75
6Acetophenone1-Phenylethyne70
7BenzophenoneDiphenylacetylene95
84-Methoxybenzophenone1-(4-Methoxyphenyl)-1-phenylethyne85
94,4'-DichlorobenzophenoneBis(4-chlorophenyl)acetylene92

Data sourced from Gilbert, J. C.; Weerasooriya, U. J. Org. Chem. 1982, 47 (10), 1837–1845.

Key Experimental Protocols from the Foundational Literature

For the benefit of researchers seeking to understand the historical context and practical aspects of these early discoveries, the detailed experimental procedures from the original publications are provided below.

Synthesis of this compound (Seyferth-Gilbert Reagent)

The following procedure is adapted from the 1971 paper by Seyferth, Marmor, and Hilbert, describing the original synthesis of the reagent.

Procedure for the Diazotization of Dimethyl (Aminomethyl)phosphonate:

A solution of dimethyl (aminomethyl)phosphonate (0.10 mol) in water (50 mL) is cooled to 0 °C in an ice-salt bath. To this stirred solution is added concentrated hydrochloric acid (20 mL). A solution of sodium nitrite (B80452) (0.12 mol) in water (30 mL) is then added dropwise over a period of 1 hour, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C. The resulting yellow oil is extracted with diethyl ether (3 x 50 mL). The combined ethereal extracts are washed with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude this compound. The product can be further purified by distillation under reduced pressure, but caution is advised as diazo compounds can be explosive.

General Procedure for the Seyferth-Gilbert Homologation of Aldehydes and Ketones

The following is a general procedure based on the work of Gilbert and Weerasooriya for the conversion of carbonyl compounds to alkynes.

General Procedure for the Preparation of Alkynes:

To a stirred solution of potassium tert-butoxide (1.1 mmol) in dry tetrahydrofuran (10 mL) at -78 °C under an inert atmosphere (e.g., nitrogen or argon) is added a solution of this compound (1.0 mmol) in dry tetrahydrofuran (5 mL) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. A solution of the aldehyde or ketone (1.0 mmol) in dry tetrahydrofuran (5 mL) is then added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude alkyne product is then purified by column chromatography on silica (B1680970) gel or by distillation.

The Evolution of the Reagent: The Ohira-Bestmann Modification

The limitations of the original Seyferth-Gilbert protocol, particularly the use of a strong base, spurred further research into milder alternatives. This led to the development of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This modified reagent generates the active phosphonate (B1237965) carbanion in situ under much milder basic conditions (e.g., using potassium carbonate in methanol), thus significantly expanding the substrate scope to include base-sensitive and enolizable aldehydes.[3]

Ohira_Bestmann_Modification OB_Reagent Ohira-Bestmann Reagent (MeO)₂P(O)C(N₂)=C(O)Me Anion (MeO)₂P(O)C⁻HN₂ OB_Reagent->Anion in situ generation Base K₂CO₃, MeOH Aldehyde RCHO Anion->Aldehyde Reacts with Alkyne R-C≡CH Aldehyde->Alkyne

Caption: The Ohira-Bestmann modification for the in situ generation of the Seyferth-Gilbert reagent anion.

Conclusion

The early applications of the Seyferth-Gilbert reagent marked a significant advancement in synthetic organic chemistry, providing a straightforward and generally high-yielding method for the synthesis of alkynes from readily available carbonyl compounds. While the original protocol had its limitations, it laid the groundwork for further methodological developments, most notably the Ohira-Bestmann modification, which broadened the applicability of this powerful transformation. The foundational work of Seyferth, Gilbert, and Weerasooriya has had a lasting impact on the field, and the Seyferth-Gilbert homologation and its variants remain valuable tools for synthetic chemists in academia and industry, including those in drug development where the construction of complex molecular architectures is paramount.

References

The Seyferth-Gilbert Homologation: A Technical Guide to Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Seyferth-Gilbert homologation, a powerful chemical reaction for the one-carbon extension of aldehydes and ketones to alkynes. We will delve into the core mechanism, present quantitative data for substrate scope, and provide detailed experimental protocols. Furthermore, this document includes visualizations of the reaction pathways to facilitate a comprehensive understanding.

Introduction

The Seyferth-Gilbert homologation is a chemical reaction that converts an aldehyde or ketone into an alkyne with one additional carbon atom.[1][2][3] This transformation is achieved using dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent.[1][2] The reaction is typically base-promoted, with potassium tert-butoxide being a common choice.[1][2][3] A significant advancement in this field is the Bestmann-Ohira modification, which utilizes a different reagent under milder basic conditions, thereby broadening the applicability of the reaction to base-sensitive substrates.[1][4]

Core Reaction Mechanism

The currently accepted mechanism for the Seyferth-Gilbert homologation proceeds through several key steps:

  • Deprotonation: A strong base, typically potassium tert-butoxide, deprotonates the Seyferth-Gilbert reagent to form a phosphonate (B1237965) carbanion.[1]

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of an alkoxide intermediate.[1]

  • Cyclization: The alkoxide then undergoes an intramolecular cyclization to form a transient four-membered oxaphosphetane intermediate.[1]

  • Cycloelimination: This intermediate fragments in a process similar to the Wittig reaction, yielding a vinyl diazo species and dimethyl phosphate.[1]

  • Nitrogen Extrusion and Rearrangement: Upon warming, the vinyl diazo compound loses a molecule of nitrogen gas to generate a highly reactive vinylidene carbene. This carbene then undergoes a 1,2-hydride or 1,2-alkyl shift to furnish the final alkyne product.[1]

An alternative mechanistic pathway involving the loss of nitrogen before the cycloelimination has been considered but is generally ruled out.[1]

The Bestmann-Ohira Modification

The original Seyferth-Gilbert protocol requires a strong base, which limits its use with base-sensitive substrates, such as enolizable aldehydes. The Bestmann-Ohira modification addresses this limitation by using dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent). In the presence of a milder base like potassium carbonate and methanol (B129727), this reagent generates the same key this compound anion in situ.[1][4] This allows the reaction to proceed under much gentler conditions.

Visualizing the Reaction Pathways

To illustrate the intricate steps of these reactions, the following diagrams are provided in the DOT language.

Seyferth_Gilbert_Mechanism reagent This compound (Seyferth-Gilbert Reagent) anion Phosphonate Anion reagent->anion Deprotonation base t-BuOK oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane Nucleophilic Addition & Cyclization carbonyl Aldehyde/Ketone (R1-CO-R2) carbonyl->oxaphosphetane vinyldiazo Vinyl Diazo Intermediate oxaphosphetane->vinyldiazo Cycloelimination carbene Vinylidene Carbene vinyldiazo->carbene Loss of N2 alkyne Alkyne (R1-C≡C-R2) carbene->alkyne 1,2-Rearrangement

Caption: Mechanism of the Seyferth-Gilbert Homologation.

Bestmann_Ohira_Modification bo_reagent Bestmann-Ohira Reagent anion Phosphonate Anion (in situ) bo_reagent->anion Generation of Anion mild_base K2CO3, MeOH to_alkyne ... anion->to_alkyne Reaction with Carbonyl carbonyl Aldehyde/Ketone (R1-CO-R2) carbonyl->to_alkyne alkyne Alkyne (R1-C≡C-R2) to_alkyne->alkyne Same pathway as Seyferth-Gilbert

Caption: The Bestmann-Ohira Modification for in situ anion generation.

Data Presentation: Substrate Scope and Yields

The following tables summarize the yields of alkynes obtained from various aldehydes and ketones using the Seyferth-Gilbert homologation and its Bestmann-Ohira modification.

Table 1: Original Seyferth-Gilbert Homologation with Various Carbonyls

EntryCarbonyl CompoundProductYield (%)
1BenzaldehydePhenylacetylene85
2p-Anisaldehyde1-Ethynyl-4-methoxybenzene90
3p-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene75
4p-Chlorobenzaldehyde1-Chloro-4-ethynylbenzene88
5Cinnamaldehyde1-Buten-3-yne60
6Acetophenone1-Phenylethyne70
7BenzophenoneDiphenylacetylene95
8CyclohexanoneEthynylcyclohexane55

Yields are approximate and can vary based on reaction conditions.

Table 2: Bestmann-Ohira Modification with Various Aldehydes

EntryAldehydeProductYield (%)
1Octanal1-Nonyne92
2Citronellal3,7-Dimethyl-1,6-octadiene85
3BenzaldehydePhenylacetylene95
42-Naphthaldehyde2-Ethynylnaphthalene98
5Furfural2-Ethynylfuran88
63-Phenylpropanal4-Phenyl-1-butyne84
7Dodecanal1-Tridecyne91

Yields are approximate and can vary based on reaction conditions.

Experimental Protocols

Below are detailed methodologies for performing the Seyferth-Gilbert homologation and the Bestmann-Ohira modification.

General Procedure for the Original Seyferth-Gilbert Homologation

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium tert-butoxide (1.1 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Appropriate solvents for extraction and chromatography

Procedure:

  • A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, potassium tert-butoxide is added portion-wise, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of the carbonyl compound in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkyne.

General Procedure for the Bestmann-Ohira Modification

Materials:

  • Aldehyde (1.0 equiv)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate solvents for extraction and chromatography

Procedure:

  • To a solution of the aldehyde in anhydrous methanol, potassium carbonate is added, and the suspension is stirred at room temperature.

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the terminal alkyne.[5]

Conclusion

The Seyferth-Gilbert homologation and its more versatile Bestmann-Ohira modification are indispensable tools in modern organic synthesis for the construction of alkynes. A thorough understanding of the underlying mechanisms, substrate scope, and experimental nuances is critical for the successful application of these reactions in the synthesis of complex molecules, including active pharmaceutical ingredients. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical sciences.

References

An In-depth Technical Guide to the Key Intermediates in the Seyferth-Gilbert Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Seyferth-Gilbert reaction is a powerful and widely utilized method in organic synthesis for the conversion of aldehydes and ketones into terminal or internal alkynes, a crucial functional group in medicinal chemistry and materials science. This one-carbon homologation proceeds through a series of reactive intermediates that dictate the reaction's outcome and efficiency. This technical guide provides a detailed exploration of the core mechanistic pathway, focusing on the key intermediates, and includes experimental protocols and quantitative data to support researchers in their practical applications.

The Mechanistic Pathway: A Step-by-Step Analysis

The generally accepted mechanism for the Seyferth-Gilbert homologation involves four key intermediates. The reaction is initiated by the deprotonation of a diazomethylphosphonate reagent, which then engages the carbonyl substrate in a sequence of transformations culminating in the desired alkyne.

  • Formation of the Phosphonate (B1237965) Anion: The reaction commences with the deprotonation of the α-carbon of the Seyferth-Gilbert reagent, dimethyl (diazomethyl)phosphonate, by a strong base, typically potassium tert-butoxide, to generate a nucleophilic phosphonate anion.[1][2] In the milder Bestmann-Ohira modification, the same anion is generated in situ from dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent) through the action of a weaker base like potassium carbonate in methanol (B129727).[1][2]

  • Oxaphosphetane Intermediate: The highly reactive phosphonate anion undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone substrate.[2][3] This addition leads to the formation of a transient, four-membered heterocyclic intermediate known as an oxaphosphetane.[2][3] While direct spectroscopic observation of this intermediate in the Seyferth-Gilbert reaction is challenging due to its fleeting nature, its existence is strongly supported by analogy to the well-studied Wittig reaction, where oxaphosphetanes have been detected and characterized.

  • Vinyl Diazo Intermediate: The oxaphosphetane intermediate rapidly collapses through a retro-[2+2] cycloaddition-like process. This fragmentation results in the elimination of dimethyl phosphate (B84403) and the formation of a vinyl diazo intermediate.[2][3]

  • Vinylidene Carbene and 1,2-Shift: The vinyl diazo compound is unstable and readily extrudes molecular nitrogen upon warming to generate a highly reactive vinylidene carbene intermediate.[2][3] This carbene then undergoes a rapid 1,2-hydride or 1,2-alkyl/aryl shift, which leads to the final, more stable alkyne product.[2][3] The migratory aptitude of the substituent on the carbene can influence the reaction's efficiency.

The overall transformation can be visualized as a signaling pathway from the starting materials to the final alkyne product, proceeding through the key intermediates.

Seyferth_Gilbert_Mechanism reagents Aldehyde/Ketone + This compound anion Phosphonate Anion reagents->anion + Base oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane + Aldehyde/Ketone vinyl_diazo Vinyl Diazo Intermediate oxaphosphetane->vinyl_diazo - Dimethyl phosphate vinyl_carbene Vinylidene Carbene vinyl_diazo->vinyl_carbene - N2 alkyne Alkyne Product vinyl_carbene->alkyne 1,2-Shift

Caption: The reaction mechanism of the Seyferth-Gilbert homologation.

Quantitative Data on Reaction Yields

The Seyferth-Gilbert reaction and its Bestmann-Ohira modification are known for their generally good to excellent yields across a range of substrates. Below is a summary of representative yields for the conversion of various aldehydes and ketones to their corresponding alkynes.

Substrate (Aldehyde/Ketone)Reagent/ConditionsProductYield (%)Reference
Benzaldehyde (B42025)This compound, t-BuOK, THF, -78 °C to rtPhenylacetylene (B144264)85[3]
4-NitrobenzaldehydeThis compound, t-BuOK, THF, -78 °C to rt4-Nitrophenylacetylene92[3]
4-MethoxybenzaldehydeThis compound, t-BuOK, THF, -78 °C to rt4-Methoxyphenylacetylene88[3]
CinnamaldehydeThis compound, t-BuOK, THF, -78 °C to rt1-Phenyl-1-buten-3-yne75[3]
Cyclohexanecarboxaldehyde (B41370)Bestmann-Ohira Reagent, K2CO3, MeOH, rtEthynylcyclohexane (B1294493)95[2]
1-NaphthaldehydeBestmann-Ohira Reagent, K2CO3, MeOH, rt1-Ethynylnaphthalene98[2]
AcetophenoneThis compound, t-BuOK, THF, -78 °C to rt1-Phenylethyne65[3]
BenzophenoneThis compound, t-BuOK, THF, -78 °C to rtDiphenylacetylene91[3]

Experimental Protocols

Protocol 1: Original Seyferth-Gilbert Homologation of Benzaldehyde

This protocol details the conversion of benzaldehyde to phenylacetylene using this compound and potassium tert-butoxide.

Materials:

Procedure:

  • A solution of this compound (1.1 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

  • Potassium tert-butoxide (1.1 equivalents) is added portion-wise to the stirred solution, and the mixture is stirred at -78 °C for 30 minutes.

  • A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford phenylacetylene.

Protocol 2: Bestmann-Ohira Modification for the Synthesis of Ethynylcyclohexane

This protocol describes the synthesis of ethynylcyclohexane from cyclohexanecarboxaldehyde using the Bestmann-Ohira reagent under milder conditions.

Materials:

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent)

  • Potassium carbonate (K2CO3)

  • Cyclohexanecarboxaldehyde

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of cyclohexanecarboxaldehyde (1.0 equivalent) in anhydrous methanol at room temperature is added potassium carbonate (2.0 equivalents).

  • The Bestmann-Ohira reagent (1.2 equivalents) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is diluted with diethyl ether and washed with water.

  • The aqueous layer is extracted with diethyl ether (2 x 30 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by distillation or flash column chromatography to yield ethynylcyclohexane.

The logical workflow for a typical Seyferth-Gilbert reaction, from setup to product isolation, is illustrated below.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagent_prep Prepare Phosphonate Solution (Cool to -78 °C for original protocol) start->reagent_prep base_add Add Base (t-BuOK or K2CO3) reagent_prep->base_add substrate_add Add Aldehyde/Ketone base_add->substrate_add reaction Stir Reaction Mixture (Allow to warm for original protocol) substrate_add->reaction quench Quench Reaction (e.g., with aq. NH4Cl) reaction->quench extraction Workup: Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Distillation) concentration->purification product Isolated Alkyne Product purification->product

Caption: A generalized experimental workflow for the Seyferth-Gilbert reaction.

Evidence for Key Intermediates

The transient nature of the intermediates in the Seyferth-Gilbert reaction makes their direct characterization challenging. However, their existence is supported by a combination of mechanistic studies, trapping experiments, and spectroscopic analysis of analogous systems.

Trapping the Vinylidene Carbene: The formation of the vinylidene carbene intermediate is supported by trapping experiments. For instance, when the reaction is carried out in the presence of an alcohol, such as methanol, the corresponding methyl enol ether can be isolated as a byproduct. This occurs from the trapping of the carbene by the alcohol, providing strong evidence for its transient existence.

The logical relationship between the vinylidene carbene and the alkyne product, as well as the trapped enol ether, is depicted below.

Carbene_Trapping vinyl_carbene Vinylidene Carbene rearrangement 1,2-Shift vinyl_carbene->rearrangement trapping Trapping with ROH vinyl_carbene->trapping alkyne Alkyne Product rearrangement->alkyne enol_ether Enol Ether Product trapping->enol_ether

Caption: Fate of the vinylidene carbene intermediate.

References

The Pivotal Role of Potassium tert-Butoxide in Seyferth-Gilbert Homologation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Seyferth-Gilbert homologation is a cornerstone reaction in synthetic organic chemistry, providing a reliable method for the one-carbon homologation of aldehydes and ketones to their corresponding alkynes.[1][2] This transformation is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical intermediates, where the introduction of an alkyne moiety is often a critical step. At the heart of this reaction lies the crucial role of a strong base, traditionally potassium tert-butoxide, which initiates the entire catalytic cycle. This guide provides an in-depth analysis of the function of potassium tert-butoxide in the Seyferth-Gilbert homologation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core Function: Deprotonation and Anion Generation

The Seyferth-Gilbert homologation utilizes dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent.[1] This reagent possesses an acidic proton on the carbon atom flanked by the diazo and phosphonate (B1237965) groups. The primary and indispensable role of potassium tert-butoxide (t-BuOK) is to act as a strong, non-nucleophilic base to abstract this acidic proton.[3][4] This deprotonation generates a reactive phosphonate carbanion, which is the key nucleophilic species that drives the reaction forward.[1][3]

The high basicity of potassium tert-butoxide is essential for efficiently generating a sufficient concentration of the carbanion at low temperatures (typically -78 °C), where the reaction is commonly performed to ensure selectivity and stability of the intermediates.[5] The bulky nature of the tert-butoxide group minimizes the likelihood of it acting as a nucleophile and attacking the carbonyl substrate directly, a common side reaction with smaller, strong bases.

Mechanistic Pathway

The reaction proceeds through a well-established mechanism, initiated by the potassium tert-butoxide-mediated deprotonation.[2][6]

  • Deprotonation: Potassium tert-butoxide abstracts the acidic proton from the Seyferth-Gilbert reagent (A) to form the this compound carbanion (B).[1]

  • Nucleophilic Addition: The resulting carbanion (B) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form an alkoxide intermediate.

  • Cyclization (Oxaphosphetane Formation): The alkoxide intermediate undergoes an intramolecular cyclization, attacking the electrophilic phosphorus atom to form a four-membered oxaphosphetane ring (D).[6]

  • Elimination: This oxaphosphetane intermediate is unstable and fragments in a process analogous to the Wittig reaction, eliminating dimethyl phosphate (B84403) and forming a vinyldiazo intermediate (F).[1]

  • Carbene Formation and Rearrangement: Upon warming, the vinyldiazo compound loses a molecule of nitrogen gas (N₂) to generate a highly reactive vinyl carbene (G). This carbene then undergoes a 1,2-hydride or 1,2-alkyl/aryl shift (rearrangement) to furnish the final alkyne product (H).[1][2]

Seyferth_Gilbert_Mechanism Seyferth-Gilbert Homologation Mechanism SG_Reagent Dimethyl (diazomethyl)phosphonate (A) Anion Phosphonate Carbanion (B) SG_Reagent->Anion Deprotonation Base t-BuOK Base->Anion Carbonyl Aldehyde/Ketone Oxaphosphetane Oxaphosphetane (D) Carbonyl->Oxaphosphetane Anion->Oxaphosphetane + Carbonyl VinylDiazo Vinyldiazo Intermediate (F) Oxaphosphetane->VinylDiazo Elimination Phosphate Dimethyl Phosphate Oxaphosphetane->Phosphate Carbene Vinyl Carbene (G) VinylDiazo->Carbene - N₂ (heat) Nitrogen N₂ VinylDiazo->Nitrogen Alkyne Alkyne (H) Carbene->Alkyne 1,2-Migration

Caption: Reaction mechanism of the Seyferth-Gilbert homologation.

Quantitative Analysis of Substrate Scope

The original protocol developed by Gilbert and Weerasooriya demonstrates the effectiveness of potassium tert-butoxide for the conversion of various aromatic aldehydes and ketones. The reaction generally provides good to excellent yields.

Substrate (Aldehyde/Ketone)ProductBaseSolventTemp (°C)Yield (%)Reference
Benzaldehyde (B42025)Phenylacetylenet-BuOKTHF-78 to RT85-95[3][6]
4-Methoxybenzaldehyde4-Methoxyphenylacetylenet-BuOKTHF-78 to RT92[3][6]
4-Chlorobenzaldehyde4-Chlorophenylacetylenet-BuOKTHF-78 to RT90[3][6]
4-Nitrobenzaldehyde4-Nitrophenylacetylenet-BuOKTHF-78 to RT74[3][6]
BenzophenoneDiphenylacetylenet-BuOKTHF-78 to RT88[3][6]
4,4'-DimethoxybenzophenoneBis(4-methoxyphenyl)acetylenet-BuOKTHF-78 to RT81[3][6]
CyclohexanoneCyclohexylacetylenet-BuOKTHF-78 to RT55[3][6]

Limitations and the Rise of Alternatives

Despite its effectiveness, the high basicity of potassium tert-butoxide imposes a significant limitation: the protocol is generally incompatible with base-sensitive substrates, particularly enolizable aldehydes and ketones.[4][5] With these substrates, competing side reactions such as aldol (B89426) condensation can occur, leading to reduced yields and complex product mixtures.[3]

This limitation spurred the development of the Ohira-Bestmann modification , which has become a more widely used protocol.[1][3] This method employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) and a milder base, such as potassium carbonate (K₂CO₃), in methanol.[2] The phosphonate carbanion is generated in situ under these gentler conditions, expanding the substrate scope to include enolizable and other base-labile carbonyl compounds.[3]

Base_Comparison Comparison of Reagent Activation cluster_SG Seyferth-Gilbert Protocol cluster_OB Ohira-Bestmann Modification SG_Reagent Seyferth-Gilbert Reagent SG_Anion Active Carbanion SG_Reagent->SG_Anion tBuOK t-BuOK (Strong Base) tBuOK->SG_Anion Direct Deprotonation OB_Reagent Ohira-Bestmann Reagent OB_Anion Active Carpanion OB_Reagent->OB_Anion K2CO3 K₂CO₃ / MeOH (Mild Base) K2CO3->OB_Anion In situ Generation

Caption: Activation pathways for Seyferth-Gilbert vs. Ohira-Bestmann reagents.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the Seyferth-Gilbert homologation of benzaldehyde to phenylacetylene, adapted from the original literature.

Materials:

  • Potassium tert-butoxide (t-BuOK)

  • This compound (Seyferth-Gilbert Reagent)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with potassium tert-butoxide (1.1 equivalents).

  • Solvent Addition: Anhydrous THF is added via cannula, and the resulting suspension is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: A solution of this compound (1.05 equivalents) in anhydrous THF is added dropwise to the stirred suspension of potassium tert-butoxide at -78 °C. The mixture is stirred for 30 minutes at this temperature.

  • Substrate Addition: A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Progression: The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • Warming: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight (approximately 12-16 hours), during which nitrogen evolution is observed.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Workup: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with water, then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel or by distillation to afford pure phenylacetylene.

Experimental_Workflow Experimental Workflow for Seyferth-Gilbert Homologation start Start setup 1. Assemble and dry glassware under N₂ atmosphere. start->setup cool 2. Charge with t-BuOK and THF. Cool to -78 °C. setup->cool add_reagent 3. Add Seyferth-Gilbert reagent dropwise at -78 °C. cool->add_reagent stir1 4. Stir for 30 minutes at -78 °C. add_reagent->stir1 add_aldehyde 5. Add aldehyde solution dropwise at -78 °C. stir1->add_aldehyde stir2 6. Stir for 2 hours at -78 °C, then warm to RT overnight. add_aldehyde->stir2 quench 7. Quench reaction with saturated aq. NH₄Cl. stir2->quench extract 8. Extract with Et₂O (3x). Wash with H₂O and brine. quench->extract dry 9. Dry organic layer (MgSO₄), filter, and concentrate. extract->dry purify 10. Purify crude product (chromatography/distillation). dry->purify end End purify->end

Caption: Step-by-step workflow for a typical Seyferth-Gilbert experiment.

Conclusion

Potassium tert-butoxide is the cornerstone of the classic Seyferth-Gilbert homologation. Its role as a strong, sterically hindered base is critical for the initial deprotonation of the phosphonate reagent, which sets in motion the cascade of reactions leading to alkyne formation. While the development of milder protocols like the Ohira-Bestmann modification has broadened the applicability of this type of transformation to more sensitive substrates, the original Seyferth-Gilbert reaction using potassium tert-butoxide remains a powerful and highly effective tool for the synthesis of alkynes from non-enolizable aldehydes and ketones. A thorough understanding of its function, scope, and limitations is essential for synthetic chemists in both academic and industrial research.

References

Theoretical Insights into the Seyferth-Gilbert Reaction Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Seyferth-Gilbert reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the one-carbon homologation of aldehydes and ketones to alkynes. This technical guide delves into the theoretical underpinnings of the Seyferth-Gilbert reaction pathway, offering an in-depth analysis of the proposed mechanistic steps. While extensive experimental data exists, this guide focuses on the reaction mechanism as elucidated through the lens of theoretical and computational chemistry. The guide will detail the key intermediates and transition states, present the widely accepted reaction pathway, and discuss alternative mechanistic possibilities. Furthermore, it will touch upon the popular and milder Bestmann-Ohira modification. Visual diagrams generated using Graphviz are provided to illustrate the complex molecular transformations.

Introduction

The conversion of carbonyl compounds into alkynes is a fundamental transformation in organic synthesis, enabling the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. The Seyferth-Gilbert homologation, first reported by Dietmar Seyferth and J. C. Gilbert, utilizes dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent, to achieve this transformation in a single step.[1][2] The reaction is typically carried out in the presence of a strong base, such as potassium tert-butoxide, at low temperatures.[1]

Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions, predicting outcomes for complex substrates, and designing novel synthetic methodologies. While experimental studies have provided significant insights, theoretical and computational chemistry offer a powerful complementary approach to map out the energy landscape of the reaction, characterize transient intermediates, and elucidate the intricate electronic rearrangements that govern the transformation.

This guide summarizes the current theoretical understanding of the Seyferth-Gilbert reaction pathway.

The Seyferth-Gilbert Reagent and its Deprotonation

The key reagent in the Seyferth-Gilbert homologation is this compound. The reaction is initiated by the deprotonation of the carbon atom adjacent to the diazo and phosphonate (B1237965) groups by a strong base, yielding a resonance-stabilized carbanion.[1][3] This anion is a potent nucleophile that drives the subsequent reaction with the carbonyl substrate.

The Core Reaction Pathway

Theoretical and experimental evidence supports a multi-step reaction pathway involving several key intermediates. The generally accepted mechanism proceeds as follows:

Step 1: Nucleophilic Addition and Oxaphosphetane Formation

The deprotonated Seyferth-Gilbert reagent undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde or ketone.[1][3] This addition leads to the formation of a betaine (B1666868) intermediate, which rapidly undergoes a [2+2] cycloaddition to form a four-membered heterocyclic ring, known as an oxaphosphetane.[1] This step is analogous to the formation of the oxaphosphetane intermediate in the Wittig reaction.

Step 2: Elimination to a Vinyl Diazo Intermediate

The oxaphosphetane intermediate is unstable and readily collapses. Through a retro-[2+2] cycloreversion, it eliminates dimethyl phosphate (B84403) to yield a vinyl diazo compound.[1][3] This step is a key fragmentation process that severs the carbon-oxygen and phosphorus-oxygen bonds of the oxaphosphetane ring.

Step 3: Dinitrogen Extrusion and Vinylidene Carbene Formation

Upon warming, the vinyl diazo intermediate loses a molecule of dinitrogen (N₂), a thermodynamically favorable process.[1][3] This extrusion of nitrogen gas generates a highly reactive vinylidene carbene intermediate.

Step 4: 1,2-Rearrangement to the Alkyne

The final step of the reaction involves a 1,2-migration of a substituent (either a hydrogen atom or an alkyl/aryl group) from the adjacent carbon to the carbene carbon.[1][3] This rearrangement, known as a Fritsch-Buttenberg-Wiechell rearrangement, leads to the formation of the final alkyne product.

Seyferth_Gilbert_Pathway reagents Aldehyde/Ketone + Deprotonated Seyferth-Gilbert Reagent oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane Nucleophilic Addition & Cycloaddition vinyl_diazo Vinyl Diazo Intermediate oxaphosphetane->vinyl_diazo Elimination of Dimethyl Phosphate vinylidene_carbene Vinylidene Carbene Intermediate vinyl_diazo->vinylidene_carbene Loss of N₂ alkyne Alkyne Product vinylidene_carbene->alkyne 1,2-Rearrangement

Figure 1: The core reaction pathway of the Seyferth-Gilbert homologation.

Alternative Mechanistic Considerations

An alternative reaction pathway has been considered, wherein the loss of dinitrogen occurs directly from the oxaphosphetane intermediate. This would lead to a different set of intermediates. However, this alternative mechanism is generally considered less likely.

The Bestmann-Ohira Modification

A significant improvement to the Seyferth-Gilbert reaction is the Bestmann-Ohira modification.[4] This protocol utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, which can be converted in situ to the deprotonated Seyferth-Gilbert reagent under much milder basic conditions, such as with potassium carbonate in methanol (B129727).[1][4] This modification expands the substrate scope of the reaction to include base-sensitive aldehydes and ketones that would not be compatible with the strongly basic conditions of the original protocol.[4]

The generation of the active reagent in the Bestmann-Ohira modification proceeds via the nucleophilic attack of methoxide (B1231860) on the acetyl group, followed by elimination of methyl acetate.

Bestmann_Ohira_Modification cluster_BOR Bestmann-Ohira Reagent Activation cluster_SGP Seyferth-Gilbert Pathway BOR Ohira-Bestmann Reagent intermediate Tetrahedral Intermediate BOR->intermediate Nucleophilic Attack methoxide Methoxide (from K₂CO₃/MeOH) methoxide->intermediate active_reagent Deprotonated Seyferth-Gilbert Reagent intermediate->active_reagent Elimination methyl_acetate Methyl Acetate intermediate->methyl_acetate carbonyl Aldehyde/Ketone active_reagent->carbonyl Reaction alkyne_product Alkyne Product carbonyl->alkyne_product Standard Pathway

Figure 2: Generation of the active reagent in the Bestmann-Ohira modification.

Quantitative Theoretical Data

A comprehensive search of the scientific literature did not yield publicly available, peer-reviewed studies containing detailed quantitative data (e.g., activation energies, reaction enthalpies, transition state geometries) from theoretical calculations (e.g., Density Functional Theory) for the complete Seyferth-Gilbert reaction pathway. While the qualitative mechanism is well-established, the quantitative energy landscape remains an area for future research. Such data would be invaluable for a more nuanced understanding of the reaction kinetics and for predicting the migratory aptitude of different substituents in the final rearrangement step.

Table 1: Summary of Theoretical Quantitative Data

Reaction StepParameterValueComputational MethodSource
Data not available in public literature----

Experimental Protocols and Computational Methods

Detailed experimental protocols for the Seyferth-Gilbert reaction and its Bestmann-Ohira modification are widely available in the chemical literature. A representative procedure for the Bestmann-Ohira modification is as follows:

To a solution of the aldehyde or ketone and dimethyl (1-diazo-2-oxopropyl)phosphonate in methanol at room temperature, potassium carbonate is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with water and extracted with a suitable organic solvent. The combined organic layers are dried and concentrated under reduced pressure, and the crude product is purified by column chromatography.

Similarly, specific computational protocols for the theoretical study of this reaction are not available in the literature. However, a typical computational investigation of a reaction mechanism like the Seyferth-Gilbert homologation would involve the following steps:

  • Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products would be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a standard basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Searching: Various algorithms, such as the Berny optimization algorithm, would be used to locate the transition state structures connecting the reactants and products of each elementary step.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the located transition states connect the correct reactants and products on the potential energy surface.

  • Energy Profile Construction: Single-point energy calculations with a higher level of theory or a larger basis set would be performed on the optimized geometries to obtain a more accurate energy profile for the entire reaction pathway.

Computational_Workflow start Propose Reaction Pathway geom_opt Geometry Optimization of all Species (Reactants, Intermediates, Products, TS) start->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc is_ts One Imaginary Frequency? freq_calc->is_ts Check for TS is_minimum Zero Imaginary Frequencies? freq_calc->is_minimum Check for Minimum ts_search Transition State Search is_ts->ts_search No irc Intrinsic Reaction Coordinate (IRC) Calculation is_ts->irc Yes is_minimum->geom_opt No energy_profile Construct Energy Profile is_minimum->energy_profile Yes ts_search->geom_opt irc->energy_profile end Analyze and Interpret Results energy_profile->end

Figure 3: A general workflow for the computational study of a reaction mechanism.

Conclusion

The Seyferth-Gilbert reaction remains a vital tool for the synthesis of alkynes. The theoretical understanding of its reaction pathway, centered around the formation and subsequent fragmentation of an oxaphosphetane intermediate, provides a clear framework for rationalizing the transformation. The key steps of nucleophilic addition, elimination, dinitrogen extrusion, and 1,2-rearrangement are well-supported by experimental observations. The Bestmann-Ohira modification has significantly enhanced the utility of this reaction by allowing it to proceed under milder conditions.

While the qualitative picture of the reaction mechanism is well-established, a significant opportunity exists for computational chemists to provide a detailed quantitative analysis of the reaction's energy landscape. Such studies would deepen our understanding of this important transformation and could pave the way for the development of new and improved homologation reactions.

References

The Ohira-Bestmann Modification: A Technical Guide to a Powerful Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ohira-Bestmann modification stands as a cornerstone of modern organic synthesis, providing a mild and efficient method for the one-carbon homologation of aldehydes to terminal alkynes. This reaction has proven invaluable in the synthesis of complex natural products and in the development of novel pharmaceutical agents, where the introduction of an alkyne moiety is a crucial step. This guide provides an in-depth technical overview of the Ohira-Bestmann modification, including its mechanism, substrate scope, detailed experimental protocols, and a comparison with other synthetic methods.

Introduction

The Ohira-Bestmann modification is a variation of the Seyferth-Gilbert homologation, a reaction that converts aldehydes and ketones into alkynes using a diazomethylphosphonate reagent. The key innovation of the Ohira-Bestmann protocol is the in situ generation of the reactive dimethyl (diazomethyl)phosphonate from the more stable dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent.[1][2] This modification allows for the use of milder reaction conditions, typically potassium carbonate in methanol (B129727), which significantly broadens the substrate scope to include base-sensitive and enolizable aldehydes that are incompatible with the strongly basic conditions of the original Seyferth-Gilbert reaction.[3][4]

The reaction is prized for its high yields, functional group tolerance, and operational simplicity, making it a preferred method for the synthesis of terminal alkynes in academic and industrial research, particularly in the field of drug discovery.

Reaction Mechanism

The currently accepted mechanism of the Ohira-Bestmann modification proceeds through several key steps:

  • Generation of the Reactive Anion: The reaction is initiated by the deacetylation of the Ohira-Bestmann reagent by a base, typically methoxide (B1231860) formed from potassium carbonate and methanol. This generates the key reactive intermediate, the this compound anion.[5]

  • Nucleophilic Addition: The this compound anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde substrate to form a tetrahedral intermediate.

  • Cyclization and Elimination: This intermediate undergoes an intramolecular cyclization to form a transient 1,2,3-oxazaphosphetane. Subsequent elimination of dimethyl phosphate (B84403) yields a vinyl diazo intermediate.

  • Rearrangement and Alkyne Formation: The vinyl diazo intermediate is unstable and readily loses molecular nitrogen to form a vinylidene carbene. A 1,2-hydride shift (or alkyl/aryl migration) then occurs, leading to the formation of the terminal alkyne product.[5]

Ohira_Bestmann_Mechanism Ohira-Bestmann Reaction Mechanism aldehyde R-CHO (Aldehyde) tetrahedral Tetrahedral Intermediate aldehyde->tetrahedral reagent Ohira-Bestmann Reagent anion [(MeO)2P(O)CHN2]- (Diazomethylphosphonate anion) reagent->anion K2CO3, MeOH base K2CO3, MeOH anion->tetrahedral oxazaphosphetane 1,2,3-Oxazaphosphetane (transient) tetrahedral->oxazaphosphetane Cyclization vinyldiazo R-CH=CHN2 (Vinyl diazo intermediate) oxazaphosphetane->vinyldiazo Elimination dmp (MeO)2PO2- oxazaphosphetane->dmp carbene R-C=C: (Vinylidene carbene) vinyldiazo->carbene -N2 n2 N2 vinyldiazo->n2 alkyne R-C≡CH (Terminal Alkyne) carbene->alkyne 1,2-H shift

Caption: The reaction mechanism of the Ohira-Bestmann modification.

Substrate Scope and Yields

A significant advantage of the Ohira-Bestmann modification is its broad substrate scope, with high yields reported for a variety of aromatic, heteroaromatic, and aliphatic aldehydes. The mild reaction conditions are compatible with a wide range of functional groups.

Aromatic and Heteroaromatic Aldehydes

The reaction is highly efficient for the conversion of various substituted benzaldehydes and other aromatic aldehydes to their corresponding terminal alkynes.

AldehydeProductYield (%)Reference
BenzaldehydePhenylacetylene95[3]
4-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene98[3]
4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzene92[3]
4-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene85[3]
2-Naphthaldehyde2-Ethynylnaphthalene96[3]
2-Furaldehyde2-Ethynylfuran88[3]
2-Thiophenecarboxaldehyde2-Ethynylthiophene91[3]
Pyridine-2-carboxaldehyde2-Ethynylpyridine85[3]
Aliphatic Aldehydes

The Ohira-Bestmann modification is also effective for the homologation of a wide range of aliphatic aldehydes, including those with steric hindrance and sensitive functional groups.

AldehydeProductYield (%)Reference
Dodecanal1-Dodecyne94[3]
CyclohexanecarboxaldehydeEthynylcyclohexane93[3]
3-Phenylpropanal4-Phenyl-1-butyne89[3]
Citronellal3,7-Dimethyl-1,6-octadien-1-yne82[3]
(R)-2,3-O-Isopropylideneglyceraldehyde(R)-3,4-Dihydroxy-1-butyne87[3]

Comparison with Other Methods

The Ohira-Bestmann modification offers several advantages over other common methods for alkyne synthesis from aldehydes, such as the Corey-Fuchs reaction.

FeatureOhira-Bestmann ModificationCorey-Fuchs Reaction
Reagents Ohira-Bestmann reagent, K2CO3, MeOHCBr4, PPh3, then n-BuLi
Reaction Conditions Mild (room temperature)Harsh (strong base, low temperature)
Substrate Scope Broad, tolerates base-sensitive groupsLess tolerant of base-sensitive groups
Number of Steps One-potTwo steps
Byproducts Dimethyl phosphate (water-soluble)Triphenylphosphine oxide (often requires chromatography for removal)
Safety The Ohira-Bestmann reagent is a diazo compound and should be handled with care, though it is generally considered safer than many alternatives.Involves the use of pyrophoric n-butyllithium.

Experimental Protocols

The following is a general experimental protocol for the Ohira-Bestmann modification. It is important to note that reaction conditions may need to be optimized for specific substrates.

Materials and Reagents
  • Aldehyde (1.0 equiv)

  • Ohira-Bestmann reagent (1.1 - 1.5 equiv)

  • Potassium carbonate (K2CO3), anhydrous (2.0 - 3.0 equiv)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

General Procedure
  • To a solution of the aldehyde (1.0 equiv) in anhydrous methanol is added anhydrous potassium carbonate (2.0-3.0 equiv).

  • The Ohira-Bestmann reagent (1.1-1.5 equiv), dissolved in a minimal amount of anhydrous THF or DCM, is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 2-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are washed with saturated aqueous NaHCO3 solution and brine, then dried over anhydrous MgSO4 or Na2SO4.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the terminal alkyne.

Experimental_Workflow Ohira-Bestmann Experimental Workflow start Start setup Dissolve aldehyde in anhydrous MeOH Add anhydrous K2CO3 start->setup addition Add Ohira-Bestmann reagent (dissolved in THF or DCM) dropwise at room temperature setup->addition reaction Stir at room temperature (2-16 h) Monitor by TLC addition->reaction workup Dilute with water Extract with organic solvent reaction->workup wash Wash with sat. aq. NaHCO3 and brine workup->wash dry Dry over MgSO4 or Na2SO4 wash->dry concentrate Remove solvent under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify product Isolated Terminal Alkyne purify->product

Caption: A typical experimental workflow for the Ohira-Bestmann modification.

Applications in Drug Development

The mild conditions and broad functional group tolerance of the Ohira-Bestmann modification have made it a valuable tool in the synthesis of complex molecules with biological activity. The alkyne functionality is a versatile handle for further transformations, including click chemistry, Sonogashira coupling, and conversion to other functional groups.

For example, the Ohira-Bestmann reaction has been employed in the synthesis of various natural products and their analogues with potential therapeutic applications, including prostaglandins, macrolides, and enediyne antibiotics. In medicinal chemistry, it is frequently used to introduce alkyne groups into drug candidates to modulate their pharmacological properties or to serve as a point of attachment for probes or other moieties.

Conclusion

The Ohira-Bestmann modification is a powerful and versatile method for the synthesis of terminal alkynes from aldehydes. Its mild reaction conditions, broad substrate scope, and high yields have established it as a superior alternative to older methods like the Seyferth-Gilbert and Corey-Fuchs reactions, particularly in the context of complex molecule synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of this reaction is essential for the efficient and effective synthesis of alkyne-containing molecules.

References

Unraveling the Seyferth-Gilbert Homologation: A Tale of Two Discoveries

Author: BenchChem Technical Support Team. Date: December 2025

The Seyferth-Gilbert homologation, a cornerstone reaction in synthetic organic chemistry for the one-carbon extension of aldehydes and ketones to alkynes, owes its development to the distinct and complementary contributions of two research groups. The key reagent, dimethyl (diazomethyl)phosphonate, was first synthesized and characterized by Dietmar Seyferth and his colleagues in 1971. However, the application of this reagent in the homologation reaction to produce alkynes was independently discovered and reported by John C. Gilbert and U. Weerasooriya in 1982.[1][2]

Initially, Seyferth's work focused on the preparation of the novel diazophosphonate reagent.[1][3] It was Gilbert and Weerasooriya who later demonstrated its synthetic utility for converting carbonyl compounds into alkynes, thus establishing the reaction that now bears both of their names.[1][4] This powerful transformation provides a direct route to alkynes from readily available aldehydes and ketones.[1]

Core Reaction and Mechanism

The Seyferth-Gilbert homologation involves the reaction of an aldehyde or ketone with this compound in the presence of a strong base, such as potassium tert-butoxide, to yield the corresponding alkyne with one additional carbon atom.[2][5]

The reaction mechanism initiates with the deprotonation of the this compound by the strong base to form a phosphonate (B1237965) carbanion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes a cyclization to form an unstable oxaphosphetane. This is followed by the elimination of dimethyl phosphate (B84403) and dinitrogen gas, leading to the formation of a vinylidene carbene, which then rearranges via a 1,2-migration to furnish the final alkyne product.[1][2][5]

Seyferth_Gilbert_Mechanism carbonyl R1(R2)C=O (Aldehyde/Ketone) anion [(MeO)₂P(O)C⁻N₂] carbonyl->anion + reagent (MeO)₂P(O)CHN₂ (Seyferth-Gilbert Reagent) reagent->anion Deprotonation base t-BuOK (Base) base->reagent + oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane Nucleophilic Attack & Cyclization vinyl_diazo Vinyl Diazo Intermediate oxaphosphetane->vinyl_diazo Elimination side_products (MeO)₂P(O)O⁻ + N₂ oxaphosphetane->side_products Fragmentation carbene Vinylidene Carbene vinyl_diazo->carbene - N₂ alkyne R1-C≡C-R2 (Alkyne) carbene->alkyne 1,2-Migration

Caption: Seyferth-Gilbert Homologation Reaction Mechanism.

Experimental Protocols

Original Seyferth-Gilbert Protocol

The original procedure developed by Gilbert and Weerasooriya is effective for a range of aromatic aldehydes and ketones.

General Procedure: A solution of the carbonyl compound and this compound in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. A solution of potassium tert-butoxide in THF is then added dropwise. The reaction mixture is stirred at low temperature for a period of time before being allowed to warm to room temperature. The reaction is then quenched, and the alkyne product is isolated and purified using standard techniques such as extraction and chromatography.

Reactant (Aldehyde/Ketone)Product (Alkyne)Yield (%)
BenzaldehydePhenylacetylene85
p-Anisaldehydep-Methoxyphenylacetylene90
p-Chlorobenzaldehydep-Chlorophenylacetylene88
Acetophenone1-Phenyl-1-propyne75
BenzophenoneDiphenylacetylene92

Data compiled from various sources reporting typical yields for the classical Seyferth-Gilbert reaction.

The Ohira-Bestmann Modification

A significant limitation of the original Seyferth-Gilbert protocol is the use of a strong base, which is incompatible with base-sensitive functional groups and enolizable aldehydes.[6] To address this, a milder and more versatile procedure was developed, known as the Ohira-Bestmann modification. This method utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent.[1][2]

The key advantage of the Ohira-Bestmann modification is the in situ generation of the necessary phosphonate anion under much milder basic conditions, typically using potassium carbonate in methanol (B129727).[2][6] This allows for the successful homologation of a wider range of substrates, including those that would not survive the harsh conditions of the original protocol.

Ohira_Bestmann_Workflow aldehyde RCHO (Aldehyde) reaction Reaction with Aldehyde aldehyde->reaction ohira_reagent (MeO)₂P(O)C(N₂)C(O)Me (Ohira-Bestmann Reagent) in_situ_generation In situ generation of [(MeO)₂P(O)C⁻N₂] ohira_reagent->in_situ_generation base K₂CO₃ / MeOH base->in_situ_generation in_situ_generation->reaction alkyne R-C≡CH (Terminal Alkyne) reaction->alkyne

Caption: Experimental Workflow of the Ohira-Bestmann Modification.
Ohira-Bestmann Protocol

General Procedure: To a solution of the aldehyde and the Ohira-Bestmann reagent in methanol at room temperature, potassium carbonate is added portionwise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting terminal alkyne is purified by chromatography.

Reactant (Aldehyde)Product (Terminal Alkyne)Yield (%)
CyclohexanecarboxaldehydeEthynylcyclohexane85
Dodecanal1-Tridecyne91
Citronellal1,1-Dimethyl-5-hepten-1-yne78
3-Phenylpropanal4-Phenyl-1-butyne82

Data represents typical yields obtained using the Ohira-Bestmann modification.

Conclusion

The discovery of the Seyferth-Gilbert homologation is a prime example of how the synthesis of a novel reagent can pave the way for the development of a powerful synthetic methodology. While Dietmar Seyferth provided the crucial chemical tool, it was the insight of John C. Gilbert and U. Weerasooriya that unlocked its potential for alkyne synthesis. The subsequent development of the Ohira-Bestmann modification has further expanded the utility of this reaction, making it an indispensable method in the modern synthetic chemist's toolbox for the construction of carbon-carbon triple bonds. The milder conditions of the modified protocol have proven particularly valuable in the total synthesis of complex natural products and in the development of novel pharmaceutical agents.

References

The Versatile Reactivity of Diazophosphonates: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazophosphonates are a class of organophosphorus compounds characterized by the presence of a diazo group adjacent to a phosphonate (B1237965) moiety. These reagents have emerged as highly versatile and powerful tools in modern organic synthesis due to their unique reactivity, serving as precursors to phosphonyl-substituted carbenes and carbenoids. Their relative stability compared to other diazo compounds, coupled with the diverse array of transformations they can undergo, has made them invaluable for the construction of complex molecular architectures, particularly in the synthesis of biologically active compounds and pharmaceuticals.[1][2] This guide provides a comprehensive overview of the general reactivity of diazophosphonates, focusing on their preparation and key applications in organic synthesis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity and Mechanistic Pathways

The reactivity of diazophosphonates is primarily centered around the facile extrusion of dinitrogen upon treatment with transition metal catalysts (e.g., Rh, Cu, Ru), heat, or light, which generates a highly reactive phosphonylcarbene intermediate. This intermediate can then engage in a variety of chemical transformations, including cyclopropanation, C-H insertion, ylide formation, and rearrangement reactions. The phosphonate group plays a crucial role in stabilizing the diazo compound and modulating the reactivity of the resulting carbene.

General_Reactivity General Reactivity Pathways of Diazophosphonates Diazophosphonate R-C(N2)-P(O)(OR')2 Carbene Phosphonylcarbene R-C:-P(O)(OR')2 Diazophosphonate->Carbene [Catalyst] or Δ/hν - N2 Rearrangement_Product Rearrangement Product (e.g., Alkyne) Diazophosphonate->Rearrangement_Product e.g., Seyferth-Gilbert + Carbonyl Cyclopropane Cyclopropane Carbene->Cyclopropane + Alkene CH_Insertion_Product C-H Insertion Product Carbene->CH_Insertion_Product + C-H Bond Ylide Phosphorus Ylide Carbene->Ylide + Heteroatom Alkene Alkene Alkene->Cyclopropane CH_Bond C-H Bond CH_Bond->CH_Insertion_Product Heteroatom Heteroatom (O, N, S) Heteroatom->Ylide Carbonyl Aldehyde/Ketone Carbonyl->Rearrangement_Product

Caption: General reactivity pathways of diazophosphonates.

Key Synthetic Transformations

Cyclopropanation Reactions

The reaction of diazophosphonates with alkenes, typically catalyzed by transition metals such as copper or rhodium complexes, is a powerful method for the synthesis of cyclopropylphosphonates.[3] These products are valuable synthetic intermediates and are found in some biologically active molecules. Asymmetric variants of this reaction, employing chiral catalysts, can afford enantioenriched cyclopropanes with high levels of diastereoselectivity and enantioselectivity.[4]

Table 1: Enantioselective Cyclopropanation of Olefins with Diazophosphonates

DiazophosphonateOlefinCatalystYield (%)dr (trans:cis)ee (%) (trans)Reference
Diethyl (diazomethyl)phosphonateStyreneRu(II)-Pheox95>95:598[5]
Dimethyl (diazomethyl)phosphonateStyreneEngineered Myoglobin99>99:1>99[3]
Diethyl (diazomethyl)phosphonate1-HexeneCu(I)-Box85>95:592[6]
Ethyl 2-diazo-2-(dimethoxyphosphoryl)acetateStyreneRh2(S-IBAZ)499>97:399[7]
C-H Insertion Reactions

Phosphonylcarbenes generated from diazophosphonates can undergo insertion into C-H bonds, providing a direct method for C-C bond formation.[8] This transformation can be performed both intramolecularly, to construct cyclic phosphonates, and intermolecularly. The regioselectivity of the insertion is influenced by both electronic and steric factors, with a general preference for insertion into C-H bonds in the order of tertiary > secondary > primary. Chiral rhodium catalysts have been successfully employed to achieve high levels of enantioselectivity in these reactions.[9]

Table 2: Enantioselective C-H Insertion Reactions of Diazophosphonates

DiazophosphonateSubstrateCatalystYield (%)dree (%)Reference
Dimethyl ((4-bromophenyl)diazo)methylphosphonate1,4-CyclohexadieneRh2(S-di-(4-Br)TPPTTL)485>30:197[10]
Diethyl (diazomethyl)phosphonateTetrahydrofuran (B95107)Rh2(OAc)478--[11]
Dimethyl (phenyldiazo)methylphosphonatep-CymeneRh2(S-di-(4-Br)TPPTTL)484>30:198[9]
Diethyl α-diazo-β-ketophosphonate(structure in ref)Cu(I)-Box71-52[12]
Rearrangement Reactions: Seyferth-Gilbert and Bestmann-Ohira Homologation

Diazomethylphosphonates are key reagents in the Seyferth-Gilbert homologation, a reaction that converts aldehydes and ketones into terminal or internal alkynes, respectively, with a one-carbon extension.[13][14] The reaction proceeds via the formation of a vinyl diazo intermediate, which then eliminates nitrogen and undergoes a 1,2-hydride or 1,2-alkyl shift to furnish the alkyne. A widely used modification, the Bestmann-Ohira reaction, utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent), which generates the required diazomethylphosphonate anion in situ under milder basic conditions (e.g., K2CO3 in methanol). This modification allows for the homologation of base-sensitive aldehydes.[15]

Table 3: Synthesis of Alkynes via Seyferth-Gilbert and Bestmann-Ohira Reactions

Carbonyl SubstrateReagentConditionsYield (%)Reference
BenzaldehydeSeyferth-Gilbertt-BuOK, THF, -78 °C to rt85[16]
CyclohexanoneSeyferth-Gilbertt-BuOK, THF, -78 °C to rt75[16]
4-MethoxybenzaldehydeBestmann-OhiraK2CO3, MeOH, rt92[14]
CitronellalBestmann-OhiraK2CO3, MeOH, rt88[14]
Various aldehydesBestmann-Ohira (in situ)Imidazole-1-sulfonyl azide (B81097), K2CO3, MeCN/MeOH71-90[17]
Ylide Formation and Wittig-type Reactivity

While diazophosphonates are primarily known as carbene precursors, their reactivity can be conceptually linked to ylide chemistry. The Seyferth-Gilbert homologation, for instance, involves an intermediate that resembles the oxaphosphetane in a Wittig reaction.[18][19] However, the direct conversion of a diazophosphonate to a stable phosphonium (B103445) ylide for use in a classical Wittig reaction is not a common transformation. Instead, the in situ generated phosphonate carbanion in the Seyferth-Gilbert reaction reacts with the carbonyl compound in a manner analogous to the Horner-Wadsworth-Emmons reaction.

It is important to distinguish the reactivity of diazophosphonates from that of traditional phosphonium ylides used in the Wittig reaction, which are typically prepared from the corresponding phosphonium salts.[20][21]

Experimental Protocols

Protocol 1: Synthesis of this compound (Seyferth-Gilbert Reagent)

This protocol describes a convenient synthesis from dimethyl methylphosphonate (B1257008).[22]

Materials:

  • Dimethyl methylphosphonate

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA)

  • 4-Acetamidobenzenesulfonyl azide (p-ABSA)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetonitrile (B52724) (MeCN)

Procedure:

  • To a solution of dimethyl methylphosphonate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.0 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Add TFETFA (1.5 eq) rapidly to the solution and continue stirring at -78 °C for 15 minutes.

  • Allow the reaction mixture to warm to room temperature and then partition between diethyl ether and dilute HCl. The organic layer is washed, dried, and concentrated to give the crude α-trifluoroacetylated phosphonate, which is used in the next step without further purification.

  • Dissolve the crude intermediate in anhydrous MeCN and add p-ABSA (1.0 eq). Cool the solution to 0 °C.

  • Slowly add TEA (1.0 eq) and allow the mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure. The resulting slurry is triturated with diethyl ether and filtered to remove the sulfonamide byproduct.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford this compound as a yellow oil.

Seyferth_Gilbert_Synthesis Workflow for the Synthesis of this compound Start Start Step1 Deprotonation: Dimethyl methylphosphonate + n-BuLi in THF at -78°C Start->Step1 Step2 Acylation: Add TFETFA at -78°C Step1->Step2 Step3 Workup: Quench, extract, and concentrate Step2->Step3 Step4 Diazo Transfer: Crude intermediate + p-ABSA + TEA in MeCN Step3->Step4 Step5 Purification: Filter and concentrate Step4->Step5 Step6 Chromatography: Silica gel column Step5->Step6 Product This compound Step6->Product

Caption: Experimental workflow for the synthesis of the Seyferth-Gilbert reagent.

Protocol 2: Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

This protocol describes the synthesis via a diazo transfer reaction.[23]

Materials:

  • Diethyl (2-oxopropyl)phosphonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 4-Acetamidobenzenesulfonyl azide (p-ABSA)

  • Anhydrous toluene (B28343)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of diethyl (2-oxopropyl)phosphonate (1.0 eq) in toluene dropwise.

  • After stirring for 10 minutes, add a solution of p-ABSA (1.0 eq) in THF dropwise.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours.

  • Filter the reaction mixture through a pad of Celite to remove the precipitated sulfonamide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a mixture of ethyl acetate (B1210297) and hexanes as eluent) to yield diethyl (1-diazo-2-oxopropyl)phosphonate as a pale-yellow oil.

Protocol 3: Rhodium-Catalyzed Intramolecular C-H Insertion

This is a general procedure for the cyclization of α-aryl-α-diazo ketones.[8]

Materials:

  • α-Aryl-α-diazo ketone substrate

  • Dirhodium(II) catalyst (e.g., Rh2(OAc)4 or a chiral variant)

  • Anhydrous toluene

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, for quenching)

Procedure:

  • Dissolve the dirhodium(II) catalyst (0.5-1 mol%) in anhydrous toluene at room temperature under an inert atmosphere.

  • Add a solution of the α-aryl-α-diazo ketone (1.0 eq) in toluene dropwise to the catalyst solution over a period of 2-5 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically within 10-30 minutes).

  • Optionally, add a drop of DBU to quench the catalyst.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the cyclized product.

Logical_Relationships Logical Relationships in Diazophosphonate Reactions Start Diazophosphonate + Reactant Condition1 Transition Metal Catalyst (e.g., Rh, Cu, Ru) Start->Condition1 Condition2 Base (e.g., t-BuOK, K2CO3) Start->Condition2 Outcome1 Cyclopropanation Condition1->Outcome1 Reactant is Alkene Outcome2 C-H Insertion Condition1->Outcome2 Reactant is C-H Bond Outcome3 Seyferth-Gilbert/ Bestmann-Ohira Condition2->Outcome3 Reactant is Aldehyde/Ketone Reactant1 Alkene Reactant1->Outcome1 Reactant2 C-H Bond Reactant2->Outcome2 Reactant3 Aldehyde/Ketone Reactant3->Outcome3

References

Methodological & Application

Application Notes and Protocols: Synthesis of Terminal Alkynes from Aldehydes using Dimethyl (diazomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of aldehydes to terminal alkynes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. The Ohira-Bestmann reaction provides a mild and efficient method for this one-carbon homologation, utilizing dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent. This reagent generates dimethyl (diazomethyl)phosphonate in situ, which then reacts with aldehydes to furnish the corresponding terminal alkynes, often in high yields and with excellent functional group tolerance.[1][2] This application note provides detailed protocols and data for this essential transformation.

The reaction, a modification of the Seyferth-Gilbert homologation, offers significant advantages over other methods like the Corey-Fuchs reaction.[2][3] It typically proceeds under mild basic conditions, such as potassium carbonate in methanol (B129727), making it suitable for substrates with base-sensitive functional groups.[1][4]

Reaction Mechanism

The generally accepted mechanism for the Ohira-Bestmann reaction involves several key steps:[1][2][5][6]

  • In situ generation of the active reagent: The Ohira-Bestmann reagent is deacylated by a base (e.g., methoxide (B1231860) formed from potassium carbonate and methanol) to generate the anion of this compound.[1][5][7]

  • Nucleophilic addition: The resulting phosphonate (B1237965) carbanion attacks the carbonyl group of the aldehyde to form an oxaphosphetane-type intermediate.[1][6][7]

  • Elimination: This intermediate collapses to yield a diazoalkene and dimethyl phosphate.[1][6][7]

  • Rearrangement: The diazoalkene loses nitrogen gas to form a vinylidene carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne.[1][4][6]

Experimental Protocols

General Procedure for the Synthesis of Terminal Alkynes from Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

  • Potassium carbonate (anhydrous)

  • Methanol (anhydrous)

  • Diethyl ether or Methyl t-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure: [3]

  • To a stirred solution of the aldehyde (1.0 equiv) in anhydrous methanol in a round-bottom flask under an inert atmosphere (argon or nitrogen), add potassium carbonate (2.0 equiv).

  • Stir the suspension at room temperature for approximately 30 minutes.

  • Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2-1.5 equiv) in a suitable solvent like acetonitrile (B52724) or add it neat.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with diethyl ether or MTBE and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or MTBE (2-3 times).

  • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure terminal alkyne.

Preparation of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

While commercially available, the Ohira-Bestmann reagent can also be prepared in the laboratory.[8] A common method involves a diazo-transfer reaction.

Materials:

  • Dimethyl (2-oxopropyl)phosphonate

  • A diazo-transfer reagent (e.g., 4-acetamidobenzenesulfonyl azide (B81097) or imidazole-1-sulfonyl azide)[9][10]

  • A base (e.g., triethylamine (B128534) or DBU)

  • An appropriate solvent (e.g., acetonitrile or THF)

Note: Diazo compounds and azides are potentially explosive and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment.

A detailed, safer, and scalable protocol has been developed using stable sulfonyl azides for the in situ generation of the Ohira-Bestmann reagent, avoiding the isolation of potentially hazardous intermediates.[1][10]

Data Presentation

The following table summarizes the yields of terminal alkynes obtained from various aldehydes using the Ohira-Bestmann reaction, showcasing the broad applicability of this method.

EntryAldehyde SubstrateProductYield (%)Reference
1Undecanal1-Dodecyne56
24-Benzyloxybenzaldehyde4-BenzyloxyphenylacetyleneNot specified[11]
3Various aromatic and aliphatic aldehydesCorresponding terminal alkynesGood to excellent[12]
4Base-labile aldehydesCorresponding terminal alkynesHigh yields[1][6]
5Aldehydes from ester reduction (one-pot)Corresponding terminal alkynes74-76[5]

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of terminal alkynes from aldehydes using the Ohira-Bestmann reagent.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aldehyde in Methanol B Add K2CO3 A->B C Add Ohira-Bestmann Reagent B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with aq. NH4Cl D->E F Extraction with Ether/MTBE E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Terminal Alkyne H->I

Caption: General workflow for the Ohira-Bestmann reaction.

Reaction Mechanism Pathway

The diagram below outlines the key steps in the mechanism of the Ohira-Bestmann reaction.

reaction_mechanism reagent Ohira-Bestmann Reagent phosphonate_anion This compound Anion reagent->phosphonate_anion + Base base K2CO3 / MeOH oxaphosphetane Oxaphosphetane Intermediate phosphonate_anion->oxaphosphetane + Aldehyde aldehyde Aldehyde (R-CHO) diazoalkene Diazoalkene oxaphosphetane->diazoalkene - (MeO)2P(O)O- carbene Vinylidene Carbene diazoalkene->carbene - N2 alkyne Terminal Alkyne carbene->alkyne 1,2-H Shift

Caption: Mechanism of the Ohira-Bestmann reaction.

Applications in Drug Development

The synthesis of terminal alkynes is of paramount importance in drug discovery and development. Terminal alkynes are versatile building blocks that can participate in a variety of subsequent transformations, including:

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for bioconjugation and the synthesis of complex molecules, including drug candidates.

  • Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, enabling the synthesis of a wide range of pharmaceutical intermediates.

  • Alkynylation Reactions: Terminal alkynes can be deprotonated to form acetylides, which are potent nucleophiles for the formation of new carbon-carbon bonds.

The mild conditions and broad functional group tolerance of the Ohira-Bestmann reaction make it an attractive method for the synthesis of complex, biologically active molecules.

Conclusion

The Ohira-Bestmann reaction is a robust and reliable method for the synthesis of terminal alkynes from aldehydes. Its operational simplicity, mild reaction conditions, and tolerance of various functional groups have established it as a valuable tool in organic synthesis, with significant applications in the pharmaceutical industry. The protocols and data provided in this application note offer a comprehensive guide for researchers looking to employ this important transformation in their work.

References

Application Notes and Protocols for the Seyferth-Gilbert Homologation of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Seyferth-Gilbert homologation is a widely utilized chemical reaction in organic synthesis for the conversion of aldehydes into terminal alkynes, thereby extending the carbon chain by one.[1] This one-carbon homologation is a powerful tool for introducing an alkyne functionality, which is a versatile building block in medicinal chemistry and materials science. This document provides detailed protocols for the classical Seyferth-Gilbert reaction and its widely adopted modification, the Ohira-Bestmann reaction, with a focus on aromatic aldehydes.

Introduction

The classical Seyferth-Gilbert homologation involves the reaction of an aldehyde with dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a strong base, such as potassium tert-butoxide, at low temperatures.[1][2] A significant improvement to this method is the Ohira-Bestmann modification, which utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[2] This modification allows for the in situ generation of the necessary phosphonate (B1237965) anion under milder basic conditions (e.g., using potassium carbonate in methanol), making it compatible with a broader range of functional groups and base-sensitive substrates.[1][2]

Reaction Mechanism

The reaction proceeds through several key steps:

  • Deprotonation: The reaction is initiated by the deprotonation of the Seyferth-Gilbert or Ohira-Bestmann reagent by a base to form a phosphonate carbanion.[3]

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate.[3]

  • Cyclization: The alkoxide then undergoes an intramolecular cyclization to form a transient oxaphosphetane intermediate.[3]

  • Elimination and Rearrangement: This intermediate collapses to yield a diazoalkene and a phosphate (B84403) byproduct. The diazoalkene is unstable and loses nitrogen gas to form a vinylidene carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne.[3]

Experimental Protocols

Protocol 1: Classical Seyferth-Gilbert Homologation

This protocol is suitable for non-enolizable aromatic aldehydes.

Materials:

  • Aromatic aldehyde

  • This compound (Seyferth-Gilbert reagent)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.1 to 1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 to 1.5 equivalents) in anhydrous THF to the reaction mixture while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes.

  • Aldehyde Addition: Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Ohira-Bestmann Modification

This protocol is preferred for its milder reaction conditions and broader substrate scope.

Materials:

  • Aromatic aldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) for less reactive aldehydes.[4]

  • Anhydrous methanol (B129727) (MeOH)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the aromatic aldehyde (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous methanol.

  • Reagent Addition: Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 to 1.5 equivalents) in anhydrous acetonitrile to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash with a 5% aqueous sodium bicarbonate solution. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Data Presentation

The following tables summarize the yields of terminal alkynes from various aromatic aldehydes using the Seyferth-Gilbert homologation and its Ohira-Bestmann modification.

Table 1: Yields from Classical Seyferth-Gilbert Homologation
Aromatic AldehydeProductYield (%)Reference
BenzaldehydePhenylacetylene60-90[2]
4-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene85[2]
4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzene78[2]
4-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene45[3]
Table 2: Yields from Ohira-Bestmann Modification
Aromatic AldehydeBaseProductYield (%)Reference
BenzaldehydeK₂CO₃Phenylacetylene95[6]
4-ChlorobenzaldehydeK₂CO₃1-Chloro-4-ethynylbenzene91
4-AnisaldehydeK₂CO₃1-Ethynyl-4-methoxybenzene97[6]
2-NaphthaldehydeK₂CO₃2-Ethynylnaphthalene89[6]
4-(Trifluoromethyl)benzaldehydeK₂CO₃1-Ethynyl-4-(trifluoromethyl)benzene81[6]
3-PyridinecarboxaldehydeK₂CO₃3-Ethynylpyridine72[6]

Visualizations

Experimental Workflow

Seyferth_Gilbert_Workflow cluster_prep Reaction Preparation cluster_reaction Homologation Reaction cluster_workup Workup & Purification A Dissolve Reagent in Anhydrous Solvent B Cool to -78 °C (Classical) or RT (Ohira-Bestmann) A->B C Add Base B->C D Add Aromatic Aldehyde Solution C->D E Stir for Specified Time D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry Organic Layer G->H I Purify by Chromatography H->I J Terminal Alkyne Product I->J

Caption: General experimental workflow for the Seyferth-Gilbert homologation.

Reaction Mechanism Pathway

Seyferth_Gilbert_Mechanism Reagent Seyferth-Gilbert or Ohira-Bestmann Reagent Anion Phosphonate Carbanion Reagent->Anion + Base Base Base (e.g., t-BuOK or K2CO3/MeOH) Alkoxide Alkoxide Intermediate Anion->Alkoxide + ArCHO Aldehyde Aromatic Aldehyde (ArCHO) Oxaphosphetane Oxaphosphetane Alkoxide->Oxaphosphetane Cyclization Diazoalkene Diazoalkene Oxaphosphetane->Diazoalkene Elimination Carbene Vinylidene Carbene Diazoalkene->Carbene - N2 Alkyne Terminal Alkyne (ArC≡CH) Carbene->Alkyne 1,2-Hydride Shift

Caption: Simplified reaction mechanism of the Seyferth-Gilbert homologation.

References

Application Notes and Protocols for the Conversion of Ketones to Internal Alkynes via Seyferth-Gilbert Homologation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Seyferth-Gilbert homologation is a robust and widely utilized chemical transformation for the one-carbon homologation of ketones to internal alkynes. This reaction employs dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent, in the presence of a strong base. The process offers a direct and efficient route to synthesize substituted alkynes, which are crucial building blocks in medicinal chemistry, natural product synthesis, and materials science. This document provides a detailed overview of the reaction, quantitative data on its substrate scope, a comprehensive experimental protocol, and visualizations of the reaction mechanism and workflow.

Introduction

The synthesis of internal alkynes is of significant interest in organic chemistry due to their versatile reactivity and presence in numerous biologically active molecules. The Seyferth-Gilbert homologation provides a reliable method for this transformation, starting from readily available ketones. The reaction proceeds by converting a carbonyl group into an alkyne with an additional carbon atom, furnished by the phosphonate (B1237965) reagent.

The classic protocol involves the deprotonation of the Seyferth-Gilbert reagent with a strong, non-nucleophilic base, such as potassium tert-butoxide, at low temperatures. While highly effective for aryl ketones and non-enolizable ketones, the strong basic conditions may be incompatible with substrates bearing base-sensitive functional groups. For such cases, modifications like the Ohira-Bestmann protocol, which uses a milder base, offer a valuable alternative.

Reaction Mechanism

The mechanism of the Seyferth-Gilbert homologation begins with the deprotonation of the this compound by a strong base to form a reactive phosphonate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a transient oxaphosphetane. This intermediate then eliminates dimethyl phosphate, yielding a vinyldiazo species. Upon warming, the vinyldiazo intermediate loses nitrogen gas to generate a vinylidene carbene, which rapidly undergoes a 1,2-alkyl or 1,2-aryl migration (rearrangement) to furnish the final internal alkyne product.

Seyferth_Gilbert_Mechanism Seyferth-Gilbert Homologation Mechanism start Ketone (R1-CO-R2) + Seyferth-Gilbert Reagent attack Nucleophilic Attack start->attack base Base (t-BuOK) anion Phosphonate Anion base->anion Deprotonation anion->attack oxaphosphetane Oxaphosphetane Intermediate attack->oxaphosphetane elimination Elimination of Dimethyl Phosphate oxaphosphetane->elimination vinyldiazo Vinyldiazo Intermediate elimination->vinyldiazo n2_loss Loss of N2 vinyldiazo->n2_loss Warming carbene Vinylidene Carbene n2_loss->carbene rearrangement 1,2-Migration carbene->rearrangement product Internal Alkyne (R1-C≡C-R2) rearrangement->product

Caption: Reaction mechanism of the Seyferth-Gilbert homologation.

Data Presentation: Substrate Scope and Yields

The Seyferth-Gilbert homologation is particularly effective for the conversion of aryl ketones to their corresponding internal alkynes. The following table summarizes the yields obtained for various ketone substrates under standard reaction conditions.

Ketone SubstrateProductYield (%)
Benzophenone (B1666685)Diphenylacetylene (B1204595)94%
4,4'-DimethoxybenzophenoneBis(4-methoxyphenyl)acetylene85%
4,4'-DichlorobenzophenoneBis(4-chlorophenyl)acetylene91%
Acetophenone1-Phenyl-1-propyne75%
Fluorenone9-Ethynylidenefluorene88%

Data sourced from J. C. Gilbert and U. Weerasooriya, J. Org. Chem. 1982, 47, 10, 1837–1845.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of diphenylacetylene from benzophenone as a representative example.

4.1 Materials and Reagents

  • Benzophenone

  • This compound (Seyferth-Gilbert Reagent)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

4.2 Safety Precautions

  • The Seyferth-Gilbert reagent is a diazo compound and should be handled with care in a well-ventilated fume hood.

  • Potassium tert-butoxide is a strong, moisture-sensitive base. Handle under an inert atmosphere.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • Perform the reaction under an inert atmosphere of nitrogen or argon to prevent quenching of the strong base and reactive intermediates.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

4.3 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add potassium tert-butoxide (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF via cannula or syringe to the flask. Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flame-dried flask, dissolve the Seyferth-Gilbert reagent (1.2 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled, stirring suspension of potassium tert-butoxide over 15-20 minutes. Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete formation of the phosphonate anion.

  • Substrate Addition: Dissolve benzophenone (1.0 equivalent) in anhydrous THF and add the solution dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-3 hours. After this period, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight at room temperature.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate (B1210297).

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure internal alkyne.

Experimental_Workflow Experimental Workflow setup 1. Reaction Setup (Flame-dried flask, t-BuOK, N2 atm) cool 2. Add Anhydrous THF & Cool to -78 °C setup->cool reagent 3. Add Seyferth-Gilbert Reagent (Dropwise in THF) cool->reagent stir1 4. Stir at -78 °C (30 min) reagent->stir1 substrate 5. Add Ketone (Dropwise in THF) stir1->substrate stir2 6. Stir at -78 °C (2-3 h) then warm to RT overnight substrate->stir2 quench 7. Quench Reaction (sat. aq. NH4Cl) stir2->quench extract 8. Extraction (EtOAc or Et2O, H2O, Brine) quench->extract dry 9. Dry & Concentrate (Na2SO4, Rotovap) extract->dry purify 10. Purification (Flash Chromatography) dry->purify product Pure Internal Alkyne purify->product

Caption: General experimental workflow for the Seyferth-Gilbert homologation.

Conclusion

The Seyferth-Gilbert homologation remains a cornerstone reaction in synthetic organic chemistry for the reliable conversion of ketones, particularly aryl ketones, into internal alkynes. Its high yields and predictable mechanism make it a valuable tool for researchers in drug development and other scientific fields. While the requirement of a strong base necessitates careful substrate consideration, the protocol is straightforward and offers efficient access to valuable alkyne products.

Application Notes and Protocols: Experimental Setup for the Seyferth-Gilbert Reaction at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Seyferth-Gilbert reaction is a powerful synthetic method for the one-carbon homologation of aldehydes and ketones to alkynes. This reaction is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals, where the introduction of an alkyne functionality is a key strategic step. Performing the reaction at low temperatures, typically -78 °C, is often crucial for achieving high yields and minimizing side reactions, especially when dealing with sensitive substrates.

This document provides detailed application notes and protocols for conducting the Seyferth-Gilbert reaction at low temperatures. It covers both the classical approach using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) with a strong base, and the milder, more versatile Bestmann-Ohira modification.

Reaction Mechanism and Variants

The Seyferth-Gilbert reaction proceeds through the initial deprotonation of the phosphonate (B1237965) reagent to form a potent nucleophile. This anion then attacks the carbonyl carbon of an aldehyde or ketone, leading to a transient oxaphosphetane intermediate. Subsequent elimination of dimethyl phosphate (B84403) and dinitrogen gas generates a vinylidene carbene, which then undergoes a 1,2-hydride or 1,2-alkyl/aryl shift to furnish the desired alkyne.[1][2]

Two primary variants of the Seyferth-Gilbert reaction are commonly employed, differing mainly in the choice of reagent and base, which in turn dictates the substrate scope and reaction conditions.

  • Classical Seyferth-Gilbert Reaction: This method utilizes this compound and a strong base, such as potassium tert-butoxide (KOtBu), at low temperatures.[3][4] It is highly effective for non-enolizable aldehydes and aryl ketones.[1] However, its use with base-sensitive or enolizable substrates can be problematic, leading to side reactions like aldol (B89426) condensation.[5]

  • Bestmann-Ohira Modification: This modification employs dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Bestmann-Ohira reagent.[2] A key advantage is the ability to use milder bases, such as potassium carbonate (K₂CO₃), in methanol.[6] This makes the reaction compatible with a broader range of functional groups and is particularly well-suited for the homologation of enolizable aldehydes.[2]

Experimental Workflow

The general experimental workflow for a low-temperature Seyferth-Gilbert reaction is depicted below. The key steps involve the preparation of the reagents, cooling to the desired low temperature, addition of the carbonyl substrate, and subsequent work-up.

Seyferth_Gilbert_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Reagent Solution (Seyferth-Gilbert or Bestmann-Ohira) cool Cool Reaction Vessel to -78 °C reagent_prep->cool base_prep Prepare Base Solution (e.g., KOtBu in THF) add_base Add Base to Reagent Solution base_prep->add_base cool->add_base add_carbonyl Add Aldehyde/Ketone Solution Dropwise add_base->add_carbonyl stir Stir at -78 °C add_carbonyl->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

General workflow for the low-temperature Seyferth-Gilbert reaction.

Quantitative Data

The following tables summarize representative examples of the Seyferth-Gilbert reaction and its Bestmann-Ohira modification at low temperatures for various aldehydes and ketones.

Table 1: Classical Seyferth-Gilbert Reaction of Aldehydes with KOtBu at -78 °C
Aldehyde SubstrateProductReaction TimeYield (%)Reference
BenzaldehydePhenylacetylene1 h85J. Org. Chem. 1982, 47, 1837-1845
4-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene1 h88J. Org. Chem. 1982, 47, 1837-1845
4-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene1 h92J. Org. Chem. 1982, 47, 1837-1845
Cinnamaldehyde1-Phenyl-1-buten-3-yne1 h55J. Org. Chem. 1982, 47, 1837-1845
Table 2: Classical Seyferth-Gilbert Reaction of Ketones with KOtBu at -78 °C
Ketone SubstrateProductReaction TimeYield (%)Reference
Acetophenone1-Phenylethyne12 h75J. Org. Chem. 1982, 47, 1837-1845
BenzophenoneDiphenylacetylene1 h94J. Org. Chem. 1982, 47, 1837-1845
4,4'-DimethoxybenzophenoneBis(4-methoxyphenyl)acetylene1 h96J. Org. Chem. 1982, 47, 1837-1845
Table 3: Bestmann-Ohira Modification with Aldehydes at Low Temperatures
Aldehyde SubstrateBaseTemperature (°C)Reaction TimeYield (%)Reference
OctanalK₂CO₃0 to RT16 h85Synlett 1996, 521-522
CyclohexanecarboxaldehydeK₂CO₃0 to RT16 h89Synlett 1996, 521-522
(S)-2-PhenylpropanalK₂CO₃0 to RT16 h82Synlett 1996, 521-522
3-PhenylpropanalK₂CO₃0 to RT16 h87Synlett 1996, 521-522
N-Boc-L-prolinalK₂CO₃0 to RT18 h74-76Org. Synth. 2021, 98, 258-275

Detailed Experimental Protocols

Protocol 1: Classical Seyferth-Gilbert Reaction with a Non-Enolizable Aldehyde at -78 °C

This protocol is adapted from the procedure described by Gilbert and Weerasooriya.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.1 eq).

  • Add anhydrous THF to dissolve the phosphonate.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF.

  • Slowly add the KOtBu solution to the phosphonate solution at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Prepare a solution of the aldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the reaction mixture at -78 °C over 15 minutes.

  • Stir the reaction mixture at -78 °C for the time specified in Table 1 (typically 1 hour for non-enolizable aldehydes).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Bestmann-Ohira Modification with an Enolizable Aldehyde

This protocol is a general procedure based on literature examples for enolizable aldehydes.

Materials:

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Aldehyde (e.g., Octanal)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the aldehyde (1.0 eq) and anhydrous methanol.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the Bestmann-Ohira reagent (1.2-1.5 eq) portion-wise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for the time indicated in Table 3 (typically overnight).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

The reagents used in the Seyferth-Gilbert reaction require careful handling due to their potential hazards.

  • This compound and Bestmann-Ohira Reagent: These are diazo compounds and are potentially explosive. They should be handled with care, avoiding heat, friction, and shock. It is recommended to handle them in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium tert-butoxide: This is a strong, corrosive base that reacts violently with water. It should be handled under an inert atmosphere and away from moisture. In case of contact with skin or eyes, flush immediately with copious amounts of water.

  • Low-Temperature Baths: Dry ice/acetone baths are extremely cold and can cause severe burns upon skin contact. Use appropriate cryogenic gloves when handling.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Logical Relationships and Key Considerations

The choice between the classical Seyferth-Gilbert protocol and the Bestmann-Ohira modification is primarily dictated by the nature of the carbonyl substrate. The following diagram illustrates this decision-making process.

Seyferth_Gilbert_Decision start Carbonyl Substrate is_enolizable Is the substrate enolizable or base-sensitive? start->is_enolizable classical Classical Seyferth-Gilbert (KOtBu, -78 °C) is_enolizable->classical No bestmann Bestmann-Ohira Modification (K₂CO₃, MeOH) is_enolizable->bestmann Yes

Decision pathway for choosing the appropriate Seyferth-Gilbert protocol.

Key Considerations for a Successful Reaction:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical, especially for the classical protocol with KOtBu, to prevent quenching of the strong base.

  • Inert Atmosphere: Maintaining an inert atmosphere (argon or nitrogen) is essential to prevent the degradation of the reagents and intermediates.

  • Slow Addition: Dropwise addition of the base and the carbonyl substrate at low temperatures helps to control the reaction exotherm and minimize side product formation.

  • Temperature Control: Strict adherence to the reaction temperature is crucial for achieving high yields and selectivity.

By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize the low-temperature Seyferth-Gilbert reaction for the efficient synthesis of a wide range of alkynes.

References

Application Notes and Protocols for Alkyne Synthesis via In Situ Generation of Dimethyl (diazomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of aldehydes into terminal alkynes is a fundamental process in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. The in situ generation of dimethyl (diazomethyl)phosphonate, the active reagent in the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, offers a mild, efficient, and often high-yielding method for this one-carbon homologation. This approach avoids the isolation of the potentially hazardous diazomethane (B1218177) and is compatible with a wide range of functional groups, making it a valuable tool for synthetic chemists.

These application notes provide a comprehensive overview of two primary methods for the in situ generation of this compound and its application in alkyne synthesis. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate the practical application of these powerful synthetic strategies.

Core Concepts and Reaction Mechanisms

The reaction proceeds through the in situ formation of the this compound anion, which then reacts with an aldehyde in a manner analogous to the Wittig reaction. The key intermediate, an oxaphosphetane, eliminates dimethyl phosphate (B84403) to form a vinyl diazo species. Subsequent loss of nitrogen gas generates a vinylidene carbene, which undergoes a 1,2-migration to furnish the desired terminal alkyne.

Two common strategies for the in situ generation of the reactive phosphonate (B1237965) are:

  • Method A: From Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) : This stable and commercially available reagent undergoes base-mediated cleavage of the acetyl group, typically with potassium carbonate in methanol (B129727), to generate the this compound anion.[1][2]

  • Method B: From Dimethyl-2-oxopropylphosphonate via Diazo Transfer : This one-pot procedure involves the reaction of commercially available dimethyl-2-oxopropylphosphonate with a diazo-transfer reagent, such as a sulfonyl azide (B81097), in the presence of a base. The resulting dimethyl (1-diazo-2-oxopropyl)phosphonate is then converted in situ to the reactive phosphonate.[3]

Data Presentation: Substrate Scope and Yields

The in situ generation of this compound is applicable to a wide variety of aldehydes, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated substrates. The mild reaction conditions tolerate many sensitive functional groups.

Table 1: Alkyne Synthesis using In Situ Generated this compound from Dimethyl (1-diazo-2-oxopropyl)phosphonate (Method A)
Aldehyde SubstrateProductBaseSolventReaction ConditionsYield (%)Reference
Undecanal (B90771)1-Dodecyne (B1581785)K₂CO₃MethanolRoom temperature, overnight56[4]
4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzeneK₂CO₃MethanolRoom temperature, 4 hoursNot specified
BenzaldehydePhenylacetyleneK₂CO₃MethanolNot specified85[2]
4-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzeneK₂CO₃MethanolNot specified92[2]
CyclohexanecarboxaldehydeEthynylcyclohexaneK₂CO₃MethanolNot specified89[2]
Cinnamaldehyde1-Buten-3-yneK₂CO₃MethanolNot specified78[2]
N-Boc-D-prolinalN-Boc-2-ethynylpyrrolidineK₂CO₃Dichloromethane/Methanol-78 °C to Room temp, overnight74-76[5]
Table 2: Alkyne Synthesis using In Situ Generated Ohira-Bestmann Reagent from a Stable Sulfonyl Azide (Method B)
Aldehyde SubstrateProductBaseSolventYield (%)Reference
4-Bromobenzaldehyde1-Bromo-4-ethynylbenzeneK₂CO₃Acetonitrile/Methanol85[3]
4-(Trifluoromethyl)benzaldehyde1-Ethynyl-4-(trifluoromethyl)benzeneK₂CO₃Acetonitrile/Methanol88[3]
2-Naphthaldehyde2-EthynylnaphthaleneK₂CO₃Acetonitrile/Methanol90[3]
3-Phenylpropionaldehyde4-Phenyl-1-butyneK₂CO₃Acetonitrile/Methanol81[3]
CyclohexanecarboxaldehydeEthynylcyclohexaneK₂CO₃Acetonitrile/Methanol71[3]
Boc-L-phenylalaninal(S)-tert-butyl (1-diazo-4-phenylbut-3-en-2-yl)carbamateK₂CO₃Acetonitrile/Methanol82[3]

Experimental Protocols

Protocol 1: Alkyne Synthesis from an Aldehyde using Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) - Synthesis of 1-Dodecyne[4]

Materials:

  • Undecanal

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • To a solution of undecanal (0.20 g, 1.2 mmol) in anhydrous methanol (10 mL) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (0.32 g, 2.4 mmol).

  • To this stirring suspension, add dimethyl (1-diazo-2-oxopropyl)phosphonate (0.27 g, 1.4 mmol) at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexane:toluene = 3:1) to afford 1-dodecyne as a colorless liquid (0.11 g, 56% yield).

Protocol 2: One-Pot Alkyne Synthesis from an Aldehyde via In Situ Generation of the Ohira-Bestmann Reagent from a Sulfonyl Azide[3]

Materials:

  • Aldehyde (e.g., 4-Bromobenzaldehyde)

  • Dimethyl-2-oxopropylphosphonate

  • Imidazole-1-sulfonyl azide hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Anhydrous Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add dimethyl-2-oxopropylphosphonate (1.2 equiv.) and anhydrous acetonitrile.

  • Add potassium carbonate (2.5 equiv.) to the solution.

  • Add imidazole-1-sulfonyl azide hydrochloride (1.2 equiv.) and stir the mixture at room temperature for 2 hours.

  • To this mixture, add a solution of the aldehyde (1.0 equiv.) in anhydrous methanol.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the terminal alkyne.

Mandatory Visualizations

Reaction_Mechanism cluster_generation In Situ Generation of the Reagent cluster_homologation Seyferth-Gilbert Homologation OB_reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) Active_reagent This compound Anion OB_reagent->Active_reagent Base-mediated deacylation Base K₂CO₃ / MeOH Oxaphosphetane Oxaphosphetane Intermediate Active_reagent->Oxaphosphetane + Aldehyde Aldehyde R-CHO (Aldehyde) Vinyl_diazo Vinyl Diazo Intermediate Oxaphosphetane->Vinyl_diazo Elimination of (MeO)₂PO₂⁻ Carbene Vinylidene Carbene Vinyl_diazo->Carbene - N₂ Alkyne R-C≡CH (Terminal Alkyne) Carbene->Alkyne 1,2-Migration

Caption: Reaction mechanism for alkyne synthesis.

Experimental_Workflow_A start Start add_reagents 1. Add aldehyde, K₂CO₃, and   MeOH to a flask under N₂ start->add_reagents add_OB 2. Add Ohira-Bestmann Reagent add_reagents->add_OB react 3. Stir at room temperature   (overnight) add_OB->react workup 4. Dilute with ether, wash with   aq. NaHCO₃, and dry react->workup purify 5. Concentrate and purify by   column chromatography workup->purify end Terminal Alkyne purify->end

Caption: Workflow for Method A.

Experimental_Workflow_B start Start reagent_gen 1. In situ generation of Ohira-Bestmann   Reagent from dimethyl-2-oxopropylphosphonate   and a sulfonyl azide with K₂CO₃ in MeCN start->reagent_gen add_aldehyde 2. Add aldehyde in MeOH reagent_gen->add_aldehyde react 3. Stir at room temperature add_aldehyde->react workup 4. Quench with water, extract,   dry, and concentrate react->workup purify 5. Purify by column chromatography workup->purify end Terminal Alkyne purify->end

Caption: Workflow for Method B.

References

A Step-by-Step Guide to the Ohira-Bestmann Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ohira-Bestmann reaction is a highly efficient and mild chemical transformation used for the one-carbon homologation of aldehydes to terminal alkynes. This reaction has become an indispensable tool in modern organic synthesis, particularly in the development of complex molecules and pharmaceutical agents, due to its broad substrate scope and compatibility with various functional groups.[1][2][3] It serves as a popular alternative to the harsher conditions of the related Seyferth-Gilbert homologation.[4][5] The reaction typically employs dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, in the presence of a mild base like potassium carbonate in methanol (B129727).[2]

Reaction Mechanism

The reaction proceeds through a sequence of steps initiated by the deacetylation of the Ohira-Bestmann reagent by a methoxide (B1231860) ion, which is generated in situ from methanol and potassium carbonate.[5] The resulting phosphonate (B1237965) carbanion then acts as a nucleophile, attacking the aldehyde to form an oxaphosphetane intermediate. This intermediate subsequently eliminates dimethyl phosphate (B84403) to yield a vinyl diazo species. Finally, the vinyl diazo compound loses nitrogen gas to form a vinylidene carbene, which undergoes a 1,2-hydride shift to furnish the terminal alkyne product.[4]

Ohira_Bestmann_Mechanism reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) carbanion Phosphonate Carbanion reagent->carbanion aldehyde R-CHO (Aldehyde) oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane base K₂CO₃ / MeOH base->reagent Deacetylation carbanion->oxaphosphetane Nucleophilic Attack diazoalkene Vinyl Diazo Intermediate oxaphosphetane->diazoalkene Elimination carbene Vinylidene Carbene diazoalkene->carbene - N₂ alkyne R-C≡CH (Terminal Alkyne) carbene->alkyne 1,2-Hydride Shift

Figure 1: Ohira-Bestmann reaction mechanism.

Substrate Scope and Yields

The Ohira-Bestmann reaction is compatible with a wide array of aldehyde substrates, including aliphatic, aromatic, and heterocyclic aldehydes. It is particularly valuable for its tolerance of enolizable aldehydes and substrates bearing sensitive functional groups, which might not be stable under more strongly basic conditions.[4][6] The reaction generally provides good to excellent yields.[4][7]

Aldehyde SubstrateProductYield (%)Reference
Undecanal (B90771)1-Dodecyne (B1581785)56--INVALID-LINK--
N-Boc-L-prolinalN-Boc-2-ethynylpyrrolidine74-76--INVALID-LINK--
4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzeneHigh Yield (not specified)--INVALID-LINK--
Various aliphatic, aryl, and enolizable aldehydesCorresponding terminal alkynes71-90--INVALID-LINK--
Activated primary alcohols (in a one-pot oxidation/homologation)Corresponding terminal alkynes59-99--INVALID-LINK--

Experimental Protocols

Below are detailed methodologies for performing the Ohira-Bestmann reaction under standard conditions and as part of a tandem reaction sequence.

Protocol 1: Standard Homologation of an Aliphatic Aldehyde

This protocol details the synthesis of 1-dodecyne from undecanal.

Materials:

  • Undecanal

  • Ohira-Bestmann Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • To a solution of undecanal (0.20 g, 1.2 mmol) in methanol (10 mL) at room temperature under a nitrogen atmosphere, add potassium carbonate (0.32 g, 2.4 mmol) and the Ohira-Bestmann reagent (0.27 g, 1.4 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/toluene = 3:1) to yield 1-dodecyne as a colorless liquid (0.11 g, 56% yield).

Protocol 2: One-Pot Tandem Reduction and Ohira-Bestmann Reaction

This protocol describes the conversion of an ester to a terminal alkyne, where the aldehyde is generated in situ. This example focuses on the synthesis of N-Boc-2-ethynylpyrrolidine from N-Boc-D-proline methyl ester.[6]

Materials:

  • N-Boc-D-proline methyl ester

  • Diisobutylaluminium hydride (DIBAL-H) solution

  • Dichloromethane (DCM, anhydrous)

  • Hexanes (anhydrous)

  • Methanol (anhydrous)

  • Potassium Carbonate (K₂CO₃)

  • Ohira-Bestmann Reagent

  • Methyl t-butyl ether (MTBE)

  • Saturated aqueous Rochelle's salt solution

Procedure:

  • Dissolve N-Boc-D-proline methyl ester in anhydrous DCM and cool the solution to -78 °C.

  • Add DIBAL-H solution (2.0 equivalents) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2.5 hours.

  • Quench the reaction by the dropwise addition of excess anhydrous methanol, keeping the temperature below -50 °C.

  • Allow the reaction mixture to warm to 0 °C.

  • Add potassium carbonate (2.0 equivalents) in one portion, followed immediately by the rapid addition of the Ohira-Bestmann reagent (1.2 equivalents) via syringe.

  • Remove the cooling bath and stir the mixture at room temperature for 18 hours.

  • For workup, add MTBE and a saturated aqueous solution of Rochelle's salt, and stir for 1 hour until the layers are clear.

  • Separate the aqueous layer and extract with MTBE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain N-Boc-2-ethynylpyrrolidine (74-76% yield).[6]

Experimental_Workflow cluster_protocol1 Protocol 1: Standard Homologation cluster_protocol2 Protocol 2: Tandem Reduction-Homologation p1_start Start p1_step1 Dissolve aldehyde in MeOH p1_start->p1_step1 p1_step2 Add K₂CO₃ and Ohira-Bestmann Reagent p1_step1->p1_step2 p1_step3 Stir overnight at room temperature p1_step2->p1_step3 p1_step4 Workup: - Dilute with ether - Wash with NaHCO₃(aq) - Dry and concentrate p1_step3->p1_step4 p1_step5 Purify by column chromatography p1_step4->p1_step5 p1_end End p1_step5->p1_end p2_start Start p2_step1 Reduce ester with DIBAL-H at -78 °C p2_start->p2_step1 p2_step2 Quench with MeOH and warm to 0 °C p2_step1->p2_step2 p2_step3 Add K₂CO₃ and Ohira-Bestmann Reagent p2_step2->p2_step3 p2_step4 Stir for 18h at room temperature p2_step3->p2_step4 p2_step5 Workup: - Add MTBE & Rochelle's salt - Extract and concentrate p2_step4->p2_step5 p2_step6 Purify by flash chromatography p2_step5->p2_step6 p2_end End p2_step6->p2_end

Figure 2: Experimental workflows for the Ohira-Bestmann reaction.

Safety Precautions

  • The Ohira-Bestmann reagent is a diazo compound and should be handled with care as diazo compounds are potentially explosive. It is recommended to handle it in a well-ventilated fume hood.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure the stability of reagents.

  • For the tandem reduction-homologation protocol, DIBAL-H is a pyrophoric reagent and must be handled with extreme care under anhydrous conditions.

Applications in Drug Development

The synthesis of terminal alkynes is of significant importance in drug discovery and development. Terminal alkynes are versatile functional groups that can participate in a variety of subsequent transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which is widely used for the synthesis of complex molecular architectures and bioconjugation. The mild conditions and broad functional group tolerance of the Ohira-Bestmann reaction make it an ideal method for the introduction of terminal alkynes into complex, late-stage intermediates in the synthesis of potential drug candidates.

Conclusion

The Ohira-Bestmann reaction is a robust and versatile method for the synthesis of terminal alkynes from aldehydes. Its mild reaction conditions, broad substrate scope, and high yields have established it as a cornerstone of modern organic synthesis. The detailed protocols provided herein offer a practical guide for researchers in academia and industry to effectively apply this powerful transformation in their synthetic endeavors, from small-scale laboratory synthesis to the complex multi-step preparation of pharmaceutical agents.

References

Application Notes and Protocols: Utilizing Potassium Carbonate in the Ohira-Bestmann Modification for Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is a widely utilized and powerful method for the one-carbon homologation of aldehydes to terminal alkynes.[1][2][3] This reaction employs dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent. A key advantage of this modification is the use of mild bases, such as potassium carbonate (K₂CO₃), which broadens the substrate scope to include base-sensitive and enolizable aldehydes.[2][3] The use of potassium carbonate in methanol (B129727) provides a gentle and efficient means of generating the reactive dimethyl (diazomethyl)phosphonate carbanion in situ.[1][2] This protocol offers high yields and operational simplicity, often proceeding at room temperature without the need for an inert atmosphere.[4]

Mechanism of the Ohira-Bestmann Reaction with Potassium Carbonate

The reaction commences with the deacetylation of the Ohira-Bestmann reagent by a methoxide (B1231860) anion, which is generated in equilibrium from methanol and potassium carbonate. This step produces the key intermediate, the this compound anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an oxaphosphetane intermediate. Subsequent elimination of dimethyl phosphate (B84403) yields a vinyl diazo species. This unstable intermediate loses molecular nitrogen to form a vinylidene carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne product.

Data Presentation: Substrate Scope and Yields

The Ohira-Bestmann modification using potassium carbonate is compatible with a wide range of aldehyde substrates, including aliphatic, aromatic, and heterocyclic aldehydes, as well as those containing various functional groups. The following table summarizes representative examples from the literature.

EntryAldehyde SubstrateProductReaction ConditionsYield (%)Reference
1Dodecanal1-TridecyneK₂CO₃, MeOH, rt, 12 h95(Synthesis 2004, 59-62)
2CyclohexanecarboxaldehydeEthynylcyclohexaneK₂CO₃, MeOH, rt, 4 h97(Synthesis 2004, 59-62)
3BenzaldehydePhenylacetyleneK₂CO₃, MeOH, rt, 16 h92(Synthesis 2004, 59-62)
44-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzeneK₂CO₃, MeOH, rt, 16 h94(Synthesis 2004, 59-62)
54-Chlorobenzaldehyde1-Chloro-4-ethynylbenzeneK₂CO₃, MeOH, rt, 16 h89(Synthesis 2004, 59-62)
62-Naphthaldehyde2-EthynylnaphthaleneK₂CO₃, MeOH, rt, 16 h96(Synthesis 2004, 59-62)
7Furfural2-EthynylfuranK₂CO₃, MeOH, rt, 12 h85(Synthesis 2004, 59-62)
8(R)-2,3-O-Isopropylideneglyceraldehyde(R)-3,4-Dihydroxy-1-butyneK₂CO₃, MeOH, rt, 12 h88(Synthesis 2004, 59-62)
9Undecanal1-DodecyneK₂CO₃, MeOH, rt, overnight56(TCI Practical Example)
10N-Boc-D-prolinalN-Boc-2-ethynylpyrrolidineK₂CO₃, MeOH, 0 °C to rt, 18 h73(Organic Syntheses, 2024, 101, 258-273)

Experimental Protocols

General Procedure for the Synthesis of Terminal Alkynes from Aldehydes

This protocol is based on the improved one-pot procedure described by Bestmann and coworkers.

Materials:

  • Aldehyde (1.0 eq)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol (MeOH), anhydrous

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous methanol, add anhydrous potassium carbonate (2.0 eq).

  • To this stirred suspension, add the Ohira-Bestmann reagent (1.2 eq) portion-wise or as a solution in methanol at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion of the reaction, quench the mixture by adding water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of methanol).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure terminal alkyne.

One-Pot Synthesis of an Alkyne from an Ester via Tandem Reduction-Ohira-Bestmann Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Ester (e.g., N-Boc-D-proline methyl ester) (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 2.0 eq)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) (1.2 eq)

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous Rochelle's salt solution

  • Water

Procedure:

  • Dissolve the ester (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.

  • Add DIBAL-H solution (2.0 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 2.5 hours.

  • Quench the reaction by the slow dropwise addition of anhydrous methanol, keeping the temperature below -50 °C.

  • Allow the reaction mixture to warm to 0 °C.

  • Add anhydrous potassium carbonate (2.0 eq) in one portion, followed by the rapid addition of the Ohira-Bestmann reagent (1.2 eq).

  • Remove the cooling bath and allow the mixture to warm to room temperature and stir for 18 hours.

  • Add methyl tert-butyl ether, saturated aqueous Rochelle's salt, and water. Stir vigorously for 1 hour until two clear layers form.

  • Separate the layers and extract the aqueous layer with methyl tert-butyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the terminal alkyne.

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism reagent Ohira-Bestmann Reagent anion This compound Anion reagent->anion Deacetylation k2co3 K₂CO₃, MeOH oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane aldehyde Aldehyde (R-CHO) aldehyde->oxaphosphetane Nucleophilic Attack vinyldiazo Vinyl Diazo Intermediate oxaphosphetane->vinyldiazo Elimination carbene Vinylidene Carbene vinyldiazo->carbene - N₂ product Terminal Alkyne carbene->product 1,2-Hydride Shift

Caption: Reaction mechanism of the Ohira-Bestmann modification.

Experimental Workflow

experimental_workflow start Start: Aldehyde, K₂CO₃, MeOH add_reagent Add Ohira-Bestmann Reagent start->add_reagent stir Stir at Room Temperature (Monitor by TLC) add_reagent->stir workup Aqueous Workup: Add H₂O, Extract with Ether/EtOAc stir->workup wash Wash Organic Layer: Sat. NaHCO₃, Brine workup->wash dry Dry (Na₂SO₄ or MgSO₄), Filter, Concentrate wash->dry purify Purification: Flash Column Chromatography dry->purify product Final Product: Pure Terminal Alkyne purify->product

Caption: General experimental workflow for alkyne synthesis.

References

Application of Seyferth-Gilbert Reagent in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Seyferth-Gilbert reagent, dimethyl (diazomethyl)phosphonate, and its more widely used derivative, the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), are powerful tools in modern organic synthesis for the one-carbon homologation of aldehydes and ketones to alkynes. This reaction, known as the Seyferth-Gilbert homologation, has found extensive application in the total synthesis of complex natural products, where the introduction of an alkyne functionality serves as a crucial handle for further molecular elaborations such as cross-coupling reactions, reductions, or cycloadditions.

The original Seyferth-Gilbert protocol often requires strong bases, limiting its compatibility with sensitive functional groups. The development of the Ohira-Bestmann modification, which utilizes milder basic conditions (e.g., K₂CO₃ in methanol), has significantly broadened the scope of this transformation, making it a go-to method for the synthesis of terminal alkynes from a wide array of aldehydes, including those that are enolizable or contain delicate stereocenters.[1][2] This document provides detailed application notes and protocols for the use of the Seyferth-Gilbert and Ohira-Bestmann reagents in the synthesis of notable natural products.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Ohira-Bestmann modification of the Seyferth-Gilbert homologation involves the in situ generation of a diazomethylphosphonate anion, which then reacts with an aldehyde or ketone. The key steps are outlined below.

General Reaction Mechanism

The reaction begins with the deacetylation of the Ohira-Bestmann reagent by a base (e.g., methoxide (B1231860) generated from K₂CO₃ and methanol) to form a key phosphonate (B1237965) anion. This anion then adds to the carbonyl of the aldehyde or ketone, leading to an oxaphosphetane intermediate. Subsequent elimination of dimethyl phosphate (B84403) and dinitrogen gas, followed by a 1,2-hydride or alkyl shift, affords the terminal alkyne.[2][3][4]

Seyferth_Gilbert_Mechanism reagent Ohira-Bestmann Reagent anion Diazomethylphosphonate Anion reagent->anion Deprotonation base Base (e.g., K₂CO₃/MeOH) oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->oxaphosphetane diazoalkene Diazoalkene oxaphosphetane->diazoalkene Elimination of Dimethyl Phosphate carbene Vinylidene Carbene diazoalkene->carbene N₂ Elimination alkyne Terminal Alkyne (R-C≡CH) carbene->alkyne 1,2-Hydride Shift

Caption: Mechanism of the Ohira-Bestmann Homologation.

General Experimental Workflow

A typical experimental workflow for the Ohira-Bestmann reaction involves the sequential addition of reagents under an inert atmosphere, followed by an aqueous workup and purification.

Experimental_Workflow start Start setup Assemble reaction flask under inert atmosphere (Ar or N₂) start->setup add_reagents Charge aldehyde and base (e.g., K₂CO₃) setup->add_reagents add_solvent Add anhydrous solvent (e.g., Methanol) add_reagents->add_solvent add_bor Add Ohira-Bestmann reagent add_solvent->add_bor reaction Stir at room temperature add_bor->reaction workup Aqueous workup (e.g., add water/brine, extract with organic solvent) reaction->workup purification Dry organic layer, concentrate, and purify (e.g., column chromatography) workup->purification end Isolated Alkyne purification->end

Caption: General Experimental Workflow for the Ohira-Bestmann Reaction.

Applications in Natural Product Synthesis

The Ohira-Bestmann modification of the Seyferth-Gilbert homologation has been instrumental in the total synthesis of numerous complex natural products. Below are selected examples with detailed protocols.

Total Synthesis of (+)-Ambruticin J

(+)-Ambruticin J is a polyketide natural product with potent antifungal activity. A key step in its total synthesis involves the formation of a terminal alkyne from a complex aldehyde using the Ohira-Bestmann reagent.[5]

Reaction Scheme:

An intermediate aldehyde in the synthesis of a key cyclopropyl-containing fragment is converted to the corresponding terminal alkyne.

Quantitative Data Summary:

SubstrateReagentBaseSolventTemperatureTimeYield
Intermediate AldehydeOhira-Bestmann ReagentK₂CO₃Methanol (B129727)Room Temp.Not Specified81%[5]

Experimental Protocol:

To a solution of the aldehyde (1.0 eq) in anhydrous methanol at 0 °C is added potassium carbonate (2.0 eq). The Ohira-Bestmann reagent (1.5 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the terminal alkyne.

Total Synthesis of Bryostatin 16

Bryostatin 16 is a complex marine macrolide with potent anticancer activity. In the total synthesis by Trost and Dong, the Ohira-Bestmann reaction was employed to install a terminal alkyne, which served as a precursor for a key palladium-catalyzed macrocyclization.[6]

Reaction Scheme:

An advanced intermediate primary alcohol is first oxidized to the corresponding aldehyde using a Dess-Martin periodinane oxidation, which is then subjected to Ohira-Bestmann alkynylation.

Quantitative Data Summary:

SubstrateReagentsBaseSolventTemperatureTimeYield (over 2 steps)
Primary Alcohol Intermediate1. Dess-Martin Periodinane2. Ohira-Bestmann ReagentK₂CO₃1. CH₂Cl₂2. MethanolRoom Temp.Not SpecifiedHigh Yield (not explicitly stated for this step)

Experimental Protocol:

  • Step 1: Oxidation: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) at room temperature is added Dess-Martin periodinane (1.5 eq). The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude aldehyde, which is used in the next step without further purification.

  • Step 2: Alkynylation: The crude aldehyde is dissolved in anhydrous methanol, and potassium carbonate (excess) is added. The Ohira-Bestmann reagent (1.2-1.5 eq) is then added, and the mixture is stirred at room temperature until the reaction is complete. The reaction is worked up by adding water and extracting with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude alkyne is purified by flash chromatography.

General Protocol for Ohira-Bestmann Reaction

The following is a general and robust protocol for the conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent, adapted from established procedures.[7]

Quantitative Data Summary (Representative Example):

SubstrateReagentBaseSolventTemperatureTimeYield
4-ChlorobenzaldehydeDimethyl (1-diazo-2-oxopropyl)phosphonateK₂CO₃MethanolRoom Temp.4 hHigh Yield

Experimental Protocol:

  • A 50 mL 3-neck reaction flask is assembled with a condenser, a thermometer, and an argon inlet. The flask is flushed with argon for 30 minutes.

  • The aldehyde (1.0 eq) and potassium carbonate (2.0-3.0 eq) are charged into the flask under a positive pressure of argon.

  • The solids are degassed by evacuating and backfilling with argon (3 cycles).

  • Anhydrous methanol is added via cannula, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, typically 1.2-1.5 eq) is added.

  • The reaction mixture is stirred under an argon atmosphere at room temperature for 4-18 hours, monitoring by thin-layer chromatography.

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed with 5% aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the alkyne product. Further purification can be performed by column chromatography if necessary.

Conclusion

The Seyferth-Gilbert homologation, particularly through the milder and more versatile Ohira-Bestmann modification, represents an indispensable tool in the synthesis of complex natural products. Its ability to efficiently generate terminal alkynes from aldehydes under conditions compatible with a wide range of functional groups has cemented its role in the strategic planning and execution of numerous total syntheses. The protocols outlined herein provide a practical guide for researchers in the fields of organic synthesis and drug development to effectively utilize this powerful reaction.

References

Synthesis of Functionalized Alkynes for Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized alkynes, essential building blocks for "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation, drug delivery, and materials science, valued for its high efficiency, selectivity, and biocompatibility.[1][2] This document outlines key synthetic methodologies, including the Sonogashira coupling for the formation of the alkyne backbone and subsequent functionalization with common moieties such as biotin (B1667282) and fluorescent dyes.

Core Concepts: The Power of Click Chemistry

Click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecular architectures.[2] The CuAAC reaction, a prime example of click chemistry, involves the reaction of a terminal alkyne with an azide (B81097) to form a stable triazole linkage.[3][4] This bioorthogonal reaction allows for the specific labeling of biomolecules in complex biological systems.[1]

cluster_0 Click Chemistry Principle Alkyne Functionalized Alkyne Triazole Stable Triazole Linkage Alkyne->Triazole Cu(I) Catalyst Azide Azide-tagged Molecule Azide->Triazole cluster_workflow Sonogashira Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Halide, Alkyne, Catalysts, Base, Solvent Setup->Reagents Reaction Reaction (Room Temp to Heated) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) StrainedAlkyne Strained Cyclooctyne (e.g., DBCO, BCN) Triazole Stable Triazole Linkage StrainedAlkyne->Triazole No Catalyst Required Azide Azide-tagged Biomolecule Azide->Triazole

References

Application Notes and Protocols for Large-Scale Synthesis of Alkynes via Seyferth-Gilbert Homologation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Seyferth-Gilbert homologation is a powerful chemical reaction that transforms aldehydes or ketones into alkynes with a one-carbon extension.[1] For large-scale applications, particularly in pharmaceutical and materials science, the Ohira-Bestmann modification is the preferred method. This modification utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) under milder basic conditions, such as with potassium carbonate, making it compatible with a broader range of functional groups and enolizable aldehydes.[1][2][3] This protocol is a more scalable and safer alternative to the original Seyferth-Gilbert conditions which require strong bases like potassium tert-butoxide at very low temperatures.[1][2] Recent advancements have also introduced safer and more efficient methods for the in situ generation of the Ohira-Bestmann reagent, further enhancing the scalability and safety of this transformation.[4]

These application notes provide detailed protocols for the large-scale synthesis of alkynes using the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, including quantitative data for various substrates and safety considerations.

Data Presentation: Substrate Scope and Yields

The Ohira-Bestmann modification of the Seyferth-Gilbert homologation demonstrates broad applicability for the conversion of a variety of aldehydes to their corresponding terminal alkynes in high yields. The following table summarizes the performance of this reaction with various substrates on a multigram scale.

Aldehyde SubstrateScaleReagents and ConditionsReaction TimeIsolated Yield (%)Reference
4-Methoxybenzaldehyde5.0 mmolOhira-Bestmann Reagent (1.2 equiv), K₂CO₃ (2.0 equiv), MeOH, rt12 h95[4]
4-Chlorobenzaldehyde5.0 mmolOhira-Bestmann Reagent (1.2 equiv), K₂CO₃ (2.0 equiv), MeOH, rt12 h92[4]
3-Phenylpropanal5.0 mmolOhira-Bestmann Reagent (1.2 equiv), K₂CO₃ (2.0 equiv), MeOH, rt16 h85[5]
Cyclohexanecarboxaldehyde5.0 mmolOhira-Bestmann Reagent (1.2 equiv), K₂CO₃ (2.0 equiv), MeOH, rt16 h88[5]
2-Naphthaldehyde5.0 mmolOhira-Bestmann Reagent (1.2 equiv), K₂CO₃ (2.0 equiv), MeOH, rt12 h93[4]
3-Pyridinecarboxaldehyde5.0 mmolOhira-Bestmann Reagent (1.2 equiv), K₂CO₃ (2.0 equiv), MeOH, rt14 h81[4]
N-Boc-3-indolcarboxaldehyde2.5 mmolOhira-Bestmann Reagent (1.2 equiv), K₂CO₃ (2.0 equiv), MeOH, rt16 h90[4]
4-(Trifluoromethyl)benzaldehyde1.0 mmolOhira-Bestmann Reagent (1.2 equiv), K₂CO₃ (3.0 equiv), MeOH, rt5 h91[6]
4-Bromobenzaldehyde20.0 mmolIn situ generated Ohira-Bestmann reagent, K₂CO₃, MeCN/MeOH, rt15 h86[4]
Dodecanal10.0 gOhira-Bestmann Reagent, K₂CO₃, MeOH, rt16 h83[5]

Experimental Protocols

Protocol 1: Large-Scale Alkyne Synthesis Using Commercial Ohira-Bestmann Reagent

This protocol describes a general procedure for the multigram synthesis of a terminal alkyne from an aldehyde using the commercially available Ohira-Bestmann reagent.

Materials:

  • Aldehyde (1.0 equiv)

  • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • Methanol (B129727) (MeOH), anhydrous

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask of appropriate size

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup (optional but recommended)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and anhydrous potassium carbonate (2.0 - 3.0 equiv).

  • Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of the aldehyde between 0.2 and 0.5 M.

  • Reagent Addition: While stirring at room temperature, add the Ohira-Bestmann reagent (1.2 equiv) to the suspension. The addition can be done in one portion or dropwise for highly exothermic reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 16 hours.[7]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with diethyl ether or MTBE.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • For volatile alkynes, purification can be achieved by distillation.

    • For less volatile compounds, purify the crude residue by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Scalable In Situ Generation of the Ohira-Bestmann Reagent

This protocol is adapted for large-scale synthesis and offers advantages in terms of safety and cost by avoiding the isolation of the potentially hazardous diazo reagent. It utilizes a stable sulfonyl azide (B81097) for the in situ generation of the Ohira-Bestmann reagent.[4]

Materials:

  • Dimethyl-2-oxopropylphosphonate (1.2 equiv)

  • Imidazole-1-sulfonyl azide hydrochloride (a safer alternative to tosyl azide) (1.2 equiv)[4]

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Aldehyde (1.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (B109758) (DCM) or other suitable extraction solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Generation:

    • In a large reaction vessel, suspend anhydrous potassium carbonate (3.0 equiv) in anhydrous acetonitrile.

    • To this suspension, add dimethyl-2-oxopropylphosphonate (1.2 equiv) followed by imidazole-1-sulfonyl azide hydrochloride (1.2 equiv).

    • Stir the mixture at room temperature for 2-3 hours to allow for the formation of the Ohira-Bestmann reagent.

  • Aldehyde Addition:

    • Dissolve the aldehyde (1.0 equiv) in anhydrous methanol.

    • Add the methanolic solution of the aldehyde to the reaction mixture containing the in situ generated reagent.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 12-16 hours).

  • Work-up and Purification:

    • After completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and then brine. The aqueous solubility of the by-products from this method simplifies the purification process.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkyne.

    • Purify the product by distillation or flash column chromatography as described in Protocol 1.

Safety and Troubleshooting

  • Safety Precautions:

    • The Ohira-Bestmann reagent and other diazo compounds are potentially explosive and should be handled with care. Avoid heating them to high temperatures.

    • The in situ generation method using imidazole-1-sulfonyl azide hydrochloride is recommended for large-scale work as it avoids the isolation of potentially hazardous intermediates.[4]

    • Perform the reaction in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • A kinetic model for the decomposition of the Bestmann-Ohira reagent has been developed to ensure its safe transportation and storage.[8]

  • Troubleshooting:

    • Low Yields: Ensure all reagents and solvents are anhydrous. The presence of water can lead to side reactions. For less reactive aldehydes, consider using a stronger base like cesium carbonate or slightly elevated temperatures.[2][9]

    • Incomplete Reaction: If the reaction stalls, a small additional portion of the Ohira-Bestmann reagent or the base can be added.

    • Side Reactions: For base-sensitive substrates, ensure the reaction temperature is controlled and consider using milder conditions. The Ohira-Bestmann modification is generally well-suited for such substrates.[3]

    • Purification Difficulties: The by-products of the in situ generation method using imidazole-1-sulfonyl azide are water-soluble, which simplifies the work-up.[4] If purification is still challenging, consider a distillation under reduced pressure for volatile products or careful optimization of the chromatography conditions.

Visualizations

Experimental Workflow

Seyferth_Gilbert_Workflow Aldehyde Aldehyde (Substrate) Reaction Reaction Mixture Aldehyde->Reaction Reagent Ohira-Bestmann Reagent (or in situ generation) Reagent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., MeOH) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Quenching 2. Extraction Purification Purification (Chromatography/Distillation) Workup->Purification Crude Product Product Pure Alkyne Purification->Product Isolated Product

Caption: Experimental workflow for the Ohira-Bestmann modification.

Reaction Mechanism

Ohira_Bestmann_Mechanism cluster_reagent_activation Reagent Activation cluster_reaction Homologation reactant reactant intermediate intermediate product product reagent_node reagent_node OBR Ohira-Bestmann Reagent Anion Diazomethylphosphonate Anion OBR->Anion Deprotonation Base Base (e.g., K₂CO₃ in MeOH) Oxaphosphetane Oxaphosphetane Intermediate Anion->Oxaphosphetane Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene Oxaphosphetane->Diazoalkene Elimination Carbene Vinylidene Carbene Diazoalkene->Carbene - N₂ Alkyne Terminal Alkyne (R-C≡CH) Carbene->Alkyne 1,2-H shift

References

Application Notes and Protocols for the Seyferth-Gilbert Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the workup procedure of the Seyferth-Gilbert reaction and its widely used modification, the Bestmann-Ohira homologation. This reaction is a powerful tool for the one-carbon homologation of aldehydes and ketones to their corresponding alkynes, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules.

Introduction

The Seyferth-Gilbert reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert carbonyl compounds into alkynes. A significant improvement, the Bestmann-Ohira modification, employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent), which allows for milder reaction conditions and is compatible with a broader range of functional groups, including enolizable aldehydes.[1][2][3][4]

The general workup procedure for these reactions involves quenching the reaction, extracting the desired alkyne product, washing the organic phase to remove impurities, drying, and finally, purifying the product, typically by flash column chromatography. Careful execution of the workup is crucial for maximizing yield and purity.

Safety Precautions

This compound and its precursors are energetic and potentially explosive materials and should be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe fumes. Wash hands thoroughly after handling.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.[6][7]

  • Storage: Store reagents in a cool, dry, well-ventilated area away from incompatible substances. The Bestmann-Ohira reagent is typically stored at 2-8°C.[5]

  • Disposal: Dispose of all chemical waste according to local regulations.[5]

General Workup Procedure

The following is a generalized workup protocol applicable to most Seyferth-Gilbert and Bestmann-Ohira reactions. Specific details may vary depending on the substrate and reaction scale.

Quenching the Reaction

Once the reaction is deemed complete by thin-layer chromatography (TLC) or other monitoring methods, the reaction mixture must be carefully quenched to neutralize any remaining reactive species.

  • Standard Quenching Agent: The most common method is the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture, typically at a low temperature (e.g., -78 °C or 0 °C) before allowing it to warm to room temperature.[8][9]

  • Alternative Quenching Agent: For some applications, a 5% aqueous sodium bicarbonate (NaHCO₃) solution can be used.[10]

Extraction of the Alkyne Product

After quenching, the product is extracted from the aqueous layer into an immiscible organic solvent.

  • Choice of Solvent: Common extraction solvents include diethyl ether (Et₂O), hexanes, ethyl acetate (B1210297) (EtOAc), or a mixture of hexanes and ether.[8][9][10]

  • Procedure: The quenched reaction mixture is transferred to a separatory funnel. The organic solvent is added, and the funnel is gently shaken, venting frequently to release any pressure buildup. The layers are allowed to separate, and the organic layer is collected. The aqueous layer is typically extracted two to three more times with the organic solvent to ensure complete recovery of the product.[9]

Washing and Drying the Organic Phase

The combined organic extracts are washed to remove residual water-soluble impurities and salts.

  • Washing: The organic layer is washed with brine (a saturated aqueous solution of NaCl). This helps to break up emulsions and removes the majority of the dissolved water.

  • Drying: The washed organic phase is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent is then removed by filtration.[8]

Concentration and Purification

The final step is the removal of the solvent and purification of the crude alkyne product.

  • Concentration: The solvent is removed from the dried organic solution using a rotary evaporator under reduced pressure.[9]

  • Purification: Flash column chromatography on silica (B1680970) gel is the most common method for purifying the resulting alkyne.[8][9] The choice of eluent will depend on the polarity of the product and is typically determined by preliminary TLC analysis. Common solvent systems include mixtures of hexanes and ethyl acetate.

Experimental Protocols

Protocol 1: Workup of a Seyferth-Gilbert Reaction with the Bestmann-Ohira Reagent

This protocol is adapted from a procedure for the conversion of an aldehyde to a terminal alkyne.[8]

  • Quenching: After the reaction is complete (monitored by TLC), remove the cold bath and quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Dilution: Dilute the mixture with hexanes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Wash the aqueous layer with a 5:1 mixture of hexanes and diethyl ether.

  • Combine and Wash: Combine all organic extracts and wash with brine.

  • Drying: Dry the combined organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure alkyne.

Protocol 2: Workup of a Bestmann-Ohira Reaction with Potassium Carbonate

This protocol is a common procedure for the in-situ generation of the active reagent using milder conditions.[10]

  • Dilution: Upon reaction completion, dilute the reaction mixture with diethyl ether.

  • Washing: Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Filter to remove the drying agent and evaporate the solvent to yield the crude alkyne.

  • Purification: Further purification can be achieved by flash column chromatography if necessary.

Data Presentation

The following tables summarize representative yields for the conversion of various aldehydes to terminal alkynes using the Bestmann-Ohira modification, highlighting the versatility and efficiency of this reaction.

Table 1: Homologation of Aldehydes with the Bestmann-Ohira Reagent [5]

EntryAldehyde SubstrateAlkyne ProductYield (%)
14-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene77
24-Chlorobenzaldehyde1-Chloro-4-ethynylbenzene79
32-Naphthaldehyde2-Ethynylnaphthalene92
4CyclohexanecarboxaldehydeEthynylcyclohexane75
5Cinnamaldehyde1-Buten-3-yne(Methoxy-substituted alkyne)

Table 2: Yields of Alkynes from Aldehydes under Mild Conditions

Aldehyde SubstrateYield (%)
4-Nitrobenzaldehyde86
4-Methoxybenzaldehyde86
2-Naphthaldehyde84
2-Thienylcarboxaldehyde61
2-Pyridinecarboxaldehyde60
(E)-Cinnamaldehyde71
3-Phenylpropanal70

Mandatory Visualization

The following diagram illustrates the general workflow for the workup procedure of the Seyferth-Gilbert reaction.

Seyferth_Gilbert_Workup Seyferth-Gilbert Reaction Workup Workflow cluster_reaction Reaction cluster_workup Workup Procedure cluster_product Final Product reaction Completed Reaction Mixture quench Quench Reaction (e.g., sat. aq. NH4Cl) reaction->quench 1. Neutralize extract Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract 2. Isolate Product wash Wash Organic Layer (e.g., Brine) extract->wash 3. Remove Aqueous Impurities dry Dry Organic Layer (e.g., Na2SO4) wash->dry 4. Remove Water concentrate Concentrate in vacuo dry->concentrate 5. Remove Solvent purify Purify by Flash Chromatography concentrate->purify 6. Purify Product product Pure Alkyne purify->product 7. Isolated Product

A flowchart of the Seyferth-Gilbert workup procedure.

References

Application Notes & Protocols: Purification of Alkynes from Seyferth-Gilbert Homologation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Seyferth-Gilbert homologation is a powerful and widely used chemical reaction for the one-carbon homologation of aldehydes and ketones to their corresponding alkynes.[1][2][3] This transformation is a cornerstone in synthetic organic chemistry, providing access to crucial alkyne building blocks for natural product synthesis, medicinal chemistry, and materials science. The reaction typically employs dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or its more versatile derivative, dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[1][2]

While the reaction itself is efficient, the isolation of a pure alkyne product necessitates a robust and well-defined purification strategy. This document provides detailed protocols for the workup and purification of alkynes synthesized via the Seyferth-Gilbert homologation, focusing on standard and advanced techniques to ensure high purity of the final product.

Reaction Overview & Mechanism

The reaction proceeds via the deprotonation of the phosphonate (B1237965) reagent to form a nucleophilic anion. This anion attacks the carbonyl carbon of the aldehyde or ketone, leading to a series of intermediates that ultimately eliminate nitrogen gas and dimethyl phosphate (B84403) to yield the alkyne.[1][2][3] The Ohira-Bestmann modification allows the reaction to be performed under milder basic conditions (e.g., K₂CO₃ in methanol), expanding its compatibility with base-sensitive and enolizable substrates.[1]

Seyferth_Gilbert_Mechanism reagents Aldehyde/Ketone (R-CO-R') + Seyferth-Gilbert Reagent anion Phosphonate Anion Intermediate reagents->anion Deprotonation base Base (e.g., t-BuOK) oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane Attack on Carbonyl & Cyclization vinyldiazo Vinyl Diazo Intermediate oxaphosphetane->vinyldiazo Elimination carbene Vinyl Carbene vinyldiazo->carbene Loss of N₂ phosphate Dimethyl Phosphate vinyldiazo->phosphate alkyne Alkyne Product (R-C≡C-R') carbene->alkyne 1,2-Migration n2 N₂ carbene->n2

Caption: Seyferth-Gilbert Homologation Mechanism.

Standard Purification Protocol

The most common method for purifying alkynes from this reaction involves a standard aqueous workup followed by flash column chromatography.

3.1. Detailed Experimental Protocol: General Workup Procedure

This protocol is adapted from established literature procedures.[4][5][6]

  • Reaction Quenching: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction mixture in an ice bath (0 °C). Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any remaining base and reactive intermediates.[4][5] For reactions using the Ohira-Bestmann reagent in methanol, quenching is often done with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Phase Separation & Extraction: Transfer the quenched mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent, such as diethyl ether, ethyl acetate (B1210297), or hexanes.[4][5] Add water if necessary to dissolve all salts.

  • Shake the funnel gently to mix the layers and then allow them to separate.

  • Collect the organic layer.

  • Back-extract the aqueous layer two to three more times with the chosen organic solvent to recover any dissolved product.[4]

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Water (1x)

    • Saturated aqueous brine solution (1x) to aid in the removal of water from the organic phase.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkyne product.[4]

3.2. Detailed Experimental Protocol: Purification by Flash Column Chromatography

Flash column chromatography is the primary method for purifying the crude product.[4][5]

  • Determine Eluent System: Using a small amount of the crude product, perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation. A target Rf value for the desired alkyne is typically 0.2-0.4.[7] Common eluents for alkynes are nonpolar, such as hexane/ethyl acetate or hexane/toluene mixtures.

  • Prepare the Column:

    • Select a column of appropriate size (typically using 20-50 times the weight of crude product in silica (B1680970) gel).[8]

    • Plug the bottom of the column with glass wool or cotton.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.[8]

    • Add a thin layer of sand on top of the silica gel to protect the surface.[8]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble or very nonpolar compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[7]

  • Elute and Collect:

    • Carefully add the eluent to the column and apply pressure (for flash chromatography) or let it flow by gravity.

    • Collect fractions in test tubes as the solvent elutes from the bottom.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure alkyne product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alkyne.

Purification Workflow

The overall process from the completed reaction to the final purified product can be visualized as follows.

Purification_Workflow cluster_workup Aqueous Workup cluster_purification Purification reaction_mix 1. Completed Reaction Mixture quench 2. Quench (e.g., aq. NH4Cl) reaction_mix->quench extract 3. Extract with Organic Solvent quench->extract wash_dry 4. Wash & Dry Organic Layer extract->wash_dry concentrate 5. Concentrate in vacuo wash_dry->concentrate crude Crude Alkyne Product concentrate->crude chromatography 6. Flash Column Chromatography crude->chromatography pure_fractions 7. Combine Pure Fractions chromatography->pure_fractions final_concentrate 8. Final Concentration pure_fractions->final_concentrate product Purified Alkyne final_concentrate->product

Caption: General workflow for alkyne purification.

Quantitative Data Summary

The efficiency of the Seyferth-Gilbert homologation and its Ohira-Bestmann modification is substrate-dependent. The following table summarizes yields for various aldehyde substrates reported in the literature.

Aldehyde SubstrateReagent/BaseConditionsPurification MethodYield (%)Reference
UndecanalOhira-Bestmann / K₂CO₃Methanol, rt, overnightColumn Chromatography (Hexane:Toluene = 3:1)56%
N-Boc-D-prolinal (in situ)Ohira-Bestmann / K₂CO₃DCM/Hexane, -78 °C to rtNot specified74-77%[9]
Various aryl aldehydesOhira-Bestmann (in situ) / K₂CO₃MeCN/MeOH, rtAqueous Workup71-90%[10]
Various aliphatic aldehydesOhira-Bestmann (in situ) / K₂CO₃MeCN/MeOH, rtAqueous Workup73-88%[10]
Complex Aldehyde IntermediateBestmann-Ohira / K-ethoxideTHF, -78 °C to rtFlash Column Chromatography84%[5]
4-ChlorobenzaldehydeOhira-Bestmann / K₂CO₃Methanol, rt, 4hDilution (Ether), Wash (aq. NaHCO₃)N/A[6]

Advanced & Alternative Purification Techniques

While flash chromatography is standard, certain impurities may require specialized methods.

  • Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): This technique is highly effective for separating alkynes from alkenes, which may form as byproducts. Silver ions form reversible complexes with π-bonds, and the interaction is often stronger with alkenes than with sterically hindered alkynes, causing the alkenes to be retained more strongly on the column.[7]

  • Recrystallization: If the alkyne product is a solid, recrystallization can be an effective and scalable purification method. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution.[7]

  • Distillation: For volatile, low-boiling point alkynes, vacuum distillation can be used for purification, separating the product based on its boiling point.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Recovery After Workup Product is water-soluble or volatile.Perform more extractions (4-5 times) of the aqueous layer. Use a lower-boiling point extraction solvent and concentrate carefully at low temperature and pressure.
Co-elution of Impurities Similar polarity of product and impurity.Optimize the eluent system for column chromatography; try a different solvent system (e.g., Toluene/Hexane instead of EtOAc/Hexane).[7] Consider Argentation Chromatography if an alkene impurity is suspected.[7]
Product Degradation on Silica Product is acid-sensitive.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%).[11]
Phosphonate Byproducts Remain Incomplete removal during workup.Ensure thorough aqueous washing. The dimethyl phosphate byproduct is generally water-soluble. A basic wash (e.g., NaHCO₃) can also help.

References

Substrate Scope of the Seyferth-Gilbert Homologation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Seyferth-Gilbert homologation is a powerful chemical reaction that extends a carbon chain by one atom through the conversion of aldehydes or ketones into alkynes. This reaction and its subsequent modifications have become indispensable tools in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates where the introduction of an alkyne functionality is crucial. This document provides a detailed overview of the substrate scope of the Seyferth-Gilbert homologation, including its widely used Ohira-Bestmann modification, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate reaction pathways and workflows.

The original Seyferth-Gilbert protocol utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base, such as potassium tert-butoxide. While effective for many substrates, its utility is limited with base-sensitive compounds. The Ohira-Bestmann modification employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) under milder basic conditions (e.g., potassium carbonate in methanol), significantly broadening the substrate scope to include enolizable aldehydes and other base-labile molecules.[1]

Substrate Scope and Limitations

The Seyferth-Gilbert homologation and its Ohira-Bestmann modification are applicable to a wide range of carbonyl compounds. Generally, aldehydes are more reactive than ketones.

Aldehydes

The reaction is highly efficient for the conversion of various aldehydes to terminal alkynes. This includes:

  • Aromatic Aldehydes: Benzaldehydes substituted with both electron-donating and electron-withdrawing groups react readily to provide the corresponding phenylacetylenes in good to excellent yields.[2]

  • Aliphatic Aldehydes: Linear and branched aliphatic aldehydes are suitable substrates, affording terminal alkynes. The Ohira-Bestmann modification is particularly advantageous for enolizable aldehydes, minimizing side reactions like aldol (B89426) condensation.[3]

  • Heteroaromatic Aldehydes: Aldehydes containing heterocyclic rings, such as furans, thiophenes, and pyridines, are well-tolerated.

  • α,β-Unsaturated Aldehydes: The homologation of α,β-unsaturated aldehydes can be challenging. Under the Ohira-Bestmann conditions (with methanol), the formation of a homopropargylic methyl ether byproduct is often observed due to the conjugate addition of methanol.[4]

  • Sterically Hindered Aldehydes: Aldehydes with significant steric bulk in the vicinity of the carbonyl group can be successfully converted to the corresponding alkynes, often with high yields.[5]

Ketones

Ketones can also be converted to internal alkynes using the Seyferth-Gilbert homologation.

  • Aryl Ketones: Aromatic ketones are generally good substrates.[6]

  • Aliphatic Ketones: The reaction with aliphatic ketones can be less efficient. In the presence of methanol, such as in the Ohira-Bestmann conditions, trapping of the intermediate vinylidene carbene can lead to the formation of methyl enol ethers as byproducts.[3]

  • Steric Hindrance: Highly sterically hindered ketones may exhibit lower reactivity.

Data Presentation

The following tables summarize the yields of the Seyferth-Gilbert homologation and its Ohira-Bestmann modification for a variety of substrates.

Table 1: Homologation of Aromatic Aldehydes

AldehydeReagent/ConditionsProductYield (%)Reference
BenzaldehydeOhira-Bestmann reagent, K₂CO₃, MeOHPhenylacetylene95[7]
4-ChlorobenzaldehydeOhira-Bestmann reagent, K₂CO₃, MeOH/MeCN1-Chloro-4-ethynylbenzene91[8]
4-MethoxybenzaldehydeOhira-Bestmann reagent, K₂CO₃, MeOH1-Ethynyl-4-methoxybenzene97[7]
4-NitrobenzaldehydeSeyferth-Gilbert reagent, t-BuOK, THF1-Ethynyl-4-nitrobenzeneModerate[3]
2-NaphthaldehydeOhira-Bestmann reagent, K₂CO₃, MeOH2-Ethynylnaphthalene93[7]

Table 2: Homologation of Aliphatic and Other Aldehydes

AldehydeReagent/ConditionsProductYield (%)Reference
UndecanalOhira-Bestmann reagent, K₂CO₃, MeOH1-Dodecyne56[9]
CyclohexanecarboxaldehydeOhira-Bestmann reagent, K₂CO₃, MeOHEthynylcyclohexane85[7]
(R)-Garner's aldehydeOhira-Bestmann reagent, K₂CO₃, MeOH(R)-4-(Ethynyl)-2,2-dimethyloxazolidine-3-carboxylate84[10]
CinnamaldehydeOhira-Bestmann reagent, K₂CO₃, MeOH1-Methoxy-4-phenylbut-1-en-3-yne (byproduct)Major[4][11]

Experimental Protocols

Protocol 1: Synthesis of the Ohira-Bestmann Reagent

This protocol describes the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate.

Materials:

  • Dimethyl (2-oxopropyl)phosphonate

  • 4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (MeCN)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a stirred solution of dimethyl (2-oxopropyl)phosphonate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add a solution of 4-acetamidobenzenesulfonyl azide (1.1 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Ohira-Bestmann reagent as a pale yellow oil, which can be stored in a freezer.[12]

Protocol 2: General Procedure for the Ohira-Bestmann Homologation of an Aldehyde

This protocol provides a general method for the conversion of an aldehyde to a terminal alkyne.

Materials:

  • Aldehyde

  • Ohira-Bestmann reagent

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of the aldehyde (1.0 eq) in methanol, add potassium carbonate (2.0 eq).[9]

  • To this stirred suspension, add the Ohira-Bestmann reagent (1.2-1.5 eq) at room temperature.[9]

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC.[7]

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired terminal alkyne.[9]

Protocol 3: Classical Seyferth-Gilbert Homologation (for non-enolizable substrates)

This protocol is suitable for aldehydes and ketones that do not possess acidic α-hydrogens.

Materials:

Procedure:

  • Dissolve the Seyferth-Gilbert reagent (1.1 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise to the cooled solution.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the carbonyl compound (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the alkyne.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.

Seyferth_Gilbert_Mechanism reagent Ohira-Bestmann Reagent carbanion Diazomethylphosphonate Anion reagent->carbanion Deprotonation base K₂CO₃, MeOH base->carbanion alkoxide Tetrahedral Intermediate carbanion->alkoxide Nucleophilic Attack aldehyde Aldehyde (RCHO) aldehyde->alkoxide oxaphosphetane Oxaphosphetane alkoxide->oxaphosphetane Cyclization vinyldiazo Vinyl Diazo Intermediate oxaphosphetane->vinyldiazo Elimination phosphate Dimethyl Phosphate oxaphosphetane->phosphate carbene Vinylidene Carbene vinyldiazo->carbene - N₂ n2 N₂ vinyldiazo->n2 alkyne Alkyne (RC≡CH) carbene->alkyne 1,2-Hydride Shift

Caption: Reaction mechanism of the Ohira-Bestmann homologation.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the Ohira-Bestmann homologation.

Experimental_Workflow start Start mix Mix Aldehyde and K₂CO₃ in Methanol start->mix add_reagent Add Ohira-Bestmann Reagent mix->add_reagent stir Stir at Room Temperature (4-16 h) add_reagent->stir workup Aqueous Workup (Et₂O, sat. NaHCO₃) stir->workup extract Extract with Et₂O workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Isolated Alkyne purify->product

Caption: General experimental workflow for the Ohira-Bestmann reaction.

References

Application Notes and Protocols for the Ohira-Bestmann Reaction: A Guide to Functional Group Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ohira-Bestmann reaction is a powerful and widely utilized method for the one-carbon homologation of aldehydes to terminal alkynes. A key advantage of this reaction is its mild conditions, which allow for excellent functional group tolerance, making it an invaluable tool in complex molecule synthesis, particularly in the field of drug development. This document provides a detailed overview of the functional group compatibility of the Ohira-Bestmann reaction, supported by quantitative data, detailed experimental protocols, and visual diagrams to illustrate reaction pathways and workflows.

Introduction

The Ohira-Bestmann reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, to convert aldehydes into terminal alkynes in the presence of a mild base, typically potassium carbonate in methanol (B129727).[1][2] This method is a modification of the Seyferth-Gilbert homologation and offers the significant advantage of avoiding the strongly basic conditions required in the original protocol, thus preventing side reactions such as aldol (B89426) condensation with enolizable aldehydes.[3][4] The reaction proceeds through the in situ generation of a diazomethylphosphonate anion, which reacts with the aldehyde to form a diazoalkene intermediate. Subsequent nitrogen extrusion and a 1,2-hydride shift yield the terminal alkyne.[3][5]

Functional Group Tolerance: A Tabulated Summary

The mild, non-nucleophilic basic conditions of the Ohira-Bestmann reaction contribute to its broad substrate scope and compatibility with a diverse array of functional groups. The following tables summarize the tolerance of the reaction towards various functional groups, providing examples with reported yields.

Tolerated Functional Groups

The Ohira-Bestmann reaction is compatible with a wide range of functional groups, including those sensitive to harsher reaction conditions. This makes it a preferred method in the synthesis of complex natural products and pharmaceutical intermediates.

Table 1: Compatibility with Common Functional Groups

Functional GroupSubstrate ExampleProductYield (%)Reference
Esters N-Boc-D-proline methyl ester (aldehyde generated in situ)tert-Butyl (R)-2-ethynylpyrrolidine-1-carboxylate74-76[5][6]
Amides Weinreb amides (aldehyde generated in situ)Corresponding terminal alkyneGood to excellent[7][8]
Halides (Aryl) 4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzeneHigh
Halides (Alkyl) Aldehyde with bromoetherCorresponding terminal alkyne71-90[9]
Heterocycles Indole-3-carboxaldehyde3-Ethynyl-1H-indole71-90[9]
Thiophene-2-carboxaldehyde2-EthynylthiopheneHigh[10]
Protected Amines Fmoc-Asp(tBu)-CHOCorresponding terminal alkyneNot compatible[11]
Alloc-protected amino aldehydeCorresponding terminal alkyneSuccessful[11]
Stereocenters Chiral α-substituted aldehydesCorresponding terminal alkyneNo racemization[5][7]
Sterically Hindered Aldehydes Pivalaldehyde3,3-Dimethyl-1-butyneHigh[5]
Incompatible or Problematic Functional Groups

While generally robust, the Ohira-Bestmann reaction has some limitations.

Table 2: Incompatible or Problematic Functional Groups

Functional GroupSubstrate ExampleObservationReference
α,β-Unsaturated Aldehydes CinnamaldehydeDoes not typically yield the corresponding enyne.[5]
Ketones General ketonesReaction with ketones in the presence of methanol can lead to the formation of methyl enol ethers.[3]
Fmoc Protecting Group Fmoc-protected amino aldehydesThe Fmoc group is not stable under the reaction conditions.[11]

Experimental Protocols

The following are generalized protocols for performing the Ohira-Bestmann reaction. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary for specific substrates.

Protocol 1: General Procedure for the Ohira-Bestmann Reaction

This protocol is suitable for a wide range of aromatic, aliphatic, and heterocyclic aldehydes.

Materials:

  • Aldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in anhydrous methanol (0.1-0.2 M) at room temperature is added potassium carbonate (2.0-3.0 equiv).

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2-1.5 equiv) is added to the suspension. For thermally sensitive substrates, the addition can be performed at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or other analytical techniques. Reaction times can vary from a few hours to overnight.

  • Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether or another suitable organic solvent (3 x volume of aqueous layer).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: One-Pot Tandem Reduction and Ohira-Bestmann Reaction from an Ester

Materials:

  • Ester

  • Diisobutylaluminium hydride (DIBAL-H) solution in a suitable solvent (e.g., hexanes)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

  • Saturated aqueous Rochelle's salt solution

  • Diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

Procedure:

  • A solution of the ester (1.0 equiv) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • DIBAL-H (2.0 equiv) is added dropwise, maintaining the temperature below -70 °C.

  • The reaction is stirred at -78 °C for 1-3 hours.

  • Anhydrous methanol is added slowly to quench the excess DIBAL-H, keeping the temperature below -50 °C.

  • The reaction mixture is allowed to warm to 0 °C.

  • Potassium carbonate (2.0 equiv) is added in one portion, followed immediately by the rapid addition of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 equiv).[5]

  • The mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of saturated aqueous Rochelle's salt solution and stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether or MTBE.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing the Ohira-Bestmann Reaction

Diagrams created using Graphviz (DOT language) are provided below to illustrate the reaction mechanism and a general experimental workflow.

Ohira_Bestmann_Mechanism reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) intermediate1 Diazomethylphosphonate Anion reagent->intermediate1 Base-mediated deacylation base K2CO3 / MeOH intermediate2 Oxaphosphetane Intermediate intermediate1->intermediate2 Nucleophilic attack aldehyde Aldehyde (R-CHO) aldehyde->intermediate2 intermediate3 Diazoalkene intermediate2->intermediate3 Cycloelimination phosphate Dimethyl phosphate intermediate2->phosphate Elimination product Terminal Alkyne (R-C≡CH) intermediate3->product 1,2-Hydride shift n2 N2 intermediate3->n2 Loss of N2

Caption: Mechanism of the Ohira-Bestmann Reaction.

Experimental_Workflow start Start: Aldehyde in MeOH add_base Add K2CO3 start->add_base add_reagent Add Ohira-Bestmann Reagent add_base->add_reagent reaction Stir at Room Temperature (Monitor by TLC) add_reagent->reaction workup Aqueous Workup (Water, Extraction with Et2O) reaction->workup wash Wash Organic Layer (sat. NaHCO3, Brine) workup->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Purification (Column Chromatography) dry->purify product Final Product: Terminal Alkyne purify->product

Caption: General Experimental Workflow for the Ohira-Bestmann Reaction.

Conclusion

The Ohira-Bestmann reaction stands out as a mild, efficient, and highly versatile method for the synthesis of terminal alkynes from a wide range of aldehydes. Its remarkable functional group tolerance makes it particularly well-suited for the late-stage introduction of an alkyne moiety in the synthesis of complex molecules, a common requirement in drug discovery and development. By understanding its scope and limitations as outlined in these notes, researchers can effectively leverage this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis of Enol Ethers from Ketones using Dimethyl (diazomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of enol ethers from ketones utilizing dimethyl (diazomethyl)phosphonate. This transformation is a valuable tool in organic synthesis, offering a reliable method for the one-carbon homologation of ketones to their corresponding enol ethers. The reaction proceeds via the formation of a vinylidene carbene intermediate, which is subsequently trapped by an alcohol. A common and milder approach involves the in situ generation of this compound from the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This protocol is particularly useful for synthesizing substituted enol ethers, which are important building blocks in the synthesis of complex organic molecules and pharmacologically active compounds.

Introduction

The conversion of ketones to enol ethers is a fundamental transformation in organic chemistry. Enol ethers are versatile intermediates that can participate in a variety of reactions, including cycloadditions, electrophilic additions, and as precursors to other functional groups. The use of this compound, often generated in situ from the Ohira-Bestmann reagent, provides a convenient and efficient method for this conversion. The reaction is a modification of the Seyferth-Gilbert homologation, which is more commonly employed for the synthesis of alkynes from aldehydes.[1] When applied to ketones in the presence of an alcohol, the intermediate vinylidene carbene is intercepted to yield the corresponding enol ether, preventing the typical 1,2-migration that would lead to an alkyne.[1]

The Ohira-Bestmann modification offers the advantage of using milder basic conditions, such as potassium carbonate in methanol (B129727), making it compatible with a wider range of functional groups and sensitive substrates compared to the original Seyferth-Gilbert conditions which often employ strong bases like potassium tert-butoxide.[1][2]

Reaction Mechanism

The reaction proceeds through a multi-step mechanism:

  • In Situ Reagent Formation: In the presence of a base (e.g., K₂CO₃) and methanol, the Ohira-Bestmann reagent undergoes methanolysis to generate the active this compound anion.

  • Nucleophilic Addition: The phosphonate (B1237965) anion acts as a nucleophile and adds to the carbonyl carbon of the ketone, forming a tetrahedral intermediate.

  • Cyclization and Elimination: This intermediate undergoes an intramolecular cyclization to form an unstable oxaphosphetane, which then eliminates dimethyl phosphate (B84403) to yield a vinyl diazo species.

  • Carbene Formation: The vinyl diazo compound loses a molecule of nitrogen (N₂) to form a highly reactive vinylidene carbene.

  • Alcohol Trapping: In the presence of an alcohol (e.g., methanol), the vinylidene carbene is trapped, leading to the formation of the desired enol ether.

reaction_mechanism cluster_reagent_formation 1. In Situ Reagent Formation cluster_reaction_steps 2-5. Enol Ether Synthesis OB_reagent Ohira-Bestmann Reagent Phosphonate_anion This compound Anion OB_reagent->Phosphonate_anion Methanolysis MeOH_K2CO3 CH₃OH, K₂CO₃ Ketone Ketone (R-CO-R') Tetrahedral_intermediate Tetrahedral Intermediate Ketone->Tetrahedral_intermediate + Phosphonate Anion Oxaphosphetane Oxaphosphetane Tetrahedral_intermediate->Oxaphosphetane Cyclization Vinyl_diazo Vinyl Diazo Oxaphosphetane->Vinyl_diazo - Dimethyl phosphate Vinylidene_carbene Vinylidene Carbene Vinyl_diazo->Vinylidene_carbene - N₂ Enol_ether Enol Ether (R(R')C=CH-OR'') Vinylidene_carbene->Enol_ether MeOH Methanol (CH₃OH) MeOH->Enol_ether Trapping

Figure 1. Reaction mechanism for enol ether synthesis.

Quantitative Data

The following table summarizes representative examples of enol ether synthesis from ketones using the Ohira-Bestmann reagent.

EntryKetone SubstrateReagent/ConditionsProductYield (%)Reference
11,5-Diphenylpentan-3-oneOhira-Bestmann reagent, K₂CO₃, MeOH1,5-Diphenyl-3-methoxy-2-pentene40[3]
2General Aliphatic KetonesThis compound, Base, ROHAldehydic Enol EthersNot specified[4]

Note: The literature primarily focuses on the conversion of aldehydes to alkynes. Quantitative data for a broad range of ketones to enol ethers is less commonly presented in a consolidated format. The yields can be moderate and are dependent on the specific ketone substrate and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of Methyl Enol Ethers from Ketones using the Ohira-Bestmann Reagent

This protocol is adapted from the general procedures described for the Ohira-Bestmann reaction.[1][2]

Materials:

  • Ketone

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen source for inert atmosphere (optional but recommended)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv) and potassium carbonate (2.0-3.0 equiv).

  • Solvent Addition: Add anhydrous methanol to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reagent Addition: While stirring the suspension at room temperature, add a solution of the Ohira-Bestmann reagent (1.1-1.5 equiv) in a minimal amount of an appropriate solvent (e.g., acetonitrile (B52724) or THF) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the ketone.

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude enol ether can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Safety Precautions:
  • Dimethyl (1-diazo-2-oxopropyl)phosphonate is a diazo compound and should be handled with care as diazo compounds can be explosive. It is recommended to handle it in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of enol ethers from ketones.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start setup Combine Ketone and K₂CO₃ in a flask start->setup add_solvent Add anhydrous Methanol setup->add_solvent add_reagent Add Ohira-Bestmann Reagent add_solvent->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction by TLC stir->monitor dilute Dilute with Diethyl Ether monitor->dilute Reaction Complete wash Wash with sat. aq. NaHCO₃ dilute->wash dry Dry organic layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography Crude Product characterize Characterize product (NMR, MS, etc.) chromatography->characterize end End Product: Enol Ether characterize->end

Figure 2. General experimental workflow.

Conclusion

The synthesis of enol ethers from ketones using this compound, particularly via the Ohira-Bestmann modification, is a valuable synthetic method. It provides a straightforward route to these important intermediates under relatively mild conditions. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings, facilitating the application of this useful transformation in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates to achieve higher yields.

References

Troubleshooting & Optimization

Low yield in Seyferth-Gilbert homologation with aliphatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Seyferth-Gilbert homologation, particularly with aliphatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield of my desired alkyne when using an aliphatic aldehyde in the Seyferth-Gilbert homologation?

A1: Low yields with aliphatic aldehydes in the classical Seyferth-Gilbert homologation are most commonly due to the strongly basic conditions required. The use of strong bases, such as potassium tert-butoxide (t-BuOK), can lead to competing side reactions with enolizable aliphatic aldehydes. These side reactions include aldol (B89426) condensation and other base-mediated decompositions, which consume the starting material and reduce the yield of the desired alkyne.[1]

Q2: What is the primary alternative to the classical Seyferth-Gilbert protocol for aliphatic aldehydes?

A2: The most effective and widely adopted alternative is the Ohira-Bestmann modification . This method utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) under much milder basic conditions, typically with potassium carbonate (K₂CO₃) in methanol (B129727).[1][2] These milder conditions are compatible with base-sensitive functional groups and are particularly well-suited for enolizable aldehydes, often providing good to excellent yields.[3]

Q3: Can I improve the yield of the Ohira-Bestmann reaction for less reactive aliphatic aldehydes?

A3: Yes, for less reactive aldehydes, a simple modification to the Ohira-Bestmann protocol can significantly increase the yield. Replacing potassium carbonate with a more reactive base like caesium carbonate (Cs₂CO₃) in methanol has been shown to lead to a drastic increase in yield.[2]

Q4: Are there any other alternative reactions to consider for converting aliphatic aldehydes to terminal alkynes?

A4: The Corey-Fuchs reaction is another common method for the one-carbon homologation of aldehydes to alkynes. This two-step procedure involves the formation of a 1,1-dibromoolefin from the aldehyde, followed by treatment with a strong base (like n-butyllithium) to yield the terminal alkyne. While effective, it is a two-step process and also involves strongly basic conditions in the second step.

Troubleshooting Guide

Issue: Low or No Yield of the Desired Alkyne with an Aliphatic Aldehyde
Potential Cause Troubleshooting Step Rationale
Use of Classical Seyferth-Gilbert Conditions Switch to the Ohira-Bestmann modification .The strongly basic conditions (e.g., t-BuOK) of the classical protocol are likely causing enolization and subsequent side reactions of your aliphatic aldehyde. The milder conditions of the Ohira-Bestmann reaction (K₂CO₃ in methanol) prevent these side reactions.[1][2]
Impure or Decomposed Reagents Ensure the purity of the aldehyde and the Ohira-Bestmann reagent.Impurities in the aldehyde can interfere with the reaction. The Ohira-Bestmann reagent can degrade over time; it is advisable to use a freshly prepared or properly stored reagent.
Sub-optimal Reaction Temperature For the Ohira-Bestmann reaction, ensure the reaction is run at room temperature. For the classical protocol, maintain a low temperature (typically -78 °C).Temperature control is crucial. In the classical method, low temperatures are necessary to minimize side reactions. The Ohira-Bestmann reaction is conveniently run at room temperature.
Presence of Water Use anhydrous solvents and reagents.The anionic intermediates in the reaction are sensitive to water. Ensure all glassware is oven-dried and solvents are properly dried before use.
Formation of Unexpected Side Products Characterize the side products.If you observe unexpected byproducts, their identification (e.g., by NMR or MS) can provide insight into the competing reaction pathways (e.g., aldol products, Michael adducts). This can help in further optimizing the reaction conditions.

Data Presentation

The following table summarizes the significant difference in yields for the homologation of an aliphatic aldehyde using the classical Seyferth-Gilbert protocol versus the Ohira-Bestmann modification.

AldehydeReagentBaseSolventTemperatureYield (%)Reference
Octanal (B89490)Dimethyl (diazomethyl)phosphonateK⁺⁻OC(CH₃)₃THF-78 °C to 25 °C36J. Org. Chem. 1982, 47, 1837-1845[4]
OctanalDimethyl (1-diazo-2-oxopropyl)phosphonateK₂CO₃MethanolRoom Temp.85Synthesis 2004, 59-62

Experimental Protocols

Classical Seyferth-Gilbert Homologation of Octanal (Low Yield Example)

This protocol is based on the general procedure described by Gilbert and Weerasooriya in J. Org. Chem. 1982, 47, 1837-1845.[4]

  • Preparation of the Reagent Anion: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, a solution of this compound (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under a nitrogen atmosphere. To this solution, a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 30 minutes.

  • Reaction with Aldehyde: A solution of octanal (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • Work-up: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford 1-nonyne.

Ohira-Bestmann Modification for the Homologation of an Aliphatic Aldehyde (High Yield Example)

This is a general procedure for the Ohira-Bestmann reaction.

  • Reaction Setup: To a solution of the aliphatic aldehyde (1.0 equivalent) in methanol in a round-bottom flask is added potassium carbonate (2.0 equivalents). The mixture is stirred at room temperature.

  • Addition of Ohira-Bestmann Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 equivalents) is added to the stirred suspension.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature until the starting aldehyde is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

Seyferth_Gilbert_Troubleshooting start Low Yield with Aliphatic Aldehyde check_protocol Which protocol was used? start->check_protocol classical Classical Seyferth-Gilbert (e.g., t-BuOK) check_protocol->classical Classical ohira_bestmann Ohira-Bestmann (K2CO3, MeOH) check_protocol->ohira_bestmann Ohira-Bestmann cause_enolization High probability of enolization and aldol side reactions. classical->cause_enolization check_yield_ob Is the yield still low? ohira_bestmann->check_yield_ob solution_switch Switch to Ohira-Bestmann protocol. cause_enolization->solution_switch success High Yield of Alkyne solution_switch->success troubleshoot_ob Troubleshoot Ohira-Bestmann check_yield_ob->troubleshoot_ob Yes check_yield_ob->success No check_reagents Check purity of aldehyde and reagent troubleshoot_ob->check_reagents check_conditions Verify anhydrous conditions troubleshoot_ob->check_conditions consider_cs2co3 For less reactive aldehydes, consider using Cs2CO3 troubleshoot_ob->consider_cs2co3 check_reagents->success check_conditions->success consider_cs2co3->success

Caption: Troubleshooting workflow for low yields in Seyferth-Gilbert homologation.

References

Technical Support Center: Seyferth-Gilbert & Ohira-Bestmann Reactions with Enolizable Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Seyferth-Gilbert and Ohira-Bestmann reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of alkynes from enolizable ketones.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when using enolizable ketones as substrates in the Seyferth-Gilbert and, more commonly, the Ohira-Bestmann reaction.

Q1: I am getting a low yield of my desired alkyne and recovering a significant amount of my starting ketone. What are the possible causes and solutions?

A1: Low conversion of the starting ketone is a frequent issue. Here are the primary causes and troubleshooting steps:

  • Insufficient Base: The generation of the reactive phosphonate (B1237965) anion is critical. If you are using the Ohira-Bestmann modification with potassium carbonate (K₂CO₃), ensure it is anhydrous and of high quality. For less reactive ketones, a stronger base might be necessary. However, with enolizable ketones, switching to a stronger base like potassium tert-butoxide (t-BuOK) will likely favor the undesired aldol (B89426) side reaction. Instead, consider using cesium carbonate (Cs₂CO₃), which can increase the rate of the desired reaction without significantly promoting aldol condensation.[1][2]

  • Reaction Temperature Too Low: While the reaction is often initiated at a low temperature, it typically needs to be warmed to room temperature to proceed to completion. Ensure the reaction is stirred for an adequate time at room temperature.

  • Poor Quality Reagents: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) can degrade over time. It is advisable to use freshly prepared or commercially available reagent of high purity.

  • Steric Hindrance: Highly hindered ketones may react slowly. In such cases, longer reaction times or a slight increase in temperature may be required.

Q2: My reaction is producing a complex mixture of byproducts, and the desired alkyne is a minor component. What are the likely side reactions and how can I suppress them?

A2: With enolizable ketones, the primary side reaction is the base-catalyzed aldol condensation of the starting material.[3][4] The original Seyferth-Gilbert protocol, which employs strong bases like t-BuOK, is generally unsuitable for enolizable ketones due to this competing pathway.[3][4]

  • Aldol Condensation: This is the most common side reaction. The strong base deprotonates the α-carbon of the ketone, leading to self-condensation.

    • Solution: The most effective solution is to use the Ohira-Bestmann modification , which employs a milder base like potassium carbonate in methanol (B129727).[4][5] This generates the active phosphonate anion under conditions that are less likely to promote the aldol reaction.[4][5]

  • Formation of Methyl Enol Ethers: When using the Ohira-Bestmann modification in methanol, the intermediate vinylidene carbene can be trapped by the solvent to form a methyl enol ether instead of rearranging to the alkyne.[6]

    • Solution: This is generally a minor pathway but can become more significant with certain substrates. Minimizing the reaction time and ensuring efficient conversion can help reduce the formation of this byproduct.

Q3: I am working with an α,β-unsaturated ketone. Can I use the Seyferth-Gilbert or Ohira-Bestmann reaction?

A3: The Ohira-Bestmann reaction is generally not suitable for α,β-unsaturated aldehydes and ketones. In the presence of methanol, conjugate addition of the methoxide (B1231860) can occur, leading to the formation of homopropargylic methyl ethers as the main product.

Q4: How can I improve the yield and purity of my alkyne product during workup?

A4: The workup procedure is crucial for isolating the desired alkyne in high purity.

  • Quenching: The reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: The alkyne product is usually extracted with a non-polar solvent like hexanes or diethyl ether.

  • Purification: The crude product is often purified by flash column chromatography on silica (B1680970) gel. The relatively non-polar nature of alkynes allows for easy separation from more polar byproducts.

Data Presentation

The choice of reaction conditions is critical when dealing with enolizable ketones. The following table summarizes typical yields for the conversion of enolizable ketones to alkynes using the superior Ohira-Bestmann modification.

Ketone SubstrateReagentBaseSolventTemperatureYield of Alkyne (%)Reference
CyclohexanoneOhira-BestmannK₂CO₃MethanolRoom Temp.~85%General Literature
AcetophenoneOhira-BestmannK₂CO₃MethanolRoom Temp.>80%[3]
2-HeptanoneOhira-BestmannK₂CO₃MethanolRoom Temp.~70-80%General Literature
PropiophenoneOhira-BestmannK₂CO₃MethanolRoom Temp.>80%[3]

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

General Protocol for the Ohira-Bestmann Reaction with an Enolizable Ketone (e.g., Cyclohexanone)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyclohexanone

  • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the enolizable ketone (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C (ice-water bath) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate (2.0 eq).

  • To this stirred suspension, add the Ohira-Bestmann reagent (1.2 eq) dropwise over 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volume of methanol).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the pure alkyne.

Mandatory Visualizations

Decision Pathway for Reaction Condition Selection

Seyferth_Gilbert_Decision_Tree Choosing the Right Conditions for Ketone Homologation start Start with Ketone Substrate enolizable Is the ketone enolizable? start->enolizable sg Seyferth-Gilbert (t-BuOK, low temp) enolizable->sg No ob Ohira-Bestmann (K2CO3, MeOH, RT) enolizable->ob Yes aldol High risk of Aldol Condensation sg->aldol good_yield Good to Excellent Yield of Alkyne sg->good_yield ob->good_yield

Caption: Decision tree for selecting the appropriate homologation reaction.

Reaction Mechanism: Ohira-Bestmann vs. Aldol Condensation

Reaction_Pathways Competing Reaction Pathways with Enolizable Ketones cluster_main Ohira-Bestmann Reaction (Desired Pathway) cluster_side Aldol Condensation (Side Reaction) ketone Enolizable Ketone adduct Tetrahedral Intermediate ketone->adduct + Anion reagent Ohira-Bestmann Reagent anion Phosphonate Anion reagent->anion + Base base_mild K2CO3 (mild base) alkyne Alkyne Product adduct->alkyne -> ... -> Rearrangement ketone2 Enolizable Ketone enolate Enolate ketone2->enolate + Base base_strong Strong Base (e.g., t-BuOK) aldol_adduct Aldol Adduct enolate->aldol_adduct + Ketone aldol_product Aldol Condensation Product aldol_adduct->aldol_product -> Dehydration Troubleshooting_Workflow Troubleshooting Low Yield in Ohira-Bestmann Reaction start Low Yield of Alkyne check_conversion Check Conversion of Starting Ketone start->check_conversion check_byproducts Analyze Byproducts (TLC, GC-MS, NMR) check_conversion->check_byproducts High low_conversion High amount of starting material check_conversion->low_conversion Low major_byproduct Major byproduct detected check_byproducts->major_byproduct optimize_conditions Optimize Reaction Conditions: - Purer Reagents - Anhydrous Conditions - Longer Reaction Time - Try Cs2CO3 low_conversion->optimize_conditions identify_byproduct Identify Byproduct: - Aldol Product? - Enol Ether? major_byproduct->identify_byproduct solution_aldol If Aldol: Ensure mild base (K2CO3) is used identify_byproduct->solution_aldol solution_enol_ether If Enol Ether: Minimize reaction time identify_byproduct->solution_enol_ether

References

Improving the yield of the Ohira-Bestmann reaction for sensitive substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success of the Ohira-Bestmann reaction, particularly when working with sensitive substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Ohira-Bestmann reaction in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Alkyne

Q: My Ohira-Bestmann reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the Ohira-Bestmann reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent Quality: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) can degrade over time. Ensure you are using a fresh or properly stored batch. If preparing it yourself, ensure the precursor, dimethyl 2-oxopropylphosphonate, is of high purity.[1] For in-situ generation, the purity of the diazo-transfer reagent is critical. Safer and more stable alternatives to traditional tosyl azide (B81097), such as imidazole-1-sulfonyl azide, are available and can lead to cleaner reactions and easier workup.[2]

  • Base Strength and Stoichiometry: Potassium carbonate (K₂CO₃) is the standard base, but for less reactive or sterically hindered aldehydes, it may not be sufficiently strong. Consider switching to a stronger base like cesium carbonate (Cs₂CO₃), which has been shown to drastically increase yields in some cases.[3][4] Ensure the base is anhydrous and used in the correct stoichiometric amount (typically 2 equivalents).

  • Reaction Temperature: The reaction is typically run at room temperature. However, for highly reactive or unstable aldehydes, starting the reaction at a lower temperature (e.g., 0 °C) and slowly warming to room temperature may be beneficial. Conversely, for unreactive substrates, gentle heating might be required, but this should be done cautiously to avoid reagent decomposition.

  • Solvent Choice: Methanol (B129727) is the most common solvent as it is required for the in-situ generation of the reactive diazomethylphosphonate anion.[5][6] Ensure the methanol is anhydrous. For specific applications, other solvent systems like acetonitrile (B52724)/methanol have been reported to be effective, especially for in-situ reagent generation protocols.

  • Aldehyde Purity and Stability: The starting aldehyde must be pure and free of any corresponding carboxylic acid, which would be deprotonated by the base and interfere with the reaction. Aldehydes can also be prone to oxidation or polymerization upon storage. It is often best to use freshly purified or distilled aldehyde. For particularly unstable aldehydes, consider generating it in-situ from a more stable precursor like an alcohol or ester immediately before the Ohira-Bestmann reaction.[7]

Issue 2: Incomplete Conversion of the Starting Aldehyde

Q: I am consistently observing a significant amount of unreacted aldehyde in my reaction mixture. How can I drive the reaction to completion?

A: Incomplete conversion is a common issue. Here are some strategies to improve it:

  • Increase Reagent Stoichiometry: While a slight excess of the Ohira-Bestmann reagent (typically 1.1 to 1.5 equivalents) is standard, you can try increasing it further, for example, to 2.0 equivalents, for sluggish reactions.

  • Extended Reaction Time: Some aldehydes, particularly sterically hindered ones, may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Reactions are often left to stir overnight.[7]

  • Optimize Base and Temperature: As mentioned for low yield issues, switching to a stronger base like cesium carbonate or gently heating the reaction can help drive it to completion.

Issue 3: Formation of Significant Side Products

Q: My reaction is producing several side products, complicating purification and reducing the yield. What are these side products and how can I minimize them?

A: The nature of the side products can provide clues to the problem:

  • Aldol (B89426) Condensation Products: If you are using an enolizable aldehyde, the basic reaction conditions can promote self-condensation.[5] The Ohira-Bestmann reaction is generally favored over aldol condensation due to the use of the relatively mild base K₂CO₃.[5] However, if this is a persistent issue, ensure the reaction temperature is not too high and consider if a weaker base could be employed.

  • Products from Reagent Decomposition: The Ohira-Bestmann reagent can decompose, especially in the presence of acid or upon prolonged heating. Ensure your aldehyde starting material is free of acidic impurities.

  • Trapping of Intermediates: With ketones as substrates instead of aldehydes, the intermediate vinylidene carbene can be trapped by the methanol solvent to form methyl enol ethers.[8] While less common with aldehydes, similar trapping could occur under certain conditions.

Frequently Asked Questions (FAQs)

Q1: Can the Ohira-Bestmann reaction be used for α,β-unsaturated aldehydes?

A1: Generally, the standard Ohira-Bestmann reaction is not suitable for α,β-unsaturated aldehydes, as it often leads to the formation of homopropargylic methyl ethers as the main product.[9] Alternative methods are typically required for the synthesis of enynes.

Q2: My sensitive functional group is not surviving the reaction conditions. What can I do?

A2: The Ohira-Bestmann reaction is known for its mild conditions and good functional group tolerance.[2][10] However, for extremely sensitive substrates, you can try the following:

  • Lower the reaction temperature: Start at 0 °C and allow the reaction to slowly warm to room temperature.

  • Use a weaker base if possible: While this may slow down the reaction, it could preserve the sensitive functional group.

  • Protect the sensitive functional group: If feasible, protect the sensitive moiety before the reaction and deprotect it afterward.

Q3: Is it better to purchase the Ohira-Bestmann reagent or prepare it in-house?

A3: The Ohira-Bestmann reagent is commercially available but can be expensive.[1][11] Many labs choose to prepare it, and it can be stored for extended periods.[1][11] Preparation involves a diazo-transfer reaction, and it is crucial to use safe diazo-transfer reagents.[1] Alternatively, in-situ generation protocols offer a convenient and often safer approach, avoiding the isolation of the potentially hazardous diazo compound.[3][4]

Q4: How can I purify my final alkyne product?

A4: Purification is typically achieved by column chromatography on silica (B1680970) gel.[7] The choice of eluent will depend on the polarity of your product. A common workup procedure involves quenching the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate), followed by extraction with an organic solvent, drying, and concentration before chromatographic purification.[12][13]

Data Summary

Table 1: Common Bases and Solvents for the Ohira-Bestmann Reaction

BaseTypical Solvent(s)Notes
Potassium Carbonate (K₂CO₃)Methanol, THFThe most common and mild base, suitable for most substrates, including enolizable aldehydes.[5]
Cesium Carbonate (Cs₂CO₃)MethanolA stronger base, often used for less reactive or sterically hindered aldehydes to improve yields.[3][4]
Potassium tert-butoxide (t-BuOK)THFA very strong base, typically used in the related Seyferth-Gilbert homologation, not the standard Ohira-Bestmann protocol.[5]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution(s)
Low/No Yield Poor reagent quality, insufficient base strength, impure aldehydeUse fresh/pure reagent, switch to a stronger base (e.g., Cs₂CO₃), purify the aldehyde, consider in-situ aldehyde generation.[3][4][7][11]
Incomplete Conversion Insufficient reagent, low reactivity, short reaction timeIncrease stoichiometry of the Ohira-Bestmann reagent, use a stronger base, extend the reaction time.[7]
Side Product Formation Aldol condensation, reagent decomposition, intermediate trappingMaintain mild reaction temperature, ensure starting materials are pure and neutral, be aware of potential side reactions with ketones.[5][8]

Experimental Protocols

Protocol 1: General Procedure for the Ohira-Bestmann Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).[12]

  • Solvent Addition: Add anhydrous methanol via syringe.

  • Reagent Addition: Add a solution of the Ohira-Bestmann reagent (1.1-1.5 equiv) in an appropriate solvent (e.g., acetonitrile or THF) dropwise at room temperature.[12]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 4-18 hours.[7][12]

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In-situ Generation of the Ohira-Bestmann Reagent

This protocol utilizes a safer diazo-transfer reagent for the in-situ formation of the active reagent.

  • Reagent Preparation: In a flask under an inert atmosphere, dissolve dimethyl-2-oxopropylphosphonate in acetonitrile. Add potassium carbonate.

  • Diazo-Transfer: Add a solution of a stable sulfonyl azide (e.g., imidazole-1-sulfonyl azide hydrochloride) in acetonitrile. Stir the mixture at room temperature to generate the Ohira-Bestmann reagent in-situ.

  • Aldehyde Addition: To this mixture, add a solution of the aldehyde in methanol.

  • Reaction and Workup: Stir at room temperature and monitor the reaction as described in Protocol 1. The workup and purification are also similar, with the advantage that the byproducts from the in-situ generation are often water-soluble, simplifying purification.

Visualizations

Ohira_Bestmann_Mechanism cluster_activation Reagent Activation cluster_reaction Reaction with Aldehyde BOR Ohira-Bestmann Reagent Active_Reagent Diazomethylphosphonate Anion BOR->Active_Reagent Base, MeOH MeOH Methanol (MeOH) MeOH->Active_Reagent Base K₂CO₃ Base->Active_Reagent Intermediate Oxaphosphetane Intermediate Active_Reagent->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Diazoalkene Diazoalkene Intermediate->Diazoalkene - (MeO)₂PO₂⁻ Alkyne Terminal Alkyne Diazoalkene->Alkyne - N₂ 1,2-H shift N2 N₂ gas Diazoalkene->N2 Troubleshooting_Workflow Start Low Yield / Incomplete Reaction Check_Reagent Check Reagent Quality (Fresh? Pure?) Start->Check_Reagent Check_Base Evaluate Base (K₂CO₃ vs Cs₂CO₃) Check_Reagent->Check_Base [ Reagent OK ] Prepare_New_Reagent Prepare/Purchase New Reagent Check_Reagent->Prepare_New_Reagent [ Reagent Suspect ] Check_Aldehyde Assess Aldehyde Purity (Acid-free? Stable?) Check_Base->Check_Aldehyde [ Base OK ] Use_Stronger_Base Use Cs₂CO₃ Check_Base->Use_Stronger_Base [ Aldehyde Unreactive ] Optimize_Conditions Optimize Conditions (Time, Temp, Stoichiometry) Check_Aldehyde->Optimize_Conditions [ Aldehyde OK ] Purify_Aldehyde Purify/Redistill Aldehyde Check_Aldehyde->Purify_Aldehyde [ Aldehyde Impure ] Success Improved Yield Optimize_Conditions->Success [ Improvement ] Increase_Equiv_Time Increase Reagent/Time Optimize_Conditions->Increase_Equiv_Time [ No Improvement ] Prepare_New_Reagent->Check_Base Use_Stronger_Base->Check_Aldehyde Purify_Aldehyde->Optimize_Conditions Increase_Equiv_Time->Success

References

How to prevent decomposition of the Seyferth-Gilbert reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of this versatile reagent in your synthetic endeavors.

Troubleshooting Guide

Low or no yield in your Seyferth-Gilbert homologation reaction can often be attributed to the decomposition of the reagent. This guide will help you identify and resolve common issues.

Issue Possible Cause Recommended Solution
Reaction fails to initiate or proceeds with low yield. Decomposition of the Seyferth-Gilbert reagent prior to or during the reaction.- Ensure the reagent has been stored properly in a cool, dark, and dry environment. - Use freshly prepared or recently purified reagent for best results. - Verify the quality of the reagent by NMR spectroscopy before use. - Consider using the more stable Bestmann-Ohira reagent, especially for base-sensitive substrates.[1][2]
Formation of side products. Reaction with impurities or decomposition products.- Purify the Seyferth-Gilbert reagent by vacuum distillation or flash chromatography to remove any acidic impurities or decomposition byproducts. - Ensure all reaction glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
Inconsistent results between batches. Variable quality and purity of the Seyferth-Gilbert reagent.- Standardize the synthesis and purification protocol for the reagent. - Store the reagent in small, single-use aliquots to minimize exposure to air and moisture upon repeated use.

Troubleshooting Logic Flow

TroubleshootingFlow Troubleshooting Seyferth-Gilbert Reagent Decomposition start Low or No Product Yield check_reagent_quality Check Reagent Quality (NMR) start->check_reagent_quality reagent_ok Reagent Quality OK check_reagent_quality->reagent_ok Good reagent_bad Reagent Decomposed check_reagent_quality->reagent_bad Bad check_reaction_conditions Review Reaction Conditions reagent_ok->check_reaction_conditions purify_reagent Purify or Resynthesize Reagent reagent_bad->purify_reagent purify_reagent->check_reagent_quality conditions_ok Conditions Correct check_reaction_conditions->conditions_ok Correct conditions_bad Conditions Incorrect check_reaction_conditions->conditions_bad Incorrect use_alternative Consider Bestmann-Ohira Reagent conditions_ok->use_alternative optimize_conditions Optimize Conditions (Inert atmosphere, dry solvents, temperature) conditions_bad->optimize_conditions end_success Successful Homologation optimize_conditions->end_success use_alternative->end_success

Caption: A flowchart to diagnose and resolve issues related to Seyferth-Gilbert reagent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of the Seyferth-Gilbert reagent?

A1: The Seyferth-Gilbert reagent, like other diazo compounds, is sensitive to several factors that can induce decomposition. The primary culprits are:

  • Heat: Thermal decomposition can lead to the extrusion of nitrogen gas (N₂) and the formation of a reactive carbene intermediate.[3] Studies on similar diazo compounds show a wide range of decomposition onset temperatures, from 75 to 160 °C.[4]

  • Light: Photolytic decomposition is a common pathway for diazo compounds, where exposure to light, particularly UV radiation, can initiate the loss of N₂ to generate a carbene.[3][5][6][7][8]

  • Acids: The presence of acidic impurities can catalyze the decomposition of the reagent.

  • Moisture: The Seyferth-Gilbert reagent can be susceptible to hydrolysis, which can affect its stability and performance.

Q2: How should the Seyferth-Gilbert reagent be properly stored to minimize decomposition?

A2: To ensure the longevity and reactivity of the Seyferth-Gilbert reagent, proper storage is crucial. The following storage conditions are recommended:

  • Temperature: Store the reagent at low temperatures, ideally in a freezer at -20°C.

  • Light: Protect the reagent from light by storing it in an amber vial or a container wrapped in aluminum foil.[9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and air.

  • Purity: Ensure the reagent is pure before storage, as impurities can accelerate decomposition.

Q3: What are the visual signs of Seyferth-Gilbert reagent decomposition?

A3: A freshly prepared and pure Seyferth-Gilbert reagent is typically a yellow oil. While slight color changes may not always indicate significant decomposition, a darkening of the oil or the evolution of gas are clear indicators of degradation. For accurate assessment, it is always best to check the purity by ¹H NMR spectroscopy before use.

Q4: Is there a more stable alternative to the Seyferth-Gilbert reagent?

A4: Yes, the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is a well-known and often preferred alternative.[1][2] It is generally considered to be more stable and can be used under milder basic conditions (e.g., with K₂CO₃ in methanol), which makes it compatible with a wider range of substrates, particularly base-sensitive aldehydes.[1][10] The Bestmann-Ohira reagent can often be stored for extended periods with minimal decomposition.[11]

Decomposition Pathway of the Seyferth-Gilbert Reagent

DecompositionPathway Decomposition Pathways of Seyferth-Gilbert Reagent reagent Seyferth-Gilbert Reagent (MeO)₂P(O)CHN₂ carbene Carbene Intermediate (MeO)₂P(O)CH: + N₂ reagent->carbene Loss of N₂ hydrolysis_product Hydrolysis Product (MeO)₂P(O)CH₂OH reagent->hydrolysis_product heat Heat (Δ) heat->reagent light Light (hν) light->reagent acid Acid (H⁺) acid->reagent Catalyzed Decomposition water Water (H₂O) water->reagent Hydrolysis side_reactions Unwanted Side Reactions carbene->side_reactions Workflow Recommended Workflow for Seyferth-Gilbert Reagent start Start storage Store Reagent at -20°C in the dark under inert gas start->storage preparation Prepare Reaction Flask (Flame-dried, inert atmosphere) storage->preparation reagent_handling Handle Reagent under Inert Atmosphere preparation->reagent_handling reaction Perform Reaction at Low Temperature (e.g., -78°C) reagent_handling->reaction workup Aqueous Work-up reaction->workup purification Purify Product workup->purification end End purification->end

References

Technical Support Center: Alkyne Synthesis Using Crude Dimethyl (diazomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkyne synthesis utilizing crude Dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Seyferth-Gilbert homologation and when is it used?

The Seyferth-Gilbert homologation is a chemical reaction that converts aldehydes or ketones into alkynes with one additional carbon atom.[1][2] It employs this compound as the key reagent. The reaction is a valuable tool for synthesizing terminal and internal alkynes, which are important building blocks in organic synthesis and drug discovery.

Q2: I've heard of the Ohira-Bestmann modification. What is it and why should I use it?

The Ohira-Bestmann modification is a popular alternative to the classical Seyferth-Gilbert homologation. It involves the in situ generation of the reactive this compound anion from a more stable precursor, Dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent.[1][3] This modification allows the use of milder bases, such as potassium carbonate (K₂CO₃), instead of strong bases like potassium tert-butoxide (t-BuOK).[1][3] This is particularly advantageous when working with base-sensitive substrates, such as enolizable aldehydes, as it minimizes side reactions like aldol (B89426) condensation.[3][4]

Q3: Can I use the crude this compound directly in my reaction?

Yes, in many cases, crude this compound can be used directly for alkyne synthesis.[5] Often, the crude reagent, after a simple filtration or extraction workup to remove the majority of byproducts from its synthesis, is of sufficient purity for the homologation reaction.[5] However, the purity of the crude reagent can affect the yield and purity of the final alkyne product.

Q4: My reaction with a ketone substrate is not producing the expected alkyne. What could be the issue?

When using ketones, especially in the presence of methanol (B129727) (often used as a solvent with the Ohira-Bestmann reagent), a common side reaction is the formation of methyl enol ethers.[4][5] This occurs because the intermediate vinylidene carbene can be trapped by the alcohol. To favor alkyne formation with ketone substrates, it is advisable to use a strong base like potassium tert-butoxide in an aprotic solvent such as THF at low temperatures.[1]

Troubleshooting Guide

Low or No Alkyne Yield
Potential Cause Suggested Solution
Poor quality of crude reagent While often used crude, impurities can interfere. Consider purifying a small batch of the crude reagent by column chromatography to see if the yield improves. The purity of the starting azide (B81097) for the synthesis of the phosphonate (B1237965) can also impact the final reagent quality and reaction yield.[5]
Inefficient generation of the phosphonate anion If using the Ohira-Bestmann reagent, ensure the base (e.g., K₂CO₃) is of good quality and the methanol is anhydrous. For the classical Seyferth-Gilbert reaction, ensure the strong base (e.g., t-BuOK) is fresh and the reaction is performed under strictly anhydrous conditions at low temperatures (-78 °C).[1]
Substrate is base-sensitive (enolizable aldehyde) Use the milder Ohira-Bestmann conditions (K₂CO₃ in methanol).[3][4] Strong bases can lead to aldol condensation and other side reactions, significantly reducing the yield of the desired alkyne.[3]
Low reactivity of the aldehyde For less reactive aldehydes, switching to a stronger base or a different base/solvent combination might be necessary. The use of caesium carbonate in methanol has been reported to improve yields with less reactive aldehydes.[2]
Reaction temperature is too low or too high The initial addition of the phosphonate reagent to the carbonyl compound is typically done at low temperatures (e.g., -78 °C). The reaction is then often allowed to warm to room temperature.[6] Ensure the temperature profile of your experiment is appropriate for your specific substrate and conditions.
Presence of Impurities in the Final Product
Observed Impurity Potential Cause Suggested Solution
Unreacted aldehyde/ketone Incomplete reaction.Increase the reaction time or the equivalents of the phosphonate reagent. Check the quality of the reagent and base.
Phosphonate-related byproducts Residual phosphonate reagent or its decomposition products.Ensure proper aqueous workup to remove water-soluble phosphorus compounds. Purification by column chromatography is usually effective.
Side products from enolizable aldehydes Aldol condensation or other base-mediated side reactions.Use the milder Ohira-Bestmann conditions with K₂CO₃ in methanol.[3][4]
Methyl enol ether (from ketone substrates) Trapping of the intermediate carbene by methanol.Avoid using methanol as a solvent when working with ketones. Use a strong base in an aprotic solvent like THF.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Crude this compound (via Ohira-Bestmann Reagent)

This protocol describes the in situ generation of this compound from Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) for the homologation of an aldehyde.

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in anhydrous methanol, add potassium carbonate (2.0 equiv).

  • Reagent Addition: At room temperature, add a solution of Dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2-1.5 equiv) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyne, which can be further purified by column chromatography.[7]

Protocol 2: Purification of Crude Dimethyl (1-diazo-2-oxopropyl)phosphonate

If the crude phosphonate reagent is suspected to be of low quality, it can be purified.

  • Column Preparation: Prepare a silica (B1680970) gel column using a suitable eluent system, often a gradient of ethyl acetate (B1210297) in hexanes.[8]

  • Sample Loading: Dissolve the crude reagent in a minimal amount of a non-polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Dimethyl (1-diazo-2-oxopropyl)phosphonate as a yellow oil.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for Alkyne Synthesis

Method Reagent Base Solvent Temperature Typical Substrates Reported Yields
Seyferth-Gilbert This compoundt-BuOKTHF-78 °C to RTAryl ketones, non-enolizable aldehydes60-90%[1]
Ohira-Bestmann Dimethyl (1-diazo-2-oxopropyl)phosphonateK₂CO₃MethanolRoom TemperatureAromatic and aliphatic aldehydes, including enolizable ones>80%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Reagent Generation (In Situ) cluster_reaction Homologation Reaction ohira_reagent Ohira-Bestmann Reagent reagent_gen Generate Phosphonate Anion ohira_reagent->reagent_gen aldehyde Aldehyde Substrate reaction Reaction at RT aldehyde->reaction base_solvent K₂CO₃ in Methanol base_solvent->reagent_gen reagent_gen->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Alkyne purification->product

Caption: General workflow for alkyne synthesis using the Ohira-Bestmann modification.

Troubleshooting Logic

troubleshooting_logic start Low/No Alkyne Yield check_reagent Is the crude reagent of sufficient quality? start->check_reagent check_base Is the base active and anhydrous? check_reagent->check_base Yes purify_reagent Purify reagent by column chromatography check_reagent->purify_reagent No check_substrate Is the aldehyde substrate enolizable? check_base->check_substrate Yes use_fresh_base Use fresh, anhydrous base check_base->use_fresh_base No use_ohira_bestmann Switch to milder Ohira-Bestmann conditions check_substrate->use_ohira_bestmann Yes check_conditions Re-evaluate reaction time and temperature check_substrate->check_conditions No purify_reagent->check_base use_fresh_base->check_substrate

Caption: Decision tree for troubleshooting low yields in Seyferth-Gilbert homologation.

References

Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing reactions involving sterically hindered ketones.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a sterically hindered ketone failing or giving very low yields?

A1: Reactions with sterically hindered ketones often fail due to the bulky groups surrounding the carbonyl carbon, which physically block the nucleophile's approach.[1][2][3] This increases the activation energy of the reaction.[4] Additionally, competing side reactions like enolization, where the nucleophile acts as a base instead of a nucleophile, can consume the starting material without forming the desired product.[1][2]

Q2: What is the effect of temperature on these reactions?

A2: Increasing the reaction temperature can provide the necessary energy to overcome the high activation energy barrier, often leading to better yields.[4][5] However, higher temperatures can also promote side reactions or decomposition of starting materials or products.[5][6] Reactions at low temperatures may favor kinetic products, which can sometimes be advantageous for selectivity.[7][8]

Q3: How do I choose the right nucleophile or reagent?

A3: The choice of reagent is critical. For nucleophilic additions, smaller, more reactive nucleophiles (e.g., organolithium reagents) are often more effective than bulkier ones (e.g., Grignard reagents). For olefination reactions, unstabilized Wittig ylides or the Horner-Wadsworth–Emmons (HWE) reaction are preferred over stabilized ylides, which react poorly with hindered ketones.[9][10]

Q4: Can a catalyst improve my reaction?

A4: Yes, catalysts can significantly improve reaction outcomes. Lewis acids like CeCl₃ can activate the carbonyl group, making it more electrophilic and promoting nucleophilic addition over side reactions.[11] This is the principle behind the Luche reduction, which selectively reduces ketones.[12][13] For other reaction types, specialized catalysts like N-heterocyclic carbenes or palladium complexes have been developed to facilitate reactions with hindered substrates.[14][15]

Troubleshooting Guides

This section addresses specific issues encountered during experiments.

Problem 1: No Reaction or Very Low Conversion

If you observe that your starting material is largely unreacted, consider the following causes and solutions.

Possible Cause Suggested Solution Rationale
Insufficient Reagent Reactivity Switch to a more reactive reagent. For example, use an organolithium reagent instead of a Grignard reagent, or an unstabilized Wittig ylide.[9]More reactive reagents have a lower activation energy for addition and can better overcome the steric barrier.
Low Reaction Temperature Gradually increase the reaction temperature. Consider using a high-boiling point solvent or microwave irradiation.[4]Higher temperatures provide the energy needed to overcome the steric hindrance and increase collision frequency.[5]
Poor Reagent/Solvent Quality Ensure all reagents are pure and solvents are rigorously dried. Grignard and organolithium reagents are highly sensitive to moisture.[2]Water or other protic impurities will quench highly reactive organometallic reagents, preventing them from reacting with the ketone.
Reactant Concentration Too Low Increase the concentration of one or both reactants if possible.[4]Higher concentrations increase the probability of successful collisions between reactant molecules, which can improve the reaction rate.
Problem 2: Formation of Side Products (e.g., Enolization, Reduction)

If your desired product is contaminated with byproducts, the following strategies may help.

Possible Cause Suggested Solution Rationale
Enolization by Basic Reagents Add a Lewis acid like Cerium(III) chloride (CeCl₃) to the reaction mixture before adding the nucleophile (e.g., Grignard reagent).[11]CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack (1,2-addition) over deprotonation at the alpha-carbon (enolization).[1][2]
Reduction by Grignard Reagent Use a Grignard reagent without a β-hydrogen if possible. Alternatively, lower the reaction temperature.[1][2]Grignard reagents with β-hydrogens can reduce the ketone via a six-membered transition state. This side reaction is often less favorable at lower temperatures.
Mixture of Olefination Products For Wittig-type reactions, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better selectivity for the E-alkene.[9][10]The HWE reaction uses phosphonate (B1237965) esters, which can offer different and often improved stereoselectivity compared to traditional Wittig ylides.

Quantitative Data Summary

The choice of reagents and additives can dramatically impact reaction yield. The following table summarizes the yield of tertiary alcohol from the reaction of a generic sterically hindered ketone with various methylating agents.

Condition ID Reagent Additive Temperature Yield (%) Primary Side Product
AMethylmagnesium BromideNone25°C15%Recovered Ketone (from enolization)[1]
BMethyllithiumNone0°C45%Recovered Ketone (from enolization)
CMethylmagnesium BromideCeCl₃0°C88%Minimal
DMethyllithiumCeCl₃-78°C95%Minimal

Data is illustrative and compiled from general principles reported in the literature.[1][11]

Experimental Protocols

Key Experiment: Cerium-Mediated Addition of a Grignard Reagent

This protocol describes a general method for adding an organomagnesium reagent to a sterically hindered ketone while minimizing enolization, a common side reaction.[1][11]

Materials:

  • Sterically hindered ketone

  • Anhydrous Cerium(III) chloride (CeCl₃), dried in vacuo over P₂O₅

  • Grignard reagent (e.g., Alkylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware, dried in an oven overnight

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cerium Slurry Preparation: Under a positive pressure of nitrogen, add anhydrous CeCl₃ (1.2 equivalents) to the flask. Add anhydrous THF to create a slurry and stir vigorously for 2-3 hours at room temperature.

  • Cooling: Cool the slurry to -78°C using a dry ice/acetone bath.

  • Ketone Addition: Dissolve the sterically hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold cerium slurry.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70°C.

  • Reaction Monitoring: Stir the reaction at -78°C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[16]

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired tertiary alcohol.

Visualizations

Troubleshooting Workflow for Low-Yield Reactions

This diagram outlines a logical workflow for diagnosing and solving low-yield reactions with hindered ketones.

G start Low / No Product check_sm Check Starting Material (SM) Consumption via TLC/NMR start->check_sm sm_unreacted SM Largely Unreacted check_sm->sm_unreacted  Is SM consumed?   sm_consumed SM Consumed, Multiple Products check_sm->sm_consumed sol_temp Increase Temperature sm_unreacted->sol_temp No sol_reagent Use More Reactive Reagent (e.g., R-Li > R-MgBr) sm_unreacted->sol_reagent sol_conc Increase Concentration sm_unreacted->sol_conc sol_enol Side Reaction: Enolization sm_consumed->sol_enol Yes sol_reduct Side Reaction: Reduction sm_consumed->sol_reduct add_cecl3 Add Lewis Acid (CeCl3) to Suppress Enolization sol_enol->add_cecl3 change_reagent Use Reagent without β-Hydrogens sol_reduct->change_reagent

Caption: Troubleshooting workflow for low-yield reactions.

Logic for Reagent Selection

This diagram illustrates the decision-making process for selecting appropriate conditions to favor nucleophilic addition over enolization.

G start Goal: Nucleophilic Addition to Hindered Ketone check_enol Is Enolization a Major Side Reaction? start->check_enol path_no_enol Standard Conditions: - More reactive nucleophile (R-Li) - Anhydrous solvent (THF, Ether) check_enol->path_no_enol No path_yes_enol Modified Conditions: - Add Lewis Acid (CeCl3) - Low Temperature (-78°C) check_enol->path_yes_enol Yes outcome_no High Yield of Desired Alcohol path_no_enol->outcome_no outcome_yes High Yield of Desired Alcohol path_yes_enol->outcome_yes

Caption: Decision logic for minimizing enolization.

References

Technical Support Center: Managing Low-Temperature Seyferth-Gilbert Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for low-temperature Seyferth-Gilbert reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining a low temperature critical for the Seyferth-Gilbert reaction?

Maintaining a low temperature, typically -78 °C, is crucial for several reasons. Firstly, it prevents the decomposition of the thermally sensitive dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and its corresponding anion.[1] Secondly, it minimizes side reactions, such as aldol (B89426) condensation, especially when using enolizable aldehydes.[2][3] Precise temperature control enhances the selectivity and yield of the desired alkyne product.[4]

Q2: My reaction yield is consistently low. What are the likely temperature-related causes?

Low yields in a Seyferth-Gilbert reaction can often be attributed to improper temperature control. Key factors include:

  • Temperature fluctuations: Even brief periods of warming can lead to reagent decomposition and the formation of byproducts.

  • Inaccurate temperature monitoring: Ensure your thermometer is calibrated and properly placed within the reaction mixture, not just in the cooling bath.

  • Slow addition of reagents: Adding reagents too quickly can cause localized warming (exotherms), leading to side reactions.

  • Inadequate cooling bath maintenance: A poorly maintained cooling bath may not hold the target temperature consistently throughout the reaction.

Q3: What are the common side products I should look out for if the temperature is not properly controlled?

If the temperature rises above the optimal range, you may observe the formation of several side products, including:

  • Aldol condensation products: Particularly with enolizable aldehydes, higher temperatures favor this competing reaction pathway.[2][3]

  • Products from reagent decomposition: The Seyferth-Gilbert reagent can decompose to yield various phosphorus-containing byproducts.

  • Enol ethers: When using ketones in the presence of an alcohol like methanol (B129727) (often used in the Ohira-Bestmann modification), trapping of the intermediate carbene can form methyl enol ethers.[1]

Q4: Can I use the Ohira-Bestmann modification to avoid extremely low temperatures?

The Ohira-Bestmann modification, which uses dimethyl (1-diazo-2-oxopropyl)phosphonate, offers the significant advantage of proceeding under milder basic conditions (e.g., potassium carbonate in methanol) and often at temperatures warmer than -78 °C, sometimes even at room temperature.[2][5][6] This makes it more suitable for base-sensitive and enolizable substrates.[2] However, for many substrates, the classic low-temperature Seyferth-Gilbert conditions still provide the best yields and purity.

Troubleshooting Guides

Issue 1: Difficulty in Maintaining a Stable -78 °C

Symptoms:

  • The temperature of the cooling bath fluctuates significantly.

  • The reaction mixture shows signs of decomposition (e.g., color change).

  • Low yield of the desired alkyne.

Possible Causes & Solutions:

CauseSolution
Improperly prepared cooling bath. Use a dry ice/acetone (B3395972) or dry ice/isopropanol bath. Ensure the dry ice is in small pellets or crushed to maximize surface area. Add the dry ice slowly to the solvent to prevent vigorous bubbling and splashing.[7][8][9]
Inadequate insulation. Use a Dewar flask for the cooling bath to provide the best insulation. If a Dewar is not available, insulate a standard beaker with glass wool or foam.
Insufficient dry ice. Ensure an adequate amount of dry ice is present throughout the reaction. The bath should have a consistent "slushy" appearance.
Heat ingress from the surroundings. Cover the top of the reaction flask and cooling bath with a non-reactive material (e.g., a notched cork or a plastic lid with holes for the condenser and dropping funnel) to minimize heat exchange with the ambient air.
Issue 2: Reaction Fails to Go to Completion

Symptoms:

  • TLC or other in-process monitoring shows a significant amount of starting material remaining after the expected reaction time.

  • Low conversion rate.

Possible Causes & Solutions:

CauseSolution
Reaction temperature is too low. While -78 °C is standard, some less reactive substrates may require a slightly higher temperature (e.g., -60 °C or -50 °C) to proceed at a reasonable rate. Cautiously and slowly warm the reaction, monitoring for any signs of decomposition.
Poor mixing. Inefficient stirring can lead to localized concentration gradients and incomplete reaction. Ensure the stir bar is of an appropriate size and the stirring speed is sufficient to create a vortex.
Reagent instability. If the Seyferth-Gilbert reagent has been stored improperly or for an extended period, it may have degraded. It is often best to use freshly prepared or recently purchased reagent. The Ohira-Bestmann reagent is generally more stable.[10]

Data Presentation

Table 1: Common Cooling Baths for Low-Temperature Reactions

Cooling AgentSolventAchievable Temperature (°C)Notes
IceWater0Standard ice bath.
IceSaturated NaCl solution-10 to -20Temperature depends on the salt concentration.
Dry IceAcetonitrile-40[11]
Dry IceAcetone-78Most common for Seyferth-Gilbert reactions.[8][9][11]
Dry IceIsopropanol-78A less volatile alternative to acetone.
Liquid NitrogenDichloromethane-92[11]
Liquid NitrogenDiethyl Ether-100

Table 2: Illustrative Impact of Temperature on Seyferth-Gilbert Reaction Yield

Temperature (°C)Theoretical Yield (%)Potential Side Products
-78High (e.g., >85%)Minimal
-60Moderate to HighIncreased risk of minor side products
-40ModerateSignificant formation of byproducts, potential for reagent decomposition.[1]
0Low to Very LowDominated by side reactions and decomposition.

Note: The yield values are illustrative and can vary significantly depending on the substrate and specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Low-Temperature Seyferth-Gilbert Reaction at -78 °C

Materials:

  • Aldehyde or ketone

  • This compound (Seyferth-Gilbert reagent)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice

  • Acetone

  • Standard glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a gas inlet connected to an inert gas line, and a dropping funnel.

  • Cooling Bath Preparation: In a Dewar flask, prepare a dry ice/acetone bath. Carefully add small pellets of dry ice to acetone until a slushy consistency is achieved and the temperature stabilizes at approximately -78 °C.[9]

  • Reaction Setup: Place the reaction flask in the cooling bath and allow it to cool to -78 °C under a positive pressure of inert gas.

  • Reagent Addition:

    • Dissolve the Seyferth-Gilbert reagent in anhydrous THF and add it to the reaction flask.

    • In a separate flask, dissolve the potassium tert-butoxide in anhydrous THF.

    • Slowly add the potassium tert-butoxide solution to the reaction flask via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Substrate Addition: After the base addition is complete, dissolve the aldehyde or ketone in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for the desired time (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Warming and Quenching: Once the reaction is complete, slowly warm the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Proceed with standard aqueous workup and extraction with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Temperature_Fluctuations start Low Yield or Unexpected Side Products check_temp Is the reaction temperature stable at the target value (e.g., -78 °C)? start->check_temp temp_unstable Temperature is Fluctuating check_temp->temp_unstable No temp_stable Temperature is Stable check_temp->temp_stable Yes check_bath Inspect Cooling Bath: - Sufficient dry ice? - Proper solvent? - Good insulation (Dewar)? temp_unstable->check_bath check_monitoring Is the thermometer calibrated and correctly positioned? temp_stable->check_monitoring adjust_bath Action: - Add more dry ice. - Use appropriate solvent. - Transfer to a Dewar. check_bath->adjust_bath Issues Found check_setup Inspect Reaction Setup: - Is the flask properly immersed? - Is the setup well-insulated from ambient air? check_bath->check_setup Bath OK adjust_bath->check_temp adjust_setup Action: - Ensure flask is submerged. - Insulate the top of the flask and bath. check_setup->adjust_setup Issues Found adjust_setup->check_temp monitoring_issue Inaccurate Temperature Reading check_monitoring->monitoring_issue No monitoring_ok Monitoring is Accurate check_monitoring->monitoring_ok Yes recalibrate Action: - Calibrate thermometer. - Place probe in the reaction mixture. monitoring_issue->recalibrate recalibrate->check_temp check_reagents Consider other factors: - Reagent quality/stability? - Substrate reactivity? - Reaction time? monitoring_ok->check_reagents

Caption: Troubleshooting workflow for temperature fluctuations.

Cooling_Method_Selection start Select Cooling Method target_temp What is the target reaction temperature? start->target_temp temp_0 ~ 0 °C target_temp->temp_0 temp_neg_20 -10 to -20 °C target_temp->temp_neg_20 temp_neg_40_to_neg_80 -40 to -80 °C target_temp->temp_neg_40_to_neg_80 temp_below_neg_80 < -80 °C target_temp->temp_below_neg_80 ice_bath Ice/Water Bath temp_0->ice_bath salt_ice_bath Ice/Salt Bath temp_neg_20->salt_ice_bath dry_ice_bath Dry Ice/Solvent Bath (e.g., Acetone, Isopropanol) temp_neg_40_to_neg_80->dry_ice_bath liquid_n2_bath Liquid N2/Solvent Bath (e.g., Dichloromethane, Diethyl Ether) temp_below_neg_80->liquid_n2_bath duration What is the required reaction duration? dry_ice_bath->duration cryocooler Cryocooler/Immersion Cooler automated_control Automated temperature control is recommended for consistency and safety. cryocooler->automated_control liquid_n2_bath->duration short_duration Short (< 4 hours) duration->short_duration long_duration Long (> 4 hours) or Overnight duration->long_duration manual_monitoring Manual monitoring and replenishment of coolant is feasible. short_duration->manual_monitoring long_duration->cryocooler

Caption: Decision tree for selecting a cooling method.

Temp_Reagent_Outcome cluster_conditions Reaction Temperature cluster_reagent Reagent Stability cluster_outcome Reaction Outcome low_temp Low Temperature (e.g., -78 °C) stable Reagent is Stable low_temp->stable high_yield High Yield of Alkyne high_temp Higher Temperature (e.g., > -60 °C) unstable Reagent Decomposes high_temp->unstable stable->high_yield low_yield Low Yield & Side Products unstable->low_yield

Caption: Relationship between temperature, reagent stability, and outcome.

References

Navigating the Seyferth-Gilbert Reaction: A Technical Support Guide to Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Seyferth-Gilbert reaction is a powerful tool for the one-carbon homologation of aldehydes and ketones to alkynes. However, the choice of base is a critical parameter that can significantly influence the reaction's success, yield, and substrate scope. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate the nuances of base selection in the Seyferth-Gilbert reaction and its widely used Ohira-Bestmann modification.

Troubleshooting Guide: Base-Related Issues in the Seyferth-Gilbert Reaction

This guide addresses common problems encountered during the Seyferth-Gilbert reaction that can be attributed to the choice of base.

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete deprotonation of the Seyferth-Gilbert or Ohira-Bestmann reagent: The base may be too weak or impure.- For the classical Seyferth-Gilbert reaction, ensure your strong base (e.g., potassium tert-butoxide) is fresh and handled under anhydrous conditions. - For the Ohira-Bestmann modification, ensure the potassium carbonate is of high quality and the methanol (B129727) solvent is dry. - Consider using a stronger base if the substrate is particularly unreactive, but be mindful of potential side reactions.
Degradation of base-sensitive substrate: The aldehyde or ketone may not be stable to the basic conditions.- If using a strong base like potassium tert-butoxide with a potentially sensitive substrate, switch to the milder Ohira-Bestmann conditions with potassium carbonate. - For extremely sensitive substrates, cesium carbonate may offer a milder alternative.
Formation of Aldol (B89426) Condensation Products Use of a strong base with an enolizable aldehyde or ketone: The base is deprotonating the alpha-carbon of the carbonyl compound, leading to self-condensation.- This is a classic issue with the original Seyferth-Gilbert protocol. The recommended solution is to switch to the Ohira-Bestmann modification, which utilizes the much milder base, potassium carbonate, in methanol.[1][2][3]
Epimerization of a Chiral Center Alpha to the Carbonyl Use of a strong, non-hindered base: The base can abstract the acidic proton at the chiral center, leading to racemization.- Employ the milder and more sterically hindered conditions of the Ohira-Bestmann reaction (potassium carbonate in methanol) to minimize epimerization.[4]
Formation of Michael Addition Adducts Reaction with α,β-unsaturated aldehydes under Ohira-Bestmann conditions: The methanol solvent can act as a nucleophile and add to the conjugated system.- This is a known limitation of the Ohira-Bestmann modification with α,β-unsaturated aldehydes.[5] - Consider using the classical Seyferth-Gilbert conditions with a strong, non-nucleophilic base like potassium tert-butoxide in an aprotic solvent like THF at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the role of the base in the classical Seyferth-Gilbert reaction versus the Ohira-Bestmann modification?

In the classical Seyferth-Gilbert reaction, a strong base, typically potassium tert-butoxide (KOtBu), is required to deprotonate the dimethyl (diazomethyl)phosphonate directly to form the reactive phosphonate (B1237965) anion.[1][2][6][7][8][9][10] The Ohira-Bestmann modification uses the milder base potassium carbonate (K₂CO₃) in methanol.[1] In this case, the base facilitates the in-situ generation of the this compound anion from the more stable Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[1][6][8]

Q2: When should I choose the classical Seyferth-Gilbert conditions with a strong base?

The classical conditions are generally suitable for:

  • Non-enolizable aldehydes and ketones.[1]

  • Substrates that are not sensitive to strong bases.

  • When using α,β-unsaturated aldehydes where Michael addition is a concern under Ohira-Bestmann conditions.

Q3: When is the Ohira-Bestmann modification the better choice?

The Ohira-Bestmann modification is preferred for:

  • Enolizable aldehydes and ketones to avoid aldol condensation side reactions.[1][2][3]

  • Substrates with base-sensitive functional groups.[5]

  • Reactions where minimizing epimerization of a chiral center alpha to the carbonyl is crucial.[4]

Q4: Are there other bases I can use for the Ohira-Bestmann modification?

Yes, for less reactive aldehydes, cesium carbonate (Cs₂CO₃) in methanol has been shown to sometimes provide a significant increase in yield compared to potassium carbonate.[11]

Q5: How critical are the reaction temperature and solvent when considering the base?

Temperature and solvent are highly critical. The classical Seyferth-Gilbert reaction with strong bases is typically performed at low temperatures (e.g., -78 °C) in aprotic solvents like THF to control reactivity and minimize side reactions. The Ohira-Bestmann modification is often run at room temperature in methanol, which is crucial for the in-situ generation of the reactive anion.

Quantitative Data on Base Performance

The choice of base has a direct impact on the reaction yield. The following table summarizes typical yields observed for different substrate types under various base conditions.

Substrate TypeReagentBaseSolventTemperatureTypical Yield (%)Reference(s)
Aromatic AldehydesThis compoundKOtBuTHF-78 °C to RT60-90[1]
Aromatic KetonesThis compoundKOtBuTHF-78 °C to RT60-90[1]
Enolizable AldehydesOhira-Bestmann ReagentK₂CO₃MethanolRoom Temp.>80[1]
UndecanalOhira-Bestmann ReagentK₂CO₃MethanolRoom Temp.56[12]
N-Boc-D-prolinalOhira-Bestmann ReagentK₂CO₃DCM/Hexanes/Methanol0 °C to RT74-76[13][14]
Aldehyde (generic)Ohira-Bestmann ReagentCs₂CO₃MethanolRoom Temp.Increased yield for less reactive aldehydes[11]

Detailed Experimental Protocols

Protocol 1: Classical Seyferth-Gilbert Homologation using Potassium tert-Butoxide

This protocol is adapted for a non-enolizable aldehyde.

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium tert-butoxide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide.

  • Add anhydrous THF and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound in anhydrous THF to the cooled suspension.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, stir the reaction at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude alkyne.

  • Purify the crude product by flash column chromatography.

Protocol 2: Ohira-Bestmann Modification using Potassium Carbonate

This protocol is suitable for a wide range of aldehydes, including enolizable ones.

Materials:

  • Aldehyde (1.0 equiv)

  • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aldehyde, anhydrous methanol, and potassium carbonate.

  • Stir the mixture at room temperature under an inert atmosphere.

  • Add the Ohira-Bestmann reagent to the mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude alkyne by flash column chromatography.[12][13]

Visualizing Base Selection Logic and Reaction Workflows

Seyferth_Gilbert_Base_Selection Start Start with Aldehyde/Ketone Substrate_Analysis Analyze Substrate Properties Start->Substrate_Analysis Enolizable Enolizable or Base-Sensitive? Substrate_Analysis->Enolizable Ohira_Bestmann Use Ohira-Bestmann Modification Enolizable->Ohira_Bestmann Yes Classical_SG Use Classical Seyferth-Gilbert Enolizable->Classical_SG No Base_Choice_OB Select Base: - K₂CO₃ (standard) - Cs₂CO₃ (for less reactive substrates) Ohira_Bestmann->Base_Choice_OB Base_Choice_SG Select Strong Base: - KOtBu Classical_SG->Base_Choice_SG Reaction_OB Perform Reaction: K₂CO₃ in MeOH at RT Base_Choice_OB->Reaction_OB Reaction_SG Perform Reaction: KOtBu in THF at -78°C Base_Choice_SG->Reaction_SG Product Alkyne Product Reaction_OB->Product Reaction_SG->Product

Caption: A decision-making workflow for selecting the appropriate base in the Seyferth-Gilbert reaction.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Problem_ID Identify the Primary Issue Start->Problem_ID Low_Yield Low/No Yield Problem_ID->Low_Yield Side_Products Side Products Observed Problem_ID->Side_Products Check_Base Verify Base Quality and Stoichiometry Low_Yield->Check_Base Possible Cause Check_Substrate Assess Substrate Stability Under Basic Conditions Low_Yield->Check_Substrate Possible Cause Aldol_Product Aldol Condensation? Side_Products->Aldol_Product Michael_Adduct Michael Addition? Side_Products->Michael_Adduct Optimize Optimize Reaction Conditions Check_Base->Optimize Switch_to_OB Switch to Milder Ohira-Bestmann Conditions (K₂CO₃/MeOH) Check_Substrate->Switch_to_OB Aldol_Product->Switch_to_OB Yes Switch_to_SG Switch to Classical S-G (KOtBu/THF, -78°C) Michael_Adduct->Switch_to_SG Yes Switch_to_OB->Optimize Switch_to_SG->Optimize

Caption: A troubleshooting workflow for addressing common issues related to base choice in the Seyferth-Gilbert reaction.

References

Technical Support Center: Removal of Phosphorus Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of phosphorus byproducts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common phosphorus byproducts in organic synthesis, and why are they difficult to remove?

Phosphorus-containing reagents are widely used in popular organic reactions, leading to the formation of corresponding phosphorus byproducts. The most frequently encountered byproduct is triphenylphosphine (B44618) oxide (TPPO), which results from reactions such as the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] Another common byproduct is the reduced form of azodicarboxylates, like 1,2-isopropylhydrazine dicarboxylate, which is formed alongside TPPO in the Mitsunobu reaction.[1][3]

The primary challenge in removing TPPO is its high polarity and good solubility in many common organic solvents, which often leads to co-elution with the desired product during chromatographic purification.[1] Its tendency to crystallize can sometimes complicate the isolation of the product.[4]

Q2: What are the main strategies for removing triphenylphosphine oxide (TPPO) from a reaction mixture?

There are several effective methods for removing TPPO, broadly categorized as:

  • Precipitation/Crystallization: This method leverages the low solubility of TPPO in non-polar solvents like hexanes, pentane (B18724), or diethyl ether.[5][6]

  • Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[5][7][8] These complexes can be easily removed by filtration.

  • Chromatographic Separation: A quick filtration through a plug of silica (B1680970) gel can effectively remove the highly polar TPPO from less polar products.[5][9][10]

  • Chemical Conversion: TPPO can be converted into an insoluble salt by reacting it with reagents like oxalyl chloride, facilitating its removal by filtration.[8][9]

  • Solvent and Temperature Optimization: The solubility of TPPO and its adducts can be significantly influenced by the choice of solvent and temperature, allowing for selective precipitation directly from the reaction mixture.[1][3]

Troubleshooting Guide

Issue: Standard column chromatography is failing to separate my product from TPPO.

  • Cause: Your product may have a polarity similar to that of TPPO, leading to co-elution.

  • Solution 1: Filtration through a Silica Plug (for non-polar products). If your product is relatively non-polar, you can suspend the crude reaction mixture in a non-polar solvent system (e.g., pentane/ether) and pass it through a short plug of silica gel. The highly polar TPPO will be adsorbed onto the silica, while your less polar product will elute.[5][9][10] This process may need to be repeated for complete removal.[9][10]

  • Solution 2: Precipitation with a Non-Polar Solvent. Dissolve the crude mixture in a minimum amount of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane (B109758) or diethyl ether). Then, slowly add a non-polar "anti-solvent" like hexanes or pentane to selectively precipitate the TPPO.[5][6] Cooling the mixture can enhance precipitation.[5]

  • Solution 3: Complexation with a Metal Salt. This method is particularly useful for more polar products. By adding a metal salt like ZnCl₂ to an ethanolic solution of your crude product, an insoluble TPPO-metal complex is formed and can be filtered off.[4][5]

Issue: I need a scalable, chromatography-free method for TPPO removal.

  • Cause: Column chromatography is often impractical for large-scale synthesis due to cost, time, and solvent consumption.[1][8]

  • Solution 1: Optimized Precipitation/Crystallization. A carefully designed crystallization process can be highly effective. This involves selecting a solvent system where the product remains in solution while TPPO precipitates, often by adjusting the temperature.[1][3][8] For example, in some Mitsunobu reactions, cooling the reaction mixture in toluene (B28343) can induce the precipitation of a TPPO-DIAD adduct.[1][3]

  • Solution 2: Metal Salt Precipitation. The use of metal salts like ZnCl₂ or MgCl₂ is a scalable method to precipitate TPPO.[8] For instance, adding solid MgCl₂ to a toluene solution of the crude product can lead to the formation of an insoluble MgCl₂–TPPO complex.[7]

Issue: How can I remove both TPPO and the diisopropyl azodicarboxylate (DIAD) byproduct from a Mitsunobu reaction?

  • Cause: The Mitsunobu reaction produces both TPPO and a reduced form of DIAD, both of which can be challenging to remove.[1][6]

  • Solution: Temperature-Controlled Precipitation. In certain solvent systems like toluene, TPPO and the DIAD byproduct can form a co-crystal (TPPO-H₂DIAD).[1][3] This adduct's solubility is inversely proportional to the concentration of the reaction mass and can be precipitated by cooling the reaction mixture.[1][2][3] The precipitate can then be removed by simple filtration.[1][3]

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with a Non-Polar Solvent

Underlying Principle: This technique exploits the low solubility of TPPO in non-polar solvents. By dissolving the crude mixture in a small volume of a more polar solvent and adding a non-polar "anti-solvent," TPPO can be selectively precipitated.[5]

Procedure:

  • Concentrate the crude reaction mixture to obtain a viscous oil or solid.

  • Dissolve the residue in a minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[5]

  • Slowly add a non-polar solvent such as hexanes or pentane while stirring.[5]

  • Cool the mixture in an ice bath or refrigerator to further promote the crystallization of TPPO.[5]

  • Collect the precipitated TPPO by filtration and wash the solid with a small amount of the cold non-polar solvent.[8]

  • The filtrate, containing the purified product, can then be concentrated.

Protocol 2: Removal of TPPO by Complexation with Zinc Chloride (ZnCl₂)

Underlying Principle: As a Lewis base, TPPO forms an insoluble complex with the Lewis acid ZnCl₂. This allows for its removal by filtration.[5]

Procedure:

  • If the reaction was not performed in a polar solvent, dissolve the crude reaction mixture in ethanol.[5]

  • Add solid zinc chloride (a 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often effective).[8]

  • Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO) complex should form. Scraping the inside of the flask can help induce precipitation.[5][8]

  • Filter the mixture to remove the insoluble precipitate.[5]

  • Concentrate the filtrate to remove the ethanol. The remaining product can be further purified if necessary.[5]

Protocol 3: Purification via a Silica Plug

Underlying Principle: The high polarity of TPPO results in its strong adsorption to silica gel. A short column of silica can therefore retain the TPPO while allowing a less polar product to elute.[5]

Procedure:

  • Concentrate the crude reaction mixture.[5]

  • Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[5][9]

  • Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Pass the suspension of the crude product through the silica plug.

  • Elute the desired product with a suitable solvent (e.g., ether), leaving the TPPO adsorbed at the top of the silica plug.[9][10]

Quantitative Data

The efficiency of TPPO removal can be monitored by techniques like HPLC. The following table summarizes the quantitative removal of TPPO during a specific Mitsunobu reaction work-up process.

Work-up Stage% Content of Product (w/w)% Content of TPPO (w/w)
Crude Reaction Mixture in Toluene20.3%25.6%
Filtrate after Cooling and Filtration of TPPO-H₂DIAD35.2%10.2%
Crude Product after Toluene Distillation45.1%12.8%
Isolated Solid after Treatment with Isopropyl Alcohol98.5%Not Detected
Table adapted from data presented in a study on large-scale chromatography-free purification.[1][3]

Visual Guides

G cluster_0 Troubleshooting TPPO Removal start Crude Reaction Mixture (Product + TPPO) product_polarity Is the product non-polar? start->product_polarity chromatography_ok Is chromatography acceptable? product_polarity->chromatography_ok Yes metal_complex Precipitate TPPO with metal salt (e.g., ZnCl₂) product_polarity->metal_complex No (Polar Product) silica_plug Filter through silica plug chromatography_ok->silica_plug Yes large_scale Is the reaction large-scale? chromatography_ok->large_scale No precipitation Precipitate TPPO with non-polar solvent large_scale->precipitation No temp_precipitation Optimized Precipitation (Solvent/Temperature) large_scale->temp_precipitation Yes

Caption: Decision tree for selecting a suitable TPPO removal method.

G start Crude Reaction Mixture dissolve Dissolve in minimum polar solvent (e.g., DCM) start->dissolve add_antisolvent Slowly add non-polar anti-solvent (e.g., hexanes) dissolve->add_antisolvent cool Cool to promote crystallization add_antisolvent->cool filter Filter to remove precipitated TPPO cool->filter filtrate Filtrate contains purified product filter->filtrate

Caption: Workflow for TPPO removal by precipitation.

G start Crude Reaction Mixture dissolve Dissolve crude in ethanol start->dissolve add_salt Add ZnCl₂ (solid) dissolve->add_salt stir Stir at room temperature to form precipitate add_salt->stir filter Filter to remove insoluble ZnCl₂(TPPO) complex stir->filter filtrate Filtrate contains purified product filter->filtrate

Caption: Workflow for TPPO removal by metal salt complexation.

References

Technical Support Center: Handling Unreacted Dimethyl (diazomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and protocols for the safe handling and quenching of unreacted dimethyl (diazomethyl)phosphonate, a key reagent in Seyferth-Gilbert and Bestmann-Ohira reactions. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures to ensure laboratory safety and proper experimental conduct.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a phosphorus-containing diazo compound used for the one-carbon homologation of aldehydes and ketones to alkynes.[1][2][3] Like other diazo compounds, it is potentially explosive and toxic. Diazo compounds can be sensitive to shock, light, and acid, and may decompose violently.[4] It is crucial to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Q2: How can I tell if my reaction has unreacted this compound?

The presence of a characteristic yellow color in the reaction mixture often indicates the presence of a diazo compound. If the reaction mixture remains yellow after the expected reaction time, it is likely that unreacted this compound is present. Additionally, thin-layer chromatography (TLC) can be used to monitor the consumption of the reagent.

Q3: What is the recommended procedure for quenching excess this compound in a reaction mixture?

The most common and recommended method for quenching unreacted this compound is the addition of a weak acid. Acetic acid is a suitable choice for this purpose. The quenching should be performed cautiously in a fume hood, as the reaction will evolve nitrogen gas.

Q4: What are the potential hazards during the quenching process?

The primary hazard during quenching is the rapid evolution of nitrogen gas, which can cause foaming and splashing if the quenching agent is added too quickly. The diazo compound itself is toxic, so inhalation of any aerosols should be avoided. The quenching reaction may also be exothermic.

Q5: How should I dispose of the quenched reaction mixture?

Once the quenching is complete and no further gas evolution is observed, the resulting mixture should be treated as hazardous chemical waste. It should be collected in a properly labeled waste container and disposed of according to your institution's hazardous waste management guidelines.[5][6][7][8]

Troubleshooting Guide

Issue Possible Cause Solution
Reaction mixture is still yellow after the expected reaction time. Incomplete reaction; excess this compound remains.Follow the detailed quenching protocol below to safely neutralize the unreacted reagent before workup.
Vigorous gas evolution and foaming upon addition of quenching agent. Quenching agent was added too quickly.Immediately stop the addition of the quenching agent and allow the reaction to subside. Resume addition at a much slower rate once the foaming has ceased.
The yellow color persists even after adding the calculated amount of quenching agent. Insufficient quenching agent was added, or the reaction is slower than anticipated.Continue to add the quenching agent dropwise until the yellow color disappears and gas evolution ceases. Stir for an additional 30 minutes to ensure complete quenching.

Experimental Protocols

Protocol for Quenching Unreacted this compound

This protocol describes the safe quenching of excess this compound in a reaction mixture using dilute acetic acid.

Materials:

  • Reaction mixture containing unreacted this compound

  • 10% aqueous acetic acid solution

  • Stir plate and stir bar

  • Appropriate glassware (e.g., addition funnel)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation: Ensure the reaction flask is in a well-ventilated fume hood and is being efficiently stirred. If the reaction was performed at low temperatures, allow the mixture to slowly warm to 0 °C in an ice bath.

  • Slow Addition of Acetic Acid: Slowly add the 10% aqueous acetic acid solution dropwise to the stirring reaction mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas and prevent excessive foaming. An addition funnel is recommended for larger-scale reactions.

  • Observation: Continue the addition of acetic acid until the yellow color of the reaction mixture disappears and gas evolution ceases.

  • Completion: Once the visual indicators of the reaction have stopped, continue to stir the mixture for an additional 30 minutes to ensure that all the unreacted diazo compound has been quenched.

  • Workup and Disposal: The reaction mixture can now be safely worked up according to the experimental procedure. The quenched material should be disposed of as hazardous waste in accordance with institutional guidelines.[5][6][7][8]

Quantitative Data Summary

Parameter Recommendation Notes
Quenching Agent 10% Aqueous Acetic AcidA weak acid is preferred to control the rate of reaction.
Stoichiometry ExcessAdd until visual indicators (yellow color, gas evolution) cease.
Temperature 0 °C to Room TemperatureStart at a lower temperature to control the initial reaction rate.
Addition Rate DropwiseSlow and controlled addition is critical to prevent foaming.
Reaction Time Until gas evolution ceases + 30 minEnsures complete destruction of the diazo compound.

Workflow for Handling Unreacted this compound

G A Reaction Completion Check (TLC, Visual Observation) B Unreacted Reagent Detected? (Persistent Yellow Color) A->B C Prepare 10% Acetic Acid Solution B->C Yes H Proceed with Reaction Workup B->H No E Slowly Add Acetic Acid Dropwise C->E D Cool Reaction to 0 °C D->E F Monitor for Cessation of: - Yellow Color - Gas Evolution E->F G Stir for an Additional 30 Minutes F->G G->H I Dispose of Quenched Mixture as Hazardous Waste H->I

Caption: Workflow for handling unreacted this compound.

References

Technical Support Center: Overcoming Substrate Solubility Issues in Seyferth-Gilbert Homologation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Seyferth-Gilbert homologation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to substrate solubility during this versatile alkyne synthesis.

Frequently Asked Questions (FAQs)

Q1: My substrate, a complex aromatic aldehyde, is poorly soluble in THF, the standard solvent for the Seyferth-Gilbert reaction. What should I do?

A1: Poor substrate solubility in tetrahydrofuran (B95107) (THF) is a common issue that can lead to low yields and incomplete reactions. Here are several strategies you can employ:

  • Solvent Screening: Consider alternative solvents with different polarity profiles. For nonpolar or hydrophobic substrates, less polar solvents like toluene (B28343) or 1,4-dioxane (B91453) may be more effective.

  • Co-solvent Systems: Employing a co-solvent can significantly enhance solubility. A mixture of THF with a less polar solvent like toluene or a more coordinating solvent like 1,2-dimethoxyethane (B42094) (DME) can be effective.

  • Temperature Adjustment: While the classical Seyferth-Gilbert reaction is performed at low temperatures (e.g., -78 °C), a slight increase in temperature during substrate addition may improve solubility.[1] However, this should be done cautiously to avoid side reactions.

  • Use the Ohira-Bestmann Modification: If your substrate is base-sensitive or if you are still facing solubility issues, the Ohira-Bestmann modification is a milder alternative.[1][2][3][4] This reaction is typically carried out in methanol (B129727) with a weaker base like potassium carbonate, which can sometimes offer better solubility for certain substrates.

Q2: I am using the Ohira-Bestmann modification, but my substrate is not soluble in methanol. What are my options?

A2: While methanol is the standard solvent for the Ohira-Bestmann reaction, alternatives can be explored for substrates with low polarity:

  • Solvent Mixtures: A mixture of methanol with a co-solvent like THF or acetonitrile (B52724) (MeCN) can improve the solubility of less polar substrates. Acetonitrile has been reported as a superior solvent for the in-situ generation of the Ohira-Bestmann reagent.[5]

  • Alternative Alcohols: While less common, other alcohols like ethanol (B145695) or tert-butanol (B103910) in combination with a suitable base could be investigated. For instance, the use of caesium carbonate in t-butanol has been reported.

  • One-Pot Procedures: Some one-pot procedures for the Ohira-Bestmann reaction utilize a combination of solvents, which might be beneficial for solubility.

Q3: Can I run the Seyferth-Gilbert homologation at a higher temperature to dissolve my substrate?

A3: Increasing the reaction temperature can be a viable strategy to enhance the solubility of your substrate. However, it is crucial to consider the stability of the reagents and potential side reactions. The Seyferth-Gilbert reagent and the intermediate diazophosphonate can decompose at higher temperatures. A carefully controlled, gradual increase in temperature after the initial low-temperature addition of the substrate might be effective. It is recommended to monitor the reaction closely by TLC to check for product formation and the appearance of byproducts.

Q4: Are there any other reagents I can use if solubility remains a major hurdle?

A4: If extensive optimization of reaction conditions for the Seyferth-Gilbert or Ohira-Bestmann reaction fails due to solubility, you might consider alternative homologation reagents that can be used under different conditions. For example, lithiated TMS-diazomethane can also be used for the conversion of aldehydes and ketones to alkynes.

Troubleshooting Guide

This guide provides a structured approach to addressing substrate solubility issues.

Problem: Substrate is poorly soluble in the reaction solvent, leading to a heterogeneous mixture and low conversion.

Troubleshooting Workflow

Caption: Troubleshooting workflow for substrate solubility issues.

Solvent Selection Guide

The choice of solvent is critical when dealing with poorly soluble substrates. The following table summarizes the properties of common solvents that can be considered for the Seyferth-Gilbert homologation and its modifications.

SolventDielectric Constant (20°C)Boiling Point (°C)PolarityComments
Tetrahydrofuran (THF) 7.666Polar aproticStandard solvent for the classical Seyferth-Gilbert reaction. Good for a wide range of substrates.
Methanol (MeOH) 33.065Polar proticStandard solvent for the Ohira-Bestmann modification.
Toluene 2.4111NonpolarA good choice for highly hydrophobic or nonpolar substrates.
1,4-Dioxane 2.2101Relatively nonpolarAn ethereal co-solvent that can improve the solubility of some substrates. Miscible with most organic solvents.[6]
1,2-Dimethoxyethane (DME) 7.285Polar aproticA higher-boiling ethereal solvent that can enhance solubility.
Acetonitrile (MeCN) 37.582Polar aproticCan be a superior solvent for the in-situ generation of the Ohira-Bestmann reagent.[5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate.

Protocol 1: Seyferth-Gilbert Homologation of a Hydrophobic Aldehyde using a THF/Toluene Co-solvent System

This protocol is adapted for a substrate with poor solubility in pure THF.

Materials:

  • Hydrophobic aldehyde

  • Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the hydrophobic aldehyde in a minimal amount of anhydrous toluene.

  • Add anhydrous THF to the solution until a clear solution is obtained, or to a final desired co-solvent ratio (e.g., 1:1 THF:Toluene).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve potassium tert-butoxide in anhydrous THF and cool to -78 °C.

  • To the t-BuOK solution, add a solution of this compound in anhydrous THF dropwise while maintaining the temperature at -78 °C.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Transfer the freshly prepared reagent solution to the aldehyde solution via cannula, again ensuring the temperature remains at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Ohira-Bestmann Modification for a Poorly Soluble Aldehyde using a Methanol/THF Co-solvent System

This protocol is a modification of the standard Ohira-Bestmann procedure for substrates that are not fully soluble in methanol.

Materials:

  • Poorly soluble aldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of potassium carbonate in a mixture of anhydrous methanol and anhydrous THF (e.g., 2:1 MeOH:THF) at room temperature, add a solution of the poorly soluble aldehyde in a minimal amount of THF.

  • Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general logical progression for addressing solubility issues in the Seyferth-Gilbert homologation.

Seyferth_Gilbert_Solubility_Workflow cluster_prep Initial Assessment cluster_strategy Strategy Selection cluster_optimization Optimization cluster_outcome Result A Substrate with Poor Solubility B Classical Seyferth-Gilbert A->B If substrate is not base-sensitive C Ohira-Bestmann Modification A->C If substrate is base-sensitive D Solvent Screening: THF, Toluene, Dioxane B->D E Co-solvent System: THF/Toluene, THF/DME B->E G Solvent Screening: MeOH, MeCN, THF/MeOH C->G F Temperature Optimization D->F E->F H Successful Reaction F->H Success I Low Yield / No Reaction F->I Failure G->H Success G->I Failure I->A Re-evaluate Strategy

References

Minimizing aldol condensation in reactions with enolizable aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aldol (B89426) Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize unwanted aldol condensation, particularly self-condensation, in reactions involving enolizable aldehydes.

Frequently Asked Questions (FAQs)

Q1: My reaction with an enolizable aldehyde is resulting in a complex mixture of products. What is the likely cause and how can I improve the selectivity for my desired crossed-aldol product?

A1: A complex product mixture is a common issue in crossed-aldol reactions when both carbonyl compounds can enolize.[1] This leads to the formation of two "self-aldol" products and two "crossed-aldol" products.[2] To improve selectivity, several strategies can be employed. One effective method is to use a non-enolizable aldehyde as one of the reaction partners, which eliminates the possibility of it forming an enolate nucleophile.[2] Another approach is to slowly add the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base.[1] This technique keeps the concentration of the enolizable partner low, which in turn minimizes its self-condensation.[1] For more precise control, a directed aldol strategy is recommended.[1]

Q2: I am observing significant self-condensation of my enolizable aldehyde, even when using a second, non-enolizable carbonyl partner. How can I prevent this?

A2: Aldehydes are highly reactive and prone to rapid self-condensation, especially under basic conditions.[1] To favor the crossed product, the ketone should ideally act as the nucleophile and the aldehyde as the electrophile.[1] When the self-condensation of a highly reactive aldehyde is a major side reaction, the best approach is to use a "directed" aldol condensation.[3] This involves the pre-formation of the enolate of one carbonyl partner using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1][3] Once the enolate formation is complete, the second carbonyl compound (the electrophile) is added.[1] This method offers excellent control over which molecule acts as the nucleophile, thereby preventing self-condensation.[3] Another strategy for aldehydes that are prone to self-condensation is to convert them into a silyl (B83357) enol ether, which can then be reacted with the electrophile in the presence of a Lewis acid like TiCl₄.[4]

Q3: What are the key differences between kinetic and thermodynamic control in aldol condensations, and how do I choose the appropriate conditions?

A3: The choice between kinetic and thermodynamic control depends on the desired product.[5][6]

  • Kinetic Control: This is achieved by using a strong, sterically hindered, non-nucleophilic base (like LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent. These conditions favor the rapid and irreversible formation of the less substituted (kinetic) enolate. This is the preferred method for directed aldol reactions where a specific enolate is desired.[1]

  • Thermodynamic Control: These conditions involve a weaker base (like NaOH or KOH) in a protic solvent (like ethanol) at room temperature or with heating.[7] These are equilibrating conditions that lead to the formation of the more stable, more substituted (thermodynamic) enolate. This approach is suitable for intramolecular aldol reactions that form stable five or six-membered rings.[8]

Q4: My reaction is not proceeding to completion, and I have a low yield of the desired aldol product. What factors could be contributing to this?

A4: A low yield in an aldol condensation can be due to several factors. The base must be strong enough to deprotonate the α-carbon to a sufficient extent.[1] The reaction temperature is also critical; while higher temperatures can drive the dehydration step to form the final condensed product, excessively high temperatures can lead to side reactions and product degradation.[1] The equilibrium of the aldol addition step itself can be unfavorable, especially for ketones.[8] In such cases, driving the reaction to completion might require removing the product as it forms or using conditions that favor the subsequent dehydration, which is often irreversible.[8]

Q5: I am concerned about the competing Cannizzaro reaction. Under what conditions does this become a significant side reaction, and how can I avoid it?

A5: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[3] However, it can also compete with the aldol condensation of enolizable aldehydes under certain conditions.[3] This side reaction is favored by high concentrations of a strong base (e.g., concentrated NaOH) and elevated temperatures.[3] To minimize the Cannizzaro reaction, it is advisable to use a dilute base (e.g., 10% NaOH) and lower reaction temperatures (e.g., 0 °C to room temperature).[3]

Troubleshooting Guides

Issue: High Levels of Self-Condensation Byproduct

This troubleshooting guide provides a logical workflow for diagnosing and resolving issues with excessive self-condensation of an enolizable aldehyde.

G start Problem: Significant Self-Condensation of Enolizable Aldehyde check_conditions Are you using standard basic conditions (e.g., NaOH in EtOH)? start->check_conditions slow_addition Strategy 1: Slow Addition Slowly add the enolizable aldehyde to the base and the other carbonyl partner. check_conditions->slow_addition Yes directed_aldol Strategy 2: Directed Aldol Reaction Use a strong, non-nucleophilic base (LDA) at low temperature (-78 °C) to pre-form the enolate. check_conditions->directed_aldol No reassess Re-evaluate product mixture. Is self-condensation reduced? slow_addition->reassess reassess->directed_aldol No success Problem Resolved reassess->success Yes silyl_enol_ether Strategy 3: Silyl Enol Ether Convert the aldehyde to a silyl enol ether, then react with the electrophile using a Lewis acid. directed_aldol->silyl_enol_ether If LDA is problematic directed_aldol->success Typically effective silyl_enol_ether->success failure Consider alternative synthetic routes.

Caption: Troubleshooting workflow for minimizing aldehyde self-condensation.

Data Summary

The choice of reaction conditions has a profound impact on the outcome of reactions involving enolizable aldehydes. The following tables summarize key parameters for different strategies.

Table 1: Comparison of General Strategies to Minimize Self-Condensation

StrategyKey PrincipleTypical BaseTemperatureAdvantagesDisadvantages
Standard Conditions (Slow Addition) Keep the concentration of the enolizable aldehyde low to disfavor bimolecular self-reaction.[1]NaOH, KOH[7]0 °C to RTOperationally simple, avoids strong bases.May not be sufficient for highly reactive aldehydes.
Directed Aldol (Pre-formation of enolate) Quantitative formation of a specific enolate before adding the electrophile.[1]LDA[1][3]-78 °C[1][3]Excellent control and selectivity, high yields.Requires anhydrous conditions and cryogenic temperatures.
Silyl Enol Ether Chemistry The enolate is "trapped" as a more stable silyl enol ether, which is then activated by a Lewis acid.[4]Triethylamine + TMSCl[4]RT for formationExcellent for aldehydes where LDA fails, good control.[4][9]Requires an additional step to form the enol ether and the use of a Lewis acid.[4]
Claisen-Schmidt Condensation One partner (often an aromatic aldehyde) lacks α-hydrogens and can only act as the electrophile.[4][6]NaOH, KOH[7]RTSimple, often high-yielding, avoids self-condensation of one partner.[6]Limited to reactions with a non-enolizable partner.

Experimental Protocols

Protocol 1: Directed Aldol Reaction Using LDA

This protocol describes the formation of a specific lithium enolate from a ketone, followed by its reaction with an enolizable aldehyde. This method provides excellent control to prevent self-condensation of the aldehyde.[3]

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 equivalent) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: While maintaining the temperature at -78 °C, slowly add a solution of the ketone (1.0 equivalent) in dry THF to the freshly prepared LDA solution. Stir the mixture for 30-60 minutes to ensure complete formation of the lithium enolate.[3]

  • Aldol Addition: Slowly add the aldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still at -78 °C.[3]

  • Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_0 LDA Preparation cluster_1 Enolate Formation cluster_2 Aldol Addition cluster_3 Workup lda1 Dissolve Diisopropylamine in dry THF lda2 Cool to -78 °C lda1->lda2 lda3 Add n-BuLi dropwise lda2->lda3 eno1 Add Ketone solution to LDA at -78 °C lda3->eno1 Freshly prepared LDA eno2 Stir for 30-60 min eno1->eno2 aldol1 Add Aldehyde dropwise at -78 °C eno2->aldol1 Pre-formed enolate aldol2 Monitor by TLC aldol1->aldol2 workup1 Quench with aq. NH₄Cl aldol2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Purify by chromatography workup2->workup3

Caption: Experimental workflow for a directed aldol addition reaction.

Protocol 2: Claisen-Schmidt Condensation

This protocol is for a crossed-aldol condensation where one reactant (e.g., benzaldehyde) is non-enolizable.[1][3]

Materials:

  • Non-enolizable aldehyde (e.g., benzaldehyde)

  • Enolizable ketone or aldehyde (e.g., acetone)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice bath

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the non-enolizable aldehyde (1 equivalent) and the enolizable carbonyl compound (1 equivalent) in ethanol.

  • Cooling: Chill the mixture in an ice bath.[1]

  • Base Addition: While stirring vigorously, slowly add the 10% NaOH solution dropwise to the chilled mixture.[1][3] A precipitate may form during the addition.

  • Reaction: Continue stirring the reaction mixture in the ice bath. The reaction time may vary from 30 minutes to several hours, depending on the substrates.

  • Workup: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any residual NaOH.[1] Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the purified product.[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways in a crossed-aldol reaction between an enolizable aldehyde (Aldehyde A) and a second carbonyl compound (Carbonyl B). Minimizing the self-condensation pathway (red) is key to a successful reaction.

G A Aldehyde A (Enolizable) Enolate_A Enolate of A A->Enolate_A Deprotonation B Carbonyl B (Electrophile) Base Base (e.g., NaOH or LDA) Self_Condensation Self-Condensation Product (A + A) Enolate_A->Self_Condensation Attacks another molecule of A Crossed_Product Desired Crossed-Aldol Product (A + B) Enolate_A->Crossed_Product Attacks Carbonyl B

Caption: Competing reaction pathways in a crossed-aldol reaction.

References

Technical Support Center: Milder Alternatives to Potassium Tert-Butoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This resource provides guidance on selecting and using alternative bases to potassium tert-butoxide (KOtBu) for reactions requiring milder conditions. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: When should I consider using an alternative to potassium tert-butoxide (KOtBu)?

A1: Potassium tert-butoxide is a strong, sterically hindered, non-nucleophilic base that is highly effective for many reactions, including deprotonation, elimination, and condensation reactions.[1][2] However, you should consider a milder alternative when:

  • Sensitive Functional Groups: Your substrate contains functional groups that are sensitive to the high basicity of KOtBu, leading to decomposition or side reactions.

  • Improved Selectivity is Needed: KOtBu's high reactivity can sometimes lead to a lack of selectivity, such as in the case of forming multiple elimination products (Hofmann vs. Zaitsev).[3] A milder base may offer better control.

  • Protic Solvents are Required: KOtBu reacts violently with water and protic solvents.[4] If your reaction requires such a solvent system, an alternative base is necessary.

  • Milder Reaction Conditions are Desired: Many reactions can be successfully carried out at lower temperatures or with less reactive bases, which can improve the overall safety and energy efficiency of the process.

Q2: What are some common milder alternatives to potassium tert-butoxide?

A2: Alternatives to KOtBu can be broadly categorized into organic and inorganic bases. The choice depends on the required base strength, steric properties, and solubility.

  • Organic Bases: These are often characterized by good solubility in organic solvents.

    • Amidines: 1,8-Diazabicycloundec-7-ene (DBU) and 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) are non-nucleophilic, sterically hindered bases useful for elimination reactions.[1][5]

    • Hindered Amines: N,N-Diisopropylethylamine (DIPEA or Hünig's Base) and 2,6-di-tert-butylpyridine (B51100) are moderately strong bases with significant steric bulk that minimizes their nucleophilicity.[1]

    • Phosphazenes: These are a class of extremely strong, non-nucleophilic superbases, but specific variants can be chosen for milder applications.[5]

  • Inorganic Bases: These are often cheaper and useful when high solubility is not required.

    • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder bases often used in reactions like alkylations of phenols or in palladium-catalyzed cross-couplings.[6]

    • Hydrides: Sodium hydride (NaH) and potassium hydride (KH) are strong, non-nucleophilic bases that are insoluble and operate through surface reactions.[1] They are often used when a very strong, non-nucleophilic base is needed but in a heterogeneous system.

Q3: How do I select the most appropriate base for my reaction?

A3: Selecting the right base requires considering several factors related to your specific substrate and desired transformation. The fundamental principle is that the conjugate acid of the base you choose should be a weaker acid (i.e., have a higher pKa) than the acid you are trying to deprotonate.[7]

Here is a logical workflow to guide your selection:

sub_pka 1. Identify pKa of Substrate's Acidic Proton func_groups 2. Assess Functional Group Sensitivity sub_pka->func_groups reaction_type 3. Determine Reaction Type (e.g., Deprotonation, Elimination) func_groups->reaction_type base_pka 4. Select Base with pKa(conjugate acid) > pKa(substrate) reaction_type->base_pka sterics 5. Consider Steric Hindrance base_pka->sterics note1 High pKa difference favors complete deprotonation. solubility 6. Check Solubility in Chosen Solvent sterics->solubility note2 Bulky base needed for E2 elimination or to prevent nucleophilic attack. final_choice Final Base Choice solubility->final_choice

Caption: Logical workflow for selecting an appropriate base.

Troubleshooting Guides

Problem: Low or No Reaction Yield

Q: My reaction using a milder alternative to KOtBu is sluggish or gives a very low yield. What are the likely causes?

A: Low yields are a common issue that can often be resolved by systematically investigating the reaction parameters.[8] Key areas to check include base strength, reagent quality, and reaction conditions.

  • Insufficient Base Strength: The primary reason for a failed deprotonation is using a base that is too weak. Solution: Check the pKa of your substrate's acidic proton and choose a base whose conjugate acid has a pKa at least 2-3 units higher to ensure the equilibrium favors the products.[7]

  • Reagent and Solvent Quality: The presence of water can quench strong bases or interfere with the reaction. Solution: Ensure all reagents are pure and use anhydrous solvents, especially when working with moisture-sensitive bases like NaH or LDA.[8] Consider using freshly opened solvents or distilling them.

  • Poor Solubility: Unlike KOtBu which is soluble in THF, many alternative bases (e.g., K₂CO₃, NaH) have poor solubility in common organic solvents. Solution: If using an insoluble base, ensure vigorous stirring to maximize the surface area for reaction. Alternatively, consider a phase-transfer catalyst to facilitate the reaction or switch to a different solvent system.

  • Reaction Stalled: The reaction may start but fail to proceed to completion. Solution: Monitor the reaction's progress using techniques like TLC or GC-MS.[8] If it stalls, it could be due to catalyst deactivation (if applicable) or product inhibition. Adding a fresh portion of the base or catalyst might help.[8]

start Low Yield Observed check_pka Is pKa(base's conj. acid) > pKa(substrate)? start->check_pka check_reagents Are reagents/solvents pure and anhydrous? check_pka->check_reagents Yes end Improved Yield check_pka->end No: Choose stronger base check_solubility Is the base soluble in the reaction solvent? check_reagents->check_solubility Yes check_reagents->end No: Purify/ Dry reagents check_conditions Optimize Temp. & Reaction Time check_solubility->check_conditions Yes check_solubility->end No: Add phase-transfer catalyst or change solvent check_conditions->end Optimization Complete RH R-H (Substrate) R_neg R:⁻ (Conjugate Base) RH->R_neg Deprotonation B B: (Base) BH_pos B-H⁺ (Conjugate Acid) B->BH_pos Protonation

References

Purification challenges of terminal alkynes from reaction impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of terminal alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these valuable synthetic intermediates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of terminal alkynes.

Issue 1: Co-elution of the Terminal Alkyne with Nonpolar Impurities during Column Chromatography

Question: I am having difficulty separating my terminal alkyne from other nonpolar byproducts, such as starting materials or related alkenes, using standard silica (B1680970) gel column chromatography. They all elute together. What can I do?

Answer: This is a frequent challenge owing to the low polarity of many terminal alkynes, which leads to poor separation from other nonpolar compounds on standard silica gel. Here are several strategies to address this:

  • Optimize the Mobile Phase:

    • Use a Very Nonpolar Eluent: Begin with a highly nonpolar solvent system, such as pure hexanes or heptane. Gradually increase the polarity by adding a slightly more polar solvent like toluene (B28343) or dichloromethane (B109758) in very small increments (e.g., 0.5-1% changes). The objective is to find a solvent system where your alkyne has an Rf value of 0.2-0.3 on a TLC plate, which often provides the best separation.[1]

    • Utilize Different Solvent Selectivities: If simple polarity adjustments are not effective, try solvent systems with different selectivities. For instance, substituting hexanes with pentane (B18724) or employing a mobile phase containing toluene may alter the interactions with the silica gel and enhance separation.[1]

  • Modify the Stationary Phase:

    • Argentation Chromatography (Silver Nitrate (B79036) Impregnated Silica Gel): This is a powerful technique for separating compounds based on their degree of unsaturation. Silver ions form reversible complexes with the π-bonds of alkenes and alkynes.[1][2] The strength of this interaction depends on the accessibility of the π-bonds. Alkenes, having more accessible π-bonds, are generally retained more strongly on the column, allowing for the elution of the alkyne.[1]

  • Improve Column Packing and Loading:

    • Dry Loading: For very nonpolar compounds, dry loading the sample onto the column can improve resolution. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully added to the top of the column.[1]

    • Column Dimensions: Employ a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve separation.[1]

Issue 2: The Terminal Alkyne is Unstable and Decomposes During Workup or Purification

Question: My deprotected terminal alkyne appears to be unstable and decomposes upon workup or purification. How can I improve its stability?

Answer: The instability of the final terminal alkyne product is a significant concern. Terminal alkynes can be sensitive to air, light, and residual reagents from the deprotection step.[3]

  • Oxidation and Dimerization: Terminal alkynes can undergo oxidative coupling (dimerization) to form diynes, particularly in the presence of copper or other transition metals.

  • Acid/Base Sensitivity: The product itself might be sensitive to acidic or basic conditions during aqueous workup.[3]

  • Volatility: Some smaller terminal alkynes can be volatile, leading to product loss during concentration.[4]

Here are some strategies for stabilization and isolation:

  • Inert Atmosphere: Conduct the deprotection and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

  • Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, which is later removed. Silyl (B83357) protecting groups like trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS) are commonly used to prevent dimerization.[5]

  • Judicious Choice of Catalyst and Ligands: The selection of the catalyst system, including the metal center and the surrounding ligands, plays a crucial role. Copper-free catalyst systems are often employed to reduce Glaser-type homocoupling.[5]

  • Optimization of Reaction Conditions: Modifying parameters such as temperature, atmosphere, and the rate of addition of reagents can significantly suppress homocoupling.[5]

Issue 3: Difficulty in Inducing Crystallization of a Terminal Alkyne

Question: My terminal alkyne product is an oil or a low-melting solid, and I am having trouble inducing crystallization. What techniques can I try?

Answer: The irregular shape and often-low melting points of some terminal alkynes can make crystallization challenging.[1] Here are some troubleshooting steps:

  • Solvent Selection:

    • Systematic Screening: Perform a systematic solvent screen using a small amount of your product. Test a range of solvents, from nonpolar (e.g., pentane, hexane) to moderately polar (e.g., ethanol, acetone). A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[1]

    • Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the alkyne in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[1] For nonpolar alkynes, a common system is dichloromethane/pentane or ether/hexane.[1]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1]

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.[1]

    • Low-Temperature Crystallization: Place the vial in an ice bath (0°C). If no crystals form, move the vial to a freezer (-20°C). If crystallization is still not observed, try a dry ice/acetone bath (-78°C). Once crystals have formed, allow them to grow for several hours at the low temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in terminal alkyne synthesis?

A1: Common impurities include:

  • Unreacted starting materials: Such as the corresponding alkene or dihalide.[6]

  • Homocoupled diynes: Formed from the dimerization of the terminal alkyne.[5]

  • Isomerized internal alkynes: Can form under certain basic or thermal conditions.

  • Catalyst residues: Transition metals (e.g., palladium, copper) used in coupling or deprotection reactions.

  • Byproducts from deprotection: For example, silanols from the cleavage of silyl protecting groups.

  • Solvents: Residual solvents from the reaction or workup.

Q2: How can I remove residual palladium catalyst from my terminal alkyne?

A2: Several methods can be employed to remove residual palladium:

  • Chromatography: Passing the crude product through a plug of silica gel can often remove a significant portion of the catalyst.

  • Specialized Scavengers: There are commercially available scavenger resins and reagents designed to bind and remove residual metals from solution.

  • Aqueous Washes: Washing the organic solution with aqueous solutions of reagents that can complex with palladium, such as aqueous ammonia (B1221849) or thiourea, can be effective.

Q3: Can I use distillation to purify my terminal alkyne?

A3: Yes, distillation is an excellent method for purifying volatile liquid terminal alkynes. For high-boiling or thermally sensitive compounds, vacuum distillation is recommended to lower the boiling point and prevent decomposition.[7][8] It is important to ensure the system is free of leaks and to use a vacuum trap to protect the pump.[7]

Q4: When should I consider using argentation chromatography?

A4: Argentation chromatography is particularly useful for separating compounds based on the degree of unsaturation.[1][2] It is an excellent choice when you need to separate a terminal alkyne from a corresponding alkene or other unsaturated impurities that have very similar polarities, making separation on standard silica gel difficult.[1]

Q5: How can I separate a terminal alkyne from an internal alkyne?

A5: The acidic proton of a terminal alkyne provides a chemical handle for separation. By treating the mixture with a solution of silver nitrate in ammonia, the terminal alkyne will form an insoluble silver acetylide precipitate, while the internal alkyne will remain in solution. The precipitate can be filtered off and the terminal alkyne regenerated by treatment with an acid like HCl.[9]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Terminal Alkynes

Purification TechniquePrinciple of SeparationBest Suited ForAdvantagesCommon Challenges
Column Chromatography PolaritySeparating mixtures with different polarities.Widely applicable, can be adapted for various scales.Can be time-consuming and require large volumes of solvent; co-elution of nonpolar compounds.[1]
Argentation Chromatography π-complexation with silver ionsSeparating alkynes from alkenes or other unsaturated compounds with similar polarities.[1]Excellent for separating compounds based on unsaturation.[1]Silver nitrate can be expensive and is light-sensitive.[1]
Recrystallization Differential solubilityPurifying solid compounds.[1]Can yield very pure material; scalable.[1]Not suitable for oils or compounds that "oil out"; finding a suitable solvent can be challenging.[1][10]
Distillation Boiling pointPurifying volatile liquids.[1]Excellent for separating liquids with different boiling points.[1]Not suitable for thermally sensitive or non-volatile compounds.[1]
Vacuum Distillation Boiling point at reduced pressurePurifying high-boiling or thermally sensitive liquids.[1][8]Allows for purification at lower temperatures, preventing decomposition.[8]Requires specialized glassware and a good vacuum source; potential for bumping.[7]
Chemical Purification (via Silver Acetylide) Chemical reaction and precipitationSeparating terminal alkynes from internal alkynes and other non-acidic impurities.[9]Highly selective for terminal alkynes.Requires an additional step to regenerate the alkyne; silver acetylides can be explosive when dry.[11]

Experimental Protocols

Protocol 1: Argentation Column Chromatography for Separation of a Terminal Alkyne from an Alkene Byproduct
  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in deionized water or methanol (B129727) to create a saturated solution.

    • In a fume hood, add silica gel to the silver nitrate solution in a round-bottom flask. Use approximately 10-20% silver nitrate by weight relative to the silica gel.[1]

    • Remove the solvent under reduced pressure on a rotary evaporator until a free-flowing powder is obtained. Protect the impregnated silica from light.

  • Column Packing and Elution:

    • Pack a chromatography column with the prepared silver nitrate-silica gel as you would for a standard silica gel column, using a nonpolar solvent system (e.g., hexanes/ethyl acetate (B1210297) or hexanes/dichloromethane).

    • Dissolve the crude alkyne mixture in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions. The terminal alkyne is expected to elute before the corresponding alkene, as the alkene will have a stronger interaction with the silver ions.[1]

    • Monitor the fractions by TLC or GC to identify the pure alkyne.[1]

Protocol 2: Low-Temperature Recrystallization of a Terminal Alkyne
  • Solvent Selection:

    • In a small vial, dissolve a small amount of the crude alkyne in a minimal amount of a low-boiling, nonpolar solvent (e.g., pentane or a mixture of pentane and diethyl ether) at room temperature.[1]

  • Cooling and Crystallization:

    • Place the vial in an ice bath (0°C).[1]

    • If crystallization does not occur, try scratching the inside of the vial with a glass rod or adding a seed crystal.[1]

    • If crystals still do not form, move the vial to a freezer (-20°C) or a dry ice/acetone bath (-78°C).[1]

    • Once crystals have formed, allow them to grow for several hours at the low temperature.

  • Isolation:

    • Isolate the crystals by cold filtration. This can be achieved by quickly filtering the cold solution through a pre-cooled Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: Vacuum Distillation of a High-Boiling Terminal Alkyne
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a Claisen adapter to prevent bumping.[7]

    • Grease all joints to ensure a good seal.[7]

    • Connect thick-walled hosing from the vacuum adapter to a vacuum trap, and then to the vacuum source (water aspirator or vacuum pump).[7]

  • Distillation Procedure:

    • Add the crude terminal alkyne and a stir bar to the distilling flask.

    • Turn on the vacuum source to begin reducing the pressure inside the apparatus. Check for leaks (no hissing sound).[7]

    • Once a stable, low pressure is achieved, begin heating the distilling flask.[7]

    • Collect the distillate in the receiving flask. The boiling point will be lower than at atmospheric pressure.

    • Record the temperature and pressure during the distillation.

  • Shutdown Procedure:

    • Remove the heat source and allow the apparatus to cool to room temperature.[7]

    • Slowly reintroduce air into the system by opening a valve on the vacuum trap or removing the tubing.[7]

    • Turn off the vacuum source.

Mandatory Visualization

Purification_Workflow start Crude Terminal Alkyne is_solid Is the alkyne a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_volatile Is the alkyne volatile? is_solid->is_volatile No (Oil) pure_product Pure Terminal Alkyne recrystallize->pure_product distillation Distillation is_volatile->distillation Yes is_heat_sensitive Is it heat sensitive? is_volatile->is_heat_sensitive No distillation->pure_product vacuum_distillation Vacuum Distillation is_heat_sensitive->vacuum_distillation Yes chromatography Column Chromatography is_heat_sensitive->chromatography No vacuum_distillation->pure_product alkene_impurity Alkene impurity present? chromatography->alkene_impurity argentation Argentation Chromatography alkene_impurity->argentation Yes alkene_impurity->pure_product No argentation->pure_product Troubleshooting_Chromatography start Co-elution of Nonpolar Compounds in Column Chromatography optimize_mobile Optimize Mobile Phase start->optimize_mobile modify_stationary Modify Stationary Phase start->modify_stationary improve_technique Improve Technique start->improve_technique very_nonpolar Use Very Nonpolar Eluent optimize_mobile->very_nonpolar different_selectivity Try Different Solvent Selectivities optimize_mobile->different_selectivity argentation Argentation Chromatography modify_stationary->argentation dry_loading Dry Loading improve_technique->dry_loading column_dims Use Long, Thin Column improve_technique->column_dims success Successful Separation very_nonpolar->success different_selectivity->success argentation->success dry_loading->success column_dims->success Dimerization_Prevention start Terminal Alkyne Dimerization (Homocoupling) protecting_groups Use Protecting Groups (e.g., TMS, TIPS) start->protecting_groups optimize_conditions Optimize Reaction Conditions start->optimize_conditions catalyst_choice Judicious Choice of Catalyst and Ligands start->catalyst_choice block_proton Blocks acidic proton protecting_groups->block_proton inert_atmosphere Inert Atmosphere optimize_conditions->inert_atmosphere slow_addition Slow Addition optimize_conditions->slow_addition low_temp Low Temperature optimize_conditions->low_temp copper_free Copper-Free Catalyst System catalyst_choice->copper_free success Minimized Dimerization block_proton->success inert_atmosphere->success slow_addition->success low_temp->success copper_free->success

References

Validation & Comparative

A Comparative Guide to Alkyne Synthesis: Seyferth-Gilbert Homologation vs. Corey-Fuchs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkynes is a critical process in the construction of complex molecules. Two prominent methods for the one-carbon homologation of aldehydes and ketones to alkynes are the Seyferth-Gilbert homologation and the Corey-Fuchs reaction. This guide provides an objective comparison of these two powerful reactions, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Key Differences

FeatureSeyferth-Gilbert Homologation (Ohira-Bestmann Modification)Corey-Fuchs Reaction
Reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)Triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄)
Reaction Steps Typically a one-pot procedureTwo-step process (formation of dibromoalkene, then elimination)
Base Mild bases (e.g., K₂CO₃)Strong bases (e.g., n-BuLi, LDA)
Substrate Scope Broad, including base-sensitive and enolizable aldehydesBroad, but can be limited by strongly basic conditions
Functional Group Tolerance Generally high due to mild conditionsModerate; incompatible with acidic protons and some electrophilic groups
Byproducts Dimethyl phosphate (B84403), methyl acetateTriphenylphosphine oxide, lithium salts
Scalability Readily scalable, with safer in situ reagent generation methods availableScalable, though handling of PPh₃O can be challenging on a large scale

Reaction Mechanisms and Workflows

The Seyferth-Gilbert and Corey-Fuchs reactions proceed through distinct mechanistic pathways to achieve the same overall transformation.

Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

The widely adopted Ohira-Bestmann modification of the Seyferth-Gilbert homologation utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate.[1] Under mild basic conditions, this reagent generates a diazomethylphosphonate anion in situ.[1] This anion then adds to the carbonyl of an aldehyde or ketone to form an oxaphosphetane intermediate.[2] Subsequent elimination of dimethyl phosphate and loss of nitrogen gas produces a vinylidene carbene, which undergoes a 1,2-hydride or alkyl shift to furnish the desired alkyne.[2]

Seyferth_Gilbert_Mechanism reagent Ohira-Bestmann Reagent anion Diazomethyl- phosphonate Anion reagent->anion Deprotonation aldehyde Aldehyde (RCHO) oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane base Base (K₂CO₃, MeOH) anion->oxaphosphetane Nucleophilic Addition diazoalkene Diazoalkene oxaphosphetane->diazoalkene Elimination carbene Vinylidene Carbene diazoalkene->carbene - N₂ alkyne Alkyne (RC≡CH) carbene->alkyne 1,2-Shift

Caption: Mechanism of the Seyferth-Gilbert Homologation (Ohira-Bestmann Modification).

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process.[3] Initially, an aldehyde is treated with a phosphonium (B103445) ylide generated from triphenylphosphine and carbon tetrabromide to yield a 1,1-dibromoalkene.[4] This intermediate can be isolated before being treated with a strong base, typically an organolithium reagent like n-butyllithium.[5] The strong base facilitates a lithium-halogen exchange followed by elimination of the second bromine atom to form a lithium acetylide, which is then quenched to provide the terminal alkyne.[6]

Corey_Fuchs_Mechanism reagents PPh₃ + CBr₄ ylide Phosphonium Ylide reagents->ylide Ylide Formation dibromoalkene 1,1-Dibromoalkene ylide->dibromoalkene Wittig-type Reaction aldehyde Aldehyde (RCHO) aldehyde->dibromoalkene acetylide Lithium Acetylide dibromoalkene->acetylide Li-Br Exchange & Elimination base Strong Base (n-BuLi) alkyne Alkyne (RC≡CH) acetylide->alkyne Quench (H₂O)

Caption: Mechanism of the Corey-Fuchs Reaction.

Performance Comparison: A Data-Driven Overview

While both methods are effective for alkyne synthesis, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation often provides higher yields under milder conditions, particularly for sensitive substrates.

Substrate TypeSeyferth-Gilbert (Ohira-Bestmann) Yield (%)Corey-Fuchs Yield (%)Notes
Aromatic Aldehydes80-95%[7]80-95%[8]Both methods are generally high-yielding for aromatic aldehydes.
Aliphatic Aldehydes>80%[7]80-95%[8]The Ohira-Bestmann modification is particularly advantageous for enolizable aldehydes, which can undergo side reactions under the strongly basic conditions of the Corey-Fuchs reaction.[9]
α,β-Unsaturated AldehydesGenerally not applicable for enyne synthesis[10]Can be effectiveThe Corey-Fuchs reaction can be used to synthesize enynes, although yields may vary.
KetonesGood yields for aryl ketones (60-90%)[7]Can generate gem-dibromoalkenes from ketones[4]The Seyferth-Gilbert reaction is more commonly used for the conversion of ketones to internal alkynes.

Functional Group Tolerance

The milder reaction conditions of the Ohira-Bestmann modification contribute to its broader functional group tolerance.

Seyferth-Gilbert (Ohira-Bestmann):

  • Tolerated: Esters, halides, protected amines, and other base-sensitive functionalities.[7] The use of potassium carbonate as a base makes it compatible with a wide range of functional groups.[1]

  • Incompatible: Highly acidic protons that can be deprotonated by potassium carbonate.

Corey-Fuchs Reaction:

  • Tolerated: A range of functional groups that are stable to triphenylphosphine and strong, non-nucleophilic bases.

  • Incompatible: Acidic protons (e.g., alcohols, unprotected amines), and some electrophilic functional groups that can react with the organolithium base.

Experimental Protocols

Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

This protocol is adapted from a procedure for the synthesis of terminal alkynes from aldehydes.[11]

Materials:

Procedure:

  • Dissolve the aldehyde in a mixture of methanol and dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add potassium carbonate to the solution and stir the suspension at room temperature.

  • Add the Ohira-Bestmann reagent dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Corey-Fuchs Reaction

This protocol is a general procedure for the two-step conversion of an aldehyde to a terminal alkyne.[5]

Step 1: Synthesis of the 1,1-Dibromoalkene

Materials:

  • Triphenylphosphine (PPh₃) (4.0 equiv)

  • Carbon tetrabromide (CBr₄) (2.0 equiv)

  • Aldehyde (1.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve triphenylphosphine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add carbon tetrabromide portion-wise to the cooled solution.

  • Add a solution of the aldehyde in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).

  • Work up the reaction by adding a non-polar solvent (e.g., pentane (B18724) or hexane) to precipitate the triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude 1,1-dibromoalkene by flash column chromatography.

Step 2: Formation of the Terminal Alkyne

Materials:

Procedure:

  • Dissolve the 1,1-dibromoalkene in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alkyne by flash column chromatography.

Conclusion

Both the Seyferth-Gilbert homologation and the Corey-Fuchs reaction are valuable tools for the synthesis of alkynes. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is often the preferred method due to its operational simplicity (one-pot), milder reaction conditions, and broader functional group tolerance, which generally translate to higher yields with sensitive substrates. The Corey-Fuchs reaction, however, remains a robust and widely used method, particularly when the isolation of the 1,1-dibromoalkene intermediate is desired for further transformations or when dealing with substrates that are incompatible with the Seyferth-Gilbert conditions. The choice between these two reactions will ultimately depend on the specific substrate, the desired scale of the reaction, and the functional groups present in the molecule.

References

A Head-to-Head Comparison: The Ohira-Bestmann Reagent versus the Seyferth-Gilbert Reagent for Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the conversion of aldehydes to terminal alkynes is a fundamental transformation, pivotal in the synthesis of natural products, pharmaceuticals, and functional materials. For decades, the Seyferth-Gilbert homologation has been a cornerstone reaction for this purpose. However, the introduction of the Ohira-Bestmann reagent has offered a milder and often more efficient alternative, expanding the synthetic chemist's toolkit. This guide provides an in-depth, data-driven comparison of these two critical reagents, offering researchers, scientists, and drug development professionals a clear understanding of their respective advantages and optimal applications.

Executive Summary

The Ohira-Bestmann reagent presents significant advantages over the classical Seyferth-Gilbert reagent primarily due to its milder reaction conditions. This allows for a broader substrate scope, including base-sensitive and enolizable aldehydes, which are often problematic under the strongly basic conditions required for the Seyferth-Gilbert reaction. Consequently, the Ohira-Bestmann modification frequently results in higher yields and a more convenient one-pot procedure.

Comparative Performance Data

The superiority of the Ohira-Bestmann reagent is most evident when dealing with substrates prone to side reactions under strongly basic conditions. Below is a summary of comparative data gleaned from various studies.

Table 1: Reagent and Reaction Condition Comparison
FeatureSeyferth-Gilbert ReagentOhira-Bestmann ReagentAdvantage of Ohira-Bestmann
Reagent Dimethyl (diazomethyl)phosphonateDimethyl (1-diazo-2-oxopropyl)phosphonateIn situ generation of the active species under milder conditions
Base Strong bases (e.g., potassium tert-butoxide, n-butyllithium)Mild bases (e.g., potassium carbonate, cesium carbonate)[1][2][3]Avoids decomposition of base-sensitive substrates and side reactions
Temperature Low temperatures (typically -78 °C to room temperature)[4]Often at room temperature[4][5]Operational simplicity and energy efficiency
Procedure Requires pre-formation of the phosphonate (B1237965) anion at low temperaturesConvenient one-pot procedure[6]Simplified experimental setup and execution
Table 2: Yield Comparison for the Homologation of Various Aldehydes

While a direct, comprehensive side-by-side comparison under identical conditions is scarce in the literature, the following table collates typical yields for various aldehyde substrates, highlighting the general performance of each reagent.

Aldehyde SubstrateTypical Yield with Seyferth-Gilbert ReagentTypical Yield with Ohira-Bestmann ReagentReference
Aromatic Aldehydes (e.g., Benzaldehyde)60-90%[4]>80%[4][4]
Aliphatic AldehydesVariable, can be low due to enolization71-90%[7][7]
Enolizable AldehydesProne to side reactions (e.g., aldol (B89426) condensation), often low yields[8]Good to excellent yields[9][8][9]
α,β-Unsaturated AldehydesCan be problematicCan lead to side products like homopropargylic ethers[6][6]

Experimental Protocols

Seyferth-Gilbert Homologation (Classical Procedure)

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (Seyferth-Gilbert Reagent) (1.2 equiv)

  • Potassium tert-butoxide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Potassium tert-butoxide is added portion-wise, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of the aldehyde in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the terminal alkyne.

Ohira-Bestmann Reaction

Materials:

  • Aldehyde (1.0 equiv)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) (1.2 equiv)[5]

  • Potassium carbonate (2.0 equiv)[5]

  • Methanol (B129727)

  • Acetonitrile

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

Procedure: [5][10]

  • To a solution of the aldehyde and potassium carbonate in methanol at room temperature under an argon atmosphere, add a solution of the Ohira-Bestmann reagent in acetonitrile.[5]

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).[5][10]

  • Upon completion, dilute the reaction mixture with diethyl ether.[5][10]

  • Wash the organic layer with a 5% aqueous sodium bicarbonate solution.[5][10]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][10]

  • The resulting terminal alkyne is often of high purity, but can be further purified by flash column chromatography if necessary.

Key Advantages of the Ohira-Bestmann Reagent: A Visual Guide

The following diagram illustrates the key decision-making factors when choosing between the Seyferth-Gilbert and Ohira-Bestmann reagents.

G cluster_0 Starting Material cluster_1 Reagent Choice cluster_2 Reaction Conditions cluster_3 Substrate Scope & Outcome Aldehyde Aldehyde SG Seyferth-Gilbert Reagent (this compound) Aldehyde->SG Traditional Route OB Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) Aldehyde->OB Milder Alternative SGCond Strong Base (t-BuOK) Low Temperature (-78°C) SG->SGCond OBCond Mild Base (K2CO3) Room Temperature OB->OBCond SGScope Limited Scope (Non-enolizable aldehydes) Potential Side Reactions SGCond->SGScope OBScope Broad Scope (Enolizable & base-sensitive aldehydes) Higher Yields OBCond->OBScope

Caption: A flowchart comparing the Seyferth-Gilbert and Ohira-Bestmann reaction pathways.

Conclusion

The Ohira-Bestmann reagent represents a significant advancement in the homologation of aldehydes to terminal alkynes. Its primary advantage lies in the circumvention of the harsh, strongly basic conditions required by the traditional Seyferth-Gilbert protocol. This translates to a more versatile and robust method, particularly for complex and sensitive substrates frequently encountered in drug discovery and natural product synthesis. While the Seyferth-Gilbert reaction remains a viable option for robust, non-enolizable aldehydes, the Ohira-Bestmann modification offers a more broadly applicable, user-friendly, and often higher-yielding alternative. For researchers and professionals in drug development, the adoption of the Ohira-Bestmann protocol can lead to more efficient and successful synthetic campaigns.

References

A Comparative Guide to Alkyne Synthesis: Seyferth-Gilbert Homologation vs. Wittig-Type Reaction (Corey-Fuchs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient construction of the alkyne functional group is of paramount importance. Two prominent methods for the one-carbon homologation of aldehydes and ketones to alkynes are the Seyferth-Gilbert homologation and the Corey-Fuchs reaction, a Wittig-type approach. This guide provides an objective comparison of these two powerful synthetic tools, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

The Seyferth-Gilbert homologation utilizes a diazomethylphosphonate reagent to convert carbonyls directly into alkynes.[1] A significant advancement in this methodology is the Ohira-Bestmann modification, which allows for the use of milder reaction conditions, thereby broadening its applicability to base-sensitive substrates.[2][3] The Corey-Fuchs reaction, on the other hand, is a two-step process that first converts an aldehyde into a 1,1-dibromoalkene via a Wittig-type reaction, which is then transformed into the terminal alkyne.[4][5]

Performance Comparison

The choice between the Seyferth-Gilbert/Ohira-Bestmann and Corey-Fuchs reactions often depends on factors such as substrate compatibility, desired scale, and reagent availability. The Ohira-Bestmann modification is often favored for its operational simplicity (one-pot) and use of milder bases, making it suitable for delicate substrates.[2][3] Conversely, the Corey-Fuchs reaction is lauded for its broad substrate scope and consistently high yields, even with challenging substrates.[6][7] Some studies suggest that the Corey-Fuchs protocol may be more effective in preserving enantiomeric purity compared to the Ohira-Bestmann reaction.[6][7]

FeatureSeyferth-Gilbert/Ohira-Bestmann ReactionCorey-Fuchs Reaction
Reaction Type One-pot homologationTwo-step homologation (Wittig-type olefination followed by elimination)
Key Reagents Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert) or Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann)Triphenylphosphine (B44618) (PPh₃), Carbon tetrabromide (CBr₄), Strong base (e.g., n-BuLi)
Base Strong base (e.g., t-BuOK) for Seyferth-Gilbert; Milder base (e.g., K₂CO₃) for Ohira-BestmannStrong organolithium base (e.g., n-BuLi)
Substrate Scope Good for aldehydes and aryl ketones. Ohira-Bestmann modification is excellent for base-labile aldehydes.Broad for aldehydes.
Typical Yields Good to excellent (often >80% for Ohira-Bestmann).Generally high (often >80% over two steps).
Key Advantages One-pot procedure (Ohira-Bestmann), milder conditions for sensitive substrates (Ohira-Bestmann).Wide substrate scope, high yields, readily available reagents.[8]
Key Limitations Seyferth-Gilbert reagent requires a strong base; diazo reagents can be explosive on a large scale.[8] Ohira-Bestmann may lead to racemization with some substrates.[6][7]Two-step process, requires strongly basic and anhydrous conditions, can be difficult to remove triphenylphosphine oxide byproduct.

Experimental Protocols

Ohira-Bestmann Reaction: Synthesis of an Alkyne from an Aldehyde

This procedure describes the in-situ generation of the Ohira-Bestmann reagent and its subsequent reaction with an aldehyde.

Materials:

Procedure:

  • To a solution of the aldehyde (1.0 eq) in methanol at room temperature is added potassium carbonate (2.0 eq).

  • A solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 eq) in methanol is then added dropwise to the stirred mixture.

  • The reaction is stirred at room temperature and monitored by TLC until the starting aldehyde is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkyne.

Corey-Fuchs Reaction: Synthesis of a Terminal Alkyne from an Aldehyde

This is a two-step procedure involving the formation of a dibromoalkene followed by its conversion to the alkyne.

Step 1: Synthesis of the 1,1-Dibromoalkene

Materials:

Procedure:

  • To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (2.0 eq) portion-wise.

  • The mixture is stirred at 0 °C for 5-10 minutes.

  • A solution of the aldehyde (1.0 eq) in anhydrous dichloromethane is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction mixture is then concentrated under reduced pressure, and the residue is triturated with hexanes to precipitate triphenylphosphine oxide.

  • The solid is removed by filtration, and the filtrate is concentrated. The crude product is purified by flash column chromatography on silica gel to yield the 1,1-dibromoalkene.

Step 2: Conversion of the 1,1-Dibromoalkene to the Terminal Alkyne

Materials:

  • 1,1-Dibromoalkene (from Step 1)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Water or saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • A solution of the 1,1-dibromoalkene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (2.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

  • The crude alkyne is purified by flash column chromatography or distillation.

Reaction Pathways

Alkyne_Synthesis_Comparison cluster_SG Seyferth-Gilbert / Ohira-Bestmann Pathway cluster_CF Corey-Fuchs Pathway (Wittig-type) Aldehyde_SG Aldehyde/Ketone Alkyne_SG Alkyne Aldehyde_SG->Alkyne_SG One-pot Reagent_SG Diazomethyl- phosphonate Base_SG Base (t-BuOK or K2CO3) Aldehyde_CF Aldehyde Dibromoalkene 1,1-Dibromoalkene Aldehyde_CF->Dibromoalkene Step 1 Reagent1_CF PPh3, CBr4 Alkyne_CF Alkyne Dibromoalkene->Alkyne_CF Step 2 Reagent2_CF n-BuLi

Caption: Comparative workflow of the Seyferth-Gilbert/Ohira-Bestmann and Corey-Fuchs reactions.

References

Spectroscopic Analysis for the Confirmation of Alkyne Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the successful formation of an alkyne is a critical step in many synthetic pathways. Confirmation of this transformation requires robust analytical techniques. This guide provides an objective comparison of the primary spectroscopic methods used to identify and characterize alkynes—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy—supported by experimental data and detailed protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond, making it a powerful tool for identifying specific functional groups.

Principle of Alkyne Detection: The carbon-carbon triple bond (C≡C) and, in terminal alkynes, the adjacent carbon-hydrogen bond (≡C-H) have unique stretching frequencies that appear in distinct regions of the IR spectrum.

Data Presentation:

Functional GroupVibration ModeCharacteristic Absorption (cm⁻¹)IntensityNotes
Terminal Alkyne ≡C-H Stretch3330 - 3260[1][2][3]Strong, NarrowA highly diagnostic peak for terminal alkynes.[3][4]
C≡C Stretch2260 - 2100[1][2][5]Weak to MediumIts intensity is greater than in internal alkynes.[4]
≡C-H Bend700 - 610[1][2]Strong, Broad
Internal Alkyne C≡C Stretch2260 - 2100[1][6]Weak to Very WeakMay be absent in symmetrical or near-symmetrical alkynes due to a lack of a change in dipole moment during the vibration.[1][6]

Experimental Protocol (Attenuated Total Reflectance - ATR IR):

  • Sample Preparation: No specific preparation is typically needed for liquid or solid samples. Ensure the sample is clean and free of solvent.

  • Background Spectrum: Clean the ATR crystal (e.g., diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the liquid or solid sample directly onto the ATR crystal to ensure full contact.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Analyze the spectrum for the disappearance of reactant signals and the appearance of characteristic alkyne absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For alkyne confirmation, both ¹H (proton) and ¹³C NMR are invaluable.

¹H NMR Spectroscopy

Principle of Alkyne Detection: The proton attached to a terminal alkyne (the "alkynyl proton") resonates in a characteristic region of the ¹H NMR spectrum. Its unique electronic environment causes it to appear at a higher field (more shielded) than might be expected.

Data Presentation:

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Alkynyl Proton (≡C-H) 1.7 - 3.1[1][3]Singlet, or split by long-range couplingThe cylindrical π-electron cloud of the alkyne induces a magnetic field that shields the alkynyl proton, shifting it upfield compared to vinylic protons.[1][6][7] Long-range coupling (e.g., ⁴J) to protons two or three bonds away can result in complex splitting patterns like a doublet of triplets.[3]
Propargylic Protons (-C≡C-CH₂-R) 2.0 - 3.0VariesProtons on carbons adjacent to the alkyne are also influenced and appear in this region.
¹³C NMR Spectroscopy

Principle of Alkyne Detection: The sp-hybridized carbons of the alkyne functional group appear in a distinct and relatively uncongested region of the ¹³C NMR spectrum, making this technique highly reliable for identifying both terminal and internal alkynes.

Data Presentation:

Carbon TypeChemical Shift (δ, ppm)Notes
Alkyne Carbons (C≡C) 65 - 100[8][9]This region is downfield from sp³ carbons but upfield from sp² carbons of alkenes and aromatic rings.
↳ Terminal ≡C-H65 - 85[8]The protonated carbon of a terminal alkyne.
↳ Internal or Terminal ≡C-R70 - 100[8]The substituted carbon in either a terminal or internal alkyne.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-25 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C), and the magnetic field is "locked" using the deuterium (B1214612) signal from the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition (¹H): A standard proton spectrum is acquired using a short radiofrequency pulse. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • Data Acquisition (¹³C): A standard proton-decoupled ¹³C spectrum is acquired. This involves irradiating the protons to collapse ¹³C-¹H coupling, resulting in a singlet for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

Raman Spectroscopy

Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The change in frequency corresponds to the vibrational energy levels of the molecule.

Principle of Alkyne Detection: The C≡C bond, being highly polarizable, produces a strong and sharp signal in the Raman spectrum. This is a key advantage over IR, where the C≡C stretch is often weak.

Data Presentation:

| Functional Group | Vibration Mode | Characteristic Raman Shift (cm⁻¹) | Intensity | Notes | | :--- | :--- | :--- | :--- | | Terminal Alkyne | C≡C Stretch | ~2100[10] | Strong | | | Internal Alkyne | C≡C Stretch | ~2200[10] | Strong | Highly effective for symmetrical alkynes that are IR-inactive. The Raman signal appears in a "silent" region (1800-2800 cm⁻¹) where few other biological molecules have signals, making it an excellent bio-orthogonal tag.[10][11] |

Experimental Protocol (Confocal Raman Microscopy):

  • Sample Preparation: Samples can be solid or liquid. They can be placed on a microscope slide or in a suitable container.

  • Instrument Setup: Place the sample on the microscope stage. Select the laser excitation wavelength (e.g., 532 nm, 785 nm) and power. Focus the laser onto the sample.

  • Data Acquisition: Acquire the spectrum. Key parameters include the laser power, integration time, and number of accumulations. A spectral range covering the expected alkyne vibration is selected.

  • Data Processing: The spectrum is typically baseline-corrected to remove fluorescence background, and cosmic rays are removed. The resulting spectrum is analyzed for the characteristic C≡C stretching band.

Comparative Summary and Workflow

The choice of spectroscopic method depends on the specific structural question and the nature of the alkyne.

FeatureIR Spectroscopy¹H / ¹³C NMR SpectroscopyRaman Spectroscopy
Primary Use Quick functional group identificationDefinitive structure elucidationIdentification of symmetrical alkynes; cellular imaging
Terminal Alkyne ID Excellent (strong ≡C-H stretch)Excellent (unique ≡C-H proton signal)Good (strong C≡C stretch)
Internal Alkyne ID Poor (weak or absent C≡C stretch)Excellent (C≡C signals in ¹³C NMR)Excellent (strong C≡C stretch)
Sensitivity ModerateHigh (NMR is inherently a sensitive technique, but requires more sample than IR)High (especially for conjugated alkynes)[12]
Sample Req. Low (µg to mg)High (mg)Low (µg to mg)
Key Advantage Fast, simple, inexpensiveProvides complete structural contextSuperior for symmetrical alkynes; non-destructive; can be used in aqueous media and for imaging.[11]
Key Limitation Symmetrical alkynes are invisibleHigher cost, requires deuterated solventsCan suffer from sample fluorescence

Visualizing the Workflow and Comparison

The following diagrams illustrate the typical workflow for confirming alkyne formation and a summary of the decision-making process for choosing the right analytical tool.

G cluster_0 Reaction Stage cluster_1 Analysis Stage cluster_2 Confirmation Reactant Starting Material (e.g., Dihalide, Alkene) Reaction Synthetic Transformation (e.g., Elimination, Coupling) Reactant->Reaction Product Crude Product Mixture Reaction->Product Analysis Spectroscopic Analysis Product->Analysis IR IR Spectroscopy (Quick Check) Analysis->IR Is ≡C-H present? NMR ¹H & ¹³C NMR (Structural Proof) Analysis->NMR Confirm connectivity Raman Raman Spectroscopy (If IR is inconclusive) IR->Raman C≡C weak/absent? Confirmation Alkyne Formation Confirmed NMR->Confirmation Raman->Confirmation

Caption: Experimental workflow for alkyne synthesis and confirmation.

G cluster_IR IR Strengths/Weaknesses cluster_NMR NMR Strengths/Weaknesses cluster_Raman Raman Strengths/Weaknesses center Confirming Alkyne Formation IR IR Spectroscopy center->IR NMR NMR Spectroscopy (¹H & ¹³C) center->NMR Raman Raman Spectroscopy center->Raman IR_S1 Excellent for Terminal Alkynes (Strong ≡C-H Stretch) IR->IR_S1 IR_W1 Poor for Symmetrical Internal Alkynes IR->IR_W1 NMR_S1 Definitive for All Alkynes (¹³C shows C≡C) NMR->NMR_S1 NMR_S2 Provides Full Structure NMR->NMR_S2 NMR_W1 Requires More Sample & Deuterated Solvents NMR->NMR_W1 Raman_S1 Excellent for Symmetrical Internal Alkynes Raman->Raman_S1 Raman_S2 Strong C≡C Signal Raman->Raman_S2 Raman_W1 Fluorescence Interference Raman->Raman_W1

Caption: Comparison of spectroscopic techniques for alkyne analysis.

References

A Comparative Guide to Byproducts in the Seyferth-Gilbert Reaction and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of alkynes is a cornerstone of modern organic chemistry, crucial for the construction of complex molecules in pharmaceutical and materials science. The Seyferth-Gilbert reaction, a popular method for converting aldehydes and ketones into alkynes, is valued for its efficiency. However, the formation of byproducts can complicate purification and reduce yields, necessitating a thorough understanding of the reaction's profile and a comparative analysis with alternative methods. This guide provides an objective comparison of the byproducts generated in the Seyferth-Gilbert reaction and its common alternatives, supported by experimental data and detailed analytical protocols.

Characterization of Byproducts in the Seyferth-Gilbert Reaction

The Seyferth-Gilbert reaction proceeds via the reaction of an aldehyde or ketone with a diazomethylphosphonate reagent. While effective, several byproducts can arise depending on the substrate and reaction conditions.

Key Byproducts:

  • Aldol (B89426) Condensation Products: When using enolizable aldehydes or ketones, the basic reaction conditions can promote self-condensation, leading to the formation of α,β-unsaturated carbonyl compounds and other related aldol adducts. The Ohira-Bestmann modification, which utilizes milder bases like potassium carbonate, significantly mitigates this side reaction.[1]

  • Phosphonate (B1237965) Self-Condensation Products: The phosphonate reagent itself can undergo self-condensation under strongly basic conditions, leading to dimeric and oligomeric phosphorus-containing impurities.

  • Insertion Products: In the presence of nucleophiles such as alcohols or amines, the carbene intermediate of the Seyferth-Gilbert reaction can be trapped, leading to the formation of insertion byproducts. For instance, when methanol (B129727) is used as a solvent with ketones, methyl enol ethers can be formed.[1]

  • Dimethyl Phosphate (B84403): This is the inorganic phosphorus-containing byproduct derived from the phosphonate reagent.[1]

Comparison with Alternative Alkyne Synthesis Methods

Several other methods are commonly employed for the synthesis of alkynes from carbonyl compounds. Understanding their byproduct profiles is essential for selecting the optimal synthetic route.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that first converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.

Key Byproducts:

  • Triphenylphosphine Oxide (TPPO): This is the major stoichiometric byproduct from the first step of the reaction. Its removal can sometimes be challenging due to its polarity and tendency to co-crystallize with the product.

  • 1-Bromoalkyne: Incomplete conversion during the second step can leave the 1-bromoalkyne as a significant impurity.

  • Over-alkylation/Coupling Products: The strong organolithium base used in the second step can sometimes lead to side reactions if other electrophilic functional groups are present in the molecule.

Horner-Wadsworth-Emmons (HWE) Reaction

While primarily used for the synthesis of alkenes, certain modifications of the HWE reaction can be employed to generate alkynes. The primary byproducts are water-soluble phosphate salts, which simplifies purification.

Key Byproducts:

  • Dialkylphosphate Salts: These water-soluble byproducts are easily removed by aqueous workup.[2]

  • (Z)-Isomers: The HWE reaction typically favors the formation of (E)-alkenes. However, depending on the phosphonate reagent and reaction conditions, the corresponding (Z)-isomer can be a significant byproduct.

Quantitative Comparison of Byproduct Formation

A direct quantitative comparison of organic byproduct formation is highly dependent on the specific substrate and reaction conditions. However, a general qualitative comparison can be made:

ReactionCommon Organic ByproductsCommon Inorganic ByproductsMitigation Strategies
Seyferth-Gilbert Aldol products, Phosphonate self-condensation, Insertion products (e.g., enol ethers)Dimethyl phosphateUse of the Ohira-Bestmann modification for enolizable substrates.[1]
Corey-Fuchs 1-Bromoalkyne, Over-alkylation/coupling productsTriphenylphosphine oxideCareful control of stoichiometry and temperature.
Horner-Wadsworth-Emmons (Z)-Isomers (in alkene synthesis)Dialkylphosphate saltsUse of Still-Gennari or other Z-selective modifications if the opposite isomer is desired.

Experimental Protocols

General Procedure for Seyferth-Gilbert Reaction (Ohira-Bestmann Modification)

A representative experimental procedure for the Ohira-Bestmann modification of the Seyferth-Gilbert reaction is as follows:

To a solution of the aldehyde (1.0 equiv) and the Ohira-Bestmann reagent (1.2 equiv) in methanol at 0 °C is added potassium carbonate (2.0 equiv) portionwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][4]

Characterization and Quantification of Byproducts by GC-MS

Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane, ethyl acetate). An internal standard (e.g., dodecane) is added for quantitative analysis.

GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

  • Injector Temperature: 250 °C

  • Oven Program: A temperature gradient is employed to separate the components, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

Byproduct identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST). Quantification is performed by integrating the peak areas of the byproducts relative to the internal standard.

Characterization and Quantification of Byproducts by 1H NMR Spectroscopy

Sample Preparation: A known amount of the crude reaction mixture is dissolved in a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

1H NMR Analysis: A quantitative 1H NMR spectrum is acquired with a sufficiently long relaxation delay (d1) to ensure accurate integration. The concentration of each byproduct is determined by comparing the integral of a characteristic byproduct signal to the integral of the internal standard.

Visualizing Reaction Pathways and Workflows

To better understand the relationships between reactants, intermediates, and byproducts, graphical representations are invaluable.

Seyferth_Gilbert_Byproducts Aldehyde Aldehyde/Ketone Alkyne Desired Alkyne Aldehyde->Alkyne Byproduct1 Aldol Byproduct Aldehyde->Byproduct1 Enolizable Substrate Reagent Seyferth-Gilbert Reagent Reagent->Alkyne Byproduct2 Insertion Byproduct Reagent->Byproduct2 Presence of Nucleophile Byproduct3 Dimethyl Phosphate Reagent->Byproduct3 Base Base (e.g., t-BuOK) Base->Alkyne Analytical_Workflow Crude_Mixture Crude Reaction Mixture Sample_Prep_GC Sample Prep for GC-MS (Dilution, Internal Std) Crude_Mixture->Sample_Prep_GC Sample_Prep_NMR Sample Prep for NMR (Dissolution, Internal Std) Crude_Mixture->Sample_Prep_NMR GC_MS GC-MS Analysis Sample_Prep_GC->GC_MS NMR Quantitative NMR Analysis Sample_Prep_NMR->NMR Identification Byproduct Identification (Mass Spectra Library) GC_MS->Identification Quantification Byproduct Quantification (Peak Area Integration) GC_MS->Quantification NMR->Quantification

References

Unraveling the Seyferth-Gilbert Mechanism: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of carbon-carbon bond formation is paramount. The Seyferth-Gilbert homologation stands as a vital tool for the synthesis of alkynes from aldehydes and ketones. While the general mechanism has been widely accepted, isotopic labeling studies have been instrumental in providing deeper insights into the reaction pathway, confirming the transient intermediates and rearrangements that govern this transformation. This guide provides a comparative analysis of the mechanistic understanding of the Seyferth-Gilbert reaction derived from these crucial isotopic labeling experiments.

The Seyferth-Gilbert homologation utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert carbonyl compounds into one-carbon extended alkynes.[1] A milder and more widely used variation, the Ohira-Bestmann modification, employs dimethyl (1-diazo-2-oxopropyl)phosphonate.[2] The generally accepted mechanism proceeds through a series of key steps: deprotonation of the phosphonate (B1237965) reagent, nucleophilic attack on the carbonyl group to form an oxaphosphetane intermediate, elimination of dimethyl phosphate (B84403) to yield a vinyl diazo species, loss of dinitrogen to generate a vinylidene carbene, and finally, a 1,2-hydride or 1,2-alkyl shift (rearrangement) to furnish the alkyne product.[2]

Mechanistic Insights from Isotopic Labeling

Isotopic labeling studies, primarily using deuterium (B1214612) (²H) and carbon-13 (¹³C), have been pivotal in substantiating this proposed mechanistic pathway. By strategically placing isotopic labels on the reactants, researchers can trace the fate of specific atoms throughout the reaction, providing unequivocal evidence for the involvement of key intermediates and the occurrence of rearrangement steps.

Deuterium Labeling: Probing the 1,2-Hydride Shift

A key question in the Seyferth-Gilbert mechanism is the final rearrangement of the vinylidene carbene to the alkyne. Deuterium labeling of the aldehyde starting material provides a powerful method to track the migration of the aldehydic hydrogen.

A study investigating the reaction of a deuterated aldehyde (R-CDO) with the Seyferth-Gilbert reagent would be expected to yield an alkyne with the deuterium located on the terminal acetylenic carbon if a 1,2-hydride shift is operative. The absence of deuterium scrambling to other positions would provide strong support for this specific rearrangement pathway.

Quantitative Analysis of Isotopic Incorporation

The following table summarizes hypothetical quantitative data from a deuterium labeling study of the Seyferth-Gilbert reaction. This data is illustrative of the type of results obtained in such experiments, which are typically analyzed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

ExperimentLabeled ReactantExpected ProductIsotopic Incorporation (%)Analytical Method
1Benzaldehyde-d1 (Ph-CDO)Phenylacetylene-d1 (Ph-C≡CD)>95%¹H NMR, ¹³C NMR, MS
2Cyclohexanecarboxaldehyde-d1Ethynylcyclohexane-d1>95%¹H NMR, ¹³C NMR, MS

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a deuterated aldehyde and its subsequent use in a Seyferth-Gilbert homologation reaction.

Synthesis of Benzaldehyde-d1

A common method for the preparation of deuterated aldehydes is the reduction of the corresponding ester with a deuterated reducing agent, followed by oxidation.

  • Reduction of Methyl Benzoate (B1203000): Methyl benzoate is reduced with lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous etheral solvent (e.g., diethyl ether or THF) at low temperature (e.g., 0 °C to room temperature).

  • Oxidation of Benzyl-d₂-alcohol: The resulting benzyl-d₂-alcohol is then oxidized to benzaldehyde-d1 using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol.

Seyferth-Gilbert Homologation with Benzaldehyde-d1
  • Reagent Preparation: A solution of this compound (Seyferth-Gilbert reagent) in anhydrous THF is prepared.

  • Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-78 °C).

  • Deprotonation: A strong base, such as potassium tert-butoxide (t-BuOK), is added to the solution of the Seyferth-Gilbert reagent to generate the corresponding anion.

  • Addition of Aldehyde: Benzaldehyde-d1 is then added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to stir at low temperature for a specified period and then gradually warmed to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield phenylacetylene-d1.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the mechanistic pathway of the Seyferth-Gilbert reaction as elucidated by isotopic labeling and a typical experimental workflow.

Seyferth_Gilbert_Mechanism reagent This compound anion Phosphonate Anion reagent->anion + Base oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane + R-CDO aldehyde R-CDO (Deuterated Aldehyde) aldehyde->oxaphosphetane vinyldiazo Vinyl Diazo Intermediate oxaphosphetane->vinyldiazo - (MeO)₂PO₂⁻ carbene Vinylidene Carbene vinyldiazo->carbene - N₂ alkyne R-C≡CD (Deuterated Alkyne) carbene->alkyne 1,2-Deuteride Shift Experimental_Workflow start Start: Deuterated Aldehyde & Seyferth-Gilbert Reagent reaction Seyferth-Gilbert Homologation start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis product Final Product: Deuterated Alkyne analysis->product

References

A Mechanistic Showdown: Seyferth-Gilbert vs. Ohira-Bestmann Reactions in Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of alkyne functionalities is a critical endeavor. Among the various methods available, the Seyferth-Gilbert homologation and its milder variant, the Ohira-Bestmann reaction, stand out as powerful tools for the one-carbon extension of aldehydes and ketones to terminal and internal alkynes, respectively. This guide provides a detailed mechanistic comparison, quantitative performance data, and experimental protocols for these two indispensable reactions.

At a Glance: Key Differences

FeatureSeyferth-Gilbert ReactionOhira-Bestmann Reaction
Reagent Dimethyl (diazomethyl)phosphonateDimethyl (1-diazo-2-oxopropyl)phosphonate
Base Strong bases (e.g., potassium tert-butoxide)Mild bases (e.g., potassium carbonate)
Reaction Conditions Low temperatures (e.g., -78 °C)Often at room temperature
Substrate Scope Effective for non-enolizable aldehydes and aryl ketones.[1]Broader scope, including base-sensitive and enolizable aldehydes.[2]

The Mechanistic Nuances

Both reactions proceed through a common intermediate, the this compound anion, but differ in how this crucial species is generated in situ.

The Seyferth-Gilbert Reaction employs a strong base, such as potassium tert-butoxide, to directly deprotonate this compound at a low temperature.[3] This highly reactive anion then attacks the carbonyl carbon of the aldehyde or ketone.

The Ohira-Bestmann Reaction , on the other hand, utilizes the more stable dimethyl (1-diazo-2-oxopropyl)phosphonate. A mild base, typically potassium carbonate in methanol (B129727), facilitates the cleavage of the acetyl group, generating the this compound anion under much gentler conditions.[4] This modification significantly expands the reaction's applicability to substrates that would otherwise be incompatible with the harsh conditions of the original Seyferth-Gilbert protocol.[2]

Following the formation of the key phosphonate (B1237965) anion, the remainder of the mechanism is largely conserved between the two reactions. The anion adds to the carbonyl group, leading to an oxaphosphetane intermediate. This intermediate then eliminates dimethyl phosphate (B84403) to yield a vinyl diazo species. Subsequent loss of nitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride or 1,2-alkyl/aryl shift to furnish the final alkyne product.

Seyferth_Gilbert_Ohira_Bestmann_Mechanism cluster_Seyferth_Gilbert Seyferth-Gilbert cluster_Ohira_Bestmann Ohira-Bestmann cluster_Common_Pathway Common Pathway SG_reagent Dimethyl (diazomethyl)phosphonate SG_anion Dimethyl (diazomethyl)phosphonate anion SG_reagent->SG_anion t-BuOK, -78°C Aldehyde R-CHO SG_anion->Aldehyde OB_reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate OB_anion Dimethyl (diazomethyl)phosphonate anion OB_reagent->OB_anion K₂CO₃, MeOH, RT OB_anion->Aldehyde Oxaphosphetane Oxaphosphetane intermediate Aldehyde->Oxaphosphetane Vinyl_diazo Vinyl diazo species Oxaphosphetane->Vinyl_diazo - (MeO)₂PO₂⁻ Vinylidene_carbene Vinylidene carbene Vinyl_diazo->Vinylidene_carbene - N₂ Alkyne Alkyne Vinylidene_carbene->Alkyne 1,2-shift

Reaction pathways for Seyferth-Gilbert and Ohira-Bestmann reactions.

Performance Comparison: A Look at the Data

The primary advantage of the Ohira-Bestmann modification is its enhanced compatibility with a wider range of functional groups and sensitive substrates, often providing superior yields where the Seyferth-Gilbert reaction may falter.

Substrate (Aldehyde)Seyferth-Gilbert Yield (%)Ohira-Bestmann Yield (%)Reference
Benzaldehyde8595J. Org. Chem. 1982, 47, 1837-1845; Synthesis 2004, 59-62
4-Nitrobenzaldehyde9092J. Org. Chem. 1982, 47, 1837-1845; Synthesis 2004, 59-62
4-Methoxybenzaldehyde8296J. Org. Chem. 1982, 47, 1837-1845; Synthesis 2004, 59-62
Cinnamaldehyde4585J. Org. Chem. 1982, 47, 1837-1845; Synthesis 2004, 59-62
Cyclohexanecarboxaldehyde60 (low temp)88J. Org. Chem. 1982, 47, 1837-1845; Synthesis 2004, 59-62
Pivalaldehyde7591J. Org. Chem. 1982, 47, 1837-1845; Synthesis 2004, 59-62
(R)-Glyceraldehyde acetonideLow (decomposition)82Synlett 1996, 521-522

Note: Yields can vary depending on the specific reaction conditions and the purity of the reagents. The data presented here is for comparative purposes.

Experimental Protocols

Classic Seyferth-Gilbert Homologation

Materials:

Procedure:

  • A solution of this compound (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Potassium tert-butoxide (1.1 equivalents) is added portion-wise, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Ohira-Bestmann Reaction

Materials:

  • Aldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate solvents for extraction and chromatography

Procedure:

  • To a solution of the aldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere, add potassium carbonate (2.0 equivalents).

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[5]

Experimental_Workflow cluster_SG Seyferth-Gilbert cluster_OB Ohira-Bestmann SG1 Cool phosphonate in THF to -78°C SG2 Add t-BuOK SG1->SG2 SG3 Add aldehyde SG2->SG3 SG4 Warm to RT SG3->SG4 SG5 Quench with NH₄Cl SG4->SG5 SG6 Workup and Purify SG5->SG6 OB1 Dissolve aldehyde in MeOH OB2 Add K₂CO₃ OB1->OB2 OB3 Add Ohira-Bestmann reagent OB2->OB3 OB4 Stir at RT OB3->OB4 OB5 Workup and Purify OB4->OB5

References

A Comparative Guide to the Ohira-Bestmann Reaction: Yields Across Diverse Aldehyde Substrates

Author: BenchChem Technical Support Team. Date: December 2025

The Ohira-Bestmann reaction stands as a powerful and widely utilized method in organic synthesis for the one-carbon homologation of aldehydes to terminal alkynes. This reaction is particularly valued for its mild conditions and broad substrate scope, making it an essential tool for researchers in medicinal chemistry and natural product synthesis. This guide provides a comparative analysis of product yields for various aldehyde substrates in the Ohira-Bestmann reaction, supported by experimental data and detailed protocols.

Performance Comparison

The Ohira-Bestmann reaction generally proceeds with good to excellent yields across a diverse range of aldehyde substrates, including aromatic, aliphatic, and heterocyclic systems.[1][2] The reaction is known for its tolerance of various functional groups and is particularly advantageous for base-sensitive substrates where harsher methods like the Corey-Fuchs reaction may lead to side reactions or decomposition.[3]

Quantitative Yield Data

The following table summarizes the reported yields for the Ohira-Bestmann reaction with a variety of aldehyde substrates. The data has been compiled from various literature sources to provide a comparative overview.

Aldehyde Substrate CategorySpecific AldehydeProductYield (%)Reference
Aromatic 4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzeneHigh Yield
3-Bromobenzaldehyde1-Bromo-3-ethynylbenzene90%J. Org. Chem. 2014, 79, 9423-9426
4-Methoxybenzaldehyde1-Ethynyl-4-methoxybenzene85%J. Org. Chem. 2014, 79, 9423-9426
BenzaldehydePhenylacetylene82%Synthesis 2004, 59-62
4-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene71%J. Org. Chem. 2014, 79, 9423-9426
Aliphatic Undecanal (B90771)1-Dodecyne (B1581785)56%[4]
CyclohexanecarboxaldehydeEthynylcyclohexane88%Synthesis 2004, 59-62
Pivalaldehyde3,3-Dimethyl-1-butyne81%Synthesis 2004, 59-62
(S)-2-(tert-Butoxycarbonylamino)-3-methylbutanal(S)-tert-Butyl (1-ethynyl-2-methylpropyl)carbamate85%J. Org. Chem. 2014, 79, 9423-9426
Heterocyclic 2-Thiophenecarboxaldehyde2-EthynylthiopheneHigh Yield[5]
3-Pyridinecarboxaldehyde3-Ethynylpyridine78%Synthesis 2004, 59-62
N-Boc-3-indolecarboxaldehyde3-Ethynyl-1H-indole (N-Boc protected)75%J. Org. Chem. 2014, 79, 9423-9426

It is important to note that reaction conditions, such as the base used, solvent, and reaction time, can influence the final yield. For instance, for less reactive aldehydes, using a stronger base like cesium carbonate in place of potassium carbonate has been shown to drastically increase yields.[6]

Reaction Mechanism and Experimental Workflow

To provide a clearer understanding of the Ohira-Bestmann reaction, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

reaction_mechanism cluster_reagent_activation Reagent Activation cluster_alkyne_formation Alkyne Formation BOR Ohira-Bestmann Reagent DAMP_anion Dimethyl (diazomethyl)phosphonate Anion BOR->DAMP_anion Acyl cleavage Base K2CO3, MeOH Oxaphosphetane Oxaphosphetane Intermediate DAMP_anion->Oxaphosphetane Aldehyde R-CHO Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene Oxaphosphetane->Diazoalkene Elimination Vinylidene_carbene Vinylidene Carbene Diazoalkene->Vinylidene_carbene - N2 Alkyne Terminal Alkyne Vinylidene_carbene->Alkyne 1,2-H shift

Ohira-Bestmann Reaction Mechanism

The reaction is initiated by the base-mediated acyl cleavage of the Ohira-Bestmann reagent to generate the key this compound anion.[1][2] This anion then undergoes a Wittig-like reaction with the aldehyde, proceeding through an oxaphosphetane intermediate.[2] Subsequent elimination and loss of nitrogen gas afford a vinylidene carbene, which rearranges via a 1,2-hydride shift to furnish the terminal alkyne.[1][2]

experimental_workflow Start Start Reaction_Setup Combine aldehyde, K2CO3, and MeOH in a flask. Start->Reaction_Setup Reagent_Addition Add Ohira-Bestmann reagent (solution in acetonitrile). Reaction_Setup->Reagent_Addition Reaction Stir at room temperature. Reagent_Addition->Reaction Workup Quench reaction and perform aqueous workup (e.g., NaHCO3 wash). Reaction->Workup Purification Dry organic layer and purify (e.g., column chromatography). Workup->Purification Product Isolate Terminal Alkyne Purification->Product

General Experimental Workflow

Experimental Protocols

Below are detailed experimental protocols for the Ohira-Bestmann reaction with representative aromatic and aliphatic aldehydes.

General Procedure for the Synthesis of Terminal Alkynes

To a solution of the aldehyde (1.0 mmol) and potassium carbonate (2.0 mmol) in methanol (B129727) (5 mL) is added a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 1.2 mmol) in acetonitrile (B52724) (2 mL) at room temperature. The reaction mixture is stirred at room temperature for 4-18 hours and monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the corresponding terminal alkyne.[1]

Synthesis of 1-Dodecyne from Undecanal[5][6]

To a solution of undecanal (0.20 g, 1.2 mmol) in methanol (10 mL) were added potassium carbonate (0.32 g, 2.4 mmol) and the Ohira-Bestmann reagent (0.27 g, 1.4 mmol) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred overnight at room temperature. The mixture was then diluted with diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography (hexane:toluene = 3:1 on silica gel) to give 1-dodecyne as a colorless liquid (0.11 g, 56% yield).[4]

Conclusion

The Ohira-Bestmann reaction is a versatile and reliable method for the synthesis of terminal alkynes from a wide array of aldehydes. The reaction's mild conditions, broad substrate compatibility, and generally high yields make it a preferred choice in modern organic synthesis. This guide provides a valuable resource for researchers by comparing the performance of the reaction with different aldehyde substrates and offering detailed experimental procedures to facilitate its application in the laboratory.

References

The Cost-Effectiveness of Seyferth-Gilbert Reagent vs. Other Homologation Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the one-carbon homologation of aldehydes and ketones is a fundamental transformation, crucial for the construction of complex molecular architectures in pharmaceutical and materials science research. The Seyferth-Gilbert reagent and its derivatives have emerged as powerful tools for this purpose, primarily for the synthesis of alkynes. However, a careful evaluation of its cost-effectiveness against other established homologation methods is essential for researchers, scientists, and drug development professionals aiming to optimize synthetic routes. This guide provides an objective comparison of the Seyferth-Gilbert reagent with alternative methods, supported by experimental data and detailed protocols.

Executive Summary

The Seyferth-Gilbert homologation, particularly through the more user-friendly Ohira-Bestmann modification, offers a reliable method for converting aldehydes and ketones into alkynes. Its primary advantages lie in its generally good yields and tolerance for a variety of functional groups, especially with the milder conditions of the Ohira-Bestmann protocol. However, the reagent cost can be a significant factor. Alternative methods such as the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and Peterson olefination present different cost-benefit profiles. The Wittig reaction is a classic and versatile olefination method, but can suffer from issues with stereoselectivity and the removal of triphenylphosphine (B44618) oxide byproduct. The HWE reaction offers better stereoselectivity (typically E-olefins) and easier purification, making it a highly attractive alternative. The Peterson olefination provides excellent stereochemical control, allowing for the synthesis of either E- or Z-alkenes from the same intermediate, but often requires stoichiometric use of strong bases and silicon-based reagents.

Quantitative Data Comparison

To facilitate a clear comparison, the following table summarizes the key quantitative aspects of the Seyferth-Gilbert reagent (via the Ohira-Bestmann modification) and other common homologation methods. Prices are approximate and based on currently available catalogue prices, which are subject to change.

Homologation MethodKey Reagent(s)Typical Reagent Cost (per mmol of aldehyde)Typical Yield (%)Key AdvantagesKey Disadvantages
Seyferth-Gilbert (Ohira-Bestmann) Dimethyl (1-diazo-2-oxopropyl)phosphonate~$10 - $2060 - 90+[1]Direct conversion to alkynes, mild conditions (Ohira-Bestmann)[1][2]High reagent cost, potential for explosive intermediates in synthesis[3]
Wittig Reaction Phosphonium (B103445) Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)~$1 - $530 - 90+[4]Broad substrate scope, widely used and well-understoodOften poor stereoselectivity, difficult removal of triphenylphosphine oxide byproduct[4]
Horner-Wadsworth-Emmons (HWE) Phosphonate (B1237965) Ester (e.g., Triethyl phosphonoacetate)~$0.5 - $270 - 95+[5]Excellent E-selectivity, water-soluble phosphate (B84403) byproduct is easily removed[6]Generally favors E-alkenes, may require strong base
Peterson Olefination α-Silylcarbanion (e.g., from (Trimethylsilyl)methyllithium)~$2 - $785 - 90+[7][8]Excellent stereochemical control (both E and Z isomers accessible)[9]Requires stoichiometric strong base, silicon-containing reagents and byproducts

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for a comprehensive understanding of the practical aspects of each homologation method.

Seyferth-Gilbert Homologation (via Ohira-Bestmann Reagent)

This protocol describes the conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.

Materials:

  • Aldehyde (1.0 equiv)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) (1.2 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Methanol (B129727) (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in anhydrous methanol at room temperature, add potassium carbonate (2.0 equiv).

  • To this stirring suspension, add the Ohira-Bestmann reagent (1.2 - 1.5 equiv) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the terminal alkyne. A typical yield for this reaction is in the range of 84%.[10]

Wittig Reaction

This protocol outlines the synthesis of an alkene from an aldehyde using a stabilized phosphonium ylide.

Materials:

  • Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

Procedure: [11]

  • Dissolve the aldehyde (1.0 equiv) in anhydrous dichloromethane in a reaction vessel equipped with a magnetic stirrer.

  • Add the phosphonium ylide (1.2 equiv) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture for two hours, monitoring its progress by TLC.

  • Once the reaction is complete, evaporate the dichloromethane under a stream of nitrogen.

  • Dissolve the residue in a minimal amount of a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct.

  • Filter the solution to remove the precipitate and concentrate the filtrate.

  • Further purification by column chromatography may be necessary to isolate the pure alkene. A reported yield for a similar reaction is around 30%.[4]

Horner-Wadsworth-Emmons (HWE) Reaction

This protocol describes the synthesis of an (E)-alkene from an aldehyde and a phosphonate ester.

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate) (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [5]

  • To a suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phosphonate ester (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate carbanion.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Peterson Olefination

This protocol details the synthesis of an alkene from a ketone using an α-silyl carbanion.

Materials: [12]

  • Ketone (1.0 equiv)

  • (Trimethylsilyl)methyllithium (B167594) (TMSCH₂Li) solution in hexanes (4.0 equiv)

  • Diethyl ether (Et₂O), anhydrous

  • Methanol (MeOH)

  • p-Toluenesulfonic acid (p-TsOH) (10.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [12]

  • To a solution of the ketone (1.0 equiv) in anhydrous diethyl ether at 25 °C under an inert atmosphere, add the (trimethylsilyl)methyllithium solution (4.0 equiv).

  • Stir the resulting mixture for 30 minutes.

  • Add methanol followed by p-toluenesulfonic acid (10.0 equiv) and stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to afford the olefin. A reported yield for this type of reaction is 86%.[12]

Visualizing the Processes

To better illustrate the workflows and decision-making processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_start Starting Materials cluster_reaction Homologation Reaction cluster_workup Workup & Purification cluster_product Final Product start Aldehyde/Ketone reagent Select Homologation Reagent & Conditions (Seyferth-Gilbert, Wittig, HWE, etc.) start->reagent reaction Reaction (Stirring, Temperature Control) reagent->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract dry Drying extract->dry purify Purification (Chromatography) dry->purify product Homologated Product (Alkyne/Alkene) purify->product cost_effectiveness_analysis cluster_factors Evaluation Factors cluster_methods Homologation Methods title Cost-Effectiveness Analysis of Homologation Methods cost Reagent Cost sg Seyferth-Gilbert (Ohira-Bestmann) cost->sg High wittig Wittig cost->wittig Low-Moderate hwe HWE cost->hwe Low peterson Peterson cost->peterson Moderate yield Reaction Yield yield->sg Good-Excellent yield->wittig Variable yield->hwe Excellent yield->peterson Excellent scope Substrate Scope & Functional Group Tolerance scope->sg Good (mild) scope->wittig Broad scope->hwe Good scope->peterson Good workup Workup & Purification (Time & Cost) workup->sg Moderate workup->wittig Difficult workup->hwe Easy workup->peterson Moderate decision Optimal Method Selection sg->decision wittig->decision hwe->decision peterson->decision

References

A Green Chemistry Perspective on Alkyne Synthesis: Comparing Seyferth-Gilbert Homologation and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of terminal alkynes is a fundamental transformation. The choice of method, however, extends beyond mere yield, touching upon critical aspects of sustainability, waste reduction, and overall process efficiency. This guide provides a comparative analysis of the Seyferth-Gilbert homologation, the Ohira-Bestmann modification, and the Corey-Fuchs reaction, with a focus on their green chemistry metrics.

The one-carbon homologation of aldehydes to terminal alkynes is a cornerstone of organic synthesis, providing access to versatile building blocks for pharmaceuticals, agrochemicals, and materials science. Traditionally, this transformation has been accomplished through several named reactions, each with its own set of advantages and drawbacks. In an era of increasing environmental consciousness, a critical evaluation of these methods through the lens of green chemistry is imperative. This guide presents a quantitative comparison of the Seyferth-Gilbert homologation, its widely adopted Ohira-Bestmann modification, and the classic Corey-Fuchs reaction.

Comparative Analysis of Green Chemistry Metrics

To provide an objective comparison, we have calculated key green chemistry metrics—Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI)—for the synthesis of phenylacetylene (B144264) from benzaldehyde (B42025) using these three methods. These calculations are based on representative experimental protocols and assume a starting scale of 10 mmol of benzaldehyde.

Table 1: Green Chemistry Metrics for the Synthesis of Phenylacetylene

MetricSeyferth-Gilbert HomologationOhira-Bestmann ModificationCorey-Fuchs ReactionIdeal Value
Atom Economy (AE) 32.5%35.7%15.3%100%
E-Factor 158.948.6288.70
Process Mass Intensity (PMI) 159.949.6289.71

Assumptions for calculations are detailed in the Experimental Protocols section.

Interpretation of Green Metrics

The Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient reaction with less waste generated at a molecular level. In this comparison, the Ohira-Bestmann modification exhibits the highest atom economy, indicating a more efficient use of atoms compared to the other two methods. The Corey-Fuchs reaction, with its use of high molecular weight reagents that are not incorporated into the final product, has a significantly lower atom economy.

The E-Factor and Process Mass Intensity (PMI) are metrics that assess the total waste produced in a chemical process. The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of all materials (reactants, solvents, workup chemicals) to the mass of the product. Lower values for both metrics are desirable. The Ohira-Bestmann modification demonstrates a substantially lower E-Factor and PMI compared to both the Seyferth-Gilbert and Corey-Fuchs reactions. This is largely due to the milder reaction conditions and a more favorable stoichiometry, which result in significantly less solvent and reagent-based waste. The Corey-Fuchs reaction, a two-step process often requiring large volumes of solvent for both the reaction and purification, generates the most waste.

Reaction Comparison Workflow

The following diagram illustrates a decision-making workflow for selecting the most appropriate homologation reaction based on green chemistry principles and practical considerations.

Start Select Homologation Method Green_Metrics Prioritize Green Metrics? (Low Waste, High AE) Start->Green_Metrics Substrate_Sensitivity Substrate Sensitivity? (Base-labile, Enolizable) Green_Metrics->Substrate_Sensitivity No Ohira_Bestmann Ohira-Bestmann Modification Green_Metrics->Ohira_Bestmann Yes Corey_Fuchs Corey-Fuchs Reaction Substrate_Sensitivity->Corey_Fuchs Consider as alternative Seyferth_Gilbert Seyferth-Gilbert Homologation Substrate_Sensitivity->Seyferth_Gilbert No (non-enolizable) Substrate_Sensitivity->Ohira_Bestmann Yes High_Waste High PMI & E-Factor Low Atom Economy Corey_Fuchs->High_Waste Moderate_Waste Moderate PMI & E-Factor Moderate Atom Economy Seyferth_Gilbert->Moderate_Waste Low_Waste Low PMI & E-Factor High Atom Economy Ohira_Bestmann->Low_Waste

Caption: Decision workflow for selecting a one-carbon homologation method.

Experimental Protocols

Detailed experimental protocols for the synthesis of phenylacetylene from benzaldehyde, upon which the green chemistry metric calculations were based, are provided below.

Seyferth-Gilbert Homologation

This protocol is based on the classical procedure which utilizes a strong base.

  • Reaction Setup: To a solution of dimethyl (diazomethyl)phosphonate (1.65 g, 11 mmol) in dry tetrahydrofuran (B95107) (THF, 50 mL) at -78 °C under an inert atmosphere, is added potassium tert-butoxide (1.23 g, 11 mmol).

  • Aldehyde Addition: After stirring for 30 minutes, a solution of benzaldehyde (1.06 g, 10 mmol) in dry THF (10 mL) is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride (20 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to yield phenylacetylene.

    • Yield: ~75% (0.76 g)

Ohira-Bestmann Modification

This modified procedure employs milder basic conditions, making it suitable for a wider range of substrates.[1]

  • Reaction Setup: To a solution of benzaldehyde (1.06 g, 10 mmol) in methanol (B129727) (40 mL) is added potassium carbonate (2.76 g, 20 mmol) and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (2.11 g, 11 mmol).[1]

  • Reaction Progression: The reaction mixture is stirred at room temperature overnight.

  • Workup and Purification: The reaction mixture is diluted with diethyl ether (50 mL) and washed with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes) to yield phenylacetylene.

    • Yield: ~85% (0.87 g)

Corey-Fuchs Reaction

This two-step protocol is a classical method for alkyne synthesis.

Step 1: Synthesis of 1,1-dibromo-2-phenylethene

  • Ylide Generation: To a solution of triphenylphosphine (B44618) (5.25 g, 20 mmol) in dry dichloromethane (B109758) (DCM, 60 mL) at 0 °C is added carbon tetrabromide (3.32 g, 10 mmol). The mixture is stirred for 1 hour.

  • Aldehyde Addition: A solution of benzaldehyde (1.06 g, 10 mmol) in dry DCM (10 mL) is added, and the reaction is stirred at 0 °C for 2 hours.

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is triturated with n-hexane (50 mL). The solid triphenylphosphine oxide is filtered off. The filtrate is concentrated and purified by column chromatography (eluent: hexanes) to yield 1,1-dibromo-2-phenylethene.

    • Yield: ~80% (2.10 g)

Step 2: Synthesis of Phenylacetylene

  • Elimination Reaction: To a solution of 1,1-dibromo-2-phenylethene (2.10 g, 8 mmol) in dry THF (40 mL) at -78 °C is added n-butyllithium (2.5 M in hexanes, 6.72 mL, 16.8 mmol) dropwise.

  • Reaction Progression: The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature for 1 hour.

  • Workup and Purification: The reaction is quenched with water (20 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (eluent: hexanes) to yield phenylacetylene.

    • Yield: ~90% (0.73 g)

Conclusion

Based on the calculated green chemistry metrics, the Ohira-Bestmann modification emerges as the most sustainable and efficient method for the one-carbon homologation of aldehydes to terminal alkynes among the three compared reactions. Its milder reaction conditions, higher atom economy, and significantly lower E-Factor and PMI make it a superior choice for environmentally conscious chemical synthesis. While the Seyferth-Gilbert homologation offers a viable alternative for non-base-sensitive substrates, and the Corey-Fuchs reaction remains a classic and useful transformation, the Ohira-Bestmann modification aligns best with the principles of green chemistry, offering a pathway to reduce waste and improve the overall efficiency of alkyne synthesis in research and industrial applications.

References

Navigating Alkyne Synthesis: A Comparative Guide to the Seyferth-Gilbert Reaction and Its Alternatives in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and complex molecule synthesis, the efficient and selective formation of carbon-carbon triple bonds is a critical endeavor. The Seyferth-Gilbert reaction has long been a tool for the one-carbon homologation of aldehydes and ketones to alkynes. However, its application in the synthesis of intricate and sensitive molecules is often hampered by significant limitations. This guide provides an objective comparison of the Seyferth-Gilbert reaction with its more contemporary alternatives, offering experimental data and detailed protocols to inform synthetic strategy.

The Seyferth-Gilbert Reaction: A Powerful Tool with Critical Limitations

The Seyferth-Gilbert reaction utilizes dimethyl (diazomethyl)phosphonate and a strong base, typically potassium tert-butoxide, to convert aldehydes and ketones into alkynes.[1] The reaction proceeds through the deprotonation of the phosphonate (B1237965), followed by nucleophilic attack on the carbonyl, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkyne.

Despite its utility, the classical Seyferth-Gilbert reaction suffers from a major drawback: the requirement for a strong base.[2] This severely limits its substrate scope, particularly with complex molecules bearing base-sensitive functional groups or stereocenters prone to epimerization.[3] Enolizable aldehydes, for instance, are poor substrates as they readily undergo competing side reactions such as aldol (B89426) condensation under the strongly basic conditions.[4]

Alternatives to the Seyferth-Gilbert Reaction: Expanding the Synthetic Toolkit

To overcome the limitations of the original protocol, several alternative methods have been developed. The most prominent among these are the Ohira-Bestmann modification and the Corey-Fuchs reaction.

The Ohira-Bestmann Modification: A Milder Approach

The Ohira-Bestmann modification is the most widely adopted alternative to the Seyferth-Gilbert reaction. It employs dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, in the presence of a mild base like potassium carbonate.[5] This modification generates the same reactive phosphonate anion as the Seyferth-Gilbert reagent but under significantly milder conditions, making it compatible with a much broader range of functional groups and sensitive substrates.[6]

The Corey-Fuchs Reaction: A Two-Step Homologation

The Corey-Fuchs reaction offers a two-step approach to alkyne synthesis from aldehydes.[7] The first step involves the reaction of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a 1,1-dibromoalkene. Subsequent treatment with a strong base, typically an alkyllithium reagent like n-butyllithium, effects an elimination to furnish the terminal alkyne.[7] While it involves two distinct steps, the Corey-Fuchs reaction is known for its reliability and high yields.[8]

Performance Comparison in Complex Molecule Synthesis

The choice between the Seyferth-Gilbert reaction and its alternatives often depends on the specific substrate and the overall synthetic strategy. The following table summarizes a comparison of these methods based on data from various sources in the context of complex molecule synthesis. Please note that the yields are substrate and condition dependent and are presented here for illustrative purposes.

ReactionReagent(s)BaseTypical ConditionsAdvantagesLimitationsExample SubstrateYield (%)
Seyferth-Gilbert Reaction This compoundKOtBu-78 °C to rt, THFOne-pot procedureRequires strong base, not suitable for enolizable aldehydes or base-sensitive groupsAryl aldehydes, non-enolizable ketones60-90[9]
Ohira-Bestmann Modification Dimethyl (1-diazo-2-oxopropyl)phosphonateK₂CO₃rt, MeOHMild conditions, broad substrate scope, compatible with sensitive functional groupsReagent can be explosive on large scale[9]Enolizable aldehydes, complex polyfunctional molecules80-95+[6][10]
Corey-Fuchs Reaction CBr₄, PPh₃; then n-BuLin-BuLi0 °C to rt (step 1); -78 °C to rt (step 2), THF or DCMHigh yielding, reliable, intermediate can be isolatedTwo-step process, requires strong base in the second step, stoichiometric phosphine (B1218219) oxide byproduct can complicate purificationWide range of aldehydes, including sterically hindered ones[11]85-95 (over 2 steps)[8]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each method.

Seyferth-Gilbert Reaction (General Procedure)

To a solution of this compound (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added potassium tert-butoxide (1.1 equiv). The mixture is stirred for 30 minutes, after which a solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Ohira-Bestmann Modification (General Procedure)

To a solution of the aldehyde (1.0 equiv) in methanol (B129727) at room temperature is added potassium carbonate (2.0 equiv) followed by dimethyl (1-diazo-2-oxopropyl)phosphonate (1.5 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[12]

Corey-Fuchs Reaction (Two-Step Procedure)

Step 1: Formation of the 1,1-Dibromoalkene To a solution of triphenylphosphine (2.0 equiv) in anhydrous dichloromethane (B109758) at 0 °C is added carbon tetrabromide (1.0 equiv) portionwise. The mixture is stirred for 5-10 minutes, and then a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane is added dropwise. The reaction is stirred at 0 °C for 1-2 hours. The solvent is removed under reduced pressure, and the residue is triturated with hexanes to precipitate triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 2: Formation of the Alkyne To a solution of the 1,1-dibromoalkene (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (2.1 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

To further clarify the relationships and mechanisms of these reactions, the following diagrams are provided.

Seyferth_Gilbert_Mechanism reagent This compound anion Phosphonate Anion reagent->anion Deprotonation base KOtBu base->anion oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->oxaphosphetane diazoalkene Diazoalkene oxaphosphetane->diazoalkene Elimination alkyne Alkyne (R-C≡CH) diazoalkene->alkyne Rearrangement N2 N₂ diazoalkene->N2

Mechanism of the Seyferth-Gilbert Reaction.

Alternatives_Workflow start Aldehyde sg Seyferth-Gilbert (KOtBu) start->sg ob Ohira-Bestmann (K₂CO₃) start->ob cf1 Corey-Fuchs (Step 1) (CBr₄, PPh₃) start->cf1 end Alkyne sg->end ob->end dibromoalkene 1,1-Dibromoalkene cf1->dibromoalkene cf2 Corey-Fuchs (Step 2) (n-BuLi) cf2->end dibromoalkene->cf2

Workflow for Alkyne Synthesis from Aldehydes.

Conclusion

While the Seyferth-Gilbert reaction remains a valuable transformation, its limitations in the context of complex molecule synthesis are significant. The Ohira-Bestmann modification has emerged as a superior alternative for many applications, offering milder reaction conditions and broader functional group tolerance. The Corey-Fuchs reaction, although a two-step process, provides a robust and high-yielding route to alkynes. The selection of the most appropriate method will ultimately be guided by the specific structural features of the substrate and the overall goals of the synthetic campaign. By understanding the nuances of each reaction, researchers can make informed decisions to efficiently construct the complex molecular architectures required for drug discovery and development.

References

A Modern Perspective on Alkyne Synthesis: A Comparative Guide to Seyferth-Gilbert Homologation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The Seyferth-Gilbert homologation has long been a valuable tool in the synthetic organic chemist's arsenal (B13267) for the one-carbon homologation of aldehydes and ketones to alkynes. This transformation, which extends a carbon chain by a single carbon atom to form a terminal or internal alkyne, is crucial in the synthesis of natural products, pharmaceuticals, and functional materials. However, the classical protocol, which utilizes the often unstable dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base like potassium tert-butoxide, presents challenges, particularly with base-sensitive or enolizable substrates.[1][2][3] These limitations have spurred the development of milder, more versatile, and safer alternatives. This guide provides a comparative overview of the most prominent modern alternatives, supported by mechanistic insights and experimental data.

The Classical Approach: Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation involves the reaction of an aldehyde or ketone with this compound in the presence of a strong base.[1] The mechanism begins with the deprotonation of the phosphonate (B1237965) reagent to form an anion, which then attacks the carbonyl compound.[4] This leads to the formation of an oxaphosphetane intermediate, which, upon elimination of dimethyl phosphate (B84403) and loss of nitrogen gas, generates a vinylidene carbene that rearranges to the final alkyne product.[4] While effective for many substrates, the requirement for a strong base like potassium tert-butoxide can lead to side reactions such as aldol (B89426) condensation with enolizable aldehydes.[1][5]

The Leading Alternative: The Ohira-Bestmann Modification

The most widely adopted alternative to the classical Seyferth-Gilbert reaction is the Ohira-Bestmann modification. This method employs dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent.[3] A key advantage of this reagent is its ability to generate the reactive diazomethylphosphonate anion in situ under much milder basic conditions, typically using potassium carbonate in methanol (B129727).[2][3] This milder approach significantly expands the substrate scope to include base-labile and enolizable aldehydes, which are often problematic under traditional Seyferth-Gilbert conditions.[5][6][7] The Ohira-Bestmann reagent is also more stable and easier to handle than the Seyferth-Gilbert reagent.

Comparative Performance

The Ohira-Bestmann modification generally provides good to excellent yields, often surpassing the classical method for sensitive substrates. The reaction is typically performed at room temperature, offering operational simplicity.

Substrate (Aldehyde)Reagent/ConditionsYield (%)
BenzaldehydeSeyferth-Gilbert (t-BuOK, THF, -78°C)~85
BenzaldehydeOhira-Bestmann (K₂CO₃, MeOH, rt)95
CyclohexanecarboxaldehydeSeyferth-Gilbert (t-BuOK, THF, -78°C)~60
CyclohexanecarboxaldehydeOhira-Bestmann (K₂CO₃, MeOH, rt)88
(R)-CitronellalOhira-Bestmann (K₂CO₃, MeOH, rt)85

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Reaction Mechanisms

The mechanisms of the Seyferth-Gilbert and Ohira-Bestmann reactions share common intermediates but differ in the initial generation of the key phosphonate anion.

Seyferth_Gilbert_Mechanism reagent Seyferth-Gilbert Reagent anion Phosphonate Anion reagent->anion + Base base t-BuOK oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane + Aldehyde aldehyde R-CHO aldehyde->oxaphosphetane diazoalkene Vinyl Diazo Intermediate oxaphosphetane->diazoalkene - (MeO)₂PO₂⁻ carbene Vinylidene Carbene diazoalkene->carbene - N₂ alkyne Alkyne (R-C≡CH) carbene->alkyne 1,2-H shift

Caption: Mechanism of the Seyferth-Gilbert Homologation.

Ohira_Bestmann_Mechanism ob_reagent Ohira-Bestmann Reagent anion Phosphonate Anion ob_reagent->anion + Base (in situ generation) base K₂CO₃, MeOH oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane + Aldehyde aldehyde R-CHO aldehyde->oxaphosphetane diazoalkene Vinyl Diazo Intermediate oxaphosphetane->diazoalkene - (MeO)₂PO₂⁻ carbene Vinylidene Carbene diazoalkene->carbene - N₂ alkyne Alkyne (R-C≡CH) carbene->alkyne 1,2-H shift

Caption: Mechanism of the Ohira-Bestmann Modification.

Sulfonylhydrazone-Based Methods

Another class of alternatives involves the use of N-tosylhydrazones, which can be converted to alkynes under basic conditions. This approach, related to the Shapiro and Bamford-Stevens reactions, proceeds through a vinyldiazo intermediate, similar to the Seyferth-Gilbert pathway. While this method avoids phosphonate reagents, it often requires strong bases like organolithium reagents. The Eschenmoser-Tanabe fragmentation of α,β-epoxyketones with sulfonylhydrazides also provides a route to alkynes and is particularly useful for the synthesis of macrocyclic alkynes.[8]

Sulfonylhydrazone_Mechanism ketone Ketone/Aldehyde hydrazone N-Tosylhydrazone ketone->hydrazone tosylhydrazide Tosylhydrazide tosylhydrazide->hydrazone vinyldiazo Vinyl Diazo Intermediate hydrazone->vinyldiazo + Base base Strong Base (e.g., BuLi) carbene Vinylidene Carbene vinyldiazo->carbene - N₂ alkyne Alkyne carbene->alkyne 1,2-shift

Caption: General mechanism for alkyne synthesis from N-tosylhydrazones.

Experimental Protocols

General Procedure for Ohira-Bestmann Homologation

A representative experimental procedure for the Ohira-Bestmann reaction is as follows:

  • To a solution of the aldehyde (1.0 equiv) in methanol (0.2 M) in a round-bottom flask is added potassium carbonate (2.0 equiv).

  • The Ohira-Bestmann reagent (1.2 equiv) is added to the stirred suspension at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-16 hours).

  • Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the terminal alkyne.[9][10]

Summary and Outlook

The development of alternatives to the classical Seyferth-Gilbert homologation has significantly enhanced the synthetic chemist's ability to construct alkynes, particularly from sensitive and complex substrates. The Ohira-Bestmann modification stands out as the most practical and widely used alternative due to its mild reaction conditions, broad substrate scope, and operational simplicity. While sulfonylhydrazone-based methods offer a phosphonate-free option, they often necessitate the use of strong bases. The choice of method will ultimately depend on the specific substrate, its functional group compatibility, and the desired scale of the reaction. The ongoing development of even milder and more efficient catalytic systems promises to further refine the synthesis of this fundamentally important functional group.

References

A Head-to-Head Battle: Quantifying the Reaction Kinetics of Seyferth-Gilbert Homologation and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the synthesis of alkynes, the Seyferth-Gilbert homologation stands as a powerful tool. However, optimizing reaction conditions and choosing the most efficient synthetic route requires a deep understanding of its reaction kinetics. This guide provides a comparative analysis of the Seyferth-Gilbert homologation and its primary alternatives, with a focus on quantitative kinetic data and detailed experimental protocols for their determination.

The conversion of aldehydes and ketones into alkynes is a fundamental transformation in organic synthesis. The Seyferth-Gilbert homologation offers a reliable method for this one-carbon extension. This reaction, along with its popular Ohira-Bestmann modification, competes with other established methods like the Corey-Fuchs reaction. The choice between these synthetic pathways often hinges on factors such as substrate scope, functional group tolerance, and, critically, the reaction rate. A faster reaction not only improves throughput but can also minimize the degradation of sensitive substrates.

This guide delves into the kinetics of these homologation reactions, providing a framework for their quantitative assessment. By understanding the rate-determining steps and the influence of various reaction parameters, researchers can make informed decisions to accelerate discovery and development processes.

Comparative Analysis of Homologation Methods

The Seyferth-Gilbert homologation, the Ohira-Bestmann modification, and the Corey-Fuchs reaction represent the most common strategies for the one-carbon homologation of aldehydes to terminal alkynes. While all three achieve the same overall transformation, their mechanisms, reaction conditions, and kinetics differ significantly.

MethodReagent(s)BaseTypical Temperature (°C)Key Features
Seyferth-Gilbert Homologation Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent - SGR)Strong base (e.g., t-BuOK)-78 to room temperatureOriginal protocol; requires strong base.
Ohira-Bestmann Modification Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent - BOR)Mild base (e.g., K₂CO₃)Room temperatureMilder conditions, broader substrate scope.
Corey-Fuchs Reaction Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), n-Butyllithium (n-BuLi)n-BuLi-78 to 0Two-step process; versatile for further functionalization.

Table 1: General Comparison of Alkyne Synthesis Methods

Quantifying Reaction Kinetics: A Performance Showdown

While comprehensive, directly comparable kinetic studies across all three methods are scarce in the literature, a key study has shed light on the relative rates of the Seyferth-Gilbert and Ohira-Bestmann approaches. Research indicates that the Seyferth-Gilbert reagent (SGR) leads to a faster reaction rate compared to the Bestmann-Ohira reagent (BOR) when using K₂CO₃ as the base in methanol.[1]

To provide a quantitative perspective, the following table presents representative kinetic data. It is important to note that these values are illustrative and can vary significantly based on the specific substrate, solvent, and temperature.

MethodSubstrateRate Constant (k)Reaction OrderHalf-life (t₁/₂)
Seyferth-Gilbert (SGR) Benzaldehydek₁ (faster)Assumed 2ndShorter
Ohira-Bestmann (BOR) Benzaldehydek₂ (slower)Assumed 2ndLonger
Corey-Fuchs BenzaldehydeN/AMulti-stepVaries

Table 2: Illustrative Kinetic Comparison of Homologation Reactions. Note: Specific rate constants are highly dependent on reaction conditions and are not available from a single comparative study.

Experimental Protocols for Kinetic Analysis

Accurate quantification of reaction kinetics is paramount for a thorough comparison. In-situ monitoring techniques are ideal as they provide real-time data without the need for quenching and sampling. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly well-suited for this purpose.

Protocol 1: In-Situ NMR Spectroscopy for Monitoring Seyferth-Gilbert/Ohira-Bestmann Homologation

This protocol outlines the use of ¹H NMR to monitor the disappearance of the aldehyde proton and the appearance of the alkyne proton.

Materials:

  • Aldehyde substrate

  • Seyferth-Gilbert Reagent or Bestmann-Ohira Reagent

  • Anhydrous deuterated solvent (e.g., THF-d₈, CD₃OD)

  • Internal standard with a known concentration and a resonance that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous base (e.g., K₂CO₃ or t-BuOK)

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation: In a flame-dried NMR tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde substrate and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish the initial concentrations and chemical shifts of the aldehyde proton and the internal standard.

  • Initiation of Reaction: Cool the NMR tube to the desired reaction temperature within the NMR spectrometer. Inject the solution of the homologating reagent and the base into the NMR tube.

  • Time-Resolved Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.

  • Data Analysis:

    • Integrate the aldehyde proton signal and the alkyne proton signal relative to the internal standard in each spectrum.

    • Calculate the concentration of the aldehyde and the alkyne at each time point.

    • Plot the concentration of the aldehyde versus time to determine the rate of reaction.

    • From this data, the rate constant (k), reaction order, and half-life (t₁/₂) can be determined using appropriate kinetic models.

Protocol 2: In-Situ IR Spectroscopy for Monitoring Homologation Reactions

This method is advantageous as it can be performed in standard reaction flasks equipped with an attenuated total reflectance (ATR) IR probe.

Materials:

  • Reactants and reagents as in Protocol 1

  • Anhydrous solvent

  • Reaction vessel equipped with an in-situ ATR-FTIR probe

Procedure:

  • Setup: Assemble the reaction vessel with the ATR-FTIR probe under an inert atmosphere.

  • Background Spectrum: Record a background spectrum of the solvent at the desired reaction temperature.

  • Reaction Monitoring: Add the aldehyde to the solvent and record the initial IR spectrum. The carbonyl stretch of the aldehyde will be a prominent peak. Initiate the reaction by adding the homologating reagent and base.

  • Data Acquisition: Continuously collect IR spectra over the course of the reaction.

  • Data Analysis: Monitor the decrease in the absorbance of the aldehyde's carbonyl peak and the appearance of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) and, for terminal alkynes, the ≡C-H stretch (around 3300 cm⁻¹).[1] The concentration changes can be correlated with the absorbance values using the Beer-Lambert law to determine the reaction kinetics.

Visualizing the Workflow and Reaction Pathways

To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the experimental workflow for kinetic analysis and the signaling pathways of the compared reactions.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep Prepare Reactant Solution (Aldehyde + Internal Standard) mix Mix Reactants in NMR Tube or Reactor prep->mix reagent Prepare Reagent Solution (Homologating Agent + Base) reagent->mix monitor In-situ Monitoring (NMR or IR) mix->monitor process Process Spectra (Integration/Absorbance) monitor->process plot Plot Concentration vs. Time process->plot kinetics Determine Kinetic Parameters (k, order, t₁/₂) plot->kinetics

Caption: Workflow for Quantifying Reaction Kinetics.

reaction_comparison cluster_sg Seyferth-Gilbert / Ohira-Bestmann cluster_cf Corey-Fuchs aldehyde Aldehyde sg_reagent SGR or BOR + Base aldehyde->sg_reagent One-pot cf_reagents PPh₃, CBr₄ aldehyde->cf_reagents Step 1 sg_intermediate Diazoalkene Intermediate sg_reagent->sg_intermediate alkyne Alkyne sg_intermediate->alkyne cf_intermediate1 Dibromoalkene cf_reagents->cf_intermediate1 cf_base n-BuLi cf_intermediate1->cf_base Step 2 cf_base->alkyne

Caption: Comparison of Homologation Pathways.

Conclusion

The choice between the Seyferth-Gilbert homologation, its Ohira-Bestmann modification, and the Corey-Fuchs reaction depends on a multitude of factors, with reaction kinetics being a critical consideration for efficiency and yield. While the Seyferth-Gilbert reaction with the original reagent may offer a faster route, the milder conditions of the Ohira-Bestmann modification broaden its applicability to more sensitive substrates. The Corey-Fuchs reaction, although a two-step process, provides a versatile pathway for alkyne synthesis.

By employing robust in-situ monitoring techniques such as NMR and IR spectroscopy, researchers can gain valuable quantitative insights into the kinetics of these reactions. This data-driven approach allows for the rational selection of the optimal homologation strategy and the fine-tuning of reaction conditions, ultimately accelerating the synthesis of target molecules in research and development.

References

A Comparative Guide to Alkyne Synthesis: Computational and Experimental Analysis of the Seyferth-Gilbert Reaction and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient construction of alkyne functionalities is a critical endeavor. Alkynes serve as versatile building blocks in medicinal chemistry, natural product synthesis, and materials science. The Seyferth-Gilbert reaction and its modifications have long been a staple for the one-carbon homologation of aldehydes and ketones to alkynes. This guide provides a comprehensive comparison of the Seyferth-Gilbert reaction, its widely used Bestmann-Ohira modification, and the principal alternative, the Corey-Fuchs reaction. This comparison is supported by a computational analysis of the key reaction intermediates, quantitative performance data, and detailed experimental protocols.

Performance Comparison: Seyferth-Gilbert vs. Bestmann-Ohira vs. Corey-Fuchs

The choice of method for converting an aldehyde or ketone to an alkyne is often dictated by the substrate's functional group tolerance, the desired reaction conditions, and scalability. The following table summarizes the key characteristics and performance of the Seyferth-Gilbert reaction, the Bestmann-Ohira modification, and the Corey-Fuchs reaction.

FeatureSeyferth-Gilbert ReactionBestmann-Ohira ModificationCorey-Fuchs Reaction
Reagent Dimethyl (diazomethyl)phosphonateDimethyl (1-diazo-2-oxopropyl)phosphonateTriphenylphosphine (B44618) and Carbon Tetrabromide/Tetrabromomethane
Base Strong base (e.g., KOtBu)Mild base (e.g., K2CO3)Strong base (e.g., n-BuLi) for the second step
Temperature Low temperatures (-78 °C to rt)Room temperature-78 °C to rt
Substrate Scope Good for non-enolizable aldehydes and aryl ketones.[1]Broad, including base-sensitive and enolizable aldehydes.[2]Broad for aldehydes.
Key Intermediates Oxaphosphetane, vinyl diazoalkane, vinylidene carbeneOxaphosphetane, vinyl diazoalkane, vinylidene carbeneDibromo-olefin, lithium acetylide
Advantages One-pot procedure.Milder conditions, broader substrate scope, often higher yields.[2]Readily available reagents in most labs.
Disadvantages Requires a strong base, not suitable for base-sensitive substrates.Reagent can be expensive and potentially explosive on a large scale.[3]Two-step procedure, requires stoichiometric strong base in the second step.[4]
Typical Yields 60-90% for suitable substrates.[1]Often >80% for a wide range of aldehydes.[1]Generally good to high yields over the two steps.

Computational Analysis of Seyferth-Gilbert Reaction Intermediates

A typical computational workflow to analyze the intermediates of the Seyferth-Gilbert reaction would involve:

  • Geometry Optimization: The three-dimensional structures of the reactants (deprotonated Seyferth-Gilbert reagent and the carbonyl compound), intermediates (oxaphosphetane, vinyl diazoalkane, vinylidene carbene), transition states, and the final alkyne product are optimized to find their lowest energy conformations.

  • Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data such as Gibbs free energies.

  • Transition State Searching: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures connecting the intermediates along the reaction pathway.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the found transition states correctly connect the desired reactants and products.

  • Energy Profile Construction: The relative Gibbs free energies of all species are plotted to construct a reaction energy profile, which allows for the identification of the rate-determining step.

Computational studies on related systems have revealed key details about the crucial steps of the Seyferth-Gilbert reaction:

  • Oxaphosphetane Intermediate: The initial [2+2] cycloaddition between the phosphonate (B1237965) ylide and the carbonyl group leads to a four-membered oxaphosphetane intermediate. Theoretical studies on the analogous Wittig reaction have extensively investigated the formation and decomposition of oxaphosphetanes. These studies help in understanding the stereochemical outcome of the reaction.

  • Vinylidene Carbene Rearrangement: The loss of nitrogen from the vinyl diazoalkane generates a highly reactive vinylidene carbene intermediate. DFT studies on the 1,2-migration in vinylidene carbenes show that this is a very rapid and exothermic process, leading to the final alkyne product. The migratory aptitude of the substituents on the carbonyl starting material can be rationalized through computational analysis of the transition state energies for their migration.

G Computational Analysis Workflow for Seyferth-Gilbert Reaction Intermediates cluster_reactants Reactant and Intermediate Modeling cluster_calculations Quantum Chemical Calculations cluster_analysis Analysis and Interpretation Reactants Define Reactant Structures (Phosphonate Anion, Carbonyl) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Reactants->Opt Initial Geometries Intermediates Propose Intermediate Structures (Oxaphosphetane, Vinyl Diazoalkane, Vinylidene Carbene) Intermediates->Opt Freq Frequency Calculation (Confirm Minima/TS, Obtain Free Energies) Opt->Freq Optimized Structures TS_Search Transition State Search (e.g., STQN) Freq->TS_Search Vibrational Modes IRC Intrinsic Reaction Coordinate (IRC) (Verify Transition State Connectivity) TS_Search->IRC Transition State Guess Energy_Profile Construct Reaction Energy Profile IRC->Energy_Profile Confirmed Reaction Pathway Rate_Step Identify Rate-Determining Step Energy_Profile->Rate_Step Mechanism_Insight Elucidate Reaction Mechanism and Stereoselectivity Rate_Step->Mechanism_Insight

Caption: A generalized workflow for the computational analysis of reaction intermediates.

Reaction Mechanisms

The signaling pathways for the Seyferth-Gilbert, Bestmann-Ohira, and Corey-Fuchs reactions are distinct, involving different key intermediates and reaction conditions.

Seyferth-Gilbert Reaction Mechanism

The reaction is initiated by the deprotonation of this compound with a strong base. The resulting anion attacks the carbonyl compound to form an oxaphosphetane intermediate, which then eliminates dimethyl phosphate (B84403) to give a vinyl diazoalkane. Subsequent loss of nitrogen gas generates a vinylidene carbene that undergoes a 1,2-migration to yield the alkyne.[2][5]

Seyferth_Gilbert Seyferth-Gilbert Reaction Mechanism Reagent This compound Anion Phosphonate Anion Reagent->Anion Deprotonation Base Strong Base (KOtBu) Base->Anion Oxaphosphetane Oxaphosphetane Intermediate Anion->Oxaphosphetane Carbonyl Aldehyde/Ketone Carbonyl->Oxaphosphetane Nucleophilic Attack & Cyclization VinylDiazo Vinyl Diazoalkane Oxaphosphetane->VinylDiazo Elimination Vinylidene Vinylidene Carbene VinylDiazo->Vinylidene - N2 Alkyne Alkyne Product Vinylidene->Alkyne 1,2-Migration

Caption: The mechanistic pathway of the Seyferth-Gilbert reaction.

Bestmann-Ohira Modification

This modification generates the reactive phosphonate anion in situ from dimethyl (1-diazo-2-oxopropyl)phosphonate under milder basic conditions (e.g., K2CO3 in methanol).[2] The remainder of the mechanism is analogous to the Seyferth-Gilbert reaction.

Bestmann_Ohira Bestmann-Ohira Modification BOR Bestmann-Ohira Reagent Anion Phosphonate Anion BOR->Anion In situ generation Base Mild Base (K2CO3/MeOH) Base->Anion Oxaphosphetane Oxaphosphetane Intermediate Anion->Oxaphosphetane Carbonyl Aldehyde/Ketone Carbonyl->Oxaphosphetane Nucleophilic Attack & Cyclization VinylDiazo Vinyl Diazoalkane Oxaphosphetane->VinylDiazo Elimination Vinylidene Vinylidene Carbene VinylDiazo->Vinylidene - N2 Alkyne Alkyne Product Vinylidene->Alkyne 1,2-Migration

Caption: The in situ generation of the reactive anion in the Bestmann-Ohira modification.

Corey-Fuchs Reaction Mechanism

This two-step process begins with the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine and carbon tetrabromide to form a 1,1-dibromo-olefin.[4] In the second step, treatment with a strong base like n-butyllithium results in a Fritsch-Buttenberg-Wiechell rearrangement to afford the terminal alkyne.[4]

Corey_Fuchs Corey-Fuchs Reaction Mechanism Aldehyde Aldehyde Dibromoolefin 1,1-Dibromo-olefin Aldehyde->Dibromoolefin Step 1: Olefination Reagents1 PPh3, CBr4 Reagents1->Dibromoolefin LithiumAcetylide Lithium Acetylide Intermediate Dibromoolefin->LithiumAcetylide Step 2: Rearrangement Base Strong Base (n-BuLi) Base->LithiumAcetylide Alkyne Terminal Alkyne LithiumAcetylide->Alkyne Aqueous Workup

Caption: The two-step pathway of the Corey-Fuchs reaction.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous unless otherwise noted. Reagents should be of high purity.

Bestmann-Ohira Homologation of 4-Chlorobenzaldehyde (B46862)

Materials:

  • 4-Chlorobenzaldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

  • Potassium carbonate (anhydrous)

  • Methanol (B129727) (anhydrous)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-chlorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous methanol via syringe and stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of the Bestmann-Ohira reagent (1.2 eq) in a minimal amount of anhydrous acetonitrile (B52724) or methanol dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with 5% aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloro-4-ethynylbenzene.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Corey-Fuchs Synthesis of Phenylacetylene (B144264) from Benzaldehyde (B42025)

Step 1: Synthesis of (E/Z)-1,1-dibromo-2-phenylethene Materials:

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C.

  • Slowly add carbon tetrabromide (1.0 eq) in portions, keeping the temperature below 20 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzaldehyde (0.5 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography to isolate the dibromo-olefin.

Step 2: Synthesis of Phenylacetylene Materials:

  • (E/Z)-1,1-dibromo-2-phenylethene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Dissolve the dibromo-olefin (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (2.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude phenylacetylene by distillation or flash column chromatography.

Conclusion

The Seyferth-Gilbert reaction and its derivatives, along with the Corey-Fuchs reaction, represent powerful tools for the synthesis of alkynes from carbonyl compounds. The Bestmann-Ohira modification is often the method of choice for its mild conditions and broad substrate compatibility, particularly for sensitive molecules frequently encountered in drug discovery. The Corey-Fuchs reaction remains a valuable alternative, especially when the required reagents are readily available. Computational analysis, by providing a deeper understanding of the reaction intermediates and transition states, can aid in the rational selection of reaction conditions and the prediction of reactivity and stereoselectivity, thereby accelerating the development of novel synthetic methodologies.

References

Navigating the Risks: A Comparative Guide to the Safe Handling of Diazo Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of diazo compounds is a double-edged sword. While their unique reactivity makes them invaluable tools in organic synthesis, their inherent instability and potential for explosive decomposition demand rigorous safety protocols and a thorough understanding of their handling characteristics. This guide provides an objective comparison of the safety and handling of various diazo compounds and their alternatives, supported by experimental data, to ensure their safe and effective use in the laboratory.

Diazo compounds are characterized by the diazo functional group (=N₂), which can readily extrude dinitrogen gas, a highly favorable process that leads to the formation of reactive carbenes. This reactivity is the foundation of their synthetic utility but also the source of their hazardous nature. The simplest diazo compound, diazomethane (B1218177), is a toxic, explosive gas, and its handling requires specialized equipment and stringent precautions.[1][2][3][4][5] Consequently, the development of safer alternatives and handling procedures has been a significant focus in process chemistry.

The Hazards: Toxicity and Explosive Instability

Diazo compounds, particularly low molecular weight examples like diazomethane, are known for their acute toxicity and explosive nature.[1][5] Diazomethane vapor can cause severe irritation to the skin, eyes, and respiratory system, with the potential for fatal pulmonary edema.[1] It is also a potent sensitizer, meaning repeated exposure can lead to severe allergic reactions.[1]

The explosive hazard is a primary concern. Diazo compounds can decompose violently when subjected to:

  • Heat: Thermal instability is a key characteristic.

  • Shock or Friction: Rough surfaces, such as ground glass joints, can initiate explosions.[1][4]

  • Light: Direct sunlight or strong artificial light can trigger decomposition.[1][4]

  • Contact with certain metals: Alkali metals can cause violent reactions.[1]

A Shift Towards Safer Alternatives

The significant hazards associated with diazomethane have spurred the development of safer alternatives and handling strategies. These can be broadly categorized as:

  • Stabilized Diazo Compounds: The introduction of electron-withdrawing groups (EWGs) adjacent to the diazo group, such as in diazocarbonyl compounds, significantly increases their stability.[6] These compounds are generally less prone to explosive decomposition and are often crystalline solids that are easier to handle than gaseous diazomethane.

  • In Situ Generation: To avoid the isolation and handling of pure diazo compounds, methods for their generation in the reaction mixture (in situ) have been developed. This approach minimizes the quantity of the hazardous substance present at any given time.[7][8][9][10]

  • Diazo Compound Surrogates: Reagents that can generate a diazo compound or a reactive equivalent under specific conditions offer a safer alternative. Tosylhydrazone salts, for instance, can be used as a stable precursor for the in situ generation of diazo compounds.[5][11][12]

  • Flow Chemistry: Continuous flow reactors offer a significant safety advantage for handling hazardous reagents like diazo compounds. The small reaction volumes and precise control over reaction parameters minimize the risk of runaway reactions and explosions.[7]

Quantitative Comparison of Thermal Stability

A comprehensive study published in Organic Process Research & Development provides valuable quantitative data on the thermal stability of a wide range of diazo compounds and diazo transfer reagents.[12][13][14][15] The data, obtained through Differential Scanning Calorimetry (DSC), allows for a direct comparison of their hazards.

Compound/Reagent ClassAverage Enthalpy of Decomposition (ΔHD) (kJ mol-1)Onset Temperature of Decomposition (Tonset) (°C)Key Observations
Diazo Compounds (general) -10275 - 160Electron-rich substituents generally decrease thermal stability. Many are predicted to be impact-sensitive.[13][14]
Ethyl (phenyl)diazoacetate-60 (initiation)A commonly used donor/acceptor diazo compound.[13][15][16]
Diazo Transfer Reagents Generally more thermally stable than diazo compounds but with a larger energetic yield upon decomposition.[12][13][15][16]
Sulfonyl Azides-201> 100More energetic than diazo compounds.[12][13][15][16]
p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA)-100 (initiation)A common and relatively stable diazo transfer reagent.[13][15][16]

Data summarized from multiple sources referencing the same primary study.[12][13][14][15][16]

Experimental Protocols for Safe Handling

The following protocols are essential for the safe handling of diazo compounds, particularly diazomethane.

Standard Operating Procedure for Diazomethane

1. Engineering Controls:

  • All work with diazomethane must be conducted in a certified chemical fume hood.[1][2]

  • A blast shield should be used, especially during distillations.[17]

2. Personal Protective Equipment (PPE):

  • Gloves: Butyl rubber or Viton gloves are recommended. Neoprene may be acceptable for incidental contact.[1] Double gloving is advised.[17]

  • Eye Protection: Safety goggles and a face shield are mandatory.[2][17]

  • Body Protection: A flame-retardant lab coat should be worn.[2]

3. Handling Precautions:

  • Use glassware that is free of scratches or chips. Avoid ground glass joints; use fire-polished joints or Clear-Seal joints where possible.[1]

  • Avoid exposure to direct sunlight or strong artificial light.[1][4]

  • Do not store solutions of diazomethane; prepare it fresh for immediate use.[1][3][17]

  • Prevent the build-up of electrostatic charges by grounding equipment.[3]

4. Spill and Emergency Procedures:

  • In case of a small spill (<1 L) in a fume hood, allow it to evaporate.[17]

  • For larger spills or spills outside a fume hood, evacuate the area immediately.[17]

  • In case of exposure, seek immediate medical attention. For skin or eye contact, flush with water for at least 15 minutes.[1][2]

5. Quenching and Disposal:

  • Excess diazomethane should be quenched by slowly adding acetic acid until the yellow color disappears and gas evolution ceases.[17]

  • Do not dispose of unquenched diazomethane solutions in regular waste streams.[17]

Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment

This experimental protocol is used to determine the thermal stability and decomposition energy of diazo compounds.

Methodology:

  • A small sample (typically 1-5 mg) of the diazo compound is accurately weighed into a high-pressure DSC pan.

  • The pan is hermetically sealed to contain any gaseous decomposition products.

  • The sample is placed in the DSC instrument along with an empty reference pan.

  • The sample is heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range.

  • The heat flow to or from the sample relative to the reference is measured as a function of temperature.

  • An exothermic deviation from the baseline indicates a decomposition event. The onset temperature (Tonset) and the integrated area of the exotherm (enthalpy of decomposition, ΔHD) are determined.

This is a generalized procedure based on descriptions of DSC analysis of diazo compounds.[13]

Visualizing Safety Workflows and Concepts

The following diagrams illustrate key concepts and workflows for the safe handling of diazo compounds.

Diazo_Compound_Safety_Hierarchy cluster_minimization Minimization cluster_engineering Engineering Controls cluster_administrative Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Elimination Use Non-Diazo Alternatives InSitu In Situ Generation FumeHood Chemical Fume Hood FlowChem Flow Chemistry SOP Standard Operating Procedures (SOPs) BlastShield Blast Shield Gloves Appropriate Gloves Training Specialized Training Eyewear Goggles & Face Shield LabCoat Flame-Retardant Lab Coat In_Situ_Generation_Workflow Precursor Stable Precursor (e.g., Tosylhydrazone Salt) Reaction_Vessel Reaction Vessel (Closed System) Precursor->Reaction_Vessel Reagents Activating Reagents (e.g., Base) Reagents->Reaction_Vessel Product Desired Product Reaction_Vessel->Product In Situ Generation & Immediate Reaction Substrate Substrate for Diazo Reaction Substrate->Reaction_Vessel

References

Safety Operating Guide

Proper Disposal Procedures for Dimethyl (diazomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent. The following procedures are critical for ensuring laboratory safety and regulatory compliance. Given the hazardous nature of diazo compounds, strict adherence to these guidelines is imperative.

I. Hazard and Safety Overview

This compound and related diazo compounds are hazardous due to their potential toxicity and explosive nature.[1] It is crucial to handle this reagent with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area, such as a chemical fume hood.[2][3]

Key Hazard Information:

Hazard TypeDescriptionPrimary Mitigation
Toxicity Diazo compounds are highly toxic and can be harmful if inhaled, absorbed through the skin, or ingested.[4][5]Use in a chemical fume hood, wear appropriate gloves, lab coat, and eye protection.[3][6]
Explosive Potential Diazomethane (B1218177) and related compounds can be explosive and are sensitive to heat, shock, and light.[1][7]Avoid heating, grinding, or subjecting the material to friction.[8] Use specialized glassware with flame-polished joints if necessary.[1]
Irritant Causes skin and serious eye irritation. May also cause respiratory irritation.[2][4]Wear protective gloves, clothing, and eye/face protection.
Chemical Incompatibility Reacts violently with strong oxidizing agents, alkali metals, and strong bases.[2][4][9]Store away from incompatible materials.[3]

II. Detailed Disposal Protocol

The primary method for the safe disposal of this compound involves quenching the reactive diazo group to form a less hazardous compound before collection by a licensed waste disposal company.[8][10] Acetic acid is a suitable quenching agent for this purpose.[10]

Materials Required:

  • Waste container for this compound solution

  • Dropping funnel or pipette

  • Stir plate and stir bar

  • Glacial acetic acid

  • Appropriate hazardous waste container, properly labeled

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemical-resistant gloves (e.g., nitrile)

Step-by-Step Quenching Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood.[11] Ensure that a blast shield is in place for added protection.[1] Place the container with the this compound waste solution on a stir plate and add a stir bar. Begin gentle stirring.

  • Quenching: Slowly add glacial acetic acid dropwise to the stirring solution.[10] The diazo group will react with the acid, leading to the evolution of nitrogen gas.[10] A characteristic yellow color is associated with diazomethane; continue adding acetic acid until this yellow color disappears and gas evolution ceases.[10] This indicates that the diazomethane has been consumed. The reaction produces methyl acetate, which is significantly less hazardous.[10]

  • Verification: After the visual indicators (color change, cessation of gas evolution) suggest the reaction is complete, continue stirring for an additional 30 minutes to ensure full quenching.

  • Waste Collection: Once the quenching process is complete, the resulting solution should be transferred to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the reaction products (e.g., "Quenched this compound waste in [solvent] with acetic acid and methyl acetate").

  • Final Disposal: The container of quenched waste must be disposed of through an approved waste disposal plant.[2] Follow all federal, state, and local regulations for hazardous waste disposal.[11] Do not mix this waste with other waste streams unless compatibility has been confirmed.

III. Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill: For a small spill (<100 mL) inside a chemical fume hood, close the sash and allow it to evaporate.[10] For larger spills, or any spill outside of a fume hood, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EH&S) department.[10][11]

  • Exposure:

    • Inhalation: Move the individual to fresh air immediately. Seek prompt medical attention.[2]

    • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[2][12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

G start Start: Have Dimethyl (diazomethyl)phosphonate Waste assess Assess Waste: - Is it in a suitable container? - Is the quantity known? start->assess ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves assess->ppe setup Set up in Chemical Fume Hood with Blast Shield ppe->setup quench Quench Waste: Slowly add glacial acetic acid with stirring setup->quench check Check for Reaction Completion: - Yellow color disappears? - Gas evolution ceases? quench->check Monitor reaction check->quench No, add more acid stir Continue stirring for 30 minutes post-reaction check->stir Yes containerize Transfer Quenched Solution to Labeled Hazardous Waste Container stir->containerize dispose Arrange for Pickup by Licensed Waste Disposal Company containerize->dispose end End: Disposal Manifest Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Dimethyl (diazomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of Dimethyl (diazomethyl)phosphonate, also known as the Ohira-Bestmann Reagent. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe operational conduct.

Hazard Identification

This compound is a chemical reagent that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Some data indicates it may be harmful if swallowed, inhaled, or comes into contact with the skin.[2] Furthermore, diazo compounds can be explosive under certain conditions, such as exposure to heat, shock, or friction.[3]

Personal Protective Equipment (PPE)

A cautious approach to PPE is mandatory. The following table outlines the minimum required PPE for handling this compound.[4]

Body Part Required PPE Specification/Standard
Hands Chemical-resistant glovesNitrile rubber is a common and suitable choice for laboratory use.[4]
Eyes/Face Safety goggles or glasses with side shieldsMust be worn at all times. A face shield should be used when there is a splash hazard.[1][2]
Body Laboratory coatMust be fully buttoned to provide maximum coverage.[4]
Respiratory Certified chemical fume hoodAll handling of this compound should be performed within a functioning chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[2]

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step procedure is crucial for minimizing risks.

Preparation and Engineering Controls
  • Fume Hood: Verify that the chemical fume hood is operational and certified.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[2]

  • Spill Kit: Have a chemical spill kit readily available, containing absorbent materials like vermiculite (B1170534) or dry sand.[5]

  • Container Inspection: Before use, inspect the reagent container for any signs of damage or leakage.

Handling the Chemical
  • Location: Conduct all transfers and reactions within the chemical fume hood.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Dispensing: Use appropriate tools (e.g., syringe, cannula) for transfers to avoid splashes and aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[2][6] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

  • Avoid Incompatibilities: Keep the reagent away from strong oxidizing agents, bases, heat, sparks, and open flames.[2][3]

Storage
  • Container: Store the reagent in its original, tightly-closed container.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2] Long-term storage at 2-8°C is recommended.[1]

  • Security: Store in a locked cabinet or area to restrict unauthorized access.[1][2]

G Diagram 1: Safe Handling Workflow cluster_prep Preparation Details cluster_handle Handling Details prep 1. Preparation handle 2. Handling prep->handle p1 Verify Fume Hood prep->p1 p2 Check Eyewash/Shower prep->p2 p3 Locate Spill Kit prep->p3 store 3. Storage handle->store If not all used dispose 4. Waste Disposal handle->dispose After procedure h1 Work in Fume Hood handle->h1 h2 Wear Full PPE handle->h2 h3 Avoid Incompatibles handle->h3 h4 Wash Hands After Use handle->h4

Diagram 1: Workflow for safely handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response Plan

The following table summarizes the immediate first-aid measures required for different types of exposure.

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing.[5] Rinse the affected skin thoroughly with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2][5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[5]
Spill Management Protocol

In the event of a spill, follow these steps precisely.

  • Evacuate & Alert: Immediately evacuate the spill area and alert nearby personnel.[5]

  • Ventilate: Increase area ventilation by opening sashes on fume hoods.[5]

  • Control Sources: Turn off all ignition and heat sources if it is safe to do so.[5]

  • Contain Spill: For minor spills, use an appropriate spill kit or absorb the spill with inert, non-combustible material such as vermiculite, dry sand, or diatomaceous earth.[5]

  • Collect Residue: Carefully collect the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

  • Major Spills: For a major spill, evacuate the laboratory immediately and call emergency services.[5] Provide them with the chemical name and Safety Data Sheet (SDS) upon their arrival.[5]

G Diagram 2: Spill Response Logic spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size evacuate->assess major_spill Call Emergency Services assess->major_spill Major minor_spill Contain with Absorbent assess->minor_spill Minor end Response Complete major_spill->end collect Collect Waste minor_spill->collect clean Decontaminate Area collect->clean clean->end

Diagram 2: Decision-making workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification.[1]

  • Waste Collection: All waste containing this compound, including contaminated materials like gloves, absorbent pads, and empty containers, must be collected in a designated hazardous waste container.[4][5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage of Waste: Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated secondary containment area, away from incompatible materials.[5]

  • Disposal Procedure: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][3] Do not dispose of this chemical down the drain or in regular trash.[1] Empty containers should be treated as unused product and disposed of accordingly.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.